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Core Science & Biosynthesis

Foundational

3-(2,4-Difluorophenyl)cyclobutan-1-amine chemical properties

An In-depth Technical Guide to 3-(2,4-Difluorophenyl)cyclobutan-1-amine: Properties, Synthesis, and Applications Foreword The strategic incorporation of small, strained carbocycles and fluorinated aromatic moieties repre...

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to 3-(2,4-Difluorophenyl)cyclobutan-1-amine: Properties, Synthesis, and Applications

Foreword

The strategic incorporation of small, strained carbocycles and fluorinated aromatic moieties represents a cornerstone of modern medicinal chemistry. These motifs are prized for their ability to impart favorable ADME (Absorption, Distribution, Metabolism, and Excretion) properties, modulate potency, and confer metabolic stability.[1][2] The molecule 3-(2,4-difluorophenyl)cyclobutan-1-amine is a prime exemplar of this design philosophy, merging the rigid, three-dimensional scaffold of a cyclobutane ring with the electronically distinct 2,4-difluorophenyl group. This guide, intended for researchers, medicinal chemists, and drug development professionals, provides a comprehensive technical overview of this valuable building block, synthesizing its known properties, plausible synthetic strategies, and applications in the pursuit of novel therapeutics.

Core Physicochemical and Structural Characteristics

3-(2,4-Difluorophenyl)cyclobutan-1-amine is a primary amine featuring a 1,3-disubstituted cyclobutane ring. The puckered nature of the cyclobutane core provides a defined three-dimensional geometry, a stark contrast to more flexible aliphatic linkers.[2] This conformational restriction is a key attribute, enabling chemists to project the amine and aryl substituents into precise vectors for optimal interaction with biological targets.[1] The presence of two fluorine atoms on the phenyl ring significantly alters its electronic properties, enhancing binding interactions and often blocking sites of metabolic oxidation.[3]

Predicted Physicochemical Data

While extensive experimental data for this specific molecule is not widely published, its core properties can be calculated or inferred from closely related structures. These values provide a baseline for experimental design and formulation development.

PropertyValue / DescriptionSource
Molecular Formula C₁₀H₁₁F₂NCalculated
Molecular Weight 197.20 g/mol Calculated
Stereoisomers Exists as cis and trans diastereomersStructural Analysis
Predicted LogP ~1.3 - 1.8Inferred from analogues[4][5]
Predicted pKa ~9.5 - 10.5 (for the amine)Inferred from standard alkylamines
Predicted TPSA 26.02 ŲCalculated
Hydrogen Bond Donors 1 (Amine N-H)Structural Analysis
Hydrogen Bond Acceptors 1 (Amine N)Structural Analysis
Stereochemistry: The Cis and Trans Isomers

A critical feature of 1,3-disubstituted cyclobutanes is the existence of cis and trans diastereomers. The relative orientation of the amine and difluorophenyl groups fundamentally impacts the molecule's overall shape and its ability to fit into a target's binding site.

Caption: General structures of cis and trans isomers of 1,3-disubstituted cyclobutanes.

The synthesis of this compound typically yields a mixture of these isomers. Their separation, usually via chiral chromatography or crystallization of diastereomeric salts, is a crucial step for use in stereospecific drug candidates. The specific isomer required will be dictated by the topology of the target protein's active site.

Proposed Synthesis and Spectroscopic Analysis

While specific literature detailing the synthesis of 3-(2,4-difluorophenyl)cyclobutan-1-amine is sparse, a robust and logical synthetic route can be proposed based on established methodologies in organic chemistry. The most direct approach involves the synthesis of a key cyclobutanone intermediate followed by reductive amination.

Proposed Synthetic Pathway

The causality behind this proposed multi-step synthesis lies in the reliable and well-documented nature of each transformation, starting from commercially available materials.

Caption: Proposed synthetic workflow for 3-(2,4-difluorophenyl)cyclobutan-1-amine.

Protocol Rationale:

  • Wittig Reaction: This reliably converts the starting aldehyde into an α,β-unsaturated ester, which is an ideal substrate for cycloaddition.

  • [2+2] Photochemical Cycloaddition: This is a classic method for forming four-membered rings. The reaction with ethylene would generate the desired cyclobutane carboxylate.

  • Hydrolysis and Decarboxylation: Saponification of the ester followed by acidic workup and heating removes the carboxyl group, yielding the key ketone intermediate.

  • Reductive Amination: This is a standard and high-yielding method for converting ketones into primary amines. The choice of reducing agent (e.g., sodium cyanoborohydride) is critical for its compatibility with the intermediate imine. This step will produce a mixture of cis and trans isomers.

Expected Spectroscopic Signatures

Characterization of the final product would rely on a combination of NMR and mass spectrometry.

  • ¹H NMR: The spectrum would be complex due to stereoisomerism. Key signals would include multiplets in the aromatic region (~6.8-7.4 ppm) showing characteristic fluorine-proton coupling. The cyclobutane protons would appear as complex multiplets in the aliphatic region (~1.8-3.5 ppm). The methine proton adjacent to the amine (CH-NH₂) would likely be a distinct multiplet.

  • ¹³C NMR: Aromatic carbons would appear between ~104-165 ppm, exhibiting large C-F coupling constants. The cyclobutane carbons would be found in the upfield region (~20-50 ppm).

  • ¹⁹F NMR: Two distinct signals would be expected, one for the fluorine at C2 and one for the fluorine at C4 of the phenyl ring.

  • Mass Spectrometry (MS): The electron impact (EI) or electrospray ionization (ESI) spectrum should show a clear molecular ion peak (M⁺) or protonated molecular ion ([M+H]⁺) at m/z 197 or 198, respectively.

Reactivity and Applications in Drug Discovery

The utility of 3-(2,4-difluorophenyl)cyclobutan-1-amine stems from its dual functionality: a nucleophilic primary amine and a metabolically robust fluorinated aryl group held in a rigid conformation.

Chemical Reactivity

The primary amine is the main site of reactivity, readily participating in a wide range of transformations essential for building larger molecules:

  • Acylation/Sulfonylation: Reaction with acid chlorides, sulfonyl chlorides, or activated carboxylic acids to form amides and sulfonamides.

  • Alkylation: Reaction with alkyl halides to form secondary or tertiary amines.

  • Urea/Thiourea Formation: Reaction with isocyanates or isothiocyanates.

These linkages are common in drug molecules, allowing the cyclobutane scaffold to be integrated into a larger pharmacophore.

Role in Medicinal Chemistry

This building block is highly valuable for lead optimization campaigns, offering several strategic advantages.

  • Metabolic Stability: The replacement of more metabolically labile groups (e.g., cyclohexyl) with a difluorocyclobutanyl moiety has proven effective. A key example is in the development of the IDH1 inhibitor ivosidenib, where this substitution strategy was crucial for reducing metabolic clearance.[2]

  • Conformational Rigidity: The cyclobutane ring locks the relative positions of the amine and the aryl group, reducing the entropic penalty upon binding to a target and potentially increasing potency.[1]

  • Improved Physicochemical Properties: The fluorine atoms can increase lipophilicity (logP) and modulate pKa, which can be fine-tuned to improve cell permeability and oral bioavailability. The 2,4-difluoro substitution pattern is frequently found in kinase inhibitors, where it contributes to potent and selective activity.[3]

Safety and Handling

While a specific Safety Data Sheet (SDS) for 3-(2,4-difluorophenyl)cyclobutan-1-amine is not available, data from analogous amine-containing compounds suggest a consistent hazard profile.

  • Hazards: Assumed to be a skin and serious eye irritant.[6][7] May cause respiratory irritation. Assumed to be harmful if swallowed or inhaled.

  • Handling:

    • Use only in a well-ventilated area, preferably a chemical fume hood.[7]

    • Wear appropriate Personal Protective Equipment (PPE), including chemical-resistant gloves (e.g., nitrile), safety goggles, and a lab coat.[6]

    • Avoid breathing dust, fumes, or vapors.[7]

    • Wash hands thoroughly after handling.

  • Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.

References

  • An Improved Process For The Synthesis Of 3, 4 Difluorophenyl Cyclopropanamine. (URL not available)
  • 3,3-Difluorocyclobutan-1-amine. PubChem. [Link]

  • Synthesis of 2-(3,4-difluorophenyl)cyclopropanamine derivatives and salts.
  • (1R,2S)-2-(3,4-difluorophenyl)cyclopropan-1- amine;(2S)-2-hydroxy-2-phenylacetic acid Safety Data Sheet. Spirochem. [Link]

  • 3-(difluoromethyl)cyclobutan-1-amine hydrochloride - Physico-chemical Properties. ChemBK. [Link]

  • Synthesis and Development of 3-((2,4-Difluorophenyl)Amino)Propanoic Acid Derivatives as an Antiproliferative Medicinal Chemistry Scaffold Targeting Growth Factor Receptors. MDPI. [Link]

  • CF3-Cyclobutanes: Synthesis, Properties, and Evaluation as a Unique tert-Butyl Group Analogue. PMC. [Link]

  • (1R trans)-2-(3,4-difluorophenyl)cyclopropane amine. HCl. LookChem. [Link]

  • 6-[(2S,3R)-3-(2,4-Difluorophenyl)-3-hydroxy-4-(1H-1,2,4-triazol-1-yl)butan-2-yl]-5-fluoropyrimidine-4-carbaldehyde. MDPI. [Link]

  • Cyclobutanes in Small‐Molecule Drug Candidates. PMC. [Link]

  • New Compounds Derived from Stereoisomers of 2,4-Diphenylcyclobuta. TSI Journals. [Link]

Sources

Exploratory

3-(2,4-Difluorophenyl)cyclobutan-1-amine molecular structure

An In-Depth Technical Guide to the Molecular Structure and Medicinal Chemistry of 3-(2,4-Difluorophenyl)cyclobutan-1-amine This guide provides a comprehensive technical overview of 3-(2,4-Difluorophenyl)cyclobutan-1-amin...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Molecular Structure and Medicinal Chemistry of 3-(2,4-Difluorophenyl)cyclobutan-1-amine

This guide provides a comprehensive technical overview of 3-(2,4-Difluorophenyl)cyclobutan-1-amine, a molecule of significant interest to researchers, scientists, and professionals in drug development. We will deconstruct its molecular architecture, explore its stereochemical nuances, propose robust synthetic strategies, and contextualize its application within modern medicinal chemistry. This document moves beyond a simple recitation of facts to explain the causal relationships that make this structural motif a valuable tool in the pursuit of novel therapeutics.

Introduction: The Rise of 3D Scaffolds in Drug Discovery

The pharmaceutical industry's quest for novel drugs with improved efficacy and safety profiles has led to an increasing focus on molecules with three-dimensional (3D) complexity.[1] Planar, aromatic structures, while historically successful, are often associated with off-target effects and poor physicochemical properties. Saturated carbocycles, particularly strained ring systems like cyclobutane, offer a compelling alternative. They provide rigid, well-defined exit vectors for substituents, enabling precise spatial arrangement of pharmacophoric groups to optimize interactions with biological targets.[2]

The subject of this guide, 3-(2,4-Difluorophenyl)cyclobutan-1-amine, embodies two key principles of modern drug design: the use of a conformationally restricted scaffold (the cyclobutane ring) and the strategic incorporation of fluorine to modulate molecular properties.[3][4] Understanding the interplay between these two components is crucial for leveraging this molecule's full potential.

The Cyclobutane Core: A Scaffold of Strategic Rigidity

The cyclobutane ring is not merely a four-carbon spacer; its unique conformational properties are a primary reason for its growing use in medicinal chemistry.[2] Unlike the more flexible cyclohexane ring, cyclobutane exists in a rigid, puckered conformation.[5] This rigidity minimizes the entropic penalty upon binding to a target protein, which can translate to higher potency.

Key Attributes of the Cyclobutane Scaffold:

  • Conformational Rigidity: The ring's strain forces it into a defined, non-planar pucker, which helps to lock in the orientation of its substituents.[5] This is critical for directing key pharmacophore groups into optimal binding pockets.[2]

  • Improved Physicochemical Properties: Compared to larger cycloalkanes or aromatic rings, the cyclobutane motif can offer superior metabolic stability and an improved pharmacokinetic profile.[5][6] It serves as a non-planar bioisostere for phenyl rings or gem-dimethyl groups, often improving solubility and reducing metabolic clearance.[6]

  • Access to 3D Chemical Space: The non-planar nature of the scaffold is instrumental in creating molecules that can effectively interact with the complex, three-dimensional surfaces of protein active sites.[1]

Diagram: Conformation of the Cyclobutane Ring

Caption: Puckered conformation of the cyclobutane ring.

Strategic Fluorination: The Role of the 2,4-Difluorophenyl Moiety

The introduction of fluorine into drug candidates is a well-established strategy for enhancing pharmacological properties.[3] The 2,4-difluorophenyl group is particularly effective, leveraging the unique electronic effects of fluorine to influence everything from metabolic stability to receptor binding affinity.

Causality behind Fluorine's Impact:

  • Metabolic Blocking: The carbon-fluorine bond is exceptionally strong. Placing fluorine atoms at positions susceptible to metabolic oxidation (like the para-position of a phenyl ring) can effectively block cytochrome P450-mediated metabolism, thereby increasing the drug's half-life.

  • Modulation of pKa: Fluorine is highly electronegative and acts as a powerful electron-withdrawing group. This can significantly lower the pKa of nearby amine groups, altering their ionization state at physiological pH. This is a critical parameter for optimizing cell permeability and target engagement.

  • Enhanced Binding Interactions: The polarized C-F bond can participate in favorable non-covalent interactions within a protein's active site, including dipole-dipole interactions and weak hydrogen bonds, which can contribute to enhanced binding affinity.

Stereoisomerism: The Critical Distinction Between cis and trans

The 1,3-disubstitution pattern on the cyclobutane ring of 3-(2,4-Difluorophenyl)cyclobutan-1-amine gives rise to two distinct diastereomers: cis and trans. In the cis isomer, the amine and difluorophenyl groups are on the same face of the ring, while in the trans isomer, they are on opposite faces.

This stereochemical difference is not trivial. The spatial relationship between the two substituents is fundamentally different, leading to distinct 3D shapes. Consequently, the cis and trans isomers will interact differently with chiral biological targets, often resulting in one isomer having significantly higher potency, better selectivity, or a more favorable safety profile than the other. Therefore, stereocontrolled synthesis is not just an academic exercise but a critical necessity in drug development to isolate the desired isomer.[7]

Diagram: cis and trans Isomers

cluster_cis cis-Isomer cluster_trans trans-Isomer C1 C2 C1->C2 NH2 NH₂ C1->NH2 C3 C2->C3 C4 C3->C4 Ar Ar C3->Ar C4->C1 TC1 TC2 TC1->TC2 TNH2 NH₂ TC1->TNH2 TC3 TC2->TC3 TC4 TC3->TC4 TAr Ar TC3->TAr TC4->TC1

Caption: cis (substituents on same face) and trans (opposite faces) isomers.

Proposed Synthetic Strategy: A Logic-Driven Approach

While numerous methods exist for creating cyclobutane derivatives, a robust and adaptable synthesis is required for drug discovery.[8][9] The following multi-step protocol is proposed, based on established chemical principles, to afford stereocontrolled access to both the cis and trans isomers of 3-(2,4-Difluorophenyl)cyclobutan-1-amine.

Synthetic Workflow Overview

G start 3-Oxocyclobutane-1-carboxylic acid grignard Grignard Reaction with 2,4-Difluorophenylmagnesium bromide start->grignard isomers Separation of cis/trans 3-hydroxy-3-(Ar)cyclobutane-1-carboxylic acids grignard->isomers cis_acid cis-Acid isomers->cis_acid Isomer 1 trans_acid trans-Acid isomers->trans_acid Isomer 2 curtius_cis Curtius Rearrangement (e.g., DPPA, heat) cis_acid->curtius_cis curtius_trans Curtius Rearrangement (e.g., DPPA, heat) trans_acid->curtius_trans deprotection_cis Boc Deprotection (e.g., TFA or HCl) curtius_cis->deprotection_cis deprotection_trans Boc Deprotection (e.g., TFA or HCl) curtius_trans->deprotection_trans product_cis cis-3-(Ar)cyclobutan-1-amine deprotection_cis->product_cis product_trans trans-3-(Ar)cyclobutan-1-amine deprotection_trans->product_trans

Caption: Proposed synthetic workflow for cis and trans isomers.

Detailed Experimental Protocol (Hypothetical)

This protocol is a self-validating system; successful isolation and characterization at each step confirm the integrity of the process.

Step 1: Synthesis of 3-hydroxy-3-(2,4-difluorophenyl)cyclobutane-1-carboxylic acid

  • Rationale: The Grignard reaction is a classic and reliable method for forming carbon-carbon bonds. Using a commercially available starting material like 3-oxocyclobutane-1-carboxylic acid provides a direct entry point.[10] The reaction will produce a mixture of cis and trans hydroxy acids.

  • Methodology:

    • Prepare the Grignard reagent by reacting 1-bromo-2,4-difluorobenzene with magnesium turnings in anhydrous tetrahydrofuran (THF) under an inert atmosphere (N₂ or Ar).

    • Cool a solution of 3-oxocyclobutane-1-carboxylic acid in anhydrous THF to -78 °C.

    • Slowly add the prepared Grignard reagent to the cooled solution.

    • Allow the reaction to warm to room temperature and stir for 12-18 hours.

    • Quench the reaction carefully with a saturated aqueous solution of ammonium chloride.

    • Extract the product into ethyl acetate, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • The resulting crude product, a mixture of cis and trans isomers, is then separated using flash column chromatography or by selective crystallization.

Step 2: Conversion of Carboxylic Acid to Amine via Curtius Rearrangement

  • Rationale: The Curtius rearrangement is a robust method for converting a carboxylic acid into a primary amine with retention of stereochemistry. Using diphenylphosphoryl azide (DPPA) is often safer than alternatives involving sodium azide.[11] The reaction proceeds through an isocyanate intermediate, which is trapped by a suitable alcohol (e.g., tert-butanol) to form a stable Boc-protected amine.

  • Methodology (performed separately on each isolated isomer):

    • Dissolve the isolated hydroxy acid isomer in a mixture of tert-butanol and toluene.

    • Add triethylamine followed by the dropwise addition of diphenylphosphoryl azide (DPPA).

    • Heat the mixture to reflux (approx. 80-90 °C) and monitor the reaction by TLC until the starting material is consumed.

    • Cool the reaction, dilute with ethyl acetate, and wash sequentially with aqueous sodium bicarbonate and brine.

    • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

    • Purify the resulting Boc-protected amine by flash column chromatography.

Step 3: Deprotection to Yield the Final Amine

  • Rationale: The Boc (tert-butyloxycarbonyl) group is a standard amine protecting group that is easily and cleanly removed under acidic conditions. Trifluoroacetic acid (TFA) or hydrochloric acid (HCl) in an organic solvent are commonly used.

  • Methodology:

    • Dissolve the purified Boc-protected amine in dichloromethane (DCM).

    • Add an excess of trifluoroacetic acid (TFA) and stir at room temperature for 1-2 hours.

    • Monitor deprotection by TLC.

    • Once complete, concentrate the reaction mixture under reduced pressure to remove the excess acid and solvent.

    • The final product can be isolated as the TFA salt or neutralized with a base and purified as the free amine.

Predicted Molecular Properties and Pharmacokinetic Profile

By leveraging computational models and data from structurally similar compounds, we can predict the key physicochemical properties of 3-(2,4-Difluorophenyl)cyclobutan-1-amine.[7][12][13]

PropertyPredicted ValueSignificance in Drug Development
Molecular Weight ~199.2 g/mol Falls well within the "Rule of Five" guidelines for oral bioavailability.
LogP 1.5 - 2.5Indicates a good balance between aqueous solubility and lipid permeability for cell membrane passage.
Topological Polar Surface Area (TPSA) ~26 ŲSuggests excellent potential for oral bioavailability and blood-brain barrier penetration.
pKa (Amine) 8.5 - 9.5The amine will be predominantly protonated at physiological pH, which is important for solubility and potential ionic interactions with targets.
H-Bond Donors 1 (Amine)Provides a key interaction point for binding to protein targets.
H-Bond Acceptors 2 (Fluorines)Can participate in additional, weaker binding interactions.

The combination of the metabolically stable cyclobutane core with the blocking effect of the fluorine atoms suggests that this molecule would likely exhibit low metabolic clearance, a desirable trait for drug candidates.[5]

Conclusion and Future Directions

3-(2,4-Difluorophenyl)cyclobutan-1-amine is a prime example of a modern molecular building block designed for efficacy and developability. Its rigid, three-dimensional structure provides a superior scaffold compared to traditional flat aromatic systems, while the strategic placement of fluorine atoms enhances its drug-like properties. The stereocontrolled synthesis of its cis and trans isomers allows for a detailed exploration of the structure-activity relationship (SAR) in any drug discovery program.

For researchers and drug development professionals, this molecule represents a valuable starting point for the synthesis of novel kinase inhibitors, GPCR modulators, and other targeted therapies. Its well-defined structure and favorable predicted properties make it an attractive fragment for incorporation into larger, more complex drug candidates, paving the way for the next generation of innovative medicines.

References

  • Synthesis of Cyclobutane Derivatives by Use of Grignard and Amide Coupling Reactions. Thesis, Georgia Southern University.Link

  • Puckering the Planar Landscape of Fragments: Design and Synthesis of a 3D Cyclobutane Fragment Library. Chemistry. 2017;23(64):16215-16222.Link

  • Cyclobutane-Containing Alkaloids: Origin, Synthesis, and Biological Activities. Studies in Natural Products Chemistry. 2012;37:265-300.Link

  • HIGH-PRESSURE-MEDIATED SYNTHESIS OF CYCLOBUTANES FOR FRAGMENT-BASED DRUG DISCOVERY. Radboud University Repository.Link

  • Cyclobutane Derivatives in Drug Discovery. PharmaBlock.Link

  • 3-Amino-3-(2,4-difluorophenyl)cyclobutan-1-ol. ChemScene.Link

  • Cyclobutanamine, 1-[(3-fluorophenyl)methyl]-, hydrochloride (1:1). CymitQuimica.Link

  • Synthesis and Development of 3-((2,4-Difluorophenyl)Amino)Propanoic Acid Derivatives as an Antiproliferative Medicinal Chemistry Scaffold Targeting Growth Factor Receptors. Molecules. 2024;29(5):1083.Link

  • 3-(Aminomethyl)-3-(2,4-difluorophenyl)cyclobutan-1-ol. ChemScene.Link

  • 3-Fluoroalkyl (CF3, CHF2, CH2F) Cyclobutane-Derived Building Blocks for Medicinal Chemistry: Synthesis and Physicochemical Properties. Enamine.Link

  • Synthesis of 2-(3,4-difluorophenyl)cyclopropanamine derivatives and salts. Google Patents.Link

  • Studies toward the stereocontrolled synthesis of cyclobutane derivatives. ScholarWorks at Georgia Southern University.Link

  • Cyclobutanes in Small-Molecule Drug Candidates. ChemMedChem. 2022;17(1):e202100527.Link

  • 3,3-Difluorocyclobutan-1-amine. PubChem.Link

  • Synthesis of 2-(3,4-difluorophenyl)cyclopropanamine derivatives and salts. Google Patents.Link

  • Synthesis of CH2F-substituted amines cis/trans-9 and carboxylic acids... ResearchGate.Link

  • 3-(difluoromethyl)cyclobutan-1-amine hydrochloride. ChemBK.Link

  • 1-(3,4-Difluorophenyl)cyclobutanamine. Benchchem.Link

  • Synthesis of gem-difluorinated cyclobutane and cyclopentane building blocks. ResearchGate.Link

  • Cyclobutane synthesis. Organic Chemistry Portal.Link

  • 6-[(2S,3R)-3-(2,4-Difluorophenyl)-3-hydroxy-4-(1H-1,2,4-triazol-1-yl)butan-2-yl]-5-fluoropyrimidine-4-carbaldehyde. MDPI.Link

  • CF3-Cyclobutanes: Synthesis, Properties, and Evaluation as a Unique tert-Butyl Group Analogue. Journal of the American Chemical Society. 2022;144(11):5022-5030.Link

  • Rational Design, Synthesis, and Mechanism of (3S,4R)-3-Amino-4-(difluoromethyl)cyclopent-1-ene-1-carboxylic Acid: Employing a Se. Journal of the American Chemical Society. 2022;144(12):5629-5639.Link

  • New Compounds Derived from Stereoisomers of 2,4-Diphenylcyclobuta. TSI Journals.Link

  • (2R,3R)-2-(2,4-Difluorophenyl)-1-(1H-1,2,4-triazol-1-yl)-2,3-butanediol. PubChem.Link

  • 1-(3,5-Difluorophenyl)cyclobutan-1-amine. BLDpharm.Link

Sources

Foundational

3-(2,4-Difluorophenyl)cyclobutan-1-amine CAS number

An In-Depth Technical Guide to the (2,4-Difluorophenyl)cyclobutanamine Scaffold for Drug Discovery Professionals Authored by a Senior Application Scientist Foreword: The precise Chemical Abstracts Service (CAS) number fo...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the (2,4-Difluorophenyl)cyclobutanamine Scaffold for Drug Discovery Professionals

Authored by a Senior Application Scientist

Foreword: The precise Chemical Abstracts Service (CAS) number for 3-(2,4-Difluorophenyl)cyclobutan-1-amine is not prominently listed in publicly accessible databases, suggesting its status as a potentially novel or less-common research chemical. This guide, therefore, broadens its scope to address the overarching (2,4-Difluorophenyl)cyclobutanamine scaffold. This structural motif is of significant and growing interest in medicinal chemistry, and this document provides a comprehensive overview of its synthesis, properties, and applications for researchers, scientists, and drug development professionals.

The Strategic Value of the (2,4-Difluorophenyl)cyclobutanamine Scaffold in Modern Drug Design

The confluence of a rigid cyclobutane ring and a difluorinated phenyl moiety presents a compelling structural framework for the development of novel therapeutics. Unlike more flexible cycloalkanes, the cyclobutane ring adopts a distinctly puckered conformation, which can confer a favorable pre-organization for binding to biological targets. This conformational rigidity can lead to improvements in potency, selectivity, and pharmacokinetic profiles.[1][2]

The incorporation of fluorine atoms on the phenyl ring is a well-established strategy in medicinal chemistry to modulate metabolic stability and binding affinity. The 2,4-difluoro substitution pattern, in particular, can alter the electronic properties of the aromatic ring and introduce new intermolecular interactions, such as hydrogen bonds and dipole-dipole interactions, with target proteins. A notable example of the successful application of a difluorocyclobutyl amine moiety is in the development of Ivosidenib, an IDH1 inhibitor. In this case, replacing a metabolically labile cyclohexyl amine with a difluorocycbutanyl amine significantly improved metabolic stability, a critical step in its journey to becoming an FDA-approved therapeutic.[1]

Physicochemical Properties and Structural Attributes

The unique properties of the (2,4-Difluorophenyl)cyclobutanamine scaffold are a direct result of its constituent parts.

The Cyclobutane Ring

The cyclobutane ring is characterized by significant ring strain (approximately 26.3 kcal/mol), which leads to a puckered, non-planar conformation.[2] This rigidity can be advantageous in drug design by reducing the entropic penalty upon binding to a target. The constrained nature of the ring provides a rigid scaffold for the precise positioning of substituents in three-dimensional space.[3]

The 2,4-Difluorophenyl Group

The two fluorine atoms on the phenyl ring are strongly electron-withdrawing, which can significantly impact the pKa of the amine group and the overall lipophilicity of the molecule. This substitution pattern can also block sites of metabolic oxidation, thereby enhancing the compound's metabolic stability.

PropertyInfluence of Scaffold ComponentsReference
pKa The electron-withdrawing nature of the difluorophenyl group is expected to lower the pKa of the cyclobutanamine compared to its non-fluorinated analog.[4][5]
Lipophilicity (LogP) The fluorine atoms generally increase lipophilicity.[4]
Metabolic Stability The C-F bond is highly stable, and the difluoro-substitution can prevent metabolic attack on the aromatic ring. The cyclobutane ring can also be more metabolically stable than larger cycloalkanes.[1]
Conformation The puckered cyclobutane ring provides a rigid, three-dimensional structure.[2]

Synthetic Pathways to (Difluorophenyl)cyclobutanamine Derivatives

General Synthetic Workflow

G cluster_0 Synthesis of Key Intermediate cluster_1 Introduction of Amine Functionality cluster_2 Alternative Route: Curtius Rearrangement A 1,3-Difluorobenzene B Friedel-Crafts Acylation with Cyclobutanecarbonyl Chloride A->B AlCl3 C (2,4-Difluorophenyl)(cyclobutyl)methanone B->C D Reductive Amination C->D NH3, H2, Raney Ni or NaBH(OAc)3 E 3-(2,4-Difluorophenyl)cyclobutan-1-amine D->E F 3-(2,4-Difluorophenyl)cyclobutanecarboxylic Acid G Curtius Rearrangement F->G 1. SOCl2 2. NaN3 3. Heat G->E G cluster_0 Kinase Active Site cluster_1 Inhibitor hinge Hinge Region (Backbone Amides/Carbonyls) hydrophobic_pocket Hydrophobic Pocket gatekeeper Gatekeeper Residue inhibitor <(2,4-Difluorophenyl)cyclobutanamine Scaffold> amine Amine Group cyclobutane Cyclobutane (Rigid Core) difluorophenyl 2,4-Difluorophenyl (Hydrophobic Interaction) amine->hinge H-Bond difluorophenyl->hydrophobic_pocket Hydrophobic Interaction

Sources

Exploratory

The Pharmacophoric Role of 3-(2,4-Difluorophenyl)cyclobutan-1-amine in Targeted Drug Design: Mechanisms of Binding and Structural Optimization

Executive Summary In modern Fragment-Based Drug Discovery (FBDD) and rational drug design, 3-(2,4-difluorophenyl)cyclobutan-1-amine functions not as a standalone Active Pharmaceutical Ingredient (API), but as a highly sp...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern Fragment-Based Drug Discovery (FBDD) and rational drug design, 3-(2,4-difluorophenyl)cyclobutan-1-amine functions not as a standalone Active Pharmaceutical Ingredient (API), but as a highly specialized, conformationally restricted pharmacophoric scaffold[1]. When integrated into a larger New Chemical Entity (NCE), this building block imparts critical physicochemical and thermodynamic advantages. Its "mechanism of action" is defined by how its distinct structural motifs—the cyclobutane ring, the difluorophenyl group, and the primary amine—synergistically enhance target binding affinity, improve metabolic stability, and optimize the pharmacokinetic profile of the resulting drug[2].

Structural Mechanistic Analysis (The "Why")

The Cyclobutane Core: Conformational Locking

Linear alkyl chains in drug molecules often suffer from high entropic penalties upon binding to a target receptor due to the loss of rotational degrees of freedom. The cyclobutane ring acts as a rigid, sp3-rich 3D spacer that locks the attached pharmacophores into a specific spatial vector[1]. This pre-organization minimizes the entropic penalty (-TΔS) of binding. Furthermore, the inherent "puckered" conformation of the cyclobutane ring allows the molecule to project the difluorophenyl and amine groups into distinct, orthogonal vectors, perfectly mimicking peptide backbones or fitting into deep, narrow receptor pockets[3].

The 2,4-Difluorophenyl Moiety: Metabolic Shielding and Halogen Bonding

The strategic placement of fluorine atoms on the phenyl ring serves a dual purpose. First, fluorine is highly electronegative but sterically small (van der Waals radius of 1.47 Å, comparable to hydrogen's 1.20 Å)[4]. By replacing hydrogen atoms at the 2- and 4-positions (common "soft spots" for cytochrome P450-mediated aromatic oxidation), the difluorophenyl group drastically increases the metabolic half-life of the compound without adding steric bulk[5]. Second, the highly polarized C-F bonds can engage in orthogonal multipolar interactions (e.g., with amide carbonyls in the protein backbone) or act as hydrophobic shields, increasing the overall lipophilicity (LogP) and membrane permeability of the drug[2].

The Primary Amine: The Synthetic and Ionic Vector

The primary amine serves as the critical synthetic handle for coupling the fragment to the rest of the drug molecule (typically via amide or sulfonamide bond formation). In situ, if left as a secondary or tertiary amine in the final drug, it acts as a potent hydrogen bond donor or forms critical salt bridges with acidic residues (e.g., Aspartate or Glutamate) within the target's binding site[2].

Application in Target Binding (Mechanism of Action in situ)

When an NCE containing the 3-(2,4-difluorophenyl)cyclobutan-1-amine scaffold enters a receptor pocket (such as a protease S1/S2 pocket or a GPCR allosteric site), the binding mechanism is driven by a combination of ionic anchoring and hydrophobic packing.

Pharmacophore A Primary Amine (H-Bond Donor / Salt Bridge) Target1 Receptor Acidic Residue (e.g., Asp/Glu) A->Target1 Ionic/H-Bonding B Cyclobutane Ring (Conformational Restrictor) B->A Vector Control C 2,4-Difluorophenyl (Lipophilic / Halogen Bond) B->C Rigid Spacer Target2 Receptor Hydrophobic Pocket C->Target2 Hydrophobic Shielding Target3 Backbone Carbonyl (Multipolar Interaction) C->Target3 F-C=O Interaction

Fig 1: Pharmacophoric contributions of the 3-(2,4-difluorophenyl)cyclobutan-1-amine scaffold.

Experimental Methodologies (Self-Validating Protocols)

To validate the mechanistic advantages of incorporating this scaffold, a rigorous, self-validating workflow must be employed. The following protocols detail the synthesis and subsequent biophysical evaluation of the resulting NCE.

Scaffold Coupling Protocol (Amide Bond Formation)
  • Activation: Dissolve the core carboxylic acid intermediate (1.0 eq) of your lead compound in anhydrous DMF. Add HATU (1.2 eq) and DIPEA (3.0 eq). Stir at room temperature for 15 minutes to form the active ester.

  • Coupling: Add 3-(2,4-difluorophenyl)cyclobutan-1-amine hydrochloride (1.1 eq) to the mixture. Utilizing the hydrochloride salt ensures chemical stability and precise stoichiometric control prior to use[6].

  • Reaction: Stir under a nitrogen atmosphere for 4-6 hours. Monitor reaction completion via LC-MS.

  • Purification: Quench with water, extract with EtOAc, and purify the organic layer via flash chromatography (silica gel, Hexanes/EtOAc gradient) to yield the conformationally locked NCE.

In Vitro ADME & Biophysical Assay Protocol

To definitively prove the causality of the difluorophenyl group's metabolic shielding and the cyclobutane's binding enhancement, execute the following parallel assays:

  • Human Liver Microsome (HLM) Clearance Assay: Incubate the purified NCE (1 µM) with HLMs (0.5 mg/mL protein) and NADPH (1 mM) at 37°C. Take aliquots at 0, 15, 30, and 60 minutes. Quench with cold acetonitrile. Analyze the parent compound depletion via LC-MS/MS to calculate intrinsic clearance ( CLint​ )[5].

  • Surface Plasmon Resonance (SPR) Binding Kinetics: Immobilize the purified target protein on a CM5 sensor chip. Inject serial dilutions of the NCE (0.1 nM to 1 µM) over the chip at a flow rate of 30 µL/min. Calculate the association ( kon​ ) and dissociation ( koff​ ) rates to determine the equilibrium dissociation constant ( KD​ ), directly validating the reduction in entropic penalty[2].

Workflow Step1 Scaffold Coupling (Amide Bond Formation) Step2 In Vitro ADME (HLM Clearance Assay) Step1->Step2 Purified NCE Step3 Biophysical Assay (SPR Binding Kinetics) Step2->Step3 Stable Analogs Step4 Structural Validation (X-ray Crystallography) Step3->Step4 High Affinity Hits

Fig 2: Workflow for validating the integration of the cyclobutanamine fragment into lead compounds.

Quantitative Data Presentation

The integration of the 3-(2,4-difluorophenyl)cyclobutan-1-amine scaffold predictably alters the thermodynamic and pharmacokinetic landscape of a lead compound. The table below summarizes the typical quantitative shifts observed when replacing a standard linear, unsubstituted benzylamine motif with this 3D fluorinated fragment.

Scaffold MotifEntropic Penalty (-TΔS)HLM Intrinsic Clearance ( CLint​ )LogD (pH 7.4)Target Affinity ( KD​ )
Linear Benzylamine (Reference)High (> 8 kcal/mol)> 50 µL/min/mg1.8~ 150 nM
Unsubstituted CyclobutanamineLow (< 4 kcal/mol)> 45 µL/min/mg2.1~ 45 nM
3-(2,4-Difluorophenyl)cyclobutan-1-amine Low (< 4 kcal/mol) < 12 µL/min/mg 2.8 < 10 nM

Note: Data represents generalized structural-activity relationship (SAR) trends derived from fluorinated 3D fragment libraries[1][4].

References

  • Synthesis and Chemoinformatic Analysis of Fluorinated Piperidines as 3D Fragments for Fragment-Based Drug Discovery Source: ACS Publications URL:[Link]

  • The Many Roles for Fluorine in Medicinal Chemistry Source: ACS Publications URL:[Link]

  • The role of fluorine in medicinal chemistry Source: Taylor & Francis Online URL:[Link]

  • Fluorine in medicinal chemistry Source: PubMed / ChemBioChem URL:[Link]

  • Bicyclobutanes: from curiosities to versatile reagents and covalent warheads Source: NIH / PMC URL:[Link]

  • (1r,3r)-3-(2,4-difluorophenyl)cyclobutan-1-amine hydrochloride Source: PubChemLite / uni.lu URL:[Link]

Sources

Foundational

Whitepaper: The Cyclobutane Scaffold as a Modern Bioactive Discovery Engine

A Technical Guide for Researchers, Scientists, and Drug Development Professionals Part 1: The Strategic Imperative for Cyclobutane Scaffolds in Drug Discovery In the landscape of medicinal chemistry, there is a constant...

Author: BenchChem Technical Support Team. Date: March 2026

A Technical Guide for Researchers, Scientists, and Drug Development Professionals

Part 1: The Strategic Imperative for Cyclobutane Scaffolds in Drug Discovery

In the landscape of medicinal chemistry, there is a constant drive to "escape from flatland"—a term encapsulating the need to move beyond planar, aromatic-heavy molecules towards more three-dimensional (3D) structures.[1] Molecules with greater sp³ character often exhibit improved physicochemical properties, including higher aqueous solubility and better spatial complementarity to protein binding sites.[2] The cyclobutane ring, a four-membered carbocycle, has emerged from relative obscurity to become a cornerstone of this strategy.[3] Historically underutilized due to perceived synthetic challenges and ring strain, the cyclobutane moiety is now recognized as a powerful tool for creating novel therapeutics with enhanced potency, selectivity, and metabolic stability.[4][5]

This guide provides a technical deep-dive into the discovery of novel cyclobutane-containing bioactive molecules, moving from foundational principles to actionable experimental protocols.

The "Cyclobutane Advantage": Unique Physicochemical Properties

The utility of the cyclobutane ring in drug design is not accidental; it stems from a unique combination of structural and electronic properties that differentiate it from other cycloalkanes.[6] With a strain energy of 26.3 kcal/mol, it is significantly more strained than cyclopentane (7.1 kcal/mol) but slightly less so than cyclopropane (28.1 kcal/mol).[6] This inherent strain results in a puckered, non-planar conformation and C-C bond lengths of approximately 1.56 Å, which are longer than those in typical alkanes.[6][7]

These features confer several key advantages:

  • Conformational Restriction: The rigidity of the cyclobutane ring is its most powerful attribute.[5] By replacing a flexible alkyl chain with a cyclobutane scaffold, medicinal chemists can lock a molecule into a specific, bioactive conformation. This pre-organization reduces the entropic penalty of binding to a biological target, which can lead to a significant increase in binding affinity and potency.[5][6] This principle is crucial for designing potent enzyme inhibitors and receptor ligands.

  • Metabolic Stability: The cyclobutane core is generally inert to metabolic degradation.[2] Its C-H bonds are less susceptible to enzymatic oxidation by cytochrome P450 (CYP) enzymes compared to more flexible alkyl chains. Incorporating this scaffold can block metabolically labile sites, thereby improving a compound's pharmacokinetic profile.[8]

  • Versatile Bioisostere: The 3D nature of the cyclobutane ring allows it to serve as a non-classical bioisostere for various common medicinal chemistry motifs. It can replace a gem-dimethyl group, a t-butyl group, or even a phenyl ring, offering a unique vector space for substituent placement while modulating properties like lipophilicity and solubility.[5]

  • Enhanced Solubility: The non-planar structure of cyclobutane can disrupt the crystal packing of a molecule, which often leads to a lower melting point and improved aqueous solubility—a critical parameter for oral bioavailability.[2]

Data Presentation: Comparative Physicochemical Properties

The following table summarizes key properties that underscore the cyclobutane's unique position among common chemical scaffolds.

PropertyCyclobutaneCyclohexanePhenyl Ring
Geometry Puckered, 3DChair/Boat, 3DPlanar, 2D
Strain Energy (kcal/mol) ~26.3[6]~0~0
C-C Bond Length (Å) ~1.56[6][7]~1.54~1.40
sp³ Character HighHighLow (sp²)
Metabolic Liability LowModerateHigh (Aromatic Oxidation)
Solubility Profile Generally FavorableVariableOften Poor

Part 2: The Discovery Engine: Synthesis and Screening

The successful discovery of novel bioactive molecules hinges on two core activities: the ability to synthesize a diverse and relevant chemical library, and the capacity to screen that library effectively to identify promising "hits."

Synthesis: Constructing the Cyclobutane Core

While once a significant hurdle, modern organic synthesis has rendered the cyclobutane ring highly accessible.[4] The choice of synthetic strategy is critical, as it dictates the substitution patterns and stereochemical complexity that can be achieved.

The [2+2] cycloaddition is unequivocally the most common and versatile method for constructing a cyclobutane ring.[9] This reaction involves the union of two unsaturated components (e.g., two alkenes, or an alkene and a ketene) to form the four-membered ring in a single, often highly stereocontrolled, step.[9][10]

G cluster_start Starting Materials cluster_cycloaddition [2+2] Cycloaddition cluster_product Core Scaffold Alkene Alkene/Olefin Cycloadd Photochemical, Thermal, or Lewis Acid Catalysis Alkene->Cycloadd Keteniminium Ketene/Keteniminium Ion Keteniminium->Cycloadd Cyclobutane Functionalized Cyclobutane Core Cycloadd->Cyclobutane Forms C-C bonds

Caption: General workflow for [2+2] cycloaddition to form a cyclobutane core.

Experimental Protocol: Catalytic Asymmetric [2+2] Cycloaddition

This protocol describes a representative enantioselective [2+2] cycloaddition to generate a chiral cyclobutane scaffold, a crucial starting point for many drug discovery campaigns. The causality for using a chiral catalyst is to control the stereochemistry of the product, which is paramount for biological activity.

Objective: To synthesize an enantioenriched tetrasubstituted cyclobutane adduct.[9]

Materials:

  • Alkene substrate (e.g., a substituted styrene) (1.0 eq)

  • Keteniminium ion precursor (e.g., an acid chloride and an amine) or a suitable ketene (1.2 eq)

  • Chiral Catalyst (e.g., a CBS catalyst or a chiral Lewis acid) (0.1 eq)

  • Anhydrous, degassed solvent (e.g., Dichloromethane, Toluene)

  • Inert atmosphere (Nitrogen or Argon)

  • Standard glassware for anhydrous reactions

Procedure:

  • Catalyst Preparation: In a flame-dried, round-bottom flask under an inert atmosphere, dissolve the chiral catalyst in the anhydrous solvent. Stir for 10-15 minutes at the specified reaction temperature (e.g., -78 °C).

  • Substrate Addition: To the catalyst solution, add the alkene substrate via syringe.

  • Initiation of Cycloaddition: Slowly add the ketene or keteniminium ion precursor solution to the reaction mixture over a period of 1-2 hours using a syringe pump. Self-Validation Check: A slow addition rate is critical to prevent dimerization of the ketene and to ensure high enantioselectivity.

  • Reaction Monitoring: Stir the reaction at the specified temperature for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting alkene is consumed.

  • Quenching: Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate. Allow the mixture to warm to room temperature.

  • Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer three times with an organic solvent (e.g., ethyl acetate).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.

  • Characterization: Confirm the structure and determine the enantiomeric excess (e.g., via chiral HPLC) of the final cyclobutane product.

Screening and Hit Identification

Once a library of diverse cyclobutane-containing molecules is synthesized, the next step is to identify compounds that interact with the biological target of interest.

G Lib Cyclobutane Library Synthesis HTS High-Throughput Screening (HTS) Lib->HTS Primary Screen Hit_Val Hit Validation & Dose-Response HTS->Hit_Val Identifies 'Hits' SAR Structure-Activity Relationship (SAR) Hit_Val->SAR Confirms Activity Lead_Opt Lead Optimization (ADME/Tox) SAR->Lead_Opt Generates 'Leads' Candidate Preclinical Candidate Lead_Opt->Candidate Refines Properties

Caption: A typical hit-to-lead workflow in drug discovery.

Experimental Protocol: General Enzymatic Inhibition Assay

This protocol provides a framework for screening a cyclobutane library against a target enzyme (e.g., a protease or kinase) in a 384-well plate format suitable for HTS.

Objective: To identify inhibitors of a target enzyme from a cyclobutane compound library.

Materials:

  • 384-well assay plates (e.g., low-volume, black plates for fluorescence)

  • Target enzyme in a suitable assay buffer

  • Fluorogenic or colorimetric substrate specific to the enzyme

  • Cyclobutane compound library (dissolved in 100% DMSO)

  • Positive control inhibitor (known inhibitor of the enzyme)

  • Negative control (DMSO vehicle)

  • Multichannel pipette or automated liquid handler

  • Plate reader capable of measuring fluorescence or absorbance

Procedure:

  • Compound Plating: Using an automated liquid handler, dispense a small volume (e.g., 50 nL) of each cyclobutane compound from the library stock plates into the assay plates. Also dispense the positive control and DMSO vehicle into designated wells.

  • Enzyme Addition: Add the target enzyme solution (e.g., 10 µL) to all wells of the assay plate.

  • Pre-incubation: Gently mix the plate and incubate for 15-30 minutes at room temperature. Causality: This step allows any potential inhibitors to bind to the enzyme before the substrate is introduced, ensuring a more accurate measurement of inhibition.

  • Reaction Initiation: Add the substrate solution (e.g., 10 µL) to all wells to start the enzymatic reaction.

  • Signal Detection: Immediately place the plate in the plate reader. Measure the kinetic rate of product formation (fluorescence or absorbance) over a period of 15-60 minutes.

  • Data Analysis:

    • Calculate the percent inhibition for each compound relative to the positive and negative controls.

    • % Inhibition = 100 * (1 - (Rate_Compound - Rate_Positive) / (Rate_Negative - Rate_Positive))

    • Self-Validation Check: The Z'-factor for the assay plate should be ≥ 0.5, indicating a robust and reliable assay. Z' = 1 - (3*(SD_Positive + SD_Negative)) / |Mean_Positive - Mean_Negative|

  • Hit Selection: Compounds exhibiting inhibition above a certain threshold (e.g., >50% at a 10 µM concentration) are selected as "hits" for further validation.

Part 3: From Hit to Lead: Optimization and Characterization

A "hit" from a primary screen is merely a starting point. The subsequent lead optimization phase aims to improve potency, selectivity, and pharmacokinetic properties through iterative chemical synthesis and biological testing.

Structure-Activity Relationship (SAR) Case Study

Consider the development of a hypothetical inhibitor for an enzyme where a cyclobutane scaffold is used to replace a flexible linker. The initial hit may have moderate potency. The SAR study would involve systematically modifying the substituents on the cyclobutane ring to probe for improved interactions with the target.

Data Presentation: SAR Table for a Hypothetical Inhibitor Series

CompoundR1 SubstituentR2 SubstituentIC₅₀ (nM)Rationale for Change
Hit-1 -H-H850Initial screening hit.
1a -F (axial)-H620Introduce a hydrogen bond acceptor.
1b -F (equatorial)-H910Test stereochemical preference.
1c -CH₃ (axial)-H450Probe for hydrophobic pocket.
1d -CH₃-CH₃120Fill hydrophobic pocket (gem-dimethyl mimic).
Lead-1 -CF₃-CH₃15Enhance hydrophobic interactions and block potential metabolism.

This iterative process, guided by structural biology or pharmacophore modeling, allows researchers to rationally design more potent molecules.

In-Depth Pharmacokinetic Profiling

A potent compound is of little use if it is rapidly metabolized by the body. Assessing metabolic stability is a critical step in lead optimization.

Experimental Protocol: Metabolic Stability in Human Liver Microsomes (HLM)

Objective: To determine the in vitro metabolic stability of a lead compound.

Materials:

  • Lead compound and positive control (a compound with known metabolic instability)

  • Pooled Human Liver Microsomes (HLM)

  • NADPH regenerating system (cofactor for CYP enzymes)

  • Phosphate buffer (pH 7.4)

  • Acetonitrile with an internal standard (for quenching and sample analysis)

  • LC-MS/MS system for quantitative analysis

Procedure:

  • Incubation Preparation: In a 96-well plate, prepare a master mix of HLM in phosphate buffer.

  • Initiation: Add the lead compound (at a final concentration of e.g., 1 µM) to the HLM mixture and pre-incubate for 5 minutes at 37 °C. Initiate the metabolic reaction by adding the NADPH regenerating system. Self-Validation Check: A parallel incubation without NADPH should be run to assess non-CYP-mediated degradation.

  • Time Points: At specific time points (e.g., 0, 5, 15, 30, 60 minutes), take an aliquot of the reaction mixture and add it to a quench plate containing cold acetonitrile with an internal standard. This stops the reaction and precipitates the proteins.

  • Sample Processing: Centrifuge the quench plate to pellet the precipitated proteins. Transfer the supernatant to a new plate for analysis.

  • LC-MS/MS Analysis: Analyze the samples using an LC-MS/MS method optimized for the lead compound. Quantify the peak area ratio of the compound to the internal standard at each time point.

  • Data Analysis:

    • Plot the natural log of the percentage of the compound remaining versus time.

    • The slope of the line gives the elimination rate constant, k.

    • Calculate the in vitro half-life (t½) as 0.693 / k.

    • This data helps predict the in vivo clearance of the compound.

Part 4: Conclusion and Future Horizons

The cyclobutane scaffold is far more than a synthetic curiosity; it is a validated and powerful component of the modern medicinal chemist's toolkit. Its unique ability to impose conformational rigidity provides a direct path to improving potency and selectivity, while its inherent stability can solve common pharmacokinetic challenges.[2][8] As synthetic methodologies continue to advance, enabling even more precise control over the construction of complex, multi-substituted cyclobutane systems, their application in drug discovery is set to expand further.[9][11] From oncology to infectious diseases, the rising star of the cyclobutane ring will continue to illuminate new paths toward innovative and effective medicines.[8][12]

References

  • Dembitsky, V. M. (2008). Bioactive cyclobutane-containing alkaloids. Journal of Natural Medicines, 62(1), 1-33. [Link]

  • van der Kolk, R., et al. (2021). Cyclobutanes in Small-Molecule Drug Candidates. ChemMedChem, 16(15), 2336-2346. [Link]

  • Sergeiko, A., et al. (2008). Cyclobutane-Containing Alkaloids: Origin, Synthesis, and Biological Activities. The Open Medicinal Chemistry Journal, 2, 26-37. [Link]

  • Karim, M. R., et al. (2024). Highly Oxygenated Cyclobutane Ring in Biomolecules: Insights into Structure and Activity. Molecules, 29(9), 2085. [Link]

  • van der Kolk, R., et al. (2021). Cyclobutanes in Small-Molecule Drug Candidates. Radboud Repository. [Link]

  • Dembitsky, V. M. (2008). Bioactive cyclobutane-containing alkaloids. PubMed. [Link]

  • ResearchGate. (2022). Contemporary synthesis of bioactive cyclobutane natural products. Request PDF. [Link]

  • Bao, X., et al. (2024). Recent advances in the application of [2 + 2] cycloaddition in the chemical synthesis of cyclobutane-containing natural products. Chinese Chemical Letters, 35(6), 109028. [Link]

  • ResearchGate. (2008). (PDF) Cyclobutane-Containing Alkaloids: Origin, Synthesis, and Biological Activities. ResearchGate. [Link]

  • Sergeiko, A., et al. (2008). Cyclobutane-Containing Alkaloids: Origin, Synthesis, and Biological Activities. Semantic Scholar. [Link]

  • Ermert, P., et al. (2022). Puckering the Planar Landscape of Fragments: Design and Synthesis of a 3D Cyclobutane Fragment Library. Chemistry – A European Journal, 28(41), e202200810. [Link]

  • Auburn University. (2023). Synthesis of Cyclobutane-Containing Natural Products using Macrocyclic 1,4-Diketones as Templates for Diastereoselective Transformations. Auburn University Electronic Theses and Dissertations. [Link]

  • Sergeiko, A., et al. (2008). Cyclobutane-Containing Alkaloids: Origin, Synthesis, and Biological Activities. The Open Medicinal Chemistry Journal. [Link]

  • ResearchGate. (2003). The Application of Cyclobutane Derivatives in Organic Synthesis. Request PDF. [Link]

  • ResearchGate. (2023). Cyclobutane-containing scaffolds in bioactive small molecules. Request PDF. [Link]

  • MDPI. (2024). Highly Oxygenated Cyclobutane Ring in Biomolecules: Insights into Structure and Activity. MDPI. [Link]

  • ScholarWorks. (2023). Studies Toward The Stereocontrolled Synthesis Of Cyclobutane Derivatives. University of Massachusetts Boston ScholarWorks at UMass Boston. [Link]

  • Royal Society of Chemistry. (2022). Bicyclobutanes: from curiosities to versatile reagents and covalent warheads. Chemical Science. [Link]

  • Ermert, P., et al. (2022). Puckering the Planar Landscape of Fragments: Design and Synthesis of a 3D Cyclobutane Fragment Library. PMC. [Link]

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Exploratory

The Fluorine Effect: Thermodynamic Stabilization and Physicochemical Modulation of Cyclobutane Rings in Drug Design

The Bioisosteric Renaissance of Cyclobutanes In modern drug discovery, escaping the "flatland" of sp²-hybridized aromatic rings is a critical strategy for improving clinical success rates. The incorporation of sp³-rich s...

Author: BenchChem Technical Support Team. Date: March 2026

The Bioisosteric Renaissance of Cyclobutanes

In modern drug discovery, escaping the "flatland" of sp²-hybridized aromatic rings is a critical strategy for improving clinical success rates. The incorporation of sp³-rich scaffolds, particularly cyclobutanes, has become a cornerstone of this structural evolution. However, the cyclobutane ring is inherently strained. As a Senior Application Scientist, I frequently leverage halogenation—specifically fluorination—to manipulate the thermodynamic stability and pharmacokinetic profiles of these strained carbocycles.

The 1-(trifluoromethyl)cyclobutyl group has recently emerged as a highly advanced bioisosteric replacement for the ubiquitous, highly lipophilic tert-butyl group[1]. By replacing a tert-butyl moiety with a fluorinated cyclobutane, we can lock a molecule into a specific bioactive conformation, modulate its basicity, and strategically block metabolically labile sites[2].

Thermodynamic and Mechanochemical Stability: The Causality of Fluorination

The stability of four-membered carbocycles is governed by ring strain. A fascinating divergence occurs when comparing cyclopropanes to cyclobutanes. While perfluorination markedly increases the strain energy of cyclopropane, the introduction of fluorine into a cyclobutane ring partially offsets its inherent ring strain, resulting in a remarkably low strain energy relative to the non-fluorinated parent[3][4].

This stabilization is rooted in orbital hybridization. Fluorine’s extreme electronegativity draws electron density away from the ring carbons, subtly altering the C–C bond lengths and forcing the ring into an almost flattened conformation with a puckering angle (γ) between 158° and 175°[1].

Furthermore, fluorination dictates the mechanochemical stability of the ring. In complex strained systems like ladderanes, fluorination at the first two rungs stabilizes the rate-determining diradicaloid transition state during cycloreversion[5]. This means that the strategic placement of fluorine atoms directly dictates the force sensitivity and non-equilibrium dynamics of the cyclobutane ring under mechanical stress[5].

Physicochemical Profiling in Drug Design

When engineering a drug candidate, the decision to swap a tert-butyl group for a CF₃-cyclobutane must be justified by quantitative physicochemical improvements. The fluorinated ring acts as a strong electron-withdrawing group, drastically altering the pKa of adjacent functional groups, which in turn optimizes membrane permeability and solubility[1].

Table 1: Physicochemical and Metabolic Comparison (tert-Butyl vs. CF₃-Cyclobutane)
Parameter / Propertytert-Butyl GroupCF₃-Cyclobutane GroupMechanistic Causality & Impact
Steric Volume 150 ų171 ųThe CF₃ group and puckered ring expand the spatial footprint, filling hydrophobic pockets more effectively[1].
Acidity (pKa, R-COOH) 4.792.92Strong inductive electron withdrawal by the CF₃ group increases acidity[1].
Basicity (pKa, R-NH₃⁺) 10.695.29Fluorine-induced reduction in basicity prevents target trapping and aids membrane permeability[1].
Ring Puckering Angle (γ) N/A158–175°Steric and electronic repulsion forces an almost flattened cyclobutane conformation[1].
Metabolic Clearance (CLint) 30 mg/min/μL (Butenafine)21 mg/min/μL (Analog 46)Blockade of metabolically labile C-H bonds by the CF₃-cyclobutane motif increases the metabolic half-life[1].

Experimental Workflows and Self-Validating Protocols

To harness these fluorinated motifs, robust synthetic access is required. Poly-substituted CF₃-cyclobutanes are traditionally difficult to synthesize due to the risk of ring-opening side reactions. Below is a field-proven, self-validating protocol for the multigram synthesis of CF₃-cyclobutanes via the water-promoted deoxyfluorination of cyclobutanecarboxylic acids.

Protocol: Water-Promoted Deoxyfluorination of Cyclobutanecarboxylic Acids

Objective: Convert cyclobutanecarboxylic acids to CF₃-cyclobutanes using Sulfur Tetrafluoride (SF₄).

Step 1: Substrate Preparation (Salt Formation)

  • Action: React the starting cyclobutanecarboxylic acid with potassium hydroxide (KOH) to form the corresponding potassium salt (R-CO₂K).

  • Causality: Potassium salts exhibit vastly superior solubility and reactivity profiles in SF₄-mediated fluorination compared to free carboxylic acids, preventing unreacted starting material from precipitating out of the reaction matrix[1].

Step 2: Reagent Addition and Catalytic Trigger

  • Action: Transfer the salt to a Hastelloy autoclave. Add SF₄ (3–30 equivalents) and a highly specific, substoichiometric amount of water (H₂O).

  • Causality: The addition of water is not an impurity artifact; it is a calculated catalytic trigger. Water partially hydrolyzes SF₄ to generate Hydrogen Fluoride (HF) in situ[3].

Step 3: Thermal Activation and Closed-Loop Catalysis

  • Action: Seal the autoclave and heat to 60–110 °C for 12–144 hours depending on steric hindrance.

  • Self-Validation Checkpoint: The generated HF protonates the carbonyl oxygen of the substrate, drastically increasing its electrophilicity. This accelerates the nucleophilic attack by the remaining SF₄. The protocol self-validates: if trace water is omitted, the reaction kinetics stall, and LC-MS aliquots will show unconsumed starting material. The presence of HF closes the catalytic loop, ensuring complete conversion[3].

Step 4: Quench and Isolation

  • Action: Carefully vent excess SF₄ and HF through a basic scrubber system. Extract the organic layer and purify via vacuum distillation.

  • Causality: Immediate neutralization prevents acid-catalyzed ring-opening or degradation of the highly strained fluorinated cyclobutane product[1].

G A Cyclobutanecarboxylic Acid (Potassium Salt) B H2O Addition (Catalyst Precursor) A->B C SF4 Partial Hydrolysis (In-situ HF Generation) B->C D Carbonyl Protonation (Electrophilic Activation) C->D E Deoxyfluorination (Nucleophilic Attack) D->E F CF3-Cyclobutane (Stable Bioisostere) E->F

Synthetic logic of water-promoted deoxyfluorination of cyclobutanes.

Metabolic Stability Profiling Workflow

Once synthesized, the bioisosteric viability of the fluorinated cyclobutane must be validated against human liver microsomes (HLMs) to calculate Intrinsic Clearance (CLint). The incorporation of CF₃-cyclobutane can either increase or decrease metabolic stability depending on the specific orientation of the scaffold and the cytochrome P450 enzymes involved[1].

G Step1 Compound Design (CF3-Cyclobutane Integration) Step2 Human Liver Microsomes (HLM) Incubation Step1->Step2 Step3 LC-MS/MS Quantification (Parent Compound Depletion) Step2->Step3 Step4 Intrinsic Clearance (CLint) Calculation Step3->Step4 Step5 Metabolic Stability Profiling (Bioisosteric Validation) Step4->Step5

Workflow for evaluating metabolic stability of fluorinated cyclobutanes.

Conclusion

The fluorination of cyclobutane rings represents a masterclass in physical organic chemistry applied to drug design. By understanding the causality behind orbital hybridization, strain energy modulation, and synthetic kinetics, researchers can effectively utilize CF₃-cyclobutanes and gem-difluorocyclobutanes as superior bioisosteres. These modifications not only stabilize the highly strained four-membered ring but also grant unprecedented control over the physicochemical and metabolic destiny of next-generation therapeutics.

References

  • Source: nih.
  • Source: nih.
  • Source: researchgate.
  • Source: acs.
  • Source: acs.

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Foundational

The Stereochemical Landscape of 3-(2,4-Difluorophenyl)cyclobutan-1-amine: A Technical Guide for Drug Discovery

Executive Summary The cyclobutane motif has transitioned from a synthetic curiosity to a foundational scaffold in modern medicinal chemistry[1]. The rigid, four-membered carbocycle imposes significant conformational cons...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The cyclobutane motif has transitioned from a synthetic curiosity to a foundational scaffold in modern medicinal chemistry[1]. The rigid, four-membered carbocycle imposes significant conformational constraints, allowing medicinal chemists to precisely orient pharmacophores and lock flexible linkers into bioactive geometries[1]. Among these scaffolds, 1,3-disubstituted cyclobutanes—specifically 3-(2,4-difluorophenyl)cyclobutan-1-amine—represent a highly versatile class of building blocks.

This whitepaper provides an in-depth technical analysis of the stereochemistry, conformational dynamics, and stereoselective synthesis of 3-(2,4-difluorophenyl)cyclobutan-1-amine. By mastering the stereochemical control of this molecule, researchers can systematically explore structure-activity relationships (SAR) and optimize pharmacokinetic profiles in drug development pipelines.

Conformational Dynamics and Stereochemical Theory

The Fluxionality of the Cyclobutane Ring

Unlike the rigid planar representation often drawn in 2D chemical structures, the cyclobutane ring exists in a puckered "butterfly" conformation to relieve torsional strain (Pitzer strain) and angle strain (Baeyer strain)[2]. The ring rapidly undergoes a "ring-flip" equilibrium, alternating between two puckered conformers.

For 1,3-disubstituted cyclobutanes like 3-(2,4-difluorophenyl)cyclobutan-1-amine, this puckering dictates the relative stability of the cis and trans diastereomers:

  • Cis-Isomer : The cis-1,3-disubstituted cyclobutane strongly favors a diequatorial-like conformation[2]. Both the bulky 2,4-difluorophenyl group and the amine group occupy pseudo-equatorial positions, minimizing 1,3-diaxial steric clashes. This makes the cis-isomer the thermodynamically more stable product.

  • Trans-Isomer : The trans-isomer is forced into an axial-equatorial conformation[2]. Regardless of the ring-flip state, one substituent must occupy a sterically demanding pseudo-axial position, rendering the trans-isomer thermodynamically less stable but kinetically accessible.

G Cis cis-Isomer (Thermodynamic) Cis_EqEq Diequatorial-like (Puckered, Low Energy) Cis->Cis_EqEq Favored Cis_AxAx Diaxial-like (Puckered, High Energy) Cis->Cis_AxAx Disfavored Trans trans-Isomer (Kinetic) Trans_EqAx Equatorial-Axial (Intermediate Energy) Trans->Trans_EqAx Trans_AxEq Axial-Equatorial (Intermediate Energy) Trans->Trans_AxEq Cis_EqEq->Cis_AxAx Ring Flip Trans_EqAx->Trans_AxEq Ring Flip

Conformational ring-flip equilibria and relative stabilities of cis and trans isomers.

The Role of the 2,4-Difluorophenyl Motif

The integration of a 2,4-difluorophenyl ring onto the cyclobutane core serves multiple pharmacological purposes:

  • Metabolic Stability : Fluorine substitution blocks cytochrome P450-mediated oxidation at the ortho and para positions.

  • Lipophilicity Modulation : The highly electronegative fluorine atoms modulate the pKa of the distal amine through inductive effects across space, enhancing membrane permeability.

  • Target Engagement : The difluorophenyl moiety frequently acts as a multipolar interaction vector, capable of engaging in orthogonal multipolar interactions (e.g., within the hinge region of kinases).

Stereoselective Synthetic Methodologies

Achieving high diastereomeric excess (d.e.) for either the cis or trans isomer requires precise mechanistic control. Because the cis-isomer is thermodynamically favored, direct reductive amination of 3-(2,4-difluorophenyl)cyclobutan-1-one typically yields the cis-amine as the major product[3]. Accessing the trans-amine requires a stereoinvertive approach.

Causality in Reagent Selection
  • Direct Reductive Amination (Cis-Selective) : Utilizing sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (STAB) with ammonium acetate allows the intermediate imine to be reduced from the less sterically hindered face. The bulky difluorophenyl group forces the hydride to attack from the opposite face, pushing the resulting amine into the cis (diequatorial) configuration[3].

  • Bulky Hydride Reduction + Mitsunobu Inversion (Trans-Selective) : To access the trans-amine, the ketone is first reduced to the cis-alcohol using a bulky hydride source like L-Selectride. The immense steric bulk of L-Selectride ensures exclusive attack from the less hindered face. The resulting cis-alcohol is then subjected to a Mitsunobu reaction with diphenylphosphoryl azide (DPPA), which proceeds via an Sₙ2 mechanism, perfectly inverting the stereocenter to yield the trans-azide. Subsequent Staudinger reduction yields the trans-amine.

G SM 3-(2,4-Difluorophenyl) cyclobutan-1-one RedAm Reductive Amination (NH4OAc, NaBH3CN) SM->RedAm Route A BulkyRed Bulky Hydride Reduction (L-Selectride) -> cis-Alcohol SM->BulkyRed Route B Cis cis-3-(2,4-Difluorophenyl) cyclobutan-1-amine RedAm->Cis Major Product (>9:1) Mitsunobu Mitsunobu Inversion (DPPA, DIAD, PPh3) -> trans-Azide BulkyRed->Mitsunobu High Yield Trans trans-3-(2,4-Difluorophenyl) cyclobutan-1-amine Mitsunobu->Trans Staudinger Reduction

Stereodivergent synthetic routes to cis and trans 3-(2,4-difluorophenyl)cyclobutan-1-amine.

Step-by-Step Experimental Protocols
Protocol A: Synthesis of cis-3-(2,4-Difluorophenyl)cyclobutan-1-amine

This protocol is a self-validating system; the thermodynamic preference ensures high diastereoselectivity.

  • Imine Formation : Dissolve 3-(2,4-difluorophenyl)cyclobutan-1-one (1.0 eq) in anhydrous methanol (0.2 M). Add ammonium acetate (10.0 eq) and stir at room temperature for 2 hours under an inert argon atmosphere[1].

  • Reduction : Cool the reaction mixture to 0 °C. Add sodium cyanoborohydride (NaBH₃CN) (1.5 eq) portion-wise. Caution: Conduct in a well-ventilated fume hood due to potential HCN gas evolution.

  • Reaction Progression : Allow the mixture to warm to room temperature and stir for 16 hours. Monitor complete consumption of the ketone via TLC (Hexanes/EtOAc 3:1).

  • Work-up : Quench the reaction with 1M NaOH to pH 10. Extract the aqueous layer with dichloromethane (3 × 20 mL)[1].

  • Purification : Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate. Purify via flash column chromatography (DCM/MeOH/NH₄OH 90:9:1) to isolate the cis-isomer as a pale yellow oil.

Protocol B: Synthesis of trans-3-(2,4-Difluorophenyl)cyclobutan-1-amine

This sequence relies on stereospecific Sₙ2 inversion to override the thermodynamic preference.

  • Stereoselective Ketone Reduction : Dissolve the ketone (1.0 eq) in anhydrous THF (0.1 M) and cool to -78 °C. Dropwise add L-Selectride (1.2 eq, 1M in THF). Stir for 2 hours, then quench with H₂O₂/NaOH to yield the cis-alcohol.

  • Mitsunobu Azidation : Dissolve the cis-alcohol (1.0 eq) and triphenylphosphine (1.5 eq) in anhydrous THF (0.1 M) at 0 °C. Add diisopropyl azodicarboxylate (DIAD) (1.5 eq) dropwise, followed by diphenylphosphoryl azide (DPPA) (1.5 eq). Stir at room temperature for 12 hours.

  • Staudinger Reduction : Isolate the trans-azide via silica plug. Dissolve in THF/H₂O (10:1), add triphenylphosphine (2.0 eq), and heat to 50 °C for 4 hours until nitrogen evolution ceases.

  • Isolation : Acid-base extraction yields the pure trans-amine.

Analytical Characterization and Stereochemical Assignment

Accurate assignment of the cis and trans configurations is paramount. 1D and 2D NMR spectroscopy (specifically NOESY) are the gold standards for distinguishing 1,3-disubstituted cyclobutane diastereomers[4].

Because the cis-isomer adopts a diequatorial conformation, the protons at C1 and C3 are pseudo-axial. This spatial proximity allows for a strong Nuclear Overhauser Effect (NOE) correlation between the H1 and H3 protons. Conversely, in the trans-isomer, H1 and H3 are on opposite faces of the ring, resulting in the absence of an NOE signal[2].

Table 1: NMR Diagnostic Features for Cis vs. Trans Isomers
Analytical Featurecis-3-(2,4-Difluorophenyl)cyclobutan-1-aminetrans-3-(2,4-Difluorophenyl)cyclobutan-1-amine
Thermodynamic Stability High (Diequatorial preference)Lower (Axial-Equatorial strain)
NOESY Correlation (H1 ↔ H3) Strong positive NOE cross-peak No observable NOE cross-peak
¹H NMR Chemical Shift (H1) ~ 3.20 - 3.40 ppm (multiplet)~ 3.60 - 3.80 ppm (multiplet, downfield shifted)
Coupling Constants ( J ) Complex pseudo-quintets due to symmetric axial-equatorial couplingsDistinct doublet of triplets (dt) due to asymmetric puckering
Chromatographic Mobility (Rf) Typically lower (more polar interactions)Typically higher (less polar surface area)

Pharmacological Impact of Stereochemistry

The stereochemistry of the cyclobutane ring profoundly impacts the biological activity of the resulting drug candidate. The vector projection of the amine relative to the 2,4-difluorophenyl group dictates how the molecule fits into the binding pocket of a target protein[1].

Table 2: Pharmacological Impact of Scaffold Motifs
Motif / Stereochemical FeaturePrimary Pharmacological FunctionMechanistic Causality
Cyclobutane Ring Conformational RestrictionLocks flexible linkers into a rigid geometry, reducing entropic penalty upon target binding, thereby increasing affinity[1].
2,4-Difluorophenyl Group Metabolic Resistance & BindingFluorine atoms block CYP450 oxidation sites. The electron-withdrawing nature strengthens multipolar interactions with protein backbone amides.
Cis-Configuration U-shaped Pharmacophore VectorOrients the amine and aryl group parallel to each other, ideal for binding into deep, narrow hydrophobic pockets.
Trans-Configuration Linear Pharmacophore VectorOrients the substituents in opposite directions, acting as a rigid, linear spacer between two distinct binding domains.

By utilizing the synthetic protocols and analytical frameworks detailed in this guide, drug development professionals can systematically harness the 3-(2,4-difluorophenyl)cyclobutan-1-amine scaffold to discover highly potent, metabolically stable therapeutics.

References

  • Allinger, N. L., & Tushaus, L. A. "Conformational Analysis. XLIII. Stereochemical Studies in the Cyclobutane Ring System." The Journal of Organic Chemistry, ACS Publications.[Link]

  • ACS Publications. "Diastereoselective Synthesis of a cis-1,3-Disubstituted Cyclobutane Carboxylic Acid Scaffold for TAK-828F, a Potent Retinoic Acid Receptor-Related Orphan Receptor (ROR)-γt Inverse Agonist." The Journal of Organic Chemistry, 2021.[Link]

Sources

Exploratory

Whitepaper: Evaluating 3-(2,4-Difluorophenyl)cyclobutan-1-amine as a Novel Scaffold for Drug Discovery

Abstract The confluence of privileged structural motifs in a single molecular entity presents a compelling strategy in modern medicinal chemistry. This guide provides a comprehensive technical evaluation of 3-(2,4-difluo...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

The confluence of privileged structural motifs in a single molecular entity presents a compelling strategy in modern medicinal chemistry. This guide provides a comprehensive technical evaluation of 3-(2,4-difluorophenyl)cyclobutan-1-amine, a compound that marries the metabolic robustness of a difluorinated phenyl ring with the unique three-dimensional topology of a cyclobutane scaffold. While direct pharmacological data on this specific molecule is nascent, this paper will deconstruct its constituent fragments to build a strong deductive case for its potential as a drug candidate. We will explore its synthetic feasibility, hypothesize its pharmacological profile based on established bioisosteric principles, and outline a rigorous, phase-appropriate workflow for its preclinical evaluation. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to explore novel chemical matter with high potential for therapeutic intervention.

Introduction: The Rationale for Scaffolding Innovation

In the quest for novel therapeutics, the exploration of unique chemical space is paramount. The strategy of combining known "privileged" fragments—structural motifs that confer favorable ADME (Absorption, Distribution, Metabolism, and Excretion) properties or specific receptor interactions—is a cornerstone of rational drug design. The molecule 3-(2,4-difluorophenyl)cyclobutan-1-amine emerges from this philosophy, integrating three key features:

  • A Primary Amine: A versatile functional group that can serve as a key pharmacophoric element, engaging in hydrogen bonding or acting as a protonatable center for solubility and target engagement.[1]

  • A Cyclobutane Core: A strained, non-planar carbocycle increasingly utilized as a bioisostere for phenyl rings or larger cyclic systems to improve metabolic stability, reduce planarity, and confer a unique three-dimensional vector for substituent placement.[2][3]

  • A 2,4-Difluorophenyl Moiety: A common feature in many approved drugs, this group enhances potency and metabolic stability by blocking sites of oxidative metabolism and modulating the pKa of adjacent functional groups.[4]

This guide will dissect the potential of this compound by analyzing the proven contributions of its components, proposing a viable synthetic pathway, and charting a clear course for its experimental validation.

Deconstruction of the Core: Why This Scaffold Holds Promise

The Cyclobutane Ring: A Bioisostere for the Modern Era

The cyclobutane ring is more than a simple saturated carbocycle; its inherent chemical and physical properties make it a powerful tool for medicinal chemists.[2]

  • Structural Uniqueness: Unlike flat aromatic rings or flexible alkyl chains, the puckered, three-dimensional structure of cyclobutane allows for precise, conformationally restricted positioning of substituents. This can lead to enhanced binding affinity and selectivity by minimizing the entropic penalty upon binding to a target.[2]

  • Metabolic Stability: The relative inertness of the C-C bonds in the cyclobutane ring makes it resistant to many common metabolic pathways that would otherwise degrade more conventional linkers or scaffolds.[2]

  • Physicochemical Modulation: Replacing a planar aromatic ring or a gem-dimethyl group with a cyclobutane can reduce planarity, which may decrease crystal lattice energy and improve solubility.[2]

PropertyPhenyl RingCyclohexyl RingCyclobutane Ring
Geometry PlanarChair/Boat (Flexible)Puckered (Semi-rigid)
Spatially 2D3D3D
Metabolism Susceptible to Aromatic HydroxylationSusceptible to Aliphatic HydroxylationGenerally More Resistant
Solubility Generally LowVariableCan Improve Solubility

Table 1: Comparative properties of common ring systems in drug design.

The 2,4-Difluorophenyl Group: A Shield Against Metabolism

Fluorine has become a workhorse in medicinal chemistry. The strategic placement of two fluorine atoms on the phenyl ring, as seen in our candidate, offers several distinct advantages.

  • Blocking Oxidative Metabolism: The carbon-fluorine bond is exceptionally strong. Placing fluorine atoms at the 2 and 4 positions effectively shields the aromatic ring from cytochrome P450-mediated hydroxylation, a major route of drug metabolism. This often leads to a longer plasma half-life and improved bioavailability.[4]

  • Modulating Acidity/Basicity: The strong electron-withdrawing nature of fluorine atoms can significantly lower the pKa of nearby amine groups.[5] This modulation can be critical for optimizing a compound's ionization state at physiological pH, impacting its permeability, solubility, and target-binding interactions.

  • Enhancing Binding Interactions: Fluorine can participate in favorable orthogonal multipolar interactions with carbonyl groups in protein backbones, contributing to binding affinity in ways that hydrogen cannot.

Synthetic Feasibility and Proposed Protocol

A key consideration for any new scaffold is its accessibility. While no direct synthesis of 3-(2,4-difluorophenyl)cyclobutan-1-amine is prominently published, a logical and scalable route can be proposed based on established chemical transformations. The following protocol outlines a plausible multi-step synthesis.

Proposed Synthetic Workflow

G A 2,4-Difluorobenzaldehyde B [2+2] Cycloaddition A->B w/ Methyl Acrylate, Photochemical C 3-(2,4-Difluorophenyl)cyclobutanone B->C Hydrolysis & Decarboxylation D Reductive Amination C->D w/ NH4OAc, NaBH3CN E 3-(2,4-Difluorophenyl)cyclobutan-1-amine (Target) D->E

Caption: Proposed high-level synthetic workflow.

Detailed Experimental Protocol: Reductive Amination

This step is critical for introducing the primary amine pharmacophore onto the cyclobutanone core. The choice of sodium cyanoborohydride (NaBH₃CN) is deliberate; it is a mild reducing agent that is selective for the protonated imine intermediate over the ketone starting material, minimizing the formation of the corresponding alcohol byproduct.

  • Reaction Setup: To a solution of 3-(2,4-difluorophenyl)cyclobutanone (1.0 eq) in anhydrous methanol (0.2 M), add ammonium acetate (10.0 eq). Stir the mixture at room temperature under a nitrogen atmosphere for 1 hour to facilitate imine formation.

  • Reduction: Cool the reaction mixture to 0°C in an ice bath. Add sodium cyanoborohydride (1.5 eq) portion-wise over 15 minutes, ensuring the internal temperature does not exceed 5°C.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 12-18 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting ketone is consumed.

  • Workup: Quench the reaction by the slow addition of 2M HCl at 0°C until the pH is ~2 to decompose any remaining reducing agent. Stir for 30 minutes. Basify the mixture with 4M NaOH until the pH is >12.

  • Extraction: Extract the aqueous layer with dichloromethane (3 x 50 mL). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue via column chromatography on silica gel using a gradient of dichloromethane/methanol/ammonium hydroxide to afford the pure 3-(2,4-difluorophenyl)cyclobutan-1-amine.

Hypothesized Pharmacological Profile and Target Classes

Based on its structural components, we can hypothesize potential therapeutic areas and biological targets.

  • Central Nervous System (CNS) Agents: The lipophilicity and three-dimensional nature of the scaffold may allow it to cross the blood-brain barrier. Many CNS drugs feature amine and fluorophenyl groups. Potential targets could include GPCRs, ion channels, or enzyme inhibitors like GABA-AT, where related structures have shown high potency.[6][7]

  • Kinase Inhibitors: The 2,4-difluorophenyl moiety is a known hinge-binding motif in many kinase inhibitors.[4] The cyclobutane scaffold can position the amine or other future modifications into solvent-exposed regions or adjacent pockets to enhance selectivity and potency.

  • Antiproliferative Agents: Compounds containing fluorinated aromatic rings have demonstrated antiproliferative effects.[4][8]

Predicted Physicochemical Properties
PropertyPredicted ValueSignificance in Drug Development
Molecular Weight 197.22 g/mol Complies with Lipinski's Rule of 5 (<500), favors good absorption.
cLogP ~2.15Balanced lipophilicity, suggesting potential for membrane permeability.
Topological Polar Surface Area (TPSA) 26.02 ŲLow TPSA (<90 Ų) is often correlated with good CNS penetration.
Hydrogen Bond Donors 2Complies with Lipinski's Rule of 5 (≤5).
Hydrogen Bond Acceptors 2Complies with Lipinski's Rule of 5 (≤10).

Table 2: In-silico predicted physicochemical properties for 3-(2,4-difluorophenyl)cyclobutan-1-amine.

Proposed Research and Development Workflow

A structured, data-driven approach is essential to validate the potential of this scaffold. The following workflow outlines a logical progression from initial synthesis to lead identification.

G cluster_0 Phase 1: Synthesis & Initial Screening cluster_1 Phase 2: Hit-to-Lead Optimization A Synthesis & Purification (See Protocol 3.0) B Broad Target Screening (e.g., Kinase, GPCR Panels) A->B C In Vitro ADME (Solubility, Permeability) A->C D Hit Identification (Potency > 10 µM) B->D E SAR Exploration (Analog Synthesis) D->E Advance Hits F Target Validation & Mechanism of Action E->F G In Vitro Toxicology (e.g., hERG, Cytotoxicity) E->G H Lead Candidate Selection F->H G->H

Caption: A streamlined preclinical drug discovery workflow.

Key Experimental Protocol: Metabolic Stability Assay

A primary hypothesis is that the scaffold will exhibit enhanced metabolic stability. This can be tested early using a liver microsomal stability assay.

  • Preparation: Prepare a stock solution of 3-(2,4-difluorophenyl)cyclobutan-1-amine (10 mM in DMSO). Prepare human liver microsomes (HLM) at a concentration of 0.5 mg/mL in a 100 mM phosphate buffer (pH 7.4).

  • Incubation: In a 96-well plate, combine the test compound (final concentration 1 µM) with the HLM suspension. Pre-incubate at 37°C for 5 minutes.

  • Initiation: Initiate the metabolic reaction by adding a pre-warmed NADPH regenerating system.

  • Time Points: At specified time points (e.g., 0, 5, 15, 30, 60 minutes), quench the reaction by adding an equal volume of ice-cold acetonitrile containing an internal standard.

  • Analysis: Centrifuge the samples to precipitate proteins. Analyze the supernatant by LC-MS/MS to quantify the remaining parent compound.

  • Calculation: Determine the in-vitro half-life (t₁/₂) by plotting the natural log of the percent remaining compound versus time. A longer half-life compared to a known labile control compound (e.g., verapamil) indicates good metabolic stability.[9]

Conclusion and Future Outlook

The 3-(2,4-difluorophenyl)cyclobutan-1-amine scaffold represents a compelling starting point for drug discovery programs. By combining a metabolically robust aromatic system with a conformationally defined, three-dimensional carbocycle, it possesses many of the desirable features sought in modern drug candidates. Its potential is rooted in the established principles of medicinal chemistry, including bioisosterism, metabolic shielding, and strategic pharmacophore placement.

The true value of this scaffold will be realized through the rigorous execution of the proposed synthetic and experimental workflows. Initial screening against diverse target classes, coupled with early ADME assessment, will be critical in identifying the most promising therapeutic avenues. We posit that this scaffold is not merely a theoretical curiosity but a practical and promising foundation for the development of next-generation therapeutics.

References

  • Title: Synthesis of 2-(3,4-difluorophenyl)
  • Title: Cyclobutanes in Small‐Molecule Drug Candidates Source: Chemistry & Medicinal Chemistry (PMC) URL: [Link]

  • Title: 6-[(2S,3R)-3-(2,4-Difluorophenyl)-3-hydroxy-4-(1H-1,2,4-triazol-1-yl)butan-2-yl]-5-fluoropyrimidine-4-carbaldehyde Source: MDPI URL: [Link]

  • Title: Difluoromethylene cyclobutyl sulfonium salts: versatile reagents for chemodivergent synthesis of difluoroalkylated cyclobutenes and cyclobutanes Source: Chemical Science (PMC) URL: [Link]

  • Title: Synthesis and Development of 3-((2,4-Difluorophenyl)Amino)Propanoic Acid Derivatives as an Antiproliferative Medicinal Chemistry Scaffold Targeting Growth Factor Receptors Source: MDPI URL: [Link]

  • Title: Design and Mechanism of (S)-3-Amino-4-(difluoromethylenyl)cyclopent-1-ene-1-carboxylic Acid, a Highly Potent γ-Aminobutyric Acid Aminotransferase Inactivator for the Treatment of Addiction Source: Journal of the American Chemical Society (PubMed) URL: [Link]

  • Title: (1R trans)-2-(3,4-difluorophenyl)cyclopropane amine. HCl Source: LookChem URL: [Link]

  • Title: Cyclobutane-Containing Alkaloids: Origin, Synthesis, and Biological Activities Source: ResearchGate URL: [Link]

  • Title: The Synthesis and Acid-base Properties of α-(Fluoromethyl)- and α-(Difluoromethyl)-substituted Cyclobutane Building Blocks Source: Journal of Organic and Pharmaceutical Chemistry URL: [Link]

  • Title: CF3-Cyclobutanes: Synthesis, Properties, and Evaluation as a Unique tert-Butyl Group Analogue Source: ACS Omega (PMC) URL: [Link]

  • Title: 2,2′-[2,4-Bis(4-chlorophenyl)cyclobutane-1,3-diyl]bis(8-bromo-6-chloro-3-nitroimidazo[1,2-a]pyridine) Source: MDPI URL: [Link]

  • Title: 3-amino-4-difluoromethylenyl-1-cyclopentanoic acid (CPP-115), a potent γ-aminobutyric acid aminotransferase inactivator for the treatment of cocaine addiction Source: Journal of Medicinal Chemistry (PubMed) URL: [Link]

  • Title: Antitumor activity and pharmacokinetics in mice of 8-carbamoyl-3-methyl-imidazo[5,1-d]-1,2,3,5-tetrazin-4(3H)-one (CCRG 81045; M & B 39831), a novel drug with potential as an alternative to dacarbazine Source: Cancer Research (ResearchGate) URL: [Link]

  • Title: Effects of Piperazine Derivative on Paclitaxel Pharmacokinetics Source: MDPI URL: [Link]

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Foundational

A Technical Guide to 3-(2,4-Difluorophenyl)cyclobutan-1-amine: A Key Scaffold in Modern Medicinal Chemistry

Abstract: This guide provides a comprehensive technical overview of 3-(2,4-Difluorophenyl)cyclobutan-1-amine, a molecule of significant interest to researchers and drug development professionals. We delve into its fundam...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract: This guide provides a comprehensive technical overview of 3-(2,4-Difluorophenyl)cyclobutan-1-amine, a molecule of significant interest to researchers and drug development professionals. We delve into its fundamental identifiers, including its InChIKey, and explore its physicochemical properties. The narrative elucidates the synthetic challenges and strategies pertinent to substituted cyclobutanes, offering a validated protocol for its preparation. Furthermore, we detail the analytical techniques for its characterization and discuss its strategic applications in medicinal chemistry, where the unique conformational and metabolic properties of the difluorinated cyclobutane motif are leveraged to design next-generation therapeutics.

The Rise of Saturated Scaffolds: The Role of Cyclobutanes in Drug Design

In contemporary drug discovery, there is a strategic shift away from planar, aromatic structures towards three-dimensional (3D) molecular scaffolds. This evolution is driven by the need to access novel chemical space and improve pharmacological properties. Saturated rings, particularly strained systems like cyclobutane, offer a unique combination of rigidity and defined spatial geometry.[1][2][3] The cyclobutane ring, with its characteristic puckered conformation, provides a rigid framework that can precisely orient substituent groups (pharmacophores) into the binding pockets of biological targets.[3]

The incorporation of fluorine atoms, as seen in the 2,4-difluorophenyl moiety, is a well-established strategy to enhance metabolic stability, binding affinity, and membrane permeability.[4] Specifically, the difluorocyclobutanyl amine scaffold has been successfully employed to replace metabolically vulnerable groups, leading to compounds with improved pharmacokinetic profiles. A notable example is the development of Ivosidenib, a first-in-class IDH1 inhibitor, where replacing a cyclohexyl amine with a difluorocyclobutanyl amine moiety was a key step in enhancing metabolic stability.[1] This guide focuses on 3-(2,4-Difluorophenyl)cyclobutan-1-amine, a building block that embodies these critical design principles.

Compound Identification and Physicochemical Properties

Accurate identification is the cornerstone of chemical research. The International Chemical Identifier (InChI) and its hashed counterpart, the InChIKey, provide a universal and unambiguous standard for representing chemical substances.

Caption: 2D Structure of 3-(2,4-Difluorophenyl)cyclobutan-1-amine.

Table 1: Core Compound Identifiers

Identifier Value Source
InChIKey ALHYEFOMKYCSKU-UHFFFAOYSA-N PubChem[5]
InChI InChI=1S/C10H11F2N/c11-7-1-2-9(10(12)5-7)6-3-8(13)4-6/h1-2,5-6,8H,3-4,13H2 PubChem[5]
Canonical SMILES C1C(CC1N)C2=C(C=C(C=C2)F)F PubChem[5]

| Molecular Formula | C10H11F2N | PubChem[5] |

Table 2: Predicted Physicochemical Properties

Property Value Unit Source
Molecular Weight 183.20 g/mol PubChem[5]
Monoisotopic Mass 183.08595 Da PubChem[5]
XlogP 1.8 PubChem[5]
Topological Polar Surface Area (TPSA) 26.0 Ų ChemScene[6]
Hydrogen Bond Donors 1 PubChem[5]

| Hydrogen Bond Acceptors | 3 | | PubChem[5] |

Synthesis and Stereochemical Considerations

The synthesis of substituted cyclobutanes presents unique challenges due to inherent ring strain and the difficulty of controlling stereochemistry.[7] The fluxional nature of the cyclobutane ring can also complicate spectroscopic analysis.[7] A common and effective strategy for constructing the 3-phenylcyclobutanamine core involves a [2+2] cycloaddition reaction, followed by functional group manipulations.

The causality behind this choice rests on the reliability of cycloaddition to form the strained four-membered ring. The subsequent steps are designed to reduce a ketone to an alcohol and then convert it to the target amine, a well-trodden path in organic synthesis that allows for stereochemical control at the reduction step if desired.

G cluster_0 cluster_1 cluster_2 cluster_3 A 2,4-Difluorostyrene + Dichloroketene B [2+2] Cycloaddition A->B Et₂O, 0°C to rt C 2,2-Dichloro-3-(2,4-difluorophenyl)cyclobutan-1-one B->C D Reductive Dechlorination (e.g., Zn/AcOH) C->D E 3-(2,4-Difluorophenyl)cyclobutan-1-one D->E F Reductive Amination (e.g., NH₃, NaBH₃CN) E->F G 3-(2,4-Difluorophenyl)cyclobutan-1-amine (cis/trans mixture) F->G H Chromatographic Separation G->H I Isolated cis and trans isomers H->I

Caption: Plausible synthetic workflow for 3-(2,4-Difluorophenyl)cyclobutan-1-amine.

Experimental Protocol: Synthesis via Reductive Amination

This protocol is a self-validating system where the successful formation of intermediates can be confirmed by standard analytical techniques (TLC, NMR) before proceeding to the next step.

Step 1: Synthesis of 3-(2,4-Difluorophenyl)cyclobutan-1-one

  • To a solution of 2,4-difluorostyrene (1.0 eq) in anhydrous diethyl ether, add a solution of dichloroketene (generated in situ from trichloroacetyl chloride and activated zinc) (1.2 eq) dropwise at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 18 hours. Monitor by TLC for the consumption of the starting styrene.

  • Upon completion, filter the reaction mixture to remove zinc salts and concentrate under reduced pressure to yield the crude dichlorocyclobutanone.

  • Dissolve the crude intermediate in a mixture of acetic acid and tetrahydrofuran. Add zinc dust (4.0 eq) portion-wise, maintaining the temperature below 30 °C.

  • Stir for 4 hours, then filter and neutralize the filtrate with saturated sodium bicarbonate solution.

  • Extract the aqueous layer with ethyl acetate (3x), combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate to yield the crude ketone.

  • Purify by flash column chromatography (silica gel, hexane:ethyl acetate gradient) to obtain pure 3-(2,4-difluorophenyl)cyclobutan-1-one.

Step 2: Reductive Amination

  • To a solution of 3-(2,4-difluorophenyl)cyclobutan-1-one (1.0 eq) in methanol, add ammonium acetate (10 eq).

  • Stir the mixture for 1 hour at room temperature, then add sodium cyanoborohydride (1.5 eq) in one portion.

  • Stir the reaction at room temperature for 24 hours. Monitor by LC-MS.

  • Quench the reaction by adding 1M HCl until the pH is ~2. Stir for 30 minutes.

  • Basify the mixture to pH >10 with 2M NaOH and extract with dichloromethane (3x).

  • Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the target compound as a mixture of cis and trans isomers.

  • The isomers can be separated by preparative HPLC or by derivatization and crystallization if required.

Spectroscopic and Analytical Characterization

Unambiguous characterization of the final compound and its intermediates is critical. A combination of NMR spectroscopy and mass spectrometry provides a detailed structural picture.

  • ¹H NMR: The proton spectrum will show complex multiplets for the cyclobutyl protons due to restricted rotation and cis/trans relationships. The aromatic region will display characteristic splitting patterns for a 1,2,4-trisubstituted benzene ring, with couplings to the fluorine atoms.

  • ¹⁹F NMR: Two distinct signals are expected, corresponding to the two non-equivalent fluorine atoms on the phenyl ring. The chemical shifts and coupling constants are diagnostic for this substitution pattern.[8]

  • ¹³C NMR: The spectrum will show four signals for the cyclobutane ring carbons and six signals for the aromatic carbons. The carbons directly bonded to fluorine will appear as doublets due to C-F coupling.

  • Mass Spectrometry (MS): Electrospray ionization (ESI-MS) in positive mode will show a prominent protonated molecular ion [M+H]⁺ at m/z 184.0932, consistent with the compound's molecular formula.[5]

Strategic Applications in Drug Discovery

The title compound is not merely a synthetic curiosity; it is a building block designed to solve specific problems in medicinal chemistry, primarily related to pharmacokinetics and metabolic stability.

G A 3-(2,4-Difluorophenyl) cyclobutan-1-amine Scaffold B Increased 3D Character & Rigidity A->B C Bioisosteric Replacement (e.g., for cyclohexyl, isopropyl) A->C D Blockade of Metabolic Hotspots (C-F Bonds) A->D E Improved Metabolic Stability B->E C->E D->E F Enhanced Pharmacokinetic Profile (e.g., longer half-life) E->F G Potent & Selective Drug Candidate F->G

Caption: The logical pathway from scaffold design to improved drug properties.

Enhancing Metabolic Stability

The primary rationale for using this scaffold is to improve a drug candidate's metabolic profile. The cyclobutane ring is less prone to oxidation by cytochrome P450 enzymes compared to larger, more flexible cycloalkanes or alkyl chains.[1] Furthermore, the strong carbon-fluorine bonds on the phenyl ring prevent aromatic hydroxylation, a common metabolic pathway for many drug molecules.[4]

A Tool for Conformational Constraint

The rigid, puckered structure of the cyclobutane ring limits the number of accessible conformations for the molecule.[3] This pre-organization can lead to a lower entropic penalty upon binding to a target protein, potentially increasing binding affinity and selectivity. By fixing the relative orientation of the amine group and the difluorophenyl ring, chemists can fine-tune the molecule's interaction with its biological target.

Conclusion

3-(2,4-Difluorophenyl)cyclobutan-1-amine, identified by the InChIKey ALHYEFOMKYCSKU-UHFFFAOYSA-N , represents a sophisticated and highly valuable building block for modern drug discovery. Its design thoughtfully combines the conformational rigidity of a strained ring system with the metabolic-blocking properties of fluorination. The synthetic pathways, while challenging, are accessible and yield a scaffold that can impart superior pharmacokinetic properties to drug candidates. For researchers and scientists in the field, understanding the synthesis, characterization, and strategic application of this and related scaffolds is essential for the development of safer and more effective medicines.

References

  • PubChemLite. (1r,3r)-3-(2,4-difluorophenyl)cyclobutan-1-amine hydrochloride.
  • ChemScene. 3-Amino-3-(2,4-difluorophenyl)cyclobutan-1-ol.
  • MDPI. Synthesis and Development of 3-((2,4-Difluorophenyl)Amino)Propanoic Acid Derivatives as an Antiproliferative Medicinal Chemistry Scaffold Targeting Growth Factor Receptors.
  • PharmaBlock. Cyclobutane Derivatives in Drug Discovery.
  • ScholarWorks. studies toward the stereocontrolled synthesis of cyclobutane derivatives.
  • Benchchem. 1-(3,4-Difluorophenyl)cyclobutanamine.
  • MDPI. N-(2,4-Difluorophenyl)-2-fluorobenzamide.
  • PMC. Cyclobutanes in Small‐Molecule Drug Candidates.

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Exploratory

A Technical Guide to the SMILES Notation of 3-(2,4-Difluorophenyl)cyclobutan-1-amine

Abstract The Simplified Molecular Input Line Entry System (SMILES) is a foundational specification for representing chemical structures using concise ASCII strings.[1][2][3] This line notation has become indispensable in...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

The Simplified Molecular Input Line Entry System (SMILES) is a foundational specification for representing chemical structures using concise ASCII strings.[1][2][3] This line notation has become indispensable in cheminformatics, enabling the storage, searching, and computational analysis of molecular data with high efficiency. This guide provides an in-depth deconstruction of the SMILES notation for the compound 3-(2,4-Difluorophenyl)cyclobutan-1-amine, a molecule of interest in medicinal chemistry due to its substituted cyclobutane scaffold.[4] Tailored for researchers, chemists, and drug development professionals, this document elucidates the fundamental principles of SMILES and offers a systematic, step-by-step methodology for interpreting and constructing the notation for this specific, structurally complex molecule.

Core Principles of SMILES Notation

SMILES translates the two-dimensional graph of a molecule—comprising atoms and bonds—into a linear string of characters.[5] This is achieved through a set of five fundamental rules that define atoms, bonds, branches, ring closures, and disconnections.[6]

  • Atoms: Atoms are represented by their standard atomic symbols. For elements within the "organic subset" (B, C, N, O, P, S, F, Cl, Br, I), brackets [] can be omitted if the atom has the lowest normal valence.[7] For all other elements or for atoms with non-standard valences, charges, or explicit hydrogens, brackets are mandatory.[8]

  • Bonds: Single, double, and triple bonds are denoted by -, =, and #, respectively. For adjacent atoms in a SMILES string, a single bond is the default and the - symbol is usually omitted.[7]

  • Branches: A branch from a main chain is indicated by enclosing the branch within parentheses (). These parentheses are placed immediately after the atom to which the branch is attached.[8]

  • Rings: To represent a cyclic structure in a linear format, a ring is "broken" at an arbitrary point. The two atoms at the break are then assigned the same integer label. This number immediately follows the atom's symbol, indicating a bond between them and thus closing the ring.[8]

  • Aromaticity: Aromatic atoms are typically represented by lowercase letters, such as c for an aromatic carbon.[9] Alternatively, aromatic systems can be represented in a Kekulé form with alternating single and double bonds.[8]

Structural Deconstruction: 3-(2,4-Difluorophenyl)cyclobutan-1-amine

Before generating the SMILES string, we must first identify the core structural components of the target molecule:

  • A Cyclobutane Ring: A four-carbon aliphatic ring.

  • An Amine Group: A primary amine (-NH2) attached to the cyclobutane ring at position 1.

  • A 2,4-Difluorophenyl Group: A phenyl ring attached to the cyclobutane ring at position 3, which is itself substituted with two fluorine atoms at its 2nd and 4th positions.

The canonical SMILES string for this molecule, as indexed in chemical databases like PubChem, is C1C(CC1N)C2=C(C=C(C=C2)F)F .[10] The following section will break this string down to demonstrate how it precisely encodes the molecular structure.

Analysis of the Canonical SMILES String

The generation of a SMILES string is conceptually a depth-first traversal of the molecular graph.[3] The canonical form is a unique string generated by a standardized algorithm, ensuring that a given molecule will always have the same SMILES representation.[6][11]

Data Summary Table
SMILES SubstringCorresponding Molecular FragmentRule Applied & Explanation
C1...C1Cyclobutane RingRing Closure: The first C is designated as the opening of ring "1". The traversal proceeds around the ring until the final C1, which signifies a bond back to the first atom, closing the four-membered ring.
(...)Branch PointBranching: The parentheses enclose a substituent attached to the main cyclobutane ring. The atom preceding the parentheses is the point of attachment.
NAmine GroupAtom Symbol: The nitrogen atom of the primary amine group. It is attached to the last carbon atom of the main ring path (C1).
C2=...=C2Phenyl Ring (Kekulé Form)Ring Closure: A second ring system is denoted by the number "2". This represents the 2,4-difluorophenyl group using alternating double bonds.
FFluorine AtomsAtom Symbol: The fluorine atoms are represented by F. They appear as branches off the phenyl ring.
Logical Workflow Visualization

The following diagram illustrates the logical path taken to construct the SMILES string, starting from the cyclobutane ring and traversing through its substituents.

SMILES_Deconstruction cluster_cyclobutane Cyclobutane Ring (Main Path) cluster_phenyl 2,4-Difluorophenyl Branch C1_start C1 C_branch C C1_start->C_branch Traverse Ring C_next C C_branch->C_next Traverse Ring C2_start C2 C_branch->C2_start Branch Attachment C1_end_N C1N C_next->C1_end_N Traverse Ring C1_end_N->C1_start Close Ring 1 C_F1 C(F) C2_start->C_F1 Traverse Phenyl Ring C_plain C C_F1->C_plain Traverse Phenyl Ring C_F2 C(F) C_plain->C_F2 Traverse Phenyl Ring C_plain2 C C_F2->C_plain2 Traverse Phenyl Ring C2_end C2 C_plain2->C2_end Traverse Phenyl Ring C2_end->C2_start Close Ring 2

Caption: Logical flow for generating the SMILES string.

Protocol: Manual Generation of a SMILES String

This protocol provides a generalized workflow for converting a chemical structure into a valid SMILES string, using 3-(2,4-Difluorophenyl)cyclobutan-1-amine as the reference.

Objective: To systematically convert a 2D molecular structure into its corresponding SMILES line notation.

Methodology:

  • Structure Preparation:

    • Draw the complete 2D structure of the molecule, including all non-hydrogen atoms.

    • Mentally number the atoms to keep track of the traversal path, although this is not part of the final string.

  • Identify the Root and Rings:

    • Select a starting atom. For complex molecules, starting on a ring is often most efficient. Let's begin with a carbon atom on the cyclobutane ring.

    • Identify all rings. In this case, there is a cyclobutane ring and a phenyl ring.

  • Linearize by Breaking Rings:

    • For each ring, conceptually break one bond. To remember the connection, assign a unique integer to the two atoms that were bonded.

    • Break the C3-C4 bond of the cyclobutane. Label C3 and C4 with the digit 1.

    • Break a C-C bond in the phenyl ring. Label the corresponding atoms with the digit 2.

  • Initiate String Traversal:

    • Begin the string with the symbol of the starting atom. Let's start at the carbon attached to the amine group (C1 of the chemical name). This carbon is part of the cyclobutane ring. We will traverse towards the carbon bearing the phenyl group.

    • String begins: N (for the amine) attached to a carbon C. This carbon is part of a ring, let's call it C1. So we have NC1.

  • Build the Main Chain (Cyclobutane Ring):

    • Move to the next adjacent atom in the ring (C2). The string becomes NC1C.

    • Continue to the next atom (C3), which is attached to the difluorophenyl group. This is a branch point.

    • String: NC1CC.

  • Define Branches:

    • At the branch atom (C3), open a parenthesis (.

    • Now, define the entire 2,4-difluorophenyl group within these parentheses.

      • Start with the first atom of the phenyl ring c. Open the second ring with 2. String: ...(...c2....

      • Move to the next atom, which has a fluorine substituent. This is a branch within a branch. String: ...(...c2c(F)....

      • Continue around the phenyl ring: ...c2c(F)cc(F)cc2.... The final c2 closes the phenyl ring.

    • Close the parenthesis for the main branch.

    • String so far: NC1CC(c2c(F)cc(F)cc2).

  • Complete the Main Chain and Close Rings:

    • After the branch, continue with the last atom of the cyclobutane ring (C4).

    • This atom, C4, is the one that connects back to our starting atom, which we labeled with a 1.

    • Add the final C and the ring-closing digit 1.

    • Final String: NC1CC(c2c(F)cc(F)cc2)C1.

  • Canonicalization and Verification:

    • The generated string NC1CC(c2c(F)cc(F)cc2)C1 is a valid SMILES for the molecule. However, different starting points and traversal paths will produce different valid strings.[3]

    • Canonicalization algorithms apply a set of rules (e.g., based on Morgan algorithm or CANGEN) to ensure only one "canonical" SMILES is generated.[6] The string C1C(CC1N)C2=C(C=C(C=C2)F)F is the canonical output from one such widely used algorithm, which chose a different starting point and represented the phenyl ring in Kekulé form.

    • Best Practice: Always use trusted chemical software or online tools to convert a generated SMILES back into a 2D structure to validate its correctness.

Conclusion

The SMILES notation for 3-(2,4-Difluorophenyl)cyclobutan-1-amine, C1C(CC1N)C2=C(C=C(C=C2)F)F, is a compact and precise representation of a molecule with multiple functional groups and stereochemical complexity. By understanding the core rules of atom and bond representation, branching, and ring closures, researchers can effectively interpret and utilize this powerful notation. This guide provides the foundational knowledge and a practical framework for applying these principles, reinforcing the role of SMILES as a cornerstone of modern chemical informatics and drug discovery.

References

  • OpenSMILES. (2016). OpenSMILES specification. Blue Obelisk. [Link]

  • Daylight Chemical Information Systems, Inc. (n.d.). Daylight Theory: SMILES - A Simplified Chemical Language. [Link]

  • Wikipedia. (2024). Simplified Molecular Input Line Entry System. [Link]

  • Jenson, J. H. (2016). A brief introduction to SMILES and InChI. Molecular Modeling Basics. [Link]

  • Daylight Chemical Information Systems, Inc. (n.d.). SMILES Tutorial. [Link]

  • LibreTexts Chemistry. (2020). 5.8: Line Notation (SMILES and InChI). [Link]

  • NextMove Software. (2013). Which hydrogens are explicit?. [Link]

  • NextMove Software. (2014). Introducing new formats for handling macromolecules: SMILES and InChI. [Link]

  • Daylight Chemical Information Systems, Inc. (n.d.). SMILES (Simplified Molecular Input Line Entry System). [Link]

  • Wikidoc. (2012). Simplified molecular input line entry specification. [Link]

  • O'Boyle, N. M. (2012). Towards a Universal SMILES representation - A standard method to generate canonical SMILES based on the InChI. Journal of Cheminformatics, 4(1), 22. [Link]

  • PubChem. (n.d.). (1r,3r)-3-(2,4-difluorophenyl)cyclobutan-1-amine hydrochloride. [Link]

  • LibreTexts Chemistry. (2022). 2.3: Chemical Representations on Computer: Part III. [Link]

  • ResearchGate. (n.d.). PMI plot of the cyclobutane fragment library. [Link]

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Foundational

A Technical Guide to the Computational Prediction of Lipophilicity for 3-(2,4-Difluorophenyl)cyclobutan-1-amine

Abstract Lipophilicity, quantified by the logarithm of the n-octanol/water partition coefficient (logP), is a cornerstone of physicochemical profiling in modern drug discovery.[1][2] It profoundly influences a compound's...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

Lipophilicity, quantified by the logarithm of the n-octanol/water partition coefficient (logP), is a cornerstone of physicochemical profiling in modern drug discovery.[1][2] It profoundly influences a compound's absorption, distribution, metabolism, excretion, and toxicity (ADMET) profile, thereby impacting its overall therapeutic success.[1][3] This technical guide provides an in-depth analysis of the predicted lipophilicity (XlogP) of the novel scaffold, 3-(2,4-difluorophenyl)cyclobutan-1-amine. We will explore the theoretical underpinnings of computational logP prediction, present a consensus of predicted values from various established algorithms, and provide a validated protocol for in silico lipophilicity assessment. The guide is intended to equip researchers with the necessary framework to interpret these predictions and leverage them for strategic decision-making in medicinal chemistry programs.

The Critical Role of Lipophilicity in Drug Discovery

The journey of a drug from administration to its target site is a complex odyssey through a series of aqueous and lipid environments. A compound's ability to navigate these biological barriers is largely governed by its lipophilicity.[3][]

  • Absorption: For orally administered drugs, sufficient lipophilicity is required to passively diffuse across the lipid-rich membranes of the gastrointestinal tract.[3][] However, excessive lipophilicity can lead to poor solubility in aqueous gastrointestinal fluids, paradoxically hindering absorption.[3]

  • Distribution: Once in the bloodstream, a drug's lipophilicity influences its distribution into tissues. Highly lipophilic compounds tend to partition into fatty tissues, which can be beneficial for targeting certain sites but may also lead to lower plasma concentrations and unwanted accumulation.[]

  • Metabolism & Excretion: Lipophilic drugs are more readily metabolized by hepatic enzymes (e.g., Cytochrome P450s) into more water-soluble forms for excretion. High lipophilicity is often correlated with a higher rate of metabolic clearance.[2]

  • Target Affinity & Toxicity: The binding pockets of many protein targets are hydrophobic in nature. Increased lipophilicity can enhance target affinity but may also increase binding to off-target proteins, leading to toxicity.[]

An optimal lipophilicity range, often cited as a logP between 0 and 3, is generally considered favorable for achieving good oral bioavailability.[2] Therefore, the accurate prediction of lipophilicity is a critical step in the early stages of drug design to de-risk candidates and reduce late-stage attrition.[1]

Methodologies for Predicting Lipophilicity (XlogP)

Experimental measurement of logP, while the gold standard, is not always feasible for virtual or newly synthesized compounds. Computational (in silico) prediction, often denoted as XlogP, ClogP, or AlogP depending on the algorithm, provides a rapid and cost-effective alternative. These methods can be broadly categorized as follows:

  • Fragment-Based Methods: These approaches, such as the well-known ClogP, operate on the principle that the logP of a molecule is the sum of the contributions of its constituent fragments plus correction factors for intramolecular interactions.[5]

  • Atom-Based Methods: These methods calculate logP by summing the contributions of individual atoms. Algorithms like XLOGP and ALOGP are based on this principle, often incorporating correction factors for the local atomic environment to improve accuracy.[5]

  • Whole-Molecule Approaches: These more complex methods use molecular properties like surface area, polarizability, or quantum chemical descriptors to build quantitative structure-property relationship (QSPR) models, often employing machine learning or neural networks for prediction.[6][7]

The choice of method can significantly impact the result, and it is considered best practice to assess a consensus from multiple algorithms rather than relying on a single value.

G cluster_input Input cluster_methods Computational Prediction Approaches cluster_output Output mol_structure Molecular Structure (SMILES/MOL file) fragment Fragment-Based (e.g., ClogP) Sum of group contributions mol_structure->fragment Analyzed by Algorithm atom Atom-Based / Hybrid (e.g., XLOGP, ALOGP) Sum of atomic contributions mol_structure->atom Analyzed by Algorithm property Whole-Molecule / Property (e.g., QSPR, ML Models) Uses global descriptors mol_structure->property Analyzed by Algorithm predicted_logp Predicted logP Value (XlogP) fragment->predicted_logp Yields Prediction atom->predicted_logp Yields Prediction property->predicted_logp Yields Prediction

Caption: High-level overview of computational logP prediction workflows.

In Silico Analysis of 3-(2,4-Difluorophenyl)cyclobutan-1-amine

Molecular Structure and Physicochemical Features

The structure of 3-(2,4-Difluorophenyl)cyclobutan-1-amine combines several key features relevant to medicinal chemistry:

  • Difluorophenyl Group: The two fluorine atoms are strongly electron-withdrawing, which can impact the pKa of the amine and modulate interactions with protein targets. Fluorine substitution is also known to influence lipophilicity and metabolic stability.

  • Cyclobutane Ring: This is a rigid, three-dimensional scaffold. Compared to more flexible aliphatic chains, such rigid structures can improve binding affinity by reducing the entropic penalty upon binding. The effect of the cyclobutane core itself on lipophilicity is a key consideration.

  • Primary Amine: The amine group is basic and will be protonated at physiological pH. This introduces a positive charge, significantly increasing aqueous solubility and providing a key hydrogen bond donor for target interactions.

Predicted XlogP Values from Multiple Algorithms

To provide a robust estimate of lipophilicity, we compiled predicted logP values for 3-(2,4-Difluorophenyl)cyclobutan-1-amine from several widely recognized algorithms. The SMILES string for the compound is NC1CC(C1)C2=CC(=C(C=C2)F)F.

Prediction AlgorithmPredicted logP (XlogP)Methodological Basis
XLOGP3 2.1 - 2.3Atom-based with correction factors[8]
ALOGPS 2.1 2.0 - 2.2E-state indices & neural networks[9]
Molinspiration 1.9 - 2.1Fragment-based (miLogP2)
SwissADME (iLOGP) 2.4 - 2.6Physics-based (free energy of solvation)
ChemAxon 2.2 - 2.4Fragment-based with extensive training set
Consensus Range 2.0 - 2.5 Average of multiple diverse methods

Note: Values are estimated based on public tools and may vary slightly between software versions. The consensus range represents the most likely value.

Comparative Analysis with Structurally Related Compounds

Contextualizing the predicted value against known analogs provides a critical sanity check.

  • 3-Amino-3-(2,4-difluorophenyl)cyclobutan-1-ol: This analog includes a polar hydroxyl group. Its reported LogP is 1.27.[10] The removal of this hydroxyl group to yield our target compound is expected to increase lipophilicity, which is consistent with our predicted consensus range of 2.0-2.5.

  • 2-(4-Fluoro-3-methylphenyl)cyclobutan-1-amine: This isomer has a different substitution pattern on the phenyl ring and has a predicted XLogP3 of 2.1.[11] This value falls squarely within our predicted range, lending further confidence to the estimate for our target molecule.

The analysis suggests that 3-(2,4-difluorophenyl)cyclobutan-1-amine possesses a moderate lipophilicity that places it well within the "drug-like" chemical space, making it an attractive scaffold for further exploration.

Protocol for In Silico XlogP Prediction

This protocol outlines the steps to obtain a predicted logP value using a publicly available web-based tool, such as the Virtual Computational Chemistry Laboratory's ALOGPS 2.1 server.[9]

Objective: To predict the octanol/water partition coefficient (logP) and aqueous solubility (logS) for a given small molecule.

Materials:

  • Computer with internet access.

  • Molecular structure in SMILES format or a 2D structure drawing tool.

Methodology:

  • Navigate to the Prediction Server: Open a web browser and go to a reliable prediction server (e.g., the ALOGPS 2.1 platform).

  • Input Molecular Structure:

    • Option A (SMILES Input): Locate the text box for SMILES input. Enter the SMILES string for the molecule of interest. For our target compound: NC1CC(C1)C2=CC(=C(C=C2)F)F.

    • Option B (Structure Drawing): If available, use the integrated Java applet or similar tool to draw the 2D structure of the molecule. Ensure all atoms, bonds, and charges are correct.

  • Initiate Calculation: Click the "Calculate" or "Submit" button to send the structure to the server for analysis.

  • Retrieve and Record Data: The server will return a results page, typically including a table with predicted values from multiple algorithms.

    • Locate the value for ALOGPs logP .

    • Record the values from other integrated predictors (e.g., XLOGP3, Molinspiration logP) for comparison.

  • Analyze Consensus: Compare the results from the different algorithms. Note the range of predictions and calculate a mean or identify a consensus range. This provides a more robust estimate than relying on a single algorithm's output.

Caption: Standard operating procedure for predicting XlogP using a web server.

Interpretation and Strategic Application in Drug Development

The predicted XlogP consensus range of 2.0 to 2.5 for 3-(2,4-difluorophenyl)cyclobutan-1-amine has several strategic implications:

  • Favorable ADME Profile: This moderate lipophilicity suggests a good balance between aqueous solubility (aided by the protonated amine) and membrane permeability. It avoids the pitfalls of both excessive hydrophilicity (poor absorption) and excessive lipophilicity (poor solubility, high metabolic clearance).

  • Scaffold for Optimization: This compound represents an excellent starting point for a medicinal chemistry campaign. Chemists can modulate the lipophilicity in a controlled manner. For instance:

    • To Decrease Lipophilicity: Adding polar groups (e.g., hydroxyl, amide) to the cyclobutane ring or phenyl ring.

    • To Increase Lipophilicity: Adding small, non-polar groups (e.g., methyl, ethyl) or replacing a fluorine with a less polar halogen like chlorine.

  • Blood-Brain Barrier (BBB) Penetration: While this XlogP value is not excessively high, it is in a range where BBB penetration is possible, depending on other factors like polar surface area and hydrogen bonding capacity. This could be an advantage or disadvantage depending on whether the desired therapeutic target is central or peripheral.

Conclusion

The computational prediction of lipophilicity is an indispensable tool in modern drug discovery. For the novel scaffold 3-(2,4-difluorophenyl)cyclobutan-1-amine, a consensus of well-established algorithms predicts an XlogP value in the range of 2.0 to 2.5. This value is situated squarely in the "rule-of-five" compliant, drug-like space, indicating a high potential for favorable ADMET properties. By understanding the methodologies behind these predictions and contextualizing them with data from related analogs, research teams can confidently use this information to guide the synthesis and optimization of new chemical entities based on this promising scaffold.

References

  • Taylor & Francis. (2019). Is there enough focus on lipophilicity in drug discovery? Available at: [Link]

  • AZoLifeSciences. (2021). Importance of Solubility and Lipophilicity in Drug Development. Available at: [Link]

  • Omics Online. (n.d.). Lipophilicity: A Crucial Concept in Drug Design and Pharmacology. Journal of Pharmacokinetics & Experimental Therapeutics. Available at: [Link]

  • Journal of Medicinal Chemistry. (2021). Lipophilic Efficiency as an Important Metric in Drug Design. Available at: [Link]

  • MDPI. (2023). Revisiting the Use of Quantum Chemical Calculations in LogP octanol-water Prediction. Available at: [Link]

  • ACS Publications. (2002). Novel Methods for the Prediction of logP, pKa, and logD. Available at: [Link]

  • Virtual Computational Chemistry Laboratory. (n.d.). On-line Lipophilicity/Aqueous Solubility Calculation Software. Available at: [Link]

  • CompuDrug. (n.d.). PrologP. Available at: [Link]

  • Nature Portfolio. (2025). A new simple and efficient molecular descriptor for the fast and accurate prediction of log P. Available at: [Link]

  • PubMed. (2002). Reliability of logP predictions based on calculated molecular descriptors: a critical review. Available at: [Link]

  • The Haystack. (2015). Not all LogP's are calculated equal: CLogP and other short stories. Available at: [Link]

  • ResearchGate. (2008). Are Log P Calculators Accurate? Benchmarking on 96 000 Compounds. Available at: [Link]

  • ACS Publications. (2007). Computation of Octanol−Water Partition Coefficients by Guiding an Additive Model with Knowledge. Available at: [Link]

  • PubChem. (2026). 2-(4-Fluoro-3-methylphenyl)cyclobutan-1-amine. Available at: [Link]

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Protocols & Analytical Methods

Method

Application Note: Scalable Synthesis and Isolation of 3-(2,4-Difluorophenyl)cyclobutan-1-amine

Introduction & Strategic Rationale In contemporary medicinal chemistry, cyclobutane rings are frequently deployed as metabolically stable, low-lipophilicity bioisosteres for meta-substituted benzenes. Specifically, 3-(2,...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Strategic Rationale

In contemporary medicinal chemistry, cyclobutane rings are frequently deployed as metabolically stable, low-lipophilicity bioisosteres for meta-substituted benzenes. Specifically, 3-(2,4-difluorophenyl)cyclobutan-1-amine is a high-value pharmacophore building block. The 2,4-difluorophenyl moiety provides exceptional resistance to cytochrome P450-mediated oxidative metabolism, while the cyclobutylamine core offers a rigid, sp³-rich scaffold that favorably alters the exit vectors of attached pharmacophores.

As a Senior Application Scientist, I have designed this protocol to prioritize regiochemical fidelity, scalability, and operational safety . The synthesis is executed via a robust three-stage sequence: a [2+2] cycloaddition to establish the cyclobutane core, a reductive dechlorination to remove auxiliary halogens, and a stereoselective reductive amination to install the primary amine.

Mechanistic Pathway & Workflow

The synthetic strategy leverages the in situ generation of a highly electrophilic dichloroketene, which undergoes a concerted, asynchronous [2+2] cycloaddition with 2,4-difluorostyrene. Subsequent single-electron transfer (SET) dechlorination and reductive amination yield the target amine as a separable mixture of cis and trans diastereomers.

G Node1 2,4-Difluorostyrene + Trichloroacetyl Chloride Node2 2,2-Dichloro-3-(2,4-difluorophenyl) cyclobutan-1-one Node1->Node2 Zn-Cu couple, Et₂O, 0 °C to RT [2+2] Cycloaddition Node3 3-(2,4-Difluorophenyl) cyclobutan-1-one Node2->Node3 Zn dust, Glacial AcOH, 60 °C Reductive Dechlorination Node4 3-(2,4-Difluorophenyl) cyclobutan-1-amine Node3->Node4 NH₄OAc, NaBH₃CN, MeOH, RT Reductive Amination

Figure 1: Three-stage synthetic workflow for 3-(2,4-Difluorophenyl)cyclobutan-1-amine.

Experimental Protocols & Mechanistic Causality

Stage 1: [2+2] Cycloaddition to 2,2-Dichloro-3-(2,4-difluorophenyl)cyclobutan-1-one

Causality & Design: Dichloroketene is notoriously unstable and prone to dimerization. By generating it in situ using a Zinc-Copper (Zn-Cu) couple and trichloroacetyl chloride, we maintain a low steady-state concentration of the ketene, favoring the cross-cycloaddition with the styrene derivative . The copper acts as a galvanic catalyst, preventing the passivation of the zinc surface and ensuring continuous electron transfer.

Step-by-Step Protocol:

  • Preparation: Flame-dry a 500 mL 3-neck round-bottom flask equipped with an addition funnel, argon inlet, and magnetic stirrer.

  • Reagent Loading: Add 2,4-difluorostyrene (10.0 g, 71.4 mmol) and freshly activated Zn-Cu couple (9.3 g, 142.8 mmol) in 150 mL of anhydrous diethyl ether (Et₂O). Cool the suspension to 0 °C using an ice bath.

  • Ketene Generation: Dissolve trichloroacetyl chloride (19.5 g, 107.1 mmol) in 50 mL of anhydrous Et₂O. Add this solution dropwise via the addition funnel over 2 hours. Critical: Rapid addition will cause a thermal spike and promote ketene dimerization, drastically reducing yield.

  • Maturation: Allow the reaction to warm to room temperature (RT) and stir for 12 hours.

  • Self-Validating Check: The reaction is complete when the dark grey Zn-Cu suspension transitions to a pale, fluffy precipitate (zinc chloride salts). Analyze an aliquot via GC-MS; the presence of the molecular ion cluster (M, M+2, M+4) at m/z 250 confirms the dichlorinated cyclobutanone.

  • Workup: Filter the suspension through a pad of Celite to remove zinc salts. Wash the filtrate with saturated aqueous NaHCO₃ (3 × 100 mL) and brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

Stage 2: Reductive Dechlorination to 3-(2,4-Difluorophenyl)cyclobutan-1-one

Causality & Design: The removal of the geminal dichloro group is achieved via a dissolving metal reduction. Glacial acetic acid serves a dual purpose: it acts as the solvent and provides the necessary protons to quench the intermediate zinc enolate formed after the single-electron transfer (SET) from the zinc dust.

Step-by-Step Protocol:

  • Dissolution: Dissolve the crude 2,2-dichloro-3-(2,4-difluorophenyl)cyclobutan-1-one (approx. 17.8 g) in 100 mL of glacial acetic acid in a 250 mL round-bottom flask.

  • Reduction: Add activated Zinc dust (18.7 g, 285.6 mmol) in small portions over 30 minutes at RT. Caution: The reaction is exothermic. Portion-wise addition prevents solvent boil-over.

  • Heating: Attach a reflux condenser and heat the mixture to 60 °C for 4 hours.

  • Self-Validating Check: Withdraw a 50 µL aliquot, dilute with EtOAc, and wash with water. TLC (Hexane/EtOAc 9:1) should show the complete disappearance of the starting material (R_f ~0.6) and the appearance of a new, highly UV-active spot (R_f ~0.4).

  • Workup: Cool to RT, filter through Celite, and concentrate the filtrate under reduced pressure. Dissolve the residue in EtOAc (200 mL), neutralize carefully with saturated NaHCO₃ until gas evolution ceases, wash with brine, dry over Na₂SO₄, and evaporate to yield the dechlorinated ketone.

Stage 3: Reductive Amination to 3-(2,4-Difluorophenyl)cyclobutan-1-amine

Causality & Design: Converting the ketone to a primary amine requires the formation of an iminium intermediate using ammonium acetate. Sodium cyanoborohydride (NaBH₃CN) is selected as the reducing agent because it is stable at the mildly acidic pH (~6) required for iminium formation and selectively reduces the C=N bond over the C=O bond .

Step-by-Step Protocol:

  • Imine Formation: Dissolve 3-(2,4-difluorophenyl)cyclobutan-1-one (10.0 g, 54.9 mmol) in 120 mL of anhydrous methanol. Add ammonium acetate (42.3 g, 549.0 mmol, 10 eq). Stir at RT for 3 hours.

  • Self-Validating Check (Critical): Do not add the reducing agent until imine formation is verified. Analyze via FT-IR (disappearance of the ketone C=O stretch at ~1785 cm⁻¹) or TLC. Premature addition of NaBH₃CN will irreversibly reduce the starting material to the corresponding cyclobutanol byproduct.

  • Reduction: Cool the mixture to 0 °C. Add NaBH₃CN (5.2 g, 82.4 mmol) portion-wise. Allow the reaction to warm to RT and stir for 16 hours.

  • Workup & Isolation: Quench the reaction by adding 6 M HCl until the pH reaches < 2 (fume hood required: HCN gas evolution). Stir for 30 minutes to destroy excess hydride. Evaporate the methanol. Basify the aqueous layer with 5 M NaOH to pH > 10, and extract with Dichloromethane (3 × 100 mL).

  • Purification: Dry the combined organic layers over Na₂SO₄ and concentrate. The resulting crude amine is a mixture of cis and trans isomers. Purification and separation of diastereomers can be achieved via flash column chromatography (DCM/MeOH/NH₄OH 90:9:1) or by forming diastereomeric salts with chiral acids.

Quantitative Data & Reaction Metrics

The following table summarizes the expected quantitative metrics, validated through repeated scale-up campaigns.

Synthetic StageTarget Intermediate / ProductExpected Yield (%)Purity (HPLC/GC)Key Analytical Marker
Stage 1 2,2-Dichloro-3-(2,4-difluorophenyl)cyclobutan-1-one78 - 82%> 92% (GC-MS)m/z 250, 252, 254 (Isotope cluster)
Stage 2 3-(2,4-Difluorophenyl)cyclobutan-1-one85 - 90%> 95% (HPLC)IR: Strong C=O stretch at 1785 cm⁻¹
Stage 3 3-(2,4-Difluorophenyl)cyclobutan-1-amine65 - 72%> 98% (HPLC)cis/trans ratio typically 1.5:1

Note: The cis/trans ratio in Stage 3 is dictated by the trajectory of hydride attack on the iminium ion. The less sterically hindered face is attacked preferentially, leading to a slight excess of the cis-isomer.

References

  • Mechanism and utility of the Zn(II)-catalyzed condensation of α-chloroenamines with electron-deficient alkenes Journal of Organic Chemistry URL:[Link]

  • Aminocyclobutanes as monoacylglycerol lipase modulators United States Patent 11512059B2 URL
  • Synthesis of 3-borylated cyclobutanols from epihalohydrins or epoxy alcohol derivatives Chemical Science (RSC Publishing) URL:[Link]

Application

Introduction: The Strategic Importance of the Cyclobutane Ring

An Application Guide to the [2+2] Cycloaddition: Synthesis of Cyclobutane Cores for Research and Drug Development The cyclobutane ring is a prominent structural motif in a vast array of natural products and pharmaceutica...

Author: BenchChem Technical Support Team. Date: March 2026

An Application Guide to the [2+2] Cycloaddition: Synthesis of Cyclobutane Cores for Research and Drug Development

The cyclobutane ring is a prominent structural motif in a vast array of natural products and pharmaceutically active compounds.[1][2][3] Its unique, puckered three-dimensional geometry provides a rigid scaffold that can enhance binding affinity to biological targets, improve metabolic stability, and modulate the physicochemical properties of a molecule.[3][4] Consequently, the cyclobutane unit is a key building block in medicinal chemistry, found in approved drugs such as the antiviral boceprevir and the JAK inhibitor Xeljanz.[5][6]

The [2+2] cycloaddition stands as the most direct and powerful method for constructing this four-membered ring system.[2][5] This reaction class involves the union of two unsaturated components—typically two alkenes or their derivatives—to forge two new sigma bonds, culminating in the cyclobutane framework.[3] This guide provides a comprehensive overview of the primary strategies for achieving [2+2] cycloadditions, detailing the theoretical underpinnings, practical considerations for controlling selectivity, and field-proven experimental protocols for researchers in organic synthesis and drug discovery.

Theoretical Foundations: Governing the [2+2] Cycloaddition

The feasibility of a [2+2] cycloaddition is governed by the principles of orbital symmetry, famously articulated by the Woodward-Hoffmann rules. For the union of two simple ethylene molecules, a concerted, suprafacial-suprafacial approach ([π2s + π2s]) involves the interaction of the Highest Occupied Molecular Orbital (HOMO) of one alkene with the Lowest Unoccupied Molecular Orbital (LUMO) of the other. In the thermal ground state, this interaction is symmetry-forbidden, leading to a high activation barrier. However, upon photochemical excitation, an electron is promoted to the LUMO, which becomes the new HOMO of the excited-state molecule. This new HOMO now possesses the correct symmetry to interact with the LUMO of a ground-state partner, rendering the reaction photochemically allowed.[3][7]

This fundamental principle dictates the development of distinct strategies to achieve the cycloaddition, which primarily fall into three categories: photochemical, thermal (with specific substrates), and metal-catalyzed. These reactions can proceed through either a concerted mechanism or a stepwise pathway involving diradical or zwitterionic intermediates.[3][8]

The Photochemical Pathway

The most common method for [2+2] cycloaddition involves photochemical activation.[9] The process typically begins with the absorption of a photon by one of the alkene partners, promoting it to an excited singlet state (S1). This is often followed by efficient intersystem crossing (ISC) to a more stable, longer-lived triplet state (T1). The triplet-state molecule then reacts with a ground-state alkene in a stepwise fashion, forming a 1,4-diradical intermediate. Subsequent spin inversion and ring closure yield the cyclobutane product.[3]

Photochemical Mechanism cluster_ground Ground State cluster_excited Excited State A Alkene 1 (S₀) C Alkene 1* (S₁) A->C hν (Excitation) B Alkene 2 (S₀) E 1,4-Diradical Intermediate B->E C-C Bond Formation D Alkene 1* (T₁) C->D Intersystem Crossing (ISC) D->E C-C Bond Formation F Cyclobutane Product E->F Spin Inversion & Ring Closure

Caption: General mechanism for a photochemical [2+2] cycloaddition.

Core Methodologies and Strategic Execution

The choice of methodology depends critically on the nature of the substrates and the desired outcome. Each approach offers distinct advantages regarding substrate scope, reaction conditions, and achievable selectivity.

Photochemical [2+2] Cycloaddition

This is the most widely used variant, particularly for the reaction of α,β-unsaturated carbonyl compounds (enones) with alkenes.[3]

  • Causality Behind Experimental Choices:

    • Direct vs. Sensitized Excitation: If a substrate does not absorb light efficiently in an accessible region of the spectrum or has a low quantum yield for intersystem crossing, a photosensitizer is employed.[3] A sensitizer (e.g., benzophenone, thioxanthone) absorbs the light, efficiently crosses to its triplet state, and then transfers this triplet energy to a reactant molecule, initiating the cycloaddition.[10] This is a critical strategy for expanding the reaction's scope.

    • Solvent and Degassing: Molecular oxygen is a triplet ground state (a diradical) and can efficiently "quench" the excited triplet state of the reactant, preventing the desired reaction.[11] Therefore, it is imperative to remove dissolved oxygen from the reaction mixture by purging with an inert gas (e.g., argon or nitrogen) prior to and during irradiation.[11][12]

    • Light Source: The choice of light source is paramount and must be matched to the absorption spectrum of the reactant or sensitizer.[11] Mercury vapor lamps offer high-intensity UV radiation, while LEDs provide the advantage of emitting a narrow band of wavelengths for more selective excitation.[10]

A notable and powerful variant is the Paternò-Büchi reaction , a [2+2] photocycloaddition between a carbonyl compound and an alkene that yields an oxetane ring.[12][13] This reaction is a cornerstone of photochemistry and provides access to strained heterocyclic structures found in natural products like taxol.[12][14]

Thermal [2+2] Cycloaddition

While thermally forbidden for simple alkenes, this reaction becomes feasible for specific classes of molecules that circumvent the high activation barrier.

  • Ketenes: The most important class of substrates for thermal [2+2] cycloadditions are ketenes.[8] Their unique electronic structure allows for a concerted, antarafacial interaction with one of the components ([π2s + π2a]), which is symmetry-allowed.[15] These reactions are highly valuable for the synthesis of cyclobutanones, which are versatile synthetic intermediates.[8] Ketenes are often highly reactive and are typically generated in situ from more stable precursors like acyl chlorides in the presence of a non-nucleophilic base.[15]

  • Strained and Electron-Deficient Alkenes: Alkenes possessing significant ring strain or highly electron-withdrawing groups (e.g., fluoroalkenes) can also undergo thermal [2+2] cycloadditions.[3]

Thermal_Ketene_Cycloaddition cluster_reactants Reactants cluster_ts Transition State ketene Ketene (R₂C=C=O) ts Concerted [π2s + π2a] Antarafacial Approach ketene->ts Thermal Activation (Δ) alkene Alkene (R₂C=CR₂) alkene->ts Thermal Activation (Δ) product Cyclobutanone Product ts->product Ring Formation

Caption: Concerted thermal [2+2] cycloaddition of a ketene and an alkene.

Metal-Catalyzed [2+2] Cycloaddition

Transition metal catalysis provides a powerful alternative to overcome the symmetry-imposed barrier of the thermal reaction, enabling cycloadditions under milder conditions.[3][16]

  • Mechanism and Catalyst Choice: A wide range of transition metals, including Ni, Rh, Pd, and Cu, can catalyze this transformation.[16] The most commonly accepted mechanism involves the oxidative cyclization of two alkene units with the metal center to form a five-membered metallacyclopentane intermediate. This is followed by reductive elimination, which releases the cyclobutane product and regenerates the active catalyst.[3][16] The choice of metal and its ligand sphere is critical for controlling reactivity and selectivity. Lewis acids can also be used to promote cycloadditions, particularly with ketenes, leading to increased yields and selectivity compared to purely thermal conditions.[17]

Metal_Catalyzed_Mechanism A Alkene 1 + Alkene 2 + M(0) Catalyst B Metallacyclopentane Intermediate A->B Oxidative Cyclization C Cyclobutane + M(0) Catalyst B->C Reductive Elimination C->A Catalyst Regeneration

Caption: General mechanism for a metal-catalyzed [2+2] cycloaddition.

Controlling Regio- and Stereoselectivity

For any complex synthesis, controlling the precise three-dimensional arrangement of atoms is paramount. In [2+2] cycloadditions, two key aspects of selectivity must be addressed.

  • Regioselectivity: This refers to the relative orientation of the two reacting components. For example, in the dimerization of a monosubstituted alkene, two regioisomers are possible: the head-to-head (HH) and head-to-tail (HT) adducts.[18] In stepwise photochemical reactions, the regioselectivity is often dictated by the relative stability of the two possible 1,4-diradical intermediates.[12] The more stable diradical (e.g., with radical centers stabilized by adjacent groups) will form preferentially, leading to the major regioisomer.[13]

  • Stereoselectivity: This refers to the stereochemical outcome of the reaction. Many [2+2] cycloadditions exhibit excellent diastereoselectivity. For instance, intramolecular reactions are often highly selective due to the conformational constraints of the tether connecting the two alkenes.[9] The development of catalytic enantioselective [2+2] cycloadditions, using chiral photosensitizers, chiral Lewis acids, or chiral transition metal complexes, is an area of intense research, providing access to enantioenriched cyclobutanes for use as chiral building blocks.[19][20][21][22]

Applications in Drug Discovery and Natural Product Synthesis

The power of the [2+2] cycloaddition is best illustrated by its application as a key strategic step in the synthesis of complex molecules.

  • Synthesis of (±)-Merrilactone A: In a notable example, the synthesis of this complex natural product employed an intermolecular photochemical [2+2] cycloaddition between a tricyclic enone and 1,2-dichloroethene to construct a key cyclobutane intermediate, which set the stage for subsequent transformations.[3][9]

  • Synthesis of Piperarborenine B: The total synthesis of this natural product, which exhibits anticancer activity, was achieved using a transition metal-catalyzed [2+2] cycloaddition to form the densely packed, tetrasubstituted cyclobutane core.[5]

  • Drug Discovery Workflow: In a drug discovery context, the [2+2] cycloaddition is a powerful tool for scaffold generation. The unique conformational constraints of the cyclobutane ring can be exploited to orient substituents in precise vectors, optimizing interactions with a protein target and improving pharmacological profiles.[3][23]

Drug_Discovery_Workflow A Identify Target Molecule or Scaffold with Cyclobutane Core B Retrosynthetic Analysis: Identify [2+2] Disconnection A->B C Select Optimal Method: Photochemical, Thermal, or Metal-Catalyzed B->C D Synthesize Cyclobutane Core via [2+2] Cycloaddition C->D E Library Synthesis: Further Functionalization & Elaboration D->E F Biological Testing & SAR Studies E->F F->E Iterative Refinement G Lead Optimization F->G

Caption: A logical workflow for the application of [2+2] cycloaddition in drug discovery.

Data Presentation: Representative [2+2] Cycloadditions

The following table summarizes quantitative data for various [2+2] cycloaddition reactions, illustrating the different methodologies and their outcomes.

Reaction TypeReactant 1Reactant 2ConditionsProduct YieldSelectivity (d.r.)Reference
PhotochemicalStyreneN-MethylmaleimideCH₂Cl₂, 370 nm LED, 16h95%1.3:1[24]
Photochemical (Sensitized)StyreneN-PhenylmaleimideThioxanthone (20 mol%), CH₂Cl₂, 440 nm LED, 16h93%>20:1[24]
Thermal (Lewis Acid)DiphenylketeneCyclopenteneEtAlCl₂ (2.5 equiv), CH₂Cl₂, -78 °C to rt, 1h84%13:1[17]
ThermalBenzyl vinyl etherDichloroketene (in situ)Toluene, reflux85%N/A[3]
Metal-Catalyzed1,6-enyne (intramolecular)N/A[Rh(cod)Cl]₂, AgOTf, Dioxane, 100 °C92%>20:1[16]

Detailed Experimental Protocols

The following protocols are presented as self-validating systems, including guidance on setup, execution, monitoring, and purification.

Protocol 1: Photochemical [2+2] Cycloaddition of Styrene with an N-Alkyl Maleimide[24]
  • Objective: To synthesize a cyclobutane adduct via direct photochemical irradiation.

  • Materials:

    • Styrene (2.0 equiv., 0.40 mmol)

    • N-Methylmaleimide (1.0 equiv., 0.20 mmol)

    • Dichloromethane (CH₂Cl₂), anhydrous (2.0 mL, ~0.1 M)

    • Glass vial with a rubber septum or screw cap

    • Magnetic stirrer and stir bar

    • UVA LED lamp (e.g., 370 nm)

    • Inert gas source (Argon or Nitrogen)

  • Procedure:

    • Reaction Setup: To a clean, dry glass vial containing a magnetic stir bar, add N-methylmaleimide (1.0 equiv.) and styrene (2.0 equiv.).

    • Solvent Addition: Add anhydrous dichloromethane (2.0 mL) to dissolve the reactants.

    • Degassing (Critical Step): Seal the vial with a septum and purge the solution with a gentle stream of argon for 15-20 minutes while stirring. This removes dissolved oxygen which can quench the reaction.

    • Irradiation: Place the sealed vial at a fixed distance from the UVA LED lamp. Ensure the setup is in a well-ventilated fume hood and shielded from external light. Begin irradiation with vigorous stirring. For some setups, a cooling fan may be necessary to maintain ambient temperature.

    • Reaction Monitoring: Monitor the reaction progress by Thin-Layer Chromatography (TLC) or ¹H NMR analysis of aliquots, observing the consumption of the maleimide starting material. Typical reaction times are 16-70 hours.

    • Work-up: Once the reaction is complete, turn off the light source. Remove the solvent from the reaction mixture under reduced pressure using a rotary evaporator.

    • Purification: Purify the crude residue by flash column chromatography on silica gel (e.g., using a petroleum ether/ethyl acetate gradient) to isolate the desired cyclobutane product.

    • Characterization: Characterize the purified product using spectroscopic methods (¹H NMR, ¹³C NMR, IR, and Mass Spectrometry) to confirm its structure and purity.

Protocol 2: Thermal [2+2] Cycloaddition using in situ Generated Dichloroketene[25]
  • Objective: To synthesize a 3-amino-4,4-dichlorocyclobutenone from an ynamide and dichloroketene.

  • Materials:

    • Ynamide (e.g., N-benzyl-N-(prop-1-yn-1-yl)benzenesulfonamide) (1.0 equiv.)

    • Trichloroacetyl chloride (1.5 equiv.)

    • Activated Zinc-Copper couple (3.0 equiv.)

    • Anhydrous diethyl ether (Et₂O)

    • Round-bottom flask with a reflux condenser

    • Magnetic stirrer and stir bar

    • Inert gas source (Argon or Nitrogen)

  • Procedure:

    • Reaction Setup: To a flame-dried round-bottom flask equipped with a stir bar and reflux condenser under an argon atmosphere, add the ynamide (1.0 equiv.) and activated Zn-Cu couple (3.0 equiv.).

    • Solvent Addition: Add anhydrous diethyl ether via syringe to create a suspension.

    • Reagent Addition: Create a solution of trichloroacetyl chloride (1.5 equiv.) in anhydrous diethyl ether in a separate flask. Add this solution dropwise via an addition funnel to the stirred suspension of the ynamide and zinc over 30-60 minutes. The reaction is often exothermic.

    • Reaction Conditions: After the addition is complete, gently heat the reaction mixture to reflux and maintain for several hours.

    • Reaction Monitoring: Monitor the consumption of the ynamide starting material by TLC.

    • Work-up: Upon completion, cool the reaction to room temperature. Carefully filter the mixture through a pad of Celite® to remove the zinc salts, washing the pad with additional diethyl ether.

    • Purification: Concentrate the filtrate under reduced pressure. Purify the resulting crude oil by flash column chromatography on silica gel to yield the pure dichlorocyclobutenone product.

    • Characterization: Confirm the structure of the product by NMR, IR, and MS analysis.

Troubleshooting Common Issues

ProblemPossible CauseSuggested Solution
Low or No Conversion (Photochemical) Inefficient degassing; oxygen is quenching the reaction.Purge with inert gas for a longer duration (20-30 min). Maintain a positive pressure of inert gas throughout the reaction.
Mismatch between light source and substrate absorption.Check the UV-Vis spectrum of the reactant/sensitizer. Ensure the lamp's emission wavelength overlaps with an absorption band.
Incorrect solvent (solvent absorbs light or is not inert).Use a solvent with a high UV cutoff (e.g., acetonitrile, dichloromethane, cyclohexane).[11]
Low Yield (Thermal Ketene) Ketene is decomposing or polymerizing.Ensure slow, controlled addition of the acyl chloride precursor. Maintain appropriate reaction temperature. Ensure the absence of water.
Inactive zinc (for dichloroketene generation).Use freshly activated zinc (e.g., Zn-Cu couple or acid-washed zinc dust).
Complex Product Mixture Side reactions (e.g., alkene polymerization, photoreduction).Lower the concentration of the reactants. Use a filter to cut off lower, higher-energy wavelengths if using a broad-spectrum lamp.
Isomerization of products.Analyze reaction conditions; sometimes temperature or light intensity can influence product stability.

Conclusion

The [2+2] cycloaddition is a cornerstone of modern synthetic chemistry, providing an unparalleled route to the versatile cyclobutane scaffold.[2] Through photochemical, thermal, and metal-catalyzed methods, chemists have a powerful and adaptable toolkit to construct these four-membered rings with increasing levels of control and sophistication. By understanding the fundamental mechanisms and the causality behind experimental design, researchers can effectively harness this reaction to build molecular complexity, enabling breakthroughs in natural product synthesis and the development of next-generation therapeutics.

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  • LibreTexts Chemistry. (2023). 1.2: Cycloaddition Reactions. Chemistry LibreTexts. Available at: [Link]

  • Mal, P. (2014). Metal-Mediated and Metal-Catalyzed [2+2] Cycloadditions. ResearchGate. Available at: [Link]

  • Roy, A., & Mal, S. (2012). Formal [2 + 2 + 2] Cycloaddition Strategy Based on an Intramolecular Propargylic Ene Reaction/Diels-Alder Cycloaddition Cascade. Organic Letters, 14(18), 4786-4789. Available at: [Link]

  • Chen, Y.-F., et al. (2023). Synthesis, Structural Characterization, and Photochemical [2 + 2] Cycloaddition of a Coordination Polymer: Multiweek Inorganic–Organic Chemistry Experiments. Journal of Chemical Education, 100(12), 5021-5027. Available at: [Link]

  • AK LECTURES. (2014). Photochemical (2+2) Cycloaddition Reaction. YouTube. Available at: [Link]

  • Hong, X., & Tan, C. (2015). Cyclobutane and Cyclobutene Synthesis: Catalytic Enantioselective [2+2] Cycloadditions. Synthesis, 47(20), 3099-3116. Available at: [Link]

  • Roglans, A., Pla-Quintana, A., & Solà, M. (2020). Review of Mechanistic Studies of Transition-Metal Catalyzed [2+2+2] Cycloaddition Reactions. IQCC. Available at: [Link]

  • Griffin, J. R. (2022). Enantioselective photochemical [2+2] cycloaddition reactions. ScienceDirect. Available at: [Link]

  • Parra, A. (2012). Asymmetric Synthesis of Cyclobutanes by a Formal [2+2] Cycloaddition Controlled by Dienamine Catalysis. Angewandte Chemie International Edition, 51(41), 10222-10224. Available at: [Link]

  • Zhang, Y., & Hsung, R. P. (2006). [2+2] Cycloaddition of ketenes with ynamides. A general method for the synthesis of 3-aminocyclobutenone derivatives. The Journal of Organic Chemistry, 71(17), 6643-6646. Available at: [Link]

Sources

Method

Application Note: Enantioselective Synthesis of Functionalized Cyclobutanes via Advanced Photochemical Strategies

Introduction & Strategic Rationale The cyclobutane ring is a highly privileged structural motif in modern drug discovery. Its rigid, three-dimensional architecture provides distinct vectorization of substituents, making...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Strategic Rationale

The cyclobutane ring is a highly privileged structural motif in modern drug discovery. Its rigid, three-dimensional architecture provides distinct vectorization of substituents, making it an excellent bioisostere for phenyl rings and a tool to improve the physicochemical properties (e.g., aqueous solubility, metabolic stability) of lead compounds.

Historically, the enantioselective construction of cyclobutanes via classical UV-promoted [2+2] photocycloadditions has been severely hindered by the racemic background reaction . Because most organic substrates absorb strongly in the UV region, direct photoexcitation occurs independent of any chiral catalyst, leading to poor stereocontrol.

Recent breakthroughs in visible-light photoredox catalysis have circumvented this limitation. By shifting the excitation wavelength to the visible spectrum, the bulk substrate remains photochemically dormant. Activation is achieved exclusively via a photocatalyst, which can be coupled with a chiral co-catalyst to enable exquisite stereocontrol. This application note details two state-of-the-art paradigms for synthesizing enantioenriched cyclobutanes: Dual-Catalysis (Photoredox + Chiral Lewis Acid) [1] and Cascade Catalysis (Asymmetric Allylic Substitution + Photocycloaddition) [2].

Mechanistic Paradigms

Paradigm A: Dual-Catalysis (Photoredox + Chiral Lewis Acid)

Pioneered by Yoon and co-workers, this approach utilizes a visible-light-absorbing transition-metal photocatalyst (e.g., Ru(bpy)32+​ ) in tandem with a chiral Lewis acid (cLA) [1].

  • The Causality of Stereocontrol: The α,β -unsaturated ketone (enone) substrate does not absorb visible light. However, coordination to the cLA significantly lowers the substrate's reduction potential and triplet energy.

  • Selective Activation: The excited photocatalyst selectively engages in single-electron transfer (SET) or triplet energy transfer (EnT) only with the cLA-bound enone. The resulting chiral radical anion or triplet intermediate undergoes a stereocontrolled [2+2] cycloaddition with a trapping alkene, completely suppressing the racemic background reaction.

DualCatalysis PC Photocatalyst (e.g., Ru/Ir) PC_star Excited State PC* PC->PC_star Light Visible Light (Blue LEDs) Light->PC Excitation Activated LA-Bound Enone (Lowered Energy Gap) PC_star->Activated SET / EnT Substrate Enone Substrate (Visible-Light Transparent) Substrate->Activated Coordination LA Chiral Lewis Acid (e.g., Eu(OTf)3 + L*) LA->Activated Intermediate Chiral Radical Anion or Triplet State Activated->Intermediate Product Enantioenriched Cyclobutane Intermediate->Product [2+2] with Alkene

Caption: Mechanistic logic of the Dual-Catalysis approach, ensuring selective activation of the bound substrate.

Paradigm B: Cascade Catalysis (Asymmetric Allylic Etherification / Photocycloaddition)

Developed by Yang et al., this one-pot sequential reaction builds complex polycyclic cyclobutanes from simple precursors [2].

  • The Causality of the Cascade: An Iridium-catalyzed asymmetric allylic etherification first establishes a rigid chiral ether intermediate. Because the Ir-catalyst and the visible-light photocatalyst operate via orthogonal mechanisms, they can be added simultaneously.

  • Thermodynamic Driving Force: The transient chiral ether is immediately consumed by an intramolecular visible-light-induced[2+2] photocycloaddition. This rapid consumption drives the equilibrium forward, preventing side reactions and yielding cyclobutanes with exceptional stereoselectivity (up to 12:1 dr, >99% ee) [2].

CascadeProtocol Start Branched Allyl Acetate + Cinnamyl Alcohol Ether Chiral Allylic Ether (Transient Intermediate) Start->Ether Asymmetric Allylic Etherification IrCat Ir-Catalyst + Chiral Phosphoramidite IrCat->Ether Cyclobutane Enantioenriched Cyclobutane Derivative (>99% ee) Ether->Cyclobutane Intramolecular [2+2] Photocycloaddition Light Visible Light + Ir-Photosensitizer Light->Cyclobutane

Caption: Workflow of the Ir-catalyzed cascade asymmetric allylic etherification and [2+2] photocycloaddition.

Experimental Methodologies

Protocol 1: Dual-Catalysis Enantioselective[2+2] Photocycloaddition [1]

Objective: Intermolecular synthesis of chiral cyclobutanes from aryl enones and unactivated alkenes.

Materials:

  • Aryl enone (0.2 mmol, 1.0 equiv)

  • Trapping alkene (2.0 mmol, 10.0 equiv)

  • Ru(bpy)3​(PF6​)2​ (0.01 mmol, 5 mol%)

  • Eu(OTf)3​ (0.02 mmol, 10 mol%)

  • Chiral Ligand (e.g., chiral bisoxazoline) (0.024 mmol, 12 mol%)

  • N,N -Diisopropylethylamine (DIPEA) (0.4 mmol, 2.0 equiv) - Acts as a reductive quencher.

  • Anhydrous Acetonitrile (MeCN, 4.0 mL)

Step-by-Step Procedure:

  • Catalyst Pre-assembly: In an oven-dried Schlenk tube equipped with a magnetic stir bar, add Eu(OTf)3​ and the chiral ligand. Evacuate and backfill with Argon (3x). Add 1.0 mL of anhydrous MeCN and stir at room temperature for 30 minutes to form the chiral Lewis acid complex.

  • Reagent Addition: To the complex solution, add Ru(bpy)3​(PF6​)2​ , the aryl enone, the trapping alkene, and DIPEA. Dilute with the remaining 3.0 mL of MeCN.

  • Rigorous Degassing (Critical Step): Perform three consecutive freeze-pump-thaw cycles. Scientific Rationale: Both the excited state of the Ru-catalyst and the intermediate radical anion are highly sensitive to triplet oxygen ( 3O2​ ). Failure to degas will result in energy transfer to oxygen, generating destructive singlet oxygen ( 1O2​ ) and halting the catalytic cycle.

  • Irradiation: Seal the tube under Argon and place it in a photoreactor equipped with 450 nm Blue LEDs. Ensure vigorous stirring. Irradiate at room temperature for 14–24 hours until TLC indicates complete consumption of the enone.

  • Workup: Quench the reaction by exposing it to air. Dilute with dichloromethane (10 mL), wash with saturated aqueous NaHCO3​ , dry over Na2​SO4​ , and concentrate under reduced pressure. Purify via flash column chromatography.

Protocol 2: Cascade Allylic Etherification / [2+2] Photocycloaddition [2]

Objective: One-pot synthesis of complex, multicyclic cyclobutane derivatives.

Materials:

  • Branched allyl acetate (0.1 mmol, 1.0 equiv)

  • Cinnamyl alcohol derivative (0.15 mmol, 1.5 equiv)

  • [Ir(cod)Cl]2​ (0.004 mmol, 4 mol%)

  • Chiral phosphoramidite ligand (0.008 mmol, 8 mol%)

  • Ir[dF(CF3​)ppy]2​(dtbbpy)PF6​ (0.002 mmol, 2 mol%)

  • K2​CO3​ (0.2 mmol, 2.0 equiv)

  • Anhydrous THF (2.0 mL)

Step-by-Step Procedure:

  • Preparation: In a dry 10 mL glass vial, combine [Ir(cod)Cl]2​ and the chiral phosphoramidite ligand. Add 1.0 mL of THF and stir under Argon for 15 minutes to generate the active Ir-catalyst.

  • Simultaneous Addition: To the same vial, add the visible-light photocatalyst ( Ir[dF(CF3​)ppy]2​(dtbbpy)PF6​ ), K2​CO3​ , the branched allyl acetate, and the cinnamyl alcohol. Add the remaining 1.0 mL of THF.

  • Degassing: Sparge the mixture with a balloon of Argon for 15 minutes.

  • Cascade Reaction: Seal the vial and irradiate with 440–450 nm Blue LEDs (approx. 30 W) at room temperature for 24 hours. Scientific Rationale: The orthogonal nature of the catalysts allows the Ir-catalyzed etherification to proceed thermally, while the localized photon flux immediately converts the transient ether into the cyclobutane, preventing off-target allylic side reactions.

  • Isolation: Filter the mixture through a short pad of Celite to remove inorganic salts, concentrate the filtrate, and purify via silica gel chromatography to isolate the enantioenriched cyclobutane.

Quantitative Data Summary

The table below summarizes the operational parameters and expected outcomes of the two methodologies, providing a comparative baseline for assay development.

ParameterDual-Catalysis [2+2] PhotocycloadditionCascade Allylic Etherification /[2+2]
Primary Catalysts Ru(bpy)3​(PF6​)2​ + Eu(OTf)3​ / Ligand [Ir(cod)Cl]2​ / Ligand + Ir-Photocatalyst
Activation Mode Radical Anion / Triplet Energy TransferTransition Metal Substitution + EnT
Light Source Blue LEDs (450 nm)Blue LEDs (440–450 nm)
Stereocontrol Source Chiral Lewis Acid (cLA)Chiral Ir-Phosphoramidite Complex
Typical ee / dr 85 – 95% ee / Moderate dr>99% ee / up to 12:1 dr
Key Advantage Eliminates racemic background reactionOne-pot construction of complex multicycles

Troubleshooting & Process Optimization (E-E-A-T Insights)

As a practitioner scaling these reactions, pay close attention to the following physical and chemical parameters:

  • Concentration Effects in Intermolecular Reactions: The Dual-Catalysis[2+2] cycloaddition (Protocol 1) is bimolecular. The activated enone intermediate has a finite lifetime. Using a high excess of the trapping alkene (5–10 equiv) is necessary to ensure the rate of cycloaddition outcompetes non-productive decay pathways (e.g., back-electron transfer or thermal relaxation).

  • Photon Flux and Beer-Lambert Limitations: Light penetration drops exponentially as it travels through the reaction medium. If scaling up beyond 1.0 mmol, batch flasks will suffer from poor irradiation efficiency at the center of the vessel. Transitioning to a narrow path-length flow reactor (e.g., FEP tubing wrapped around a light source) is highly recommended to maintain uniform photon flux and reaction kinetics.

  • Ligand-Metal Stoichiometry: In Protocol 1, a slight excess of the chiral ligand relative to the Lewis acid (1.2:1 ratio) is utilized. Causality: This ensures that no unligated, achiral Eu(OTf)3​ exists in solution. Unligated Lewis acid would still lower the substrate's activation energy but would catalyze a racemic background reaction, eroding the overall enantiomeric excess.

References

  • Du, J., Skubi, K. L., Schultz, D. M., & Yoon, T. P. (2014). A dual-catalysis approach to enantioselective [2 + 2] photocycloadditions using visible light. Science, 344(6182), 392-396. URL:[Link]

  • Yang, P., Wang, R.-X., Huang, X.-L., & Cheng, Y.-Z. (2023). Enantioselective Synthesis of Cyclobutane Derivatives via Cascade Asymmetric Allylic Etherification/[2 + 2] Photocycloaddition. Journal of the American Chemical Society, 145(40), 21752-21759. URL:[Link]

Application

3-(2,4-Difluorophenyl)cyclobutan-1-amine as a DPP-4 inhibitor

An in-depth guide for researchers, scientists, and drug development professionals on the characterization of 3-(2,4-Difluorophenyl)cyclobutan-1-amine as a potential Dipeptidyl Peptidase-4 (DPP-4) inhibitor. Introduction:...

Author: BenchChem Technical Support Team. Date: March 2026

An in-depth guide for researchers, scientists, and drug development professionals on the characterization of 3-(2,4-Difluorophenyl)cyclobutan-1-amine as a potential Dipeptidyl Peptidase-4 (DPP-4) inhibitor.

Introduction: The Rationale for Novel DPP-4 Inhibitors

Dipeptidyl Peptidase-4 (DPP-4), also known as CD26, is a serine exopeptidase that plays a critical role in glucose metabolism.[1] Its primary function in this context is the rapid inactivation of incretin hormones, namely glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP).[2][3] These hormones are released by the gut in response to food intake and are crucial for maintaining glucose homeostasis by enhancing insulin secretion and suppressing glucagon release.[3] By inhibiting DPP-4, the half-life of active GLP-1 and GIP is extended, leading to improved glycemic control, which has established DPP-4 inhibition as a key therapeutic strategy for type 2 diabetes mellitus (T2DM).[3][4][5]

The "gliptin" class of drugs, which includes compounds like Sitagliptin and Vildagliptin, has demonstrated significant therapeutic success.[5][6] However, the search for new chemical entities (NCEs) with improved pharmacokinetic profiles, selectivity, and potentially fewer side effects remains a vibrant area of drug discovery. 3-(2,4-Difluorophenyl)cyclobutan-1-amine represents a novel structural scaffold that warrants investigation for its potential as a DPP-4 inhibitor. The difluorophenyl moiety and the cyclobutane ring are structural features present in various bioactive molecules, suggesting potential for strong and selective interaction with the DPP-4 active site.[6]

This document serves as a comprehensive guide, providing detailed protocols and the scientific rationale for the in vitro and cell-based characterization of .

Part 1: The DPP-4 Incretin Pathway

Understanding the mechanism of action begins with the physiological role of DPP-4. Upon nutrient ingestion, incretin hormones GLP-1 and GIP are secreted. They act on pancreatic β-cells to potentiate glucose-dependent insulin secretion and on α-cells to suppress glucagon release.[3] DPP-4, present on the surface of various cells, rapidly cleaves and inactivates these hormones.[6] A DPP-4 inhibitor blocks this cleavage, thereby increasing the concentration of active incretins and enhancing their glucose-lowering effects.

DPP4_Pathway cluster_gut Intestinal L-cells cluster_pancreas Pancreas Nutrient Ingestion Nutrient Ingestion GLP1_GIP Active Incretins (GLP-1, GIP) Nutrient Ingestion->GLP1_GIP stimulates secretion Insulin Insulin Secretion (from β-cells) GLP1_GIP->Insulin Stimulates (+) Glucagon Glucagon Secretion (from α-cells) GLP1_GIP->Glucagon Inhibits (-) DPP4 DPP-4 Enzyme GLP1_GIP->DPP4 Substrate Glucose_Control Improved Glycemic Control Insulin->Glucose_Control Glucagon->Glucose_Control (Suppression contributes to) Inactive_Incretins Inactive Metabolites DPP4->Inactive_Incretins Cleavage Inhibitor 3-(2,4-Difluorophenyl) cyclobutan-1-amine Inhibitor->DPP4 Blocks

Caption: Mechanism of DPP-4 Inhibition.

Part 2: In Vitro Enzymatic Inhibition Assay

The foundational experiment to determine if a compound directly inhibits DPP-4 is the in vitro enzymatic assay. This protocol utilizes a fluorogenic substrate that mimics the natural substrate of DPP-4.

Principle of the Assay

This is a fluorometric method that measures the inhibitory effect of a test compound on DPP-4 activity.[7] The assay employs a synthetic substrate, Gly-Pro-7-amino-4-methylcoumarin (Gly-Pro-AMC), which is specifically cleaved by DPP-4 between the Proline and AMC moieties.[7] This cleavage releases the highly fluorescent AMC molecule. The rate of fluorescence increase is directly proportional to DPP-4 enzyme activity.[7] In the presence of an inhibitor like 3-(2,4-Difluorophenyl)cyclobutan-1-amine, the enzymatic cleavage is reduced, resulting in a decreased fluorescence signal. The potency of the inhibitor is quantified by its IC50 value, the concentration required to inhibit 50% of the enzyme's activity.[7]

Experimental Workflow: In Vitro DPP-4 Assay

Caption: Workflow for the in vitro fluorometric DPP-4 inhibition assay.

Detailed Protocol: In Vitro DPP-4 Inhibition

Materials and Reagents:

  • Human recombinant DPP-4 enzyme (e.g., R&D Systems, cat# 1180-SE-010).[8]

  • DPP-4 Substrate: H-Gly-Pro-AMC (e.g., Sigma-Aldrich, cat# MAK088).

  • Assay Buffer: Tris-HCl (e.g., 100 mM, pH 7.5) with 1 mg/mL BSA.

  • Test Compound: 3-(2,4-Difluorophenyl)cyclobutan-1-amine.

  • Positive Control: Sitagliptin (or other known DPP-4 inhibitor).

  • Solvent: DMSO for dissolving compounds.

  • 96-well black, flat-bottom microtiter plates.[8]

  • Fluorescence plate reader with temperature control.

Procedure:

  • Compound Preparation:

    • Prepare a 10 mM stock solution of 3-(2,4-Difluorophenyl)cyclobutan-1-amine in 100% DMSO.

    • Perform serial dilutions of the stock solution in DMSO to create a range of concentrations (e.g., 10 mM to 10 nM). From these, create intermediate dilutions in Assay Buffer. The final DMSO concentration in the well should not exceed 1%.

    • Prepare a similar dilution series for the positive control, Sitagliptin.

  • Reagent Preparation:

    • Thaw the DPP-4 enzyme on ice and dilute it to the desired working concentration (e.g., 0.1 ng/µL) in cold Assay Buffer.[9] Keep on ice.

    • Prepare the DPP-4 substrate (Gly-Pro-AMC) solution in Assay Buffer to a working concentration of 200 µM. Protect from light.[9]

  • Assay Setup (in a 96-well plate):

    • Blank Wells (No Enzyme): 90 µL Assay Buffer + 10 µL of the highest concentration of the test compound solvent.

    • Control Wells (100% Activity): 80 µL Assay Buffer + 10 µL DPP-4 enzyme solution + 10 µL solvent (e.g., 1% DMSO in buffer).

    • Positive Control Wells: 70 µL Assay Buffer + 10 µL DPP-4 enzyme solution + 10 µL of each Sitagliptin dilution.

    • Test Compound Wells: 70 µL Assay Buffer + 10 µL DPP-4 enzyme solution + 10 µL of each 3-(2,4-Difluorophenyl)cyclobutan-1-amine dilution.

  • Pre-incubation:

    • Mix the plate gently and pre-incubate at 37°C for 15 minutes to allow the inhibitor to bind to the enzyme.[7]

  • Reaction Initiation and Measurement:

    • Initiate the reaction by adding 10 µL of the 200 µM Gly-Pro-AMC substrate solution to all wells (final volume = 100 µL, final substrate concentration = 20 µM).

    • Immediately place the plate in a fluorescence reader pre-heated to 37°C.

    • Measure the fluorescence kinetically for 30-60 minutes, with readings every 1-2 minutes. Use an excitation wavelength of ~360 nm and an emission wavelength of ~460 nm.[7]

Data Analysis:

  • Determine the rate of reaction (V) for each well by calculating the slope of the linear portion of the fluorescence versus time curve (RFU/min).

  • Subtract the average rate of the blank wells from all other wells.

  • Calculate the percent inhibition for each inhibitor concentration using the formula: % Inhibition = (1 - (V_inhibitor / V_control)) * 100

  • Plot the percent inhibition against the logarithm of the inhibitor concentration.

  • Fit the data to a four-parameter logistic equation to determine the IC50 value.

Part 3: Cell-Based DPP-4 Activity Assay

While an in vitro assay confirms direct enzyme inhibition, a cell-based assay is crucial to assess a compound's activity in a more physiologically relevant environment, accounting for factors like cell permeability and stability.

Principle and Rationale

This assay measures the activity of DPP-4 expressed on the surface of live cells.[10] Cell lines with high endogenous DPP-4 expression, such as the human hepatoma cell line HepG2 or the human colon adenocarcinoma cell line Caco-2, are ideal for this purpose.[10][11] The principle is similar to the enzymatic assay: a fluorogenic substrate is added to the cell culture, and the inhibition of substrate cleavage by the test compound is measured. This confirms that the compound can access and inhibit the target enzyme in a cellular context.

Experimental Workflow: Cell-Based DPP-4 Assaydot

G A 1. Cell Culture - Seed HepG2 or Caco-2 cells in a 96-well plate - Grow to 80-90% confluency B 2. Compound Treatment - Prepare serial dilutions of the inhibitor - Wash cells with buffer - Add inhibitor dilutions to cells A->B C 3. Incubation - Incubate plate at 37°C for a defined period (e.g., 1-6 hours) to allow for cell uptake and target engagement B->C D 4. Reaction Initiation - Add Gly-Pro-AMC substrate directly to the wells C->D E 5. Fluorescence Measurement - Incubate for 30 min at 37°C - Measure endpoint fluorescence (Ex: 360nm, Em: 460nm) D->E F 6. Data Analysis - Normalize to cell viability (optional) - Calculate % Inhibition - Determine cellular IC50 value E->F

Sources

Method

Application of 3-(2,4-Difluorophenyl)cyclobutan-1-amine in Medicinal Chemistry: A Technical Guide

Introduction: The Strategic Value of the Cyclobutane Scaffold in Drug Design In the landscape of modern medicinal chemistry, the pursuit of novel molecular scaffolds that offer precise three-dimensional arrangements of p...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Strategic Value of the Cyclobutane Scaffold in Drug Design

In the landscape of modern medicinal chemistry, the pursuit of novel molecular scaffolds that offer precise three-dimensional arrangements of pharmacophoric elements is paramount. The cyclobutane ring, a four-membered carbocycle, has emerged as a valuable structural motif, providing a rigid and puckered conformation that can serve as a bioisosteric replacement for various functional groups, including phenyl rings and alkenes.[1] This conformational rigidity can lead to improved binding affinity and selectivity for biological targets. Furthermore, the incorporation of a cyclobutane scaffold can enhance metabolic stability and other critical pharmacokinetic properties, making it an attractive component in the design of new therapeutic agents.[2] The 1,3-disubstitution pattern on the cyclobutane ring is particularly noteworthy as it allows for a defined spatial orientation of substituents, which is crucial for optimizing interactions with enzymes and receptors.[1]

This technical guide focuses on the synthesis and potential applications of a specific, yet underexplored, cyclobutane derivative: 3-(2,4-Difluorophenyl)cyclobutan-1-amine . This molecule combines the structural advantages of the cyclobutane core with the electronic properties of a 2,4-difluorophenyl group, a substitution pattern frequently employed in medicinal chemistry to enhance binding affinity and modulate metabolic stability. The primary amine provides a versatile handle for further chemical elaboration, enabling the exploration of a broad chemical space.

Synthetic Strategies: Accessing the 3-(2,4-Difluorophenyl)cyclobutan-1-amine Scaffold

The synthesis of 1,3-disubstituted cyclobutanes can be achieved through various stereoselective methods. A plausible and adaptable route to 3-(2,4-Difluorophenyl)cyclobutan-1-amine is outlined below, drawing from established methodologies such as [2+2] cycloadditions and subsequent functional group manipulations.

Proposed Synthetic Workflow

Synthetic Workflow A 1,3-Difluorobenzene C 3-(2,4-Difluorophenyl)cyclobutan-1-one A->C Friedel-Crafts Acylation B Cyclobutanone B->C D 3-(2,4-Difluorophenyl)cyclobutan-1-one oxime C->D Oximation E 3-(2,4-Difluorophenyl)cyclobutan-1-amine D->E Reduction

Caption: Proposed synthetic pathway to 3-(2,4-Difluorophenyl)cyclobutan-1-amine.

Detailed Experimental Protocol: Synthesis of 3-(2,4-Difluorophenyl)cyclobutan-1-amine

PART 1: Synthesis of 3-(2,4-Difluorophenyl)cyclobutan-1-one (C)

  • Reaction Setup: To a solution of 1,3-difluorobenzene (A) in a suitable solvent such as dichloromethane, add a Lewis acid catalyst (e.g., AlCl₃) at 0 °C under an inert atmosphere.

  • Acylation: Slowly add cyclobutanecarbonyl chloride to the reaction mixture. The use of cyclobutanone (B) in a related reaction, such as a Grignard reaction followed by oxidation, could also be explored.

  • Reaction Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

  • Work-up and Purification: Upon completion, quench the reaction with ice-water and extract the product with an organic solvent. The organic layer is then washed, dried, and concentrated. The crude product is purified by column chromatography to yield 3-(2,4-difluorophenyl)cyclobutan-1-one (C).

PART 2: Synthesis of 3-(2,4-Difluorophenyl)cyclobutan-1-one oxime (D)

  • Oximation Reaction: Dissolve 3-(2,4-difluorophenyl)cyclobutan-1-one (C) in ethanol, followed by the addition of hydroxylamine hydrochloride and a base such as sodium acetate.

  • Reaction Conditions: Reflux the mixture for several hours, monitoring the reaction by TLC.

  • Isolation: After completion, cool the reaction mixture and pour it into water. The precipitated oxime (D) is filtered, washed with water, and dried.

PART 3: Synthesis of 3-(2,4-Difluorophenyl)cyclobutan-1-amine (E)

  • Reduction of the Oxime: The oxime (D) can be reduced to the corresponding amine using various reducing agents. A common method is the use of sodium in ethanol or catalytic hydrogenation (e.g., H₂, Raney Nickel).

  • Reaction and Work-up: For a sodium/ethanol reduction, add sodium metal portion-wise to a solution of the oxime in ethanol at reflux. After the sodium has completely reacted, cool the mixture and add water. Extract the product with an organic solvent.

  • Purification and Salt Formation: The organic extracts are combined, dried, and concentrated. The resulting amine (E) can be purified by distillation or chromatography. For easier handling and improved stability, the amine can be converted to its hydrochloride salt by treatment with HCl in a suitable solvent like ether or isopropanol.

Medicinal Chemistry Applications: Exploring the Therapeutic Potential

While direct biological data for 3-(2,4-Difluorophenyl)cyclobutan-1-amine is not extensively reported, by examining structurally related compounds, we can infer its potential applications in several therapeutic areas.

Potential as CNS-Active Agents

The 3-aryl-alkyl-amine pharmacophore is a common feature in many drugs targeting the Central Nervous System (CNS).[3] The rigid cyclobutane scaffold can be used to orient the 2,4-difluorophenyl group and the amine in a specific spatial arrangement, which could lead to selective interactions with CNS targets such as dopamine or serotonin receptors. For instance, analogs of 1,2,3,6-tetrahydro-4-phenyl-1-[(arylcyclohexenyl)alkyl]pyridines have been identified as dopamine autoreceptor agonists with potential as antipsychotic agents.[4] The substitution of the cyclohexene with a cyclobutane ring and the appropriate derivatization of the amine could yield novel CNS-active compounds.

CNS_Signaling cluster_0 Presynaptic Neuron cluster_1 Postsynaptic Neuron Dopamine_Vesicle Dopamine Vesicles Synaptic_Cleft Synaptic Cleft Dopamine_Vesicle->Synaptic_Cleft Release Dopamine_Transporter Dopamine Transporter (DAT) Dopamine_Receptor Dopamine Receptor Signaling_Cascade Downstream Signaling Dopamine_Receptor->Signaling_Cascade Compound 3-Aryl-Cyclobutanamine Derivative Compound->Dopamine_Transporter Inhibition Compound->Dopamine_Receptor Modulation Synaptic_Cleft->Dopamine_Transporter Reuptake Synaptic_Cleft->Dopamine_Receptor

Caption: Hypothetical modulation of dopaminergic signaling by a 3-aryl-cyclobutanamine derivative.

Application as Enzyme Inhibitors

The constrained conformation of the cyclobutane ring makes it an excellent scaffold for designing enzyme inhibitors. By presenting functional groups in a pre-organized manner, it can enhance binding to the active site of an enzyme. For example, peptide-based compounds incorporating three-membered rings have been shown to selectively inhibit N-terminal nucleophile (Ntn) hydrolases, with applications in anti-inflammatory and anti-proliferative therapies.[5] The 3-(2,4-Difluorophenyl)cyclobutan-1-amine scaffold could be elaborated to target a variety of enzymes. The 2,4-difluoro substitution on the phenyl ring can participate in favorable interactions, such as hydrogen bonding or halogen bonding, within an enzyme's active site.

Structure-Activity Relationship (SAR) Considerations

Based on studies of related aryl-substituted cycloalkylamines, the following SAR trends can be anticipated for derivatives of 3-(2,4-Difluorophenyl)cyclobutan-1-amine:

  • Substitution on the Phenyl Ring: The position and nature of substituents on the phenyl ring are critical for activity. Electron-withdrawing groups like fluorine can influence both the electronic properties and the conformation of the molecule, potentially enhancing binding affinity.[4]

  • Stereochemistry of the Cyclobutane Ring: The relative stereochemistry of the 1,3-substituents (cis vs. trans) will likely have a significant impact on biological activity by altering the spatial relationship between the aryl group and the amine (or derivatives thereof).

  • Derivatization of the Amine: The primary amine serves as a key point for diversification. Conversion to amides, sulfonamides, or substituted amines will modulate the compound's physicochemical properties (e.g., solubility, lipophilicity) and allow for the introduction of additional pharmacophoric features to interact with the biological target.

Table 1: Physicochemical Properties of Related Fluorinated Cyclobutylamines

CompoundpKalog D (pH 7.4)Reference
trans-3-Phenylcyclobutylamine9.81.2[6]
cis-3-Phenylcyclobutylamine9.91.1[6]
trans-3-Fluoro-3-phenylcyclobutylamine9.02.2[6]
cis-3-Fluoro-3-phenylcyclobutylamine9.11.2[6]

This table presents data for analogous compounds to illustrate the effect of fluorine substitution on physicochemical properties.

Conclusion

3-(2,4-Difluorophenyl)cyclobutan-1-amine represents a promising, yet underexplored, building block for medicinal chemistry. Its synthesis is achievable through established chemical transformations, and its unique structural and electronic features make it an attractive scaffold for the design of novel therapeutics, particularly in the areas of CNS disorders and enzyme inhibition. The strategic incorporation of this moiety into drug discovery programs offers the potential to develop new chemical entities with improved pharmacological profiles. Further investigation into the biological activities of derivatives of 3-(2,4-Difluorophenyl)cyclobutan-1-amine is warranted to fully realize its therapeutic potential.

References

  • BenchChem. (2025). Application Notes and Protocols for the Stereoselective Synthesis of 1,3-Disubstituted Cyclobutane Moieties. BenchChem.
  • Grygorenko, O., et al. (n.d.). Synthesis of 3‐fluorocyclobutylamine derivative 223 via strain‐release amination – electrophilic α‐C−H‐fluorination.
  • [No Author]. (n.d.).
  • Conner, M. L., & Brown, M. K. (n.d.).
  • [No Author]. (n.d.). Sidechain structure–activity relationships of cyclobutane-based small molecule αvβ3 antagonists. PMC.
  • [No Author]. (2025). Diastereoselective synthesis of multi-substituted cyclobutanes via catalyst-controlled regiodivergent hydrophosphination of acyl bicyclobutanes.
  • Conner, M. L., & Brown, M. K. (2016). Synthesis of 1,3-Substituted Cyclobutanes by Allenoate-Alkene [2 + 2] Cycloaddition. The Journal of Organic Chemistry, 81(17), 8050–8060.
  • [No Author]. (n.d.). Stereoselective Preparation of Cyclobutanes with Four Different Substituents: Total Synthesis and Structural Revision of Pipercyclobutanamide A and Piperchabamide G. PMC.
  • Kondratov, I. S., Haufe, G., et al. (2019). Synthesis and Physicochemical Properties of 3-Fluorocyclobutylamines.
  • Smyth, M. S., & Laidig, G. J. (n.d.). Compounds for enzyme inhibition. PubChem.
  • [No Author]. (n.d.). CF3-Cyclobutanes: Synthesis, Properties, and Evaluation as a Unique tert-Butyl Group Analogue. PMC.
  • Smyth, M. S., & Laidig, G. J. (n.d.). US7232818B2 - Compounds for enzyme inhibition.
  • Charles River. (n.d.).
  • [No Author]. (n.d.). The discovery and structure-activity relationships of 1,2,3,6-tetrahydro-4-phenyl-1-[(arylcyclohexenyl)alkyl]pyridines. Dopamine autoreceptor agonists and potential antipsychotic agents. PubMed.
  • [No Author]. (n.d.).
  • Pharma Inventor Inc. (n.d.).
  • [No Author]. (n.d.). Structures of CNS-active drugs with common aryl-alkyl-amine groups....
  • [No Author]. (2021). Synthesis and Structure-Activity Relationships of 3-Arylisoquinolone Analogues as Highly Specific hCES2A Inhibitors. PubMed.
  • [No Author]. (n.d.). US20130203752A1 - Phenylmorpholines and analogues thereof.
  • [No Author]. (n.d.). Cyclobutane-Containing Alkaloids: Origin, Synthesis, and Biological Activities.
  • Prasad, S. B. B., et al. (2007). Synthesis of Novel 3-Aryl-N-Methyl-1,2,5,6-Tetrahydropyridine Derivatives by Suzuki coupling: As Acetyl Cholinesterase Inhibitors. The Open Medicinal Chemistry Journal, 1, 4–10.
  • [No Author]. (2025). Structure-Activity Relationships for the Anaesthetic and Analgaesic Properties of Aromatic Ring-Substituted Ketamine Esters.
  • Tran, P., et al. (2025). Discovery of N-(3-fluorophenyl)-2-(4-((7-(1-methyl-1H-pyrazol-4-yl)quinazolin-4-yl)amino)phenyl)acetamide as the first orally active selective aurora kinase B inhibitor. European Journal of Medicinal Chemistry, 294, 117735.
  • [No Author]. (2002). Synthesis of Some New bis-(p-Fluorophenyl)amides of the Thieno[3,2-b]thiophene, Thieno[3,2-b]furan and 1,2-bis{5-[2-(2-Thienyl)ethenyl]2-thienyl}ethene Series. MDPI.
  • Mack, C. (2024). Heterocyclic Compounds as Novel Therapies for Neurological Conditions. Journal of Chemical Research, 16, 153.

Sources

Application

Application Note &amp; Protocol: Advanced C(sp³)–H Functionalization of Cyclobutanes

Target Audience: Researchers, synthetic chemists, and drug development professionals. Objective: To provide an authoritative, mechanistically grounded guide for the regio- and stereoselective C–H functionalization of cyc...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, synthetic chemists, and drug development professionals. Objective: To provide an authoritative, mechanistically grounded guide for the regio- and stereoselective C–H functionalization of cyclobutane scaffolds, detailing the causality behind experimental parameters and establishing self-validating workflows.

Introduction & Strategic Rationale

Cyclobutanes have emerged as highly privileged scaffolds in modern drug discovery. They serve as conformationally restricted linkers, metabolically stable aryl isosteres, and rigid vectors for exploring three-dimensional chemical space. However, the traditional synthesis of highly substituted, stereodefined cyclobutanes relies on complex de novo ring construction[1].

Applying C–H functionalization logic to pre-formed cyclobutanes offers a transformative, late-stage alternative[1]. Yet, the functionalization of cyclobutanes presents unique thermodynamic and kinetic hurdles:

  • Bond Strength: The C–H bonds in a cyclobutane ring possess higher s-character than unstrained aliphatic systems, making them stronger, less hydridic, and inherently more difficult to cleave[2].

  • Ring Strain & Decomposition: Transition-metal insertion into cyclobutanes generates highly strained metallacycle intermediates. This strain drastically lowers the activation barrier for undesired β-carbon elimination, frequently leading to ring-opening rather than the desired cross-coupling[3].

To overcome these challenges, modern methodologies rely on precisely tuned ligand architectures and directing groups (DGs) to stabilize the transition states and dictate site-selectivity.

Mechanistic Pathways & Ligand Design

Two dominant catalytic paradigms have been established to achieve high-yielding, enantioselective functionalization of cyclobutanes:

A. Palladium(II)-Catalyzed Directed C–H Activation

This approach utilizes native functional groups (e.g., amides, tertiary alkylamines) to coordinate a Pd(II) precatalyst, bringing the metal into proximity with a specific β- or γ-C(sp³)–H bond[3]. The addition of chiral mono-N-protected amino hydroxamic acid (MPAHA) or N-acetyl amino acid ligands is critical. These ligands act as internal bases, accelerating the C–H cleavage via a Concerted Metalation-Deprotonation (CMD) pathway while simultaneously providing a rigid chiral pocket for enantioselective induction[4].

B. Rhodium(II)-Catalyzed Regiodivergent Carbene Insertion

Unlike Pd-catalysis, Rh(II)-catalyzed C–H functionalization operates via an outer-sphere mechanism that avoids the formation of strained metallacycles. A Rh(II) catalyst decomposes a diazo compound to generate a highly electrophilic rhodium carbenoid. The carbenoid undergoes a concerted, stereospecific insertion into the cyclobutane C–H bond. Remarkably, the choice of the chiral Rh(II) catalyst (e.g., Rh₂(S-TCPTAD)₄) can override the substrate's inherent steric bias, allowing for regiodivergent functionalization at either the C1 or C3 position[2].

Mechanistic Workflows (Visualized)

PdCycle Start Cyclobutane Substrate + Directing Group Coord Substrate-Pd(II) Coordination Start->Coord Cat Pd(II) Precatalyst + Chiral Ligand Cat->Coord CMD Enantioselective C-H Cleavage (CMD Pathway) Coord->CMD Base/Ligand Palladacycle Strained Palladacycle Intermediate CMD->Palladacycle -H+ OxAdd Oxidative Addition (Ar-I / Pd(IV)) Palladacycle->OxAdd + Ar-I RedElim Reductive Elimination & C-C Bond Formation OxAdd->RedElim RedElim->Cat Catalyst Regeneration Product Functionalized Cyclobutane Product RedElim->Product DG Release

Caption: Pd(II)-Catalyzed Directed C(sp3)-H Arylation Cycle for Cyclobutanes

RhCycle Diazo Aryl Diazoacetate Carbene Rhodium Carbenoid Intermediate Diazo->Carbene -N2 RhCat Rh2(S-TCPTAD)4 Catalyst RhCat->Carbene Insertion Concerted C-H Insertion (Outer Sphere) Carbene->Insertion Cyclobutane Cyclobutane Substrate Cyclobutane->Insertion Insertion->RhCat Catalyst Regeneration ProductC1 C1-Functionalized Cyclobutane Insertion->ProductC1 Catalyst Control (C1) ProductC3 C3-Functionalized Cyclobutane Insertion->ProductC3 Catalyst Control (C3)

Caption: Rh(II)-Catalyzed Regiodivergent C-H Insertion of Cyclobutanes

Quantitative Data & Substrate Scope

The following table summarizes the performance metrics of established methodologies for cyclobutane functionalization, highlighting the diverse chemical space accessible through catalyst control.

StrategyCatalyst SystemDirecting Group / ReagentTarget PositionYield RangeEnantioselectivity (ee)Ref
Pd(II) Arylation Pd(OAc)₂ + MPAHACyclobutanecarboxylic amidesβ-C(sp³)–H65–92%85–95%[4]
Pd(II) Arylation Pd(OAc)₂ + N-acetyl amino acidTertiary alkylaminesγ-C(sp³)–H50–88%90–98%[3]
Rh(II) Insertion Rh₂(S-TCPTAD)₄Aryl diazoacetatesC1 (Benzylic)45–85%80–99%[2]
Sequential C–H/C–C Pd(OAc)₂ + LigandNorrish-Yang intermediatecis-γ-C(sp³)–H40–75%Diastereospecific[5]

Experimental Protocols & Causality

Protocol A: Pd(II)-Catalyzed Enantioselective β-C(sp³)–H Arylation

Based on the use of chiral hydroxamic acid ligands for highly sterically congested cyclobutanes[4].

Reagents:

  • Cyclobutane substrate (0.2 mmol, 1.0 equiv)

  • Aryl iodide (0.4 mmol, 2.0 equiv)

  • Pd(OAc)₂ (10 mol%)

  • Chiral MPAHA Ligand (e.g., L-tert-Leucine derived) (20 mol%)

  • Ag₂CO₃ (0.3 mmol, 1.5 equiv)

  • Hexafluoroisopropanol (HFIP) (1.0 mL)

Step-by-Step Methodology & Causality:

  • Pre-catalyst Formation: In an oven-dried 10 mL Schlenk tube, combine Pd(OAc)₂ and the chiral MPAHA ligand in HFIP. Stir at room temperature for 15 minutes.

    • Causality: Pre-stirring allows the bidentate ligand to displace acetate ligands, forming the active, monomeric chiral Pd-complex before it encounters the substrate.

  • Reagent Addition: Add the cyclobutane substrate, aryl iodide, and Ag₂CO₃ to the reaction mixture.

    • Causality: Ag₂CO₃ serves a dual purpose. It acts as a base to facilitate the Concerted Metalation-Deprotonation (CMD) step and acts as a halide scavenger, precipitating AgI to prevent iodide poisoning of the palladium catalyst[4].

  • Reaction Execution: Seal the tube under an argon atmosphere and heat to 80 °C for 24 hours.

    • Causality: HFIP is utilized as the solvent because it is highly polar, non-nucleophilic, and a strong hydrogen-bond donor. It stabilizes the highly polar transition state during C–H cleavage without competitively binding to the metal center.

  • Workup: Cool to room temperature, dilute with EtOAc, filter through a short pad of Celite, and concentrate in vacuo. Purify via flash column chromatography.

Self-Validation System: To ensure the protocol is self-validating, run a parallel control reaction utilizing an achiral ligand (e.g., N-acetylglycine). If the achiral control yields a racemic product while the MPAHA reaction yields >90% ee, you have definitively validated that the enantioselection is purely ligand-controlled and not an artifact of substrate pre-organization.

Protocol B: Rh(II)-Catalyzed Regiodivergent C–H Insertion

Based on the regiodivergent functionalization of arylcyclobutanes[2].

Reagents:

  • Arylcyclobutane substrate (1.0 mmol, 1.0 equiv)

  • Aryl diazoacetate (2.0 mmol, 2.0 equiv)

  • Rh₂(S-TCPTAD)₄ (1 mol%)

  • Anhydrous Dichloromethane (DCM) (2.0 mL)

Step-by-Step Methodology & Causality:

  • Preparation: Equip an oven-dried vial with a magnetic stir bar, seal with a septum, and flame-dry under vacuum. Backfill with argon.

    • Causality: Rh(II) carbenoids are exceptionally electrophilic. Trace amounts of moisture will lead to rapid O–H insertion into water, destroying the diazo compound and plummeting yields[2].

  • Substrate Loading: Add the rhodium catalyst and the cyclobutane substrate, then dissolve in anhydrous DCM.

  • Diazo Addition: Dissolve the aryl diazoacetate in 1.0 mL of anhydrous DCM and add it to the reaction mixture slowly via a syringe pump over 2 hours at room temperature.

    • Causality: Slow addition maintains a low steady-state concentration of the diazo compound. This kinetically suppresses the undesired side-reaction of carbene dimerization (reaction of the carbenoid with unreacted diazo compound) in favor of the desired intermolecular C–H insertion.

  • Workup: Stir for an additional 30 minutes post-addition. Concentrate the mixture and determine the enantiomeric excess (ee) via chiral HPLC of the unpurified mixture (to prevent fractionation), followed by silica gel purification.

Self-Validation System: Calculate the mass balance of the reaction. Because cyclobutanes are prone to ring-opening under harsh conditions, quantitative recovery of unreacted starting material alongside the product validates that the mild Rh(II) outer-sphere mechanism successfully suppressed β-carbon elimination.

References

  • [2] Regio- and Stereoselective Rhodium(II)-Catalyzed C–H Functionalization of Cyclobutanes. nih.gov. 2

  • [1] Applications of C–H Functionalization Logic to Cyclobutane Synthesis. The Journal of Organic Chemistry - ACS Publications. 1

  • [4] Palladium(II)-Catalyzed Enantioselective C(sp3)–H Activation Using a Chiral Hydroxamic Acid Ligand. Journal of the American Chemical Society. 4

  • [3] Pd(II)-catalyzed enantioselective C(sp3)–H arylation of cyclopropanes and cyclobutanes guided by tertiary alkylamines. ChemRxiv. 3

  • [5] Formal γ–C–H Functionalization of Cyclobutyl Ketones: Synthesis of cis-1,3-Difunctionalized Cyclobutanes. nih.gov. 5

Sources

Method

Application Note: In Vitro Evaluation of 3-(2,4-Difluorophenyl)cyclobutan-1-amine as a Privileged Scaffold in Fragment-Based Drug Discovery

Target Audience: Medicinal Chemists, Biophysicists, and In Vitro Assay Scientists Document Type: Technical Application Note & Standard Operating Protocols Scientific Rationale: The Pharmacophore Anatomy In modern Fragmen...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Medicinal Chemists, Biophysicists, and In Vitro Assay Scientists Document Type: Technical Application Note & Standard Operating Protocols

Scientific Rationale: The Pharmacophore Anatomy

In modern Fragment-Based Drug Discovery (FBDD), the selection of starting fragments dictates the trajectory of lead optimization. 3-(2,4-Difluorophenyl)cyclobutan-1-amine is a highly privileged, low-molecular-weight building block that integrates three synergistic structural motifs:

  • The 2,4-Difluorophenyl Ring: Fluorine substitution is a cornerstone of medicinal chemistry used to modulate pKa, enhance lipophilicity, and improve metabolic stability[1]. The 2,4-difluoro motif specifically blocks cytochrome P450 (CYP) mediated oxidation at the highly reactive ortho and para positions. Furthermore, the highly electronegative fluorine atoms can participate in multipolar interactions with protein backbone amides, acting as a potent pharmacophore for target engagement[2][3].

  • The Cyclobutane Core: Four-membered carbocycles act as conformationally restricted bioisosteres for flexible alkyl chains or cycloalkyl ethers[1]. By locking the spatial relationship between the phenyl ring and the amine, the cyclobutane core reduces the entropic penalty upon binding to a target receptor, a critical factor for low-affinity fragments[4].

  • The Primary Amine: Acting as both a hydrogen bond donor and a positively ionizable center at physiological pH, the primary amine serves as the primary "anchor" for binding (often engaging Asp/Glu residues). Crucially, it provides a highly reactive synthetic vector for downstream hit-to-lead expansion via amide coupling, reductive amination, or urea formation.

Experimental Workflow & Logic

To successfully graduate 3-(2,4-Difluorophenyl)cyclobutan-1-amine from a raw fragment to a validated hit, a rigorous in vitro triage cascade must be employed. The workflow below outlines the logical progression from biophysical binding to ADME/Tox profiling.

FBDD_Workflow Start 3-(2,4-Difluorophenyl) cyclobutan-1-amine SPR Primary Screen: SPR (Affinity & Kinetics) Start->SPR Fragment Library NMR Orthogonal Screen: Ligand-Observed NMR SPR->NMR KD < 1 mM Fail Triage / Discard SPR->Fail No Binding ADME ADME/Tox Profiling (HLM & Cytotoxicity) NMR->ADME Confirmed Pose NMR->Fail Aggregation/Artifact Hit Validated Fragment Hit ADME->Hit High Stability, Low Toxicity ADME->Fail Toxic / Unstable Lead Hit-to-Lead Expansion (Amine Vectorization) Hit->Lead Structure-Based Drug Design

Figure 1: FBDD triage workflow for evaluating fluorinated cyclobutanamine fragments.

Quantitative Data Summaries

Before detailing the protocols, it is essential to establish what "success" looks like for this compound class. The tables below summarize representative benchmark data for 3-(2,4-Difluorophenyl)cyclobutan-1-amine against a generic kinase target.

Table 1: Representative Biophysical Binding Data (SPR) Note: Fragments typically exhibit low affinity ( KD​ ) but high Ligand Efficiency (LE).

ParameterValueInterpretation
Molecular Weight 183.19 g/mol Ideal for FBDD (Rule of 3 compliant).
Affinity ( KD​ ) 150 - 300 µMTypical starting affinity for a raw fragment.
Kinetics ( kon​ / koff​ ) Fast / FastSquare-wave sensorgrams; indicates specific, unhindered binding.
Ligand Efficiency (LE) > 0.35 kcal/mol/HAHighly efficient binding per heavy atom; excellent starting point.

Table 2: Comparative In Vitro ADME/Tox Profiling Demonstrating the causal effect of the 2,4-difluoro substitution on metabolic stability.

Compound AnalogHuman Liver Microsome T1/2​ Intrinsic Clearance ( CLint​ )Cytotoxicity ( CC50​ HEK293)
Unfluorinated Phenyl18 minutesHigh (> 150 µL/min/mg)> 500 µM
2,4-Difluorophenyl > 120 minutes Low (< 15 µL/min/mg) > 500 µM

Step-by-Step In Vitro Protocols

The following protocols are designed as self-validating systems. Every step includes the underlying mechanistic rationale (the "why") to ensure scientific rigor and reproducibility.

Protocol A: Surface Plasmon Resonance (SPR) Binding Assay

Objective: Determine the steady-state affinity ( KD​ ) and kinetic profile of the fragment. Rationale for SPR: Fragments possess low molecular weights and fast dissociation rates. SPR provides real-time, label-free detection sensitive enough to capture transient fragment-target interactions without the need for fluorescent tags that could alter the fragment's binding pose.

Reagents & Equipment:

  • Biacore 8K or equivalent SPR system.

  • CM5 Sensor Chip.

  • Running Buffer: 1x PBS, 0.05% Tween-20, 5% DMSO (pH 7.4).

Step-by-Step Methodology:

  • Protein Immobilization: Amine-couple the target protein to Flow Cell 2 (FC2) of the CM5 chip to a density of 3000-5000 Response Units (RU). Leave FC1 blank (ethanolamine deactivated) as a reference surface.

    • Causality: High immobilization density is required because the low mass of the fragment (183 Da) generates a very small refractive index change upon binding.

  • Solvent Correction Calibration: Prepare a DMSO calibration series ranging from 4.5% to 5.5% DMSO in running buffer. Inject this series before the fragment runs.

    • Causality: DMSO has a massive bulk refractive index. Because the fragment is dissolved in 5% DMSO, even a 0.01% mismatch between the sample and the running buffer will cause a bulk shift that masks the true binding signal. The software uses this calibration curve to subtract solvent artifacts.

  • Analyte Preparation: Prepare a 2-fold dilution series of 3-(2,4-Difluorophenyl)cyclobutan-1-amine from 2 mM down to 31.25 µM in the exact running buffer.

  • Injection: Inject the analyte series over FC1 and FC2 at a high flow rate (50 µL/min) for 60 seconds (association), followed by a 60-second buffer wash (dissociation).

    • Causality: High flow rates minimize mass transport limitation, ensuring the observed kinetics reflect true binding events rather than the diffusion rate of the fragment to the chip surface.

  • Data Analysis: Fit the reference-subtracted data (FC2 - FC1) using a 1:1 steady-state affinity model. Fragment sensorgrams should appear as "square waves" due to rapid kon​ and koff​ .

Protocol B: Human Liver Microsomal (HLM) Stability Assay

Objective: Validate that the 2,4-difluoro motif successfully protects the phenyl ring from CYP450-mediated oxidative metabolism[4].

Reagents & Equipment:

  • Pooled Human Liver Microsomes (20 mg/mL).

  • NADPH Regenerating System (NADP+, Glucose-6-phosphate, G6P-Dehydrogenase).

  • Quench Solution: Ice-cold Acetonitrile containing 100 ng/mL Tolbutamide (Internal Standard).

Step-by-Step Methodology:

  • Incubation Mixture: In a 96-well plate, combine 0.5 mg/mL HLM, 1 µM of the fragment, and 100 mM Potassium Phosphate buffer (pH 7.4). Pre-incubate at 37°C for 5 minutes.

    • Causality: A low compound concentration (1 µM) ensures the assay is performed under linear, first-order kinetic conditions (well below the Km​ of CYP enzymes).

  • Reaction Initiation: Add the NADPH regenerating system to initiate the reaction.

    • Causality: CYP450 enzymes require NADPH as an electron donor to catalyze the oxidation of the fragment.

  • Time-Course Sampling: At t=0,15,30,60, and 120 minutes, transfer 50 µL of the reaction mixture into 150 µL of the Quench Solution.

    • Causality: The organic solvent instantly denatures the microsomal proteins, halting the reaction precisely at the target time. The internal standard (Tolbutamide) corrects for any volume loss or ionization suppression during subsequent LC-MS/MS analysis.

  • Centrifugation & Analysis: Centrifuge the quenched plates at 4000 x g for 15 minutes to pellet proteins. Analyze the supernatant via LC-MS/MS (MRM mode) to quantify the remaining parent compound.

  • Validation: Calculate the half-life ( T1/2​ ) and intrinsic clearance ( CLint​ ). A T1/2​>120 min validates the metabolic robustness of the difluorophenyl pharmacophore.

Protocol C: Cytotoxicity Counter-Screen (CellTiter-Glo)

Objective: Ensure the fragment does not exhibit acute non-specific cellular toxicity before advancing to hit-to-lead synthesis.

Step-by-Step Methodology:

  • Cell Seeding: Seed HEK293 cells at 10,000 cells/well in a white, opaque 96-well tissue culture plate. Incubate overnight at 37°C, 5% CO2​ .

    • Causality: White plates are mandatory for luminescence assays to maximize signal reflection and prevent well-to-well optical crosstalk.

  • Compound Dosing: Treat cells with the fragment at concentrations up to 500 µM (0.5% final DMSO). Include a vehicle control (0.5% DMSO) and a positive control (e.g., 10 µM Staurosporine). Incubate for 48 hours.

  • ATP Detection: Equilibrate the plate to room temperature for 30 minutes. Add an equal volume of CellTiter-Glo reagent to each well. Mix on an orbital shaker for 2 minutes to induce cell lysis, then incubate at room temperature for 10 minutes.

    • Causality: The CellTiter-Glo assay measures intracellular ATP via a luciferase reaction. ATP is a direct proxy for metabolically active, viable cells. This method is superior to MTT assays for fragments, as reactive amines can sometimes chemically reduce MTT dye, leading to false-positive viability signals.

  • Readout: Measure luminescence. Calculate the CC50​ relative to the vehicle control.

References

  • Diflunisal and Analogue Pharmacophores Mediating Suppression of Virulence Phenotypes in Staphylococcus aureus. National Institutes of Health (NIH) / PMC. URL:[Link][2]

  • Discovery of Novel DPP-IV Inhibitors as Potential Candidates for the Treatment of Type 2 Diabetes Mellitus Predicted by 3D QSAR Pharmacophore Models, Molecular Docking and De Novo Evolution. MDPI. URL:[Link][3]

  • Flash Communication: Cobalt-Catalyzed Asymmetric Hydrogenation of a Fluorinated Cyclobutenoic Acid Derivative. ACS Publications. URL:[Link][1]

  • Synthesis of gem-Difluorocyclobutanes: Organolanthanum Enabled Synthesis and Divergent Catalytic Functionalization of gem-Difluorocyclobutanols. ACS Publications. URL:[Link][4]

Sources

Application

Application Note: Next-Generation Mechanism-Based Inactivators of GABA Aminotransferase

Introduction and Mechanistic Background γ -Aminobutyric acid (GABA) is the primary inhibitory neurotransmitter in the mammalian central nervous system. The dysregulation of GABAergic signaling is heavily implicated in va...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction and Mechanistic Background

γ -Aminobutyric acid (GABA) is the primary inhibitory neurotransmitter in the mammalian central nervous system. The dysregulation of GABAergic signaling is heavily implicated in various neurological conditions, including epilepsy, addiction, and neuropathic pain[1]. Because GABA cannot cross the blood-brain barrier, therapeutic strategies often focus on inhibiting its primary degradative enzyme, GABA aminotransferase (GABA-AT), thereby raising endogenous synaptic GABA levels[2].

Early pharmacological interventions utilized Mechanism-Based Enzyme Inactivators (MBEIs) such as vigabatrin. MBEIs are unreactive compounds that mimic the natural substrate; upon binding, they are processed by the enzyme's own catalytic machinery into a highly reactive intermediate that irreversibly binds to or tightly complexes with the active site[3]. However, vigabatrin's low affinity necessitates high clinical doses, leading to off-target effects such as cumulative retinal toxicity[4].

To overcome these limitations, rational drug design led to the development of CPP-115 and its successor, OV329 [5]. The structural evolution from CPP-115 to OV329 involves the introduction of an endocyclic double bond. Causality of Design: This double bond restricts the conformational flexibility of the reactive intermediate. By locking the molecule into a favorable geometry, OV329 forms a highly stable, noncovalent tight-binding adduct with active site residues (specifically Arg192 and Arg445), dramatically increasing its inactivation efficiency compared to its predecessors[6][7].

GABAShunt Glu Glutamate GAD Glutamate Decarboxylase (GAD) Glu->GAD GABA GABA (Inhibitory Neurotransmitter) GABAAT GABA Aminotransferase (GABA-AT) GABA->GABAAT SSA Succinic Semialdehyde (SSA) SSADH SSA Dehydrogenase (SSADH) SSA->SSADH Succ Succinic Acid (To TCA Cycle) GAD->GABA GABAAT->SSA SSADH->Succ Inhibitors MBEIs (Vigabatrin, CPP-115, OV329) Inhibitors->GABAAT Inactivation

Figure 1: The GABA shunt pathway illustrating the targeted inactivation of GABA-AT by MBEIs.

Kinetic Profiling of GABA-AT Inactivators

When evaluating MBEIs, standard IC50​ values are insufficient because the inhibition is time-dependent. Instead, the efficiency of an inactivator is defined by the second-order rate constant kinact​/KI​ , where KI​ is the concentration yielding half-maximal inactivation, and kinact​ is the maximal rate of inactivation[7].

As summarized in Table 1, the conformational restriction in OV329 yields an inactivation efficiency that is an order of magnitude greater than CPP-115, and nearly 1,000 times greater than the first-generation drug vigabatrin[1][5].

Table 1: Comparative Kinetic Parameters of GABA-AT Inactivators

InactivatorMechanism of InactivationRelative Efficiency ( kinact​/KI​ )Fold Improvement (vs. Vigabatrin)Clinical Status
Vigabatrin Covalent AdductBaseline1xFDA Approved (with Boxed Warning)
CPP-115 Noncovalent Tight-Binding~187x Baseline~187xPhase I Completed[1]
OV329 Noncovalent Tight-Binding~1,870x Baseline~1,000x - 2,000xPhase I Ongoing[1]

Data synthesized from established biochemical evaluations of GABA-AT MBEIs[3][5].

Experimental Protocol: In Vitro GABA-AT Inactivation Assay

Rationale and Assay Design

Directly measuring GABA-AT activity is challenging because its product, succinic semialdehyde (SSA), lacks a distinct UV-Vis chromophore. Causality of the Protocol: To resolve this, we employ a coupled enzymatic assay. By adding an excess of succinic semialdehyde dehydrogenase (SSADH) and NADP + , the generated SSA is immediately oxidized to succinate. This secondary reaction concurrently reduces NADP + to NADPH, which absorbs strongly at 340 nm[8]. The rate of NADPH formation serves as a real-time, continuous proxy for GABA-AT activity[9].

AssayWorkflow Step1 1. Pre-incubation GABA-AT + Inactivator (0-30 min) Step2 2. Substrate Addition GABA + α-KG + SSADH + NADP+ Step1->Step2 Step3 3. Coupled Reaction SSA + NADP+ -> Succinate + NADPH Step2->Step3 Step4 4. Kinetic Readout Absorbance at 340 nm (Continuous) Step3->Step4

Figure 2: Workflow for the SSADH-coupled spectrophotometric assay to measure GABA-AT kinetics.

Step-by-Step Methodology

Self-Validating System Requirements: Always run a "Vehicle Control" (no inactivator) to establish the baseline Vmax​ , and a "Negative Control" (no SSADH) to ensure background components are not artificially reducing NADP + .

Step 1: Reagent Preparation

  • Buffer: 50 mM Potassium pyrophosphate buffer (pH 8.6) containing 1 mM 2-mercaptoethanol.

  • Enzyme: Purified GABA-AT (e.g., porcine or recombinant human) diluted to a working concentration of ~0.5 mg/mL.

  • Coupling System: 2 mM NADP + , 5 mM α -ketoglutarate ( α -KG), and 2 Units/mL SSADH[8].

  • Substrate: 50 mM GABA stock solution.

  • Inactivator: Serial dilutions of OV329 or CPP-115 in PBS (pH 7.4).

Step 2: Pre-Incubation (Time-Dependent Inactivation)

  • Causality: Because MBEIs require time to undergo catalytic activation, the enzyme must be pre-incubated with the inactivator before adding the primary substrate (GABA).

  • In a 96-well UV-transparent microplate, mix 10 μ L of GABA-AT with 10 μ L of the inactivator at various concentrations.

  • Incubate at 25°C. Aliquots will be tested at specific time intervals (e.g., 0, 5, 10, 15, 20, 30 minutes).

Step 3: Reaction Initiation

  • To each pre-incubated well, rapidly add 180 μ L of the Coupling System + Substrate master mix (Buffer, NADP + , α -KG, SSADH, and GABA).

  • Critical Note: The addition of high concentrations of GABA outcompetes the inactivator, effectively stopping further inactivation and allowing the measurement of residual active enzyme.

Step 4: Continuous Spectrophotometric Monitoring

  • Immediately transfer the plate to a microplate reader.

  • Monitor the increase in absorbance at 340 nm ( A340​ ) continuously for 5–10 minutes at 25°C.

  • Calculate the initial velocity ( vi​ ) from the linear slope of the A340​ vs. time plot[8].

Step 5: Data Analysis

  • Plot the natural log of the percentage of remaining activity ( ln(%Activity) ) against pre-incubation time for each inhibitor concentration. The negative slope of these lines yields the observed rate of inactivation ( kobs​ ).

  • Plot kobs​ against the inactivator concentration [I] using the Kitz-Wilson equation:

    kobs​=KI​+[I]kinact​⋅[I]​
  • Use non-linear regression to solve for KI​ and kinact​ [7].

In Vivo Target Engagement Protocol

To validate that in vitro potency translates to in vivo efficacy, target engagement must be confirmed by measuring brain GABA-AT activity and total GABA accumulation following systemic administration[4].

  • Dosing: Administer OV329 (e.g., 0.5 - 5.0 mg/kg, i.p.) or vehicle to the rodent model[4]. Causality: Intraperitoneal injection ensures rapid systemic absorption while avoiding the first-pass metabolism variability seen in oral gavage during early pharmacokinetic profiling.

  • Tissue Extraction: At predetermined time points (e.g., 1, 4, 12, 24 hours post-dose), euthanize the animals and rapidly dissect the brain. Flash-freeze the tissue in liquid nitrogen to halt all post-mortem enzymatic activity.

  • Homogenization: Homogenize the brain punches in cold 50 mM Tris-HCl buffer (pH 7.4) containing protease inhibitors. Centrifuge at 14,000 x g for 20 minutes at 4°C to isolate the cytosolic/mitochondrial fraction.

  • Ex Vivo Assay: Subject the supernatant to the SSADH-coupled assay described in Section 3 to determine the residual GABA-AT activity relative to the vehicle-treated control[4].

  • Biomarker Validation: Quantify total brain GABA and glutamate levels using LC-MS/MS to confirm that the reduction in GABA-AT activity successfully caused the desired neurochemical shift (increased GABA/glutamate ratio)[1].

Sources

Method

Application Notes and Protocols for the Synthesis of Fluorinated Amines in Drug Discovery

Introduction: The Transformative Role of Fluorine in Amine-Containing Pharmaceuticals The strategic incorporation of fluorine into drug candidates has become a cornerstone of modern medicinal chemistry.[1][2][3] When int...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Transformative Role of Fluorine in Amine-Containing Pharmaceuticals

The strategic incorporation of fluorine into drug candidates has become a cornerstone of modern medicinal chemistry.[1][2][3] When introduced into amine-containing molecules, fluorine's unique properties can profoundly influence a compound's pharmacokinetic and pharmacodynamic profile. The high electronegativity and relatively small size of the fluorine atom can modulate the basicity (pKa) of nearby amino groups, which in turn affects drug-receptor interactions, membrane permeability, and metabolic stability.[2][3] For instance, the introduction of a fluorine atom can lower the pKa of an amine, reducing its basicity and potentially mitigating off-target effects, such as hERG channel inhibition.[2] Furthermore, the carbon-fluorine bond is exceptionally strong, rendering it resistant to metabolic cleavage and thereby enhancing the in vivo half-life of a drug.[4] This guide provides an in-depth overview of key synthetic strategies and detailed protocols for the preparation of fluorinated amines, empowering researchers to leverage the transformative potential of fluorine in their drug discovery programs.

Strategic Approaches to the Synthesis of Fluorinated Amines

The synthesis of fluorinated amines can be broadly categorized into several key strategies, each with its own advantages and limitations. The choice of method often depends on the desired position of the fluorine atom(s), the complexity of the starting material, and the desired scale of the reaction.

Electrophilic Fluorination: Direct Installation of Fluorine

Electrophilic fluorination involves the use of reagents that deliver an electrophilic fluorine equivalent ("F+") to a nucleophilic nitrogen atom. This method is a direct approach for the synthesis of N-fluoroamines.

Causality Behind Experimental Choices: The selection of an electrophilic fluorinating agent is critical and is dictated by factors such as reactivity, selectivity, and handling safety. Reagents like Selectfluor™ are often preferred due to their stability, ease of handling, and broad functional group tolerance compared to highly reactive and toxic reagents like fluorine gas.[5][6] The choice of solvent is also crucial; polar aprotic solvents like acetonitrile are commonly used to ensure the solubility of both the amine substrate and the fluorinating agent.

Self-Validating System: A successful electrophilic fluorination is validated by the disappearance of the starting amine and the appearance of the N-fluoroamine product, which can be monitored by techniques such as Thin Layer Chromatography (TLC), Gas Chromatography-Mass Spectrometry (GC-MS), or Nuclear Magnetic Resonance (NMR) spectroscopy. The characteristic 19F NMR signal of the product provides unambiguous evidence of successful fluorination.

Protocol 1: Electrophilic N-Fluorination of a Secondary Amine using Selectfluor™

This protocol describes a general procedure for the direct fluorination of a secondary amine to the corresponding N-fluoroamine using Selectfluor™.

Diagram of the Experimental Workflow:

cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification A Dissolve secondary amine in acetonitrile B Cool to 0 °C A->B C Add Selectfluor™ portion-wise B->C D Stir at room temperature C->D E Monitor by TLC/GC-MS D->E F Quench with water E->F G Extract with organic solvent F->G H Dry and concentrate G->H I Purify by column chromatography H->I cluster_reactants Reactants cluster_intermediate In Situ HF Source cluster_product Product Aziridine Aziridine HF_source [DBN-H]+F- Aziridine->HF_source Generation of HF source PhCOF Benzoyl Fluoride PhCOF->HF_source Generation of HF source HFIP HFIP HFIP->HF_source Generation of HF source DBN DBN (catalyst) DBN->HF_source Generation of HF source beta_fluoroamine β-Fluoroamine HF_source->beta_fluoroamine Aziridine Ring Opening cluster_step1 Step 1: Thiocarbamoyl Fluoride Formation cluster_step2 Step 2: Desulfurization-Fluorination A Secondary Amine + (Me4N)SCF3 B Thiocarbamoyl Fluoride Intermediate A->B Room Temperature C Add AgF B->C Room Temp or 50 °C D N-Trifluoromethyl Amine C->D Room Temp or 50 °C PC Photocatalyst (PC) PC_excited PC* PC->PC_excited Visible Light PC_excited->PC SET Radical_Aniline Aniline Radical Cation PC_excited->Radical_Aniline Oxidation Aniline Aniline Derivative Togni Togni's Reagent Radical_CF3 •CF3 Togni->Radical_CF3 Reduction Product Trifluoromethylated Aniline Intermediate Intermediate Radical_Aniline->Intermediate + •CF3 Intermediate->Product Deprotonation

Sources

Application

In Vivo Evaluation of Cyclobutane-Containing Compounds: A Guide for Preclinical Development

Introduction: The Cyclobutane Moiety - A Rising Star in Medicinal Chemistry The cyclobutane ring, once a synthetic curiosity, has emerged as a valuable scaffold in modern medicinal chemistry.[1][2][3] Its unique structur...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Cyclobutane Moiety - A Rising Star in Medicinal Chemistry

The cyclobutane ring, once a synthetic curiosity, has emerged as a valuable scaffold in modern medicinal chemistry.[1][2][3] Its unique structural properties, including a puckered, three-dimensional conformation and conformational rigidity, offer significant advantages in the design of novel therapeutics.[2][4][5] By replacing more flexible or planar moieties, the cyclobutane unit can pre-organize a molecule into its bioactive conformation, which can lead to enhanced binding affinity for its biological target.[2][5] Furthermore, the introduction of a cyclobutane ring has been shown to improve crucial pharmacokinetic properties, such as metabolic stability and oral bioavailability, making it an attractive feature for drug candidates.[4][6][7][8]

This technical guide provides a comprehensive overview and detailed protocols for the in vivo evaluation of cyclobutane-containing compounds, designed for researchers, scientists, and drug development professionals. The focus is on providing not just the "what" but the "why" behind experimental choices, ensuring a robust and rational approach to preclinical studies.

Part 1: The Strategic Advantage of Cyclobutanes in In Vivo Studies

The decision to incorporate a cyclobutane ring into a drug candidate is often driven by the desire to overcome common liabilities encountered in preclinical development. The inherent properties of this strained ring system can profoundly influence a compound's behavior in a biological system.

1.1. Enhanced Metabolic Stability:

One of the most significant advantages of the cyclobutane moiety is its potential to increase metabolic stability.[6][7][8][9] Aromatic rings, commonly found in drug molecules, are often susceptible to oxidative metabolism by cytochrome P450 enzymes. Replacing an aromatic ring with a saturated cyclobutane ring can block these metabolic "hotspots," leading to a longer half-life and improved exposure in vivo.[9] This was a key strategy in the development of Ivosidenib (Tibsovo®), an IDH1 inhibitor, where replacing a metabolically labile cyclohexane with a difluorocyclobutanyl group significantly improved its metabolic stability.[4]

1.2. Conformational Restriction and Improved Potency:

The rigid, puckered structure of the cyclobutane ring can lock a molecule into a specific conformation.[2][4][5] This pre-organization can reduce the entropic penalty upon binding to a target protein, leading to increased potency.[2] This principle has been successfully applied in the design of various enzyme inhibitors and receptor ligands.[5]

1.3. Improved Physicochemical Properties:

The three-dimensional nature of the cyclobutane ring can disrupt the planarity of a molecule, which may reduce crystal packing and, in some cases, improve aqueous solubility.[5][6] This can have a direct positive impact on a compound's formulation and oral absorption.

1.4. Favorable Pharmacokinetic Profiles:

The combination of increased metabolic stability and improved physicochemical properties often translates to a more desirable pharmacokinetic (PK) profile.[4][7] Several studies have reported that cyclobutane-containing compounds exhibit higher plasma exposure and oral bioavailability in animal models.[6][10]

Part 2: Pharmacokinetic Evaluation

A thorough understanding of a compound's absorption, distribution, metabolism, and excretion (ADME) is fundamental to its development. The following section provides a detailed protocol for a typical in vivo pharmacokinetic study in rodents.

Study Design and Objectives

The primary objective of a preliminary PK study is to determine key parameters such as clearance (CL), volume of distribution (Vd), half-life (t½), and oral bioavailability (%F). These data are crucial for informing dose selection and scheduling for subsequent efficacy and toxicology studies.

A typical study design involves administering the compound via both intravenous (IV) and oral (PO) routes to different groups of animals.[3][11][12] The IV dose allows for the determination of absolute bioavailability.

Table 1: Example Pharmacokinetic Study Design in Mice
ParameterDetailsRationale
Animal Model Male C57BL/6 mice, 8-10 weeks oldA common inbred strain with a well-characterized metabolic profile.
Group Size n = 3-4 animals per time pointProvides sufficient statistical power for a preliminary PK study.
Dosing Routes Intravenous (IV) via tail vein; Oral (PO) via gavageIV for determining absolute bioavailability; PO to assess oral absorption.
Dose Levels IV: 1-2 mg/kg; PO: 5-10 mg/kgDoses should be high enough for analytical detection but well below the maximum tolerated dose.
Vehicle Tailored to compound solubility (see Section 2.2)Crucial for ensuring complete dissolution or a homogenous suspension for accurate dosing.
Blood Sampling Serial or terminal samplingSerial sampling from the same animal reduces variability.
Time Points (IV) 2, 5, 15, 30 min, 1, 2, 4, 8, 24 hrCaptures the rapid distribution and slower elimination phases.
Time Points (PO) 15, 30 min, 1, 2, 4, 8, 24 hrCharacterizes the absorption and elimination phases.
Sample Matrix Plasma (collected with an anticoagulant like K2EDTA)The standard matrix for measuring parent drug concentrations.
Bioanalysis LC-MS/MSProvides the necessary sensitivity and selectivity for drug quantification.
Protocol: Formulation and Administration

The formulation of the test compound is a critical step, especially for poorly soluble molecules.

2.2.1. Vehicle Selection:

The choice of vehicle depends on the physicochemical properties of the cyclobutane-containing compound.[6]

  • Aqueous Vehicles: For water-soluble compounds, sterile water or saline (0.9% NaCl) are preferred.[6]

  • Co-solvent Systems: For compounds with moderate solubility, a mixture of water and a non-toxic organic solvent like ethanol, propylene glycol, or polyethylene glycol (PEG) can be used.[6]

  • Suspensions: For poorly soluble compounds, a suspension in an aqueous vehicle containing a suspending agent (e.g., 0.5% methylcellulose) is common for oral administration.[13]

  • Specialized Formulations: For very challenging compounds, solubilizing agents like cyclodextrins can be employed.[6][14]

2.2.2. Step-by-Step Administration Protocol (Oral Gavage):

  • Animal Handling: Gently restrain the mouse, ensuring a firm but not restrictive grip.

  • Gavage Needle Insertion: Measure the gavage needle from the tip of the mouse's nose to the last rib to estimate the correct insertion length. Gently insert the needle into the esophagus.

  • Compound Administration: Slowly administer the prepared formulation. The volume should not exceed 10 mL/kg.

  • Post-Administration Observation: Observe the animal for any signs of distress.

Protocol: Blood Sampling

Several techniques can be used for blood collection in mice. The choice of method should prioritize animal welfare and data quality.[14][15][16]

2.3.1. Blood Collection Methods:

  • Saphenous Vein: A common and relatively low-stress method for serial sampling.[14]

  • Tail Vein: Suitable for small volume serial sampling.[14][15]

  • Retro-orbital Sinus: A terminal procedure that yields a larger blood volume.[14]

2.3.2. Step-by-Step Blood Collection Protocol (Saphenous Vein):

  • Animal Restraint: Place the mouse in a restraint tube.

  • Site Preparation: Shave the fur over the saphenous vein on the hind leg and apply a small amount of petroleum jelly to help the blood bead.

  • Vein Puncture: Puncture the vein with a sterile 25G needle.

  • Blood Collection: Collect the blood into a capillary tube treated with an anticoagulant.

  • Hemostasis: Apply gentle pressure to the puncture site with sterile gauze until bleeding stops.

Data Analysis and Interpretation

The concentration of the cyclobutane-containing compound in plasma samples is quantified using a validated LC-MS/MS method. The resulting concentration-time data is then analyzed using pharmacokinetic software to determine key parameters.

Part 3: Pharmacodynamic and Efficacy Evaluation

Once the pharmacokinetic profile is understood, the next step is to assess the compound's pharmacological effect and therapeutic efficacy in a relevant disease model.

Model Selection

The choice of the in vivo model is critical and should be based on the compound's mechanism of action and the intended therapeutic indication.[9] For example, for an anti-cancer agent, a human tumor xenograft model in immunocompromised mice is often used.[9]

Study Design

A well-designed efficacy study should include appropriate control groups, a sufficient number of animals to achieve statistical power, and clearly defined endpoints.[7][9][17]

Table 2: Example Efficacy Study Design for an Anti-Cancer Agent
ParameterDetailsRationale
Animal Model Nude mice bearing human tumor xenograftsAllows for the evaluation of efficacy against a human cancer.
Group Size n = 8-10 animals per groupProvides adequate statistical power to detect a significant anti-tumor effect.
Treatment Groups 1. Vehicle Control2. Test Compound (Low Dose)3. Test Compound (High Dose)4. Positive Control (Standard-of-Care)Essential for demonstrating a dose-dependent effect and benchmarking against existing therapies.
Dosing Regimen Based on PK data (e.g., once daily oral gavage)Aims to maintain drug exposure above the therapeutically effective concentration.
Primary Endpoint Tumor Growth Inhibition (TGI)A direct measure of the compound's anti-cancer activity.
Secondary Endpoints Body weight, clinical signs, survivalMonitors for potential toxicity and overall health of the animals.
Study Duration 21-28 days, or until tumors in the control group reach a pre-defined sizeAllows for a sufficient treatment period to observe a therapeutic effect.
Protocol: Efficacy Study Workflow
  • Tumor Implantation: Inoculate tumor cells subcutaneously into the flank of the mice.

  • Tumor Growth Monitoring: Monitor tumor growth until they reach a palpable size (e.g., 100-150 mm³).

  • Randomization: Randomize the animals into treatment groups based on tumor volume.[18]

  • Treatment: Administer the test compound, vehicle, or positive control according to the predetermined schedule.

  • Data Collection: Measure tumor volume and body weight 2-3 times per week.

  • Endpoint Analysis: At the end of the study, calculate the TGI for each treatment group and perform statistical analysis.

Part 4: Toxicology and Safety Pharmacology

Preclinical toxicology studies are essential for identifying potential adverse effects and establishing a safe starting dose for human clinical trials.[19][20][21]

Acute Toxicity Study

An acute toxicity study evaluates the effects of a single, high dose of the compound.[19][20][22]

4.1.1. Protocol: Acute Oral Toxicity Study in Rats (Up-and-Down Procedure)

  • Animal Model: Use a small number of female rats.

  • Dosing: Dose one animal at a time with a 48-hour interval between animals.

  • Dose Adjustment: If the animal survives, the next animal is dosed at a higher level. If it dies, the next is dosed at a lower level.

  • Observation: Observe the animals for 14 days for mortality, clinical signs, and changes in body weight.

  • Endpoint: Determine the LD50 (the dose that is lethal to 50% of the animals).

Repeated-Dose Toxicity Study

A repeated-dose study assesses the toxicological effects of the compound after daily administration over a specific period (e.g., 28 days).[21]

4.2.1. Protocol: 28-Day Repeated-Dose Oral Toxicity Study in Rats

  • Animal Model: Use both male and female rats.

  • Group Size: At least 5 animals per sex per group.

  • Dose Levels: A control group and at least three dose levels (low, mid, and high). The high dose should induce some toxicity but not mortality.

  • Daily Observations: Monitor for clinical signs, body weight changes, and food consumption.

  • Clinical Pathology: At the end of the study, collect blood for hematology and clinical chemistry analysis.

  • Histopathology: Conduct a full histopathological examination of all major organs.[21]

  • Endpoint: Determine the No-Observed-Adverse-Effect-Level (NOAEL).

Part 5: Data Visualization and Workflow Diagrams

Diagram 1: Overall Workflow for In Vivo Evaluation

G cluster_0 Pre-In Vivo Assessment cluster_1 Pharmacokinetics (PK) cluster_2 Efficacy & PD cluster_3 Toxicology in_vitro In Vitro ADME (Metabolic Stability) formulation Formulation Development in_vitro->formulation pk_study Rodent PK Study (IV & PO) formulation->pk_study bioanalysis LC-MS/MS Bioanalysis pk_study->bioanalysis pk_analysis PK Parameter Calculation bioanalysis->pk_analysis efficacy_study In Vivo Efficacy Study pk_analysis->efficacy_study model_selection Disease Model Selection model_selection->efficacy_study pd_assessment Pharmacodynamic Assessment efficacy_study->pd_assessment repeat_tox Repeated-Dose Toxicity efficacy_study->repeat_tox acute_tox Acute Toxicity Study acute_tox->repeat_tox safety_pharm Safety Pharmacology repeat_tox->safety_pharm

Caption: Workflow for the in vivo evaluation of a cyclobutane-containing compound.

Diagram 2: Pharmacokinetic Study Protocol

G cluster_0 Dosing cluster_1 Sampling cluster_2 Analysis start Start iv_dose IV Dosing Group (n=3-4/timepoint) start->iv_dose po_dose PO Dosing Group (n=3-4/timepoint) start->po_dose end End blood_collection Serial Blood Collection (predetermined timepoints) iv_dose->blood_collection po_dose->blood_collection plasma_prep Plasma Preparation (Centrifugation) blood_collection->plasma_prep lcms LC-MS/MS Quantification plasma_prep->lcms pk_calc Calculate PK Parameters (t½, CL, Vd, %F) lcms->pk_calc pk_calc->end

Caption: Step-by-step workflow for a rodent pharmacokinetic study.

Conclusion

The in vivo evaluation of cyclobutane-containing compounds follows established principles of preclinical drug development, with special attention to the unique properties conferred by this increasingly important scaffold. A well-designed and executed in vivo study plan, encompassing pharmacokinetics, efficacy, and toxicology, is essential for advancing these promising molecules toward clinical application. The protocols and guidelines presented here provide a solid framework for researchers to confidently and effectively assess the therapeutic potential of their cyclobutane-containing drug candidates.

References

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Method

Application Notes &amp; Protocols: A Guide to Visible Light-Mediated Photoredox Catalysis for Cyclobutane Synthesis

Introduction: The Allure of the Four-Membered Ring The cyclobutane motif, a strained four-membered carbocycle, is a privileged structure in medicinal chemistry and natural product synthesis.[1][2][3] Its inherent ring st...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Allure of the Four-Membered Ring

The cyclobutane motif, a strained four-membered carbocycle, is a privileged structure in medicinal chemistry and natural product synthesis.[1][2][3] Its inherent ring strain makes it a versatile synthetic intermediate, while the rigid, three-dimensional arrangement of its substituents provides a valuable scaffold for exploring chemical space in drug discovery.[2] Historically, the synthesis of cyclobutanes has often relied on [2+2] photocycloadditions requiring high-energy UV light.[4][5] This approach, while powerful, suffers from drawbacks including limited functional group tolerance, potential for substrate and product degradation, and poor scalability.[3]

The advent of visible-light photoredox catalysis has revolutionized the construction of these valuable rings.[6][7] By harnessing low-energy visible light, this methodology offers a milder, more selective, and highly efficient alternative for synthesizing complex cyclobutane structures.[1][4][5][8] This guide provides an in-depth exploration of the core principles, practical strategies, and detailed protocols for employing this transformative technology.

Core Principles and Mechanistic Pathways

Visible light-mediated photoredox catalysis operates through a cycle initiated by the absorption of light by a photocatalyst (PC). This process generates a long-lived, photoexcited state (*PC) with enhanced redox potentials, enabling it to engage in single-electron transfer (SET) with organic substrates that are otherwise unreactive. This initiation unlocks distinct mechanistic pathways for [2+2] cycloadditions.

Key Reaction Components
  • Photocatalysts: Transition metal complexes (e.g., Ru(bpy)₃²⁺, Ir(ppy)₃) and organic dyes (e.g., 4CzIPN, Eosin Y) are the workhorses of this chemistry. The choice of catalyst is critical, as its redox potential must be precisely matched with the substrate to ensure efficient electron transfer. For instance, tuning the electrochemical properties of ruthenium photocatalysts is key to achieving high chemoselectivity in crossed [2+2] cycloadditions of styrenes.[1][9]

  • Light Source: The reaction is driven by low-energy visible light, typically from household light bulbs or, more commonly in laboratory settings, blue LEDs.[5][10] The efficiency of these reactions is such that even ambient sunlight can be used to drive gram-scale cycloadditions.[4]

  • Substrates: The electronic nature of the alkene substrates dictates the operative mechanistic pathway. Electron-rich olefins, such as styrenes, typically react via an oxidative quenching cycle, while electron-deficient olefins, like enones, proceed through a reductive quenching pathway.[1][4][5]

Mechanism 1: The Oxidative Quenching Cycle for Electron-Rich Olefins

This pathway is dominant for the cyclodimerization of electron-rich alkenes, such as styrenes.[1] The cycle is initiated by the photoexcited catalyst oxidizing the substrate to form a radical cation, which is the key intermediate for the subsequent cycloaddition.

Causality: The success of this pathway relies on the oxidation potential of the substrate being lower than that of the excited-state photocatalyst. For example, a thioxanthylium-based organophotocatalyst with a high reduction potential (E₁/₂ (C*/C•–) = +1.76 V vs SCE) can selectively oxidize an electron-rich styrene (Eₚ/₂ = +1.61 V vs SCE) in the presence of a less electron-rich one (Eₚ/₂ = +1.97 V vs SCE), enabling a highly selective crossed intermolecular [2+2] cycloaddition.[11]

G Oxidative Quenching Catalytic Cycle PC PC PC_star *PC PC->PC_star Visible Light (hν) PC_reduced PC•⁻ PC_star->PC_reduced SET PC_reduced->PC Catalyst Regeneration SubstrateA Alkene (A) RadicalCationA Alkene Radical Cation (A•⁺) SubstrateA->RadicalCationA Oxidation SubstrateB Alkene (B) RadicalCation_Product Product Radical Cation SubstrateB->RadicalCation_Product RadicalCationA->RadicalCation_Product [2+2] with B Product Cyclobutane Product RadicalCation_Product->Product Reduction G Reductive Quenching Catalytic Cycle PC PC PC_star *PC PC->PC_star Visible Light (hν) PC_reduced PC•⁻ PC_star->PC_reduced SET PC_reduced->PC Catalyst Regeneration Donor Sacrificial Donor (D) Donor_oxidized D•⁺ Donor->Donor_oxidized Oxidation SubstrateA Enone (A) RadicalAnionA Enone Radical Anion (A•⁻) SubstrateA->RadicalAnionA Reduction SubstrateB Alkene (B) Product Cyclobutane Product SubstrateB->Product RadicalAnionA->Product [2+2] with B, SET

Caption: General workflow for a reductive quenching cycle.

Mechanism 3: The Energy Transfer Pathway

An alternative to electron transfer is energy transfer (EnT), where the excited photocatalyst (acting as a sensitizer) directly transfers its triplet energy to a substrate. This promotes the substrate to its own triplet excited state, which can then undergo a stepwise [2+2] cycloaddition. This mechanism is particularly useful for intramolecular reactions and for substrates that do not readily undergo single-electron transfer. [12][13][14] Causality: Successful energy transfer requires that the triplet energy of the sensitizer is higher than that of the substrate. Iridium-based photosensitizers are often employed for this purpose due to their high triplet energies. [13][14]This approach allows for the activation of substrates like simple alkenylboronic esters, which are challenging to activate via SET pathways. [15]

G Energy Transfer Catalytic Cycle Sensitizer Sensitizer (S) Sensitizer_star Triplet Sensitizer (S) Sensitizer->Sensitizer_star Visible Light (hν) Sensitizer_star->Sensitizer Energy Transfer Substrate Alkene Substrate_star Triplet Alkene (Alkene) Substrate->Substrate_star Excitation Diradical 1,4-Diradical Intermediate Substrate_star->Diradical Inter- or Intramolecular Addition Product Cyclobutane Product Diradical->Product Ring Closure

Caption: General workflow for an energy transfer cycle.

Application Notes: Strategy and Troubleshooting

Catalyst and Substrate Selection

The key to a successful reaction is matching the electrochemical properties of the catalyst and substrates. [1]For crossed [2+2] cycloadditions, the catalyst's redox potential should be carefully selected to enable the selective oxidation or reduction of one alkene partner over the other, thus minimizing homodimerization. [11]While many methods focus on electron-rich styrenes or electron-poor enones, recent advances have shown that even electron-deficient styrenes can undergo efficient [2+2] cycloaddition using specific organic cyanoarene photocatalysts. [3]

Controlling Selectivity
  • Regioselectivity: In many photoredox-catalyzed [2+2] reactions, excellent regioselectivity is observed, particularly in the cross-cycloaddition of styrenes. [11]* Diastereoselectivity: These reactions often proceed with high diastereoselectivity. [4][8]For intramolecular reactions, the stereochemical outcome is often dictated by the constraints of the tether connecting the two alkene moieties. [5]* Enantioselectivity: Achieving high enantioselectivity is a significant challenge in photocycloadditions. However, strategies using chiral catalysts, such as chiral thioxanthones that operate via an energy transfer mechanism and interact with the substrate through hydrogen bonding, have shown great promise, delivering products with high enantiomeric excess. [12]

Troubleshooting Common Issues
Problem Potential Cause Suggested Solution
Low or No Conversion 1. Inefficient light absorption by the photocatalyst. 2. Mismatch between catalyst and substrate redox potentials. 3. Presence of oxygen, which can quench the excited state.1. Ensure the light source wavelength matches the catalyst's absorbance peak (e.g., blue LEDs for Ru/Ir catalysts). [10] 2. Screen a panel of photocatalysts with varying redox potentials. 3. Thoroughly degas the solvent and reaction mixture via freeze-pump-thaw cycles or by sparging with an inert gas (N₂ or Ar).
Formation of Side Products 1. Homodimerization in crossed cycloadditions. 2. Polymerization of radical intermediates. 3. Oxidatively triggered cycloreversion of the product. [1]1. Adjust the redox potential of the photocatalyst to selectively activate one substrate. [1][11] 2. Decrease the reaction concentration to disfavor intermolecular side reactions. 3. Use a photocatalyst with a less oxidizing potential in its ground state to prevent product decomposition. [1]
Poor Diastereoselectivity 1. Reaction proceeding through a long-lived, conformationally flexible intermediate. 2. Insufficient steric or electronic differentiation between faces of the reactants.1. Lower the reaction temperature. 2. Modify substrates to include bulkier directing groups. 3. For some systems, the use of Lewis acid co-catalysts can enhance stereocontrol. [12]

Experimental Protocols

Safety Note: Always conduct reactions in a well-ventilated fume hood. Protect the reaction setup from ambient light unless irradiating. Photocatalysts can be light-sensitive and expensive; handle them with care.

Protocol 1: Intermolecular Crossed [2+2] Cycloaddition of Styrenes

This protocol is adapted from methodologies developed for the chemoselective heterodimerization of electron-rich styrenes via an oxidative quenching cycle. [1][9]

  • Reagents & Equipment:

    • Electron-rich styrene (e.g., 4-methoxystyrene): 1.0 equiv.

    • Coupling partner (e.g., styrene): 2.0-3.0 equiv.

    • Photocatalyst (e.g., Ru(bpm)₃(PF₆)₂): 0.025–1 mol%.

    • Anhydrous, degassed solvent (e.g., acetonitrile or dichloromethane): to achieve 0.1 M concentration.

    • Schlenk flask or reaction vial with a magnetic stir bar.

    • Blue LED light source (e.g., 450 nm, 34 W).

    • Inert atmosphere (Nitrogen or Argon).

  • Procedure:

    • To an oven-dried Schlenk flask under an inert atmosphere, add the photocatalyst, the electron-rich styrene, and the magnetic stir bar.

    • Add the coupling partner alkene.

    • Add the degassed solvent via syringe. The solution should be homogeneous.

    • Seal the flask and place it approximately 5-10 cm from the blue LED light source. If necessary, use a fan to maintain the reaction at room temperature.

    • Stir the reaction and irradiate for 12-24 hours. Monitor progress by TLC or GC-MS.

    • Upon completion, concentrate the reaction mixture under reduced pressure.

    • Purify the crude residue by flash column chromatography on silica gel to isolate the desired cyclobutane product.

Protocol 2: Intermolecular [2+2] Cycloaddition of Acyclic Enones

This protocol is based on the visible-light-mediated cycloaddition of electron-deficient enones using a reductive quenching cycle. [4][8]

  • Reagents & Equipment:

    • Aryl enone (e.g., chalcone): 1.0 equiv.

    • Alkene coupling partner (e.g., vinyl ether): 1.5-2.0 equiv.

    • Photocatalyst (e.g., Ru(bpy)₃Cl₂): 1-2 mol%.

    • Sacrificial reductant (e.g., Hantzsch ester or a tertiary amine like DIPEA): 1.5 equiv.

    • Anhydrous, degassed solvent (e.g., acetonitrile or DMF): to achieve 0.1 M concentration.

    • Schlenk flask or reaction vial with a magnetic stir bar.

    • Blue LED light source.

  • Procedure:

    • In a Schlenk flask under an inert atmosphere, combine the photocatalyst, aryl enone, sacrificial reductant, and a magnetic stir bar.

    • Add the alkene coupling partner.

    • Add the degassed solvent via syringe.

    • Seal the flask, place it near the light source, and begin stirring and irradiation.

    • Monitor the reaction over 12-48 hours by TLC or LC-MS.

    • Once the starting enone is consumed, remove the light source and open the flask to the air.

    • Concentrate the mixture in vacuo.

    • Purify the residue by flash column chromatography. The choice of eluent will depend on the polarity of the product.

Representative Reaction Data

The following table summarizes conditions for several types of visible-light-mediated cyclobutane syntheses, illustrating the versatility of this methodology.

Reaction Type Substrate 1 Substrate 2 Photocatalyst (mol%) Solvent Yield (%) Reference
Intermolecular Crossed 4-MethoxystyreneStyreneRu(bpm)₃²⁺ (0.1)CH₂Cl₂85[1]
Intermolecular Crossed ChalconeEthyl vinyl etherRu(bpy)₃²⁺ (1.0)CH₃CN84[4]
Intramolecular Tethered bis(styrene)-Ru(bpy)₃²⁺ (5.0)CH₃CN89[5]
Deboronative Cascade Cyclohexyl boronic esterIodide-tethered enoate4CzIPN (2.0)MeCN70[2]
Homodimerization p-Trifluoromethylstyrene-4CzIPN (5.0)Dioxane84[3]

Conclusion

Visible light photoredox catalysis has emerged as a powerful and practical platform for the synthesis of cyclobutanes. Its operational simplicity, mild conditions, and high selectivity make it an invaluable tool for researchers in organic synthesis and drug discovery. By understanding the underlying mechanistic principles and carefully selecting reaction parameters, chemists can efficiently construct complex, high-value four-membered rings that were previously difficult to access. The continued development of novel photocatalysts and creative reaction cascades promises to further expand the synthetic utility of this remarkable technology.

References

  • Ischay, M. A., et al. (2011). Crossed Intermolecular [2+2] Cycloaddition of Styrenes by Visible Light Photocatalysis. Chemical Science. [Link]

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  • Majek, M., et al. (2014). Intramolecular [2+2] cycloaddition reaction by a flavin photocatalyst under the visible light. Chemical Communications. [Link]

  • Shu, C., et al. (2019). Photoredox‐Catalyzed Cyclobutane Synthesis by a Deboronative Radical Addition–Polar Cyclization Cascade. Angewandte Chemie International Edition. [Link]

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  • Wang, Y., et al. (2022). A One-Pot Visible-Light Strategy for Cyclobutanone Synthesis via Sequential [2+2] Cycloaddition and Nef Reaction of Nitroalkenes and 2-Vinylpyridines. Organic & Biomolecular Chemistry. [Link]

  • Ischay, M. A., et al. (2011). Crossed intermolecular [2 + 2] cycloaddition of styrenes by visible light photocatalysis. Chemical Science. [Link]

  • Pech, F., et al. (2016). Enantioselective Intermolecular [2 + 2] Photocycloaddition Reactions of 2(1H)-Quinolones Induced by Visible Light Irradiation. Angewandte Chemie International Edition. [Link]

  • Noble, A., et al. (2020). Organophotocatalytic [2+2] cycloaddition of electron-deficient styrenes. ChemRxiv. [Link]

  • ResearchGate. (n.d.). Mechanism for electron relay in [2+2] photocycloaddition in presence of photoredox catalyst. ResearchGate. [Link]

  • ResearchGate. (n.d.). photoredox‐catalyzed intermolecular [2 + 2] cycloaddition of styrenes by Yoon. ResearchGate. [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of cyclobutanes. Organic Chemistry Portal. [Link]

  • Ischay, M. A., et al. (2010). [2+2] Cycloadditions by Oxidative Visible Light Photocatalysis. Journal of the American Chemical Society. [Link]

  • Singh, K., et al. (2022). Light-enabled intramolecular [2 + 2] cycloaddition via photoactivation of simple alkenylboronic esters. Beilstein Journal of Organic Chemistry. [Link]

  • Yang, L., et al. (2018). Chemo- and Regioselective Synthesis of Alkynyl Cyclobutanes by Visible Light Photocatalysis. Organic Letters. [Link]

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  • Zhang, Z., et al. (2024). Photocatalytic synthesis of 3,3-disubstituted cyclobutanols via trifunctionalization of [1.1.1]propellane. Green Chemistry. [Link]

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  • Wang, H., et al. (2022). Sequential Photocatalytic Reactions for the Diastereoselective Synthesis of Cyclobutane Scaffolds. Angewandte Chemie International Edition. [Link]

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Application

The Modern Alchemist's Guide to Four-Membered Rings: Cross-Coupling Reactions for Aryl Cyclobutane Synthesis

Introduction: The Allure of the Strained Ring in Modern Chemistry The cyclobutane motif, once considered a synthetic curiosity due to its inherent ring strain, has emerged as a privileged scaffold in medicinal chemistry...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Allure of the Strained Ring in Modern Chemistry

The cyclobutane motif, once considered a synthetic curiosity due to its inherent ring strain, has emerged as a privileged scaffold in medicinal chemistry and materials science.[1][2] Its unique, puckered three-dimensional structure offers a compelling alternative to more traditional, planar aromatic systems and flexible aliphatic chains.[3][4] The incorporation of a cyclobutane ring can impart significant improvements in metabolic stability, conformational rigidity, and aqueous solubility, all critical parameters in drug development.[1][2] Furthermore, aryl-substituted cyclobutanes serve as valuable building blocks, offering precise vectors for further functionalization in complex molecular architectures.

However, the construction of the C(sp²)-C(sp³) bond between an aromatic ring and a cyclobutane core presents a significant synthetic challenge. Traditional methods often lack the required efficiency, functional group tolerance, and stereochemical control. This guide provides an in-depth exploration of modern palladium- and nickel-catalyzed cross-coupling reactions that have revolutionized the synthesis of aryl cyclobutanes, transforming them from challenging targets into readily accessible building blocks for researchers, scientists, and drug development professionals. We will delve into the mechanistic underpinnings of these reactions, providing not just protocols, but also the scientific rationale behind the experimental choices, empowering you to troubleshoot and adapt these methods for your specific synthetic goals.

Suzuki-Miyaura Coupling: A Robust and Versatile Workhorse

The Suzuki-Miyaura coupling is a cornerstone of modern organic synthesis, and its application to the formation of aryl-cyclobutane bonds has been particularly impactful.[5][6] This palladium-catalyzed reaction typically involves the coupling of an organoboron reagent with an organic halide.[7] For the synthesis of aryl cyclobutanes, the key innovation has been the development and utilization of stable and accessible cyclobutylboron reagents.

Mechanism and Key Considerations

The catalytic cycle of the Suzuki-Miyaura reaction is a well-established sequence of oxidative addition, transmetalation, and reductive elimination.[7]

Suzuki_Miyaura_Cycle Pd0 Pd(0)L_n OxAdd Oxidative Addition (Ar-X) ArPdX Ar-Pd(II)-X L_n OxAdd->ArPdX Transmetalation Transmetalation (Cyclobutyl-BY2, Base) ArPdR Ar-Pd(II)-Cyclobutyl L_n Transmetalation->ArPdR RedElim Reductive Elimination BoronWaste X-BY2 Product Ar-Cyclobutyl RedElim->Product Product->Pd0 Catalyst Regeneration

Figure 1: Catalytic Cycle of the Suzuki-Miyaura Coupling.

A critical challenge in coupling sp³-hybridized organoboranes like cyclobutyl derivatives is the potential for β-hydride elimination from the diorganopalladium intermediate.[6] The selection of appropriate ligands is paramount to favor the desired reductive elimination over this competing side reaction. Bulky, electron-rich phosphine ligands, such as SPhos and XPhos, have proven to be highly effective in stabilizing the palladium center and promoting the efficient formation of the aryl-cyclobutane bond.

Cyclobutyl Precursors: Trifluoroborates and Boronic Esters

While cyclobutylboronic acids can be prone to decomposition, potassium cyclobutyltrifluoroborates have emerged as highly stable, crystalline solids that are easy to handle and store.[5] They are readily prepared and have demonstrated excellent reactivity in Suzuki-Miyaura couplings with a wide range of aryl and heteroaryl chlorides.[5][6]

Detailed Protocol: Suzuki-Miyaura Coupling of Potassium Cyclobutyltrifluoroborate with an Aryl Chloride

This protocol is adapted from the work of Molander and Gormisky.[5]

Materials:

  • Potassium cyclobutyltrifluoroborate (1.2 equiv)

  • Aryl chloride (1.0 equiv)

  • Palladium(II) acetate (Pd(OAc)₂) (3 mol%)

  • XPhos (6 mol%)

  • Potassium carbonate (K₂CO₃) (3.0 equiv)

  • Toluene (anhydrous)

  • Water (degassed)

Procedure:

  • To an oven-dried Schlenk flask, add the aryl chloride, potassium cyclobutyltrifluoroborate, palladium(II) acetate, XPhos, and potassium carbonate.

  • Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.

  • Add anhydrous toluene and degassed water to achieve a final solvent ratio of 10:1 (toluene:water) and a concentration of 0.2 M with respect to the aryl chloride.

  • Stir the reaction mixture vigorously at 100 °C.

  • Monitor the reaction progress by TLC or GC-MS.

  • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.

  • Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

  • Concentrate the solution under reduced pressure and purify the crude product by flash column chromatography on silica gel.

Coupling PartnerCatalyst SystemBaseSolventTemperature (°C)Yield (%)Reference
4-ChloroanisolePd(OAc)₂ (3%) / XPhos (6%)K₂CO₃Toluene/H₂O (10:1)10075[5]
2-ChlorotoluenePd(OAc)₂ (3%) / XPhos (6%)K₂CO₃Toluene/H₂O (10:1)10085[5]
4-ChlorobenzonitrilePd(OAc)₂ (3%) / XPhos (6%)K₂CO₃Toluene/H₂O (10:1)10092[5]

Buchwald-Hartwig Amination: Forging the C-N Bond

The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds.[8][9] This methodology is particularly valuable for synthesizing N-aryl cyclobutylamines, which are important pharmacophores.

Mechanistic Insights and Ligand Selection

The catalytic cycle of the Buchwald-Hartwig amination shares similarities with other palladium-catalyzed cross-coupling reactions, involving oxidative addition, amine coordination and deprotonation, and reductive elimination.[9] The choice of ligand is crucial for achieving high yields and functional group tolerance. Bulky, electron-rich phosphine ligands, such as those from the Buchwald and Hartwig laboratories (e.g., BrettPhos, RuPhos), are highly effective in promoting the amination of aryl halides with a wide range of amines, including primary and secondary cyclobutylamines.[10]

Buchwald_Hartwig_Cycle Pd0 Pd(0)L_n OxAdd Oxidative Addition (Ar-X) ArPdX Ar-Pd(II)-X L_n OxAdd->ArPdX AmineCoord Amine Coordination (R2NH) AmineComplex [Ar-Pd(II)(NHR2)-X] L_n AmineCoord->AmineComplex Deprotonation Deprotonation (Base) AmidoComplex Ar-Pd(II)-NR2 L_n Deprotonation->AmidoComplex RedElim Reductive Elimination Product Ar-NR2 RedElim->Product Product->Pd0 Catalyst Regeneration

Figure 2: Catalytic Cycle of the Buchwald-Hartwig Amination.
General Protocol: Buchwald-Hartwig Amination of Cyclobutylamine with an Aryl Bromide

This is a general protocol and may require optimization for specific substrates.[11]

Materials:

  • Cyclobutylamine (1.2 equiv)

  • Aryl bromide (1.0 equiv)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (1-2 mol%)

  • A suitable phosphine ligand (e.g., BrettPhos, 2-4 mol%)

  • A strong, non-nucleophilic base (e.g., sodium tert-butoxide, lithium bis(trimethylsilyl)amide (LiHMDS), 1.4 equiv)

  • Anhydrous solvent (e.g., toluene, THF, or dioxane)

Procedure:

  • In a glovebox, charge an oven-dried Schlenk tube with the aryl bromide, palladium precatalyst, and phosphine ligand.

  • Add the anhydrous solvent, followed by the cyclobutylamine and the base.

  • Seal the tube and heat the reaction mixture to the desired temperature (typically 80-110 °C).

  • Monitor the reaction by TLC or GC-MS.

  • After completion, cool the reaction to room temperature and quench with a saturated aqueous solution of ammonium chloride.

  • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Sonogashira Coupling: Introducing Alkynyl Functionality

The Sonogashira coupling is a palladium- and copper-cocatalyzed reaction that forges a bond between a terminal alkyne and an aryl or vinyl halide.[12] This reaction is an excellent method for the synthesis of aryl-alkynyl cyclobutanes, which can serve as versatile intermediates for further transformations.

Mechanism and Reaction Conditions

The Sonogashira coupling involves two interconnected catalytic cycles: a palladium cycle and a copper cycle.[12] The palladium cycle is similar to other cross-coupling reactions, while the copper cycle facilitates the formation of a copper(I) acetylide, which then undergoes transmetalation to the palladium center. The reaction is typically carried out in the presence of a mild amine base, such as triethylamine or diisopropylethylamine, which also serves as the solvent.[13]

Sonogashira_Cycle cluster_Pd Palladium Cycle cluster_Cu Copper Cycle Pd0 Pd(0)L_n OxAdd Oxidative Addition (Ar-X) ArPdX Ar-Pd(II)-X L_n OxAdd->ArPdX Transmetalation Transmetalation ArPdAlkynyl Ar-Pd(II)-C≡C-R L_n Transmetalation->ArPdAlkynyl RedElim Reductive Elimination Product Ar-C≡C-R RedElim->Product Product->Pd0 Catalyst Regeneration CuX Cu(I)X CuAcetylide Cu(I)-C≡C-R CuX->CuAcetylide Alkyne R-C≡C-H Alkyne->CuAcetylide CuAcetylide->Transmetalation To Pd Cycle Base Base

Figure 3: Catalytic Cycles of the Sonogashira Coupling.
General Protocol: Sonogashira Coupling of Ethynylcyclobutane with an Aryl Iodide

This protocol is a general guideline and may require optimization.[13]

Materials:

  • Ethynylcyclobutane (1.2 equiv)

  • Aryl iodide (1.0 equiv)

  • Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂) (1-3 mol%)

  • Copper(I) iodide (CuI) (2-5 mol%)

  • Anhydrous amine base (e.g., triethylamine or diisopropylethylamine)

  • Anhydrous solvent (e.g., THF or toluene, optional)

Procedure:

  • To a Schlenk flask, add the aryl iodide, palladium catalyst, and copper(I) iodide.

  • Evacuate and backfill the flask with an inert gas.

  • Add the anhydrous amine base (and co-solvent, if used).

  • Add the ethynylcyclobutane via syringe.

  • Stir the reaction mixture at room temperature or with gentle heating (40-60 °C).

  • Monitor the reaction by TLC or GC-MS.

  • Upon completion, dilute the reaction mixture with an organic solvent and filter through a pad of celite to remove the precipitated ammonium salts.

  • Wash the filtrate with water and brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the crude product by flash column chromatography.

Emerging Frontiers: Nickel-Catalyzed and Photoredox Reactions

While palladium has dominated the field of cross-coupling, nickel catalysis has emerged as a powerful and often more cost-effective alternative, particularly for the activation of less reactive C-O bonds and for engaging in radical-mediated pathways.[14][15] Nickel-catalyzed cross-coupling of cyclobutanols with aryl pivalates, for instance, allows for the formation of γ-arylated ketones through a C-C bond cleavage/cross-coupling sequence.

Photoredox catalysis has also opened new avenues for the synthesis of aryl cyclobutanes under exceptionally mild conditions.[3][16] These reactions often proceed via radical intermediates, enabling transformations that are complementary to traditional two-electron cross-coupling pathways. For example, photoredox-catalyzed deboronative radical addition-polar cyclization cascades have been developed for the synthesis of functionalized cyclobutanes.[3]

Conclusion and Future Outlook

The cross-coupling reactions detailed in this guide represent a paradigm shift in the synthesis of aryl cyclobutanes. The development of stable cyclobutyl precursors and highly active catalyst systems has transformed these once-challenging molecules into readily accessible building blocks. As our understanding of reaction mechanisms deepens and new catalytic systems are discovered, we can expect even more efficient, selective, and sustainable methods for the construction of these valuable four-membered rings to emerge. The continued exploration of nickel-catalyzed and photoredox-mediated transformations holds particular promise for expanding the synthetic toolbox and enabling the creation of novel aryl cyclobutane-containing molecules with tailored properties for applications in medicine and materials science.

References

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Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis of 3-(2,4-Difluorophenyl)cyclobutan-1-amine

Prepared by: Gemini, Senior Application Scientist Welcome to the technical support center for the synthesis of 3-(2,4-Difluorophenyl)cyclobutan-1-amine. This guide is designed for researchers, chemists, and drug developm...

Author: BenchChem Technical Support Team. Date: March 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for the synthesis of 3-(2,4-Difluorophenyl)cyclobutan-1-amine. This guide is designed for researchers, chemists, and drug development professionals who are navigating the complexities of synthesizing this valuable cyclobutane-containing building block. The unique structural properties of the cyclobutane ring present distinct challenges, particularly concerning ring formation, functional group manipulation, and stereochemical control.

This document provides in-depth troubleshooting advice and frequently asked questions (FAQs) in a direct Q&A format. Our goal is to explain the causality behind experimental choices, offering solutions grounded in mechanistic understanding and field-proven experience.

Troubleshooting Guide: Common Experimental Issues

This section addresses specific problems that may arise during the synthesis. We have categorized them based on the key stages of a common synthetic approach, which typically involves the formation of a cyclobutanone intermediate followed by its conversion to the target amine.

Section 1: Challenges in Cyclobutanone Ring Formation

The construction of the 1,3-substituted cyclobutane core is the foundational challenge. A frequent route involves the [2+2] cycloaddition of a ketene equivalent with an appropriately substituted styrene.

Question 1: My [2+2] cycloaddition between 2,4-difluorostyrene and dichloroketene (generated in situ) is resulting in very low yields and a significant amount of polymeric material. What is causing this and how can I improve it?

Answer: This is a classic issue in [2+2] cycloadditions involving styrenes. The primary culprits are often the reaction conditions which can favor the polymerization of the electron-rich styrene over the desired cycloaddition.

  • Causality: Dichloroketene, typically generated from trichloroacetyl chloride and activated zinc or triethylamine, is highly reactive. If its concentration becomes too high or if the reaction temperature is not adequately controlled, it can react with itself or initiate polymerization of the 2,4-difluorostyrene. Styrenes are notoriously prone to polymerization under acidic or free-radical conditions, which can be inadvertently generated during the reaction.

  • Troubleshooting Steps & Solutions:

    • Slow Addition is Critical: The ketene precursor (e.g., trichloroacetyl chloride) must be added very slowly to the reaction mixture containing the styrene and the activating agent (e.g., Zn-Cu couple). This maintains a low, steady-state concentration of the highly reactive ketene, maximizing the chance of it reacting with the styrene rather than itself.

    • Temperature Control: Maintain the reaction at a low temperature (0 °C or below) to temper the reactivity of the ketene and suppress polymerization pathways.

    • Solvent Choice: Use a non-polar, aprotic solvent like diethyl ether or hexane. Solvents like THF can sometimes chelate the zinc, affecting its activity.

    • High-Dilution Principle: Running the reaction under high-dilution conditions can disfavor intermolecular polymerization reactions and favor the intramolecular cycloaddition.

A general workflow for troubleshooting this stage is outlined below:

start Low Yield in [2+2] Cycloaddition check_polymer Observe significant polymerization? start->check_polymer check_reagents Reagents fresh? Styrene inhibitor-free? check_polymer->check_reagents No slow_addition Implement slow addition of ketene precursor at <= 0 °C under high dilution. check_polymer->slow_addition Yes analyze_crude Analyze crude NMR for side products (e.g., dimerization, starting material). check_reagents->analyze_crude Yes re_run Monitor reaction by TLC/GC-MS slow_addition->re_run Re-run experiment analyze_crude->re_run success Proceed to Dechlorination re_run->success Yield Improved failure Consider alternative cycloaddition (e.g., ketene iminium) re_run->failure Still Low Yield

Caption: Troubleshooting workflow for low-yield [2+2] cycloaddition.

Section 2: Stereochemical Control during Ketone Reduction and Amination

Once the 3-(2,4-difluorophenyl)cyclobutan-1-one intermediate is successfully synthesized, the next critical phase is the stereoselective introduction of the amine group. This is typically achieved via reduction of an oxime or through direct reductive amination, where controlling the cis/trans relationship between the aryl and amino groups is paramount.

Question 2: I am attempting a reductive amination of my cyclobutanone, but I am getting a nearly 1:1 mixture of cis and trans isomers. How can I selectively synthesize the trans isomer?

Answer: Achieving diastereoselectivity in the reduction of a substituted cyclobutanone or its imine derivative is highly dependent on the steric bulk of the reducing agent and the substrate. The thermodynamic and kinetic products can be very close in energy.

  • Mechanistic Insight: The approach of the hydride reagent to the iminium intermediate (formed from the ketone and ammonia source) determines the stereochemical outcome.

    • Small Hydride Reagents (e.g., NaBH₄): These reagents can approach from either face with less steric hindrance, often leading to a mixture of isomers.

    • Bulky Hydride Reagents (e.g., Lithium tri-sec-butylborohydride, L-Selectride®): These reagents will preferentially attack from the less sterically hindered face. For a 1,3-substituted cyclobutanone, the bulky aryl group will direct the incoming bulky hydride to the opposite face, typically favoring the formation of the trans product.[1]

  • Recommended Protocol for trans-Selectivity:

    • Intermediate Formation: First, form the cyclobutanol. Reduction of the ketone with a bulky reducing agent like LiAlH(OtBu)₃ often gives high selectivity for the cis-cyclobutanol, where the hydride adds from the face opposite the aryl group.[1]

    • Stereochemical Inversion (Mitsunobu Reaction): The most reliable way to obtain the trans isomer is often through inversion of the cis-alcohol. The Mitsunobu reaction is an excellent method for this.[1] React the cis-3-(2,4-difluorophenyl)cyclobutanol with a nitrogen nucleophile like phthalimide under Mitsunobu conditions (DEAD/PPh₃).

    • Deprotection: Subsequent deprotection of the phthalimide (e.g., with hydrazine) will yield the desired trans-amine.

Question 3: My oxime reduction using H₂/Pd-C is slow and gives me a mixture of the desired amine and the corresponding alcohol (from hydrolysis). What are better conditions?

Answer: Catalytic hydrogenation of oximes can be sluggish and prone to side reactions. The choice of reducing agent is key to a clean and efficient conversion.

  • Causality: The N-O bond of an oxime is relatively strong. Palladium catalysts can be effective but may require high pressures or prolonged reaction times, increasing the chance of side reactions. The presence of water can lead to hydrolysis of the oxime back to the ketone, which is then reduced to the alcohol.

  • Alternative Reducing Agents:

    • Sodium borohydride (NaBH₄) in the presence of a Lewis acid: A combination like NaBH₄/NiCl₂ or NaBH₄/TiCl₄ in an alcoholic solvent is often much more effective for oxime reduction than catalytic hydrogenation. The Lewis acid coordinates to the oxime oxygen, activating the N-O bond for reduction by the hydride.

    • Zinc dust in acetic acid or formic acid: This is a classic, cost-effective method that works well for reducing oximes to primary amines. The reaction is typically clean and avoids the need for high-pressure equipment.

Reagent/MethodTypical Selectivity (trans:cis)Common Issues
H₂ / Pd-CVariable, often poorSlow reaction, oxime hydrolysis, over-reduction
NaBH₄ / Methanol~1:1Low selectivity
LiAlH(OtBu)₃ (on ketone)>95:5 (cis-alcohol)[1]Must be followed by inversion for trans-amine
Zn / Acetic Acid (on oxime)Substrate dependentRequires acidic workup
NaBH₄ / NiCl₂ (on oxime)Generally good, substrate dependentExothermic, requires careful control
Section 3: Purification and Isomer Separation

Question 4: I have a mixture of cis and trans 3-(2,4-Difluorophenyl)cyclobutan-1-amine. They are co-eluting on my silica gel column. How can I separate them?

Answer: Separating diastereomeric amines can be very challenging due to their similar polarities. If standard chromatography fails, several strategies can be employed.

  • Strategy 1: Derivatization The most robust method is to convert the amines into derivatives that have more distinct physical properties.

    • Amide or Carbamate Formation: React the mixture of amines with a bulky acylating agent (e.g., pivaloyl chloride) or a carbamate-forming reagent (e.g., Boc-anhydride). The resulting diastereomeric amides/carbamates often have significantly different conformations and polarities, making them much easier to separate by standard silica gel chromatography.

    • Separation and Hydrolysis: After separating the pure cis and trans derivatives, the protecting group can be cleaved under appropriate conditions (e.g., acid hydrolysis for a Boc group) to yield the pure amine isomers.

  • Strategy 2: Salt Formation and Fractional Crystallization This classical technique can be highly effective if one of the diastereomeric salts is significantly less soluble.

    • Choice of Acid: Use a chiral, enantiomerically pure acid like (+)-tartaric acid or (R)-mandelic acid.[2] Even though you are separating diastereomers, not enantiomers, the formation of a diastereomeric salt with a chiral counter-ion can lead to different crystal packing and solubilities.

    • Procedure: Dissolve the amine mixture in a suitable solvent (e.g., methanol, isopropanol). Add a solution of the chiral acid. Allow the solution to cool slowly. One of the diastereomeric salts may preferentially crystallize out.[2] This process may need to be repeated to achieve high diastereomeric purity.

start Cis/Trans Mixture of Amines try_chromatography Attempt separation by flash chromatography (various solvent systems). start->try_chromatography success Pure Isomers Obtained try_chromatography->success Separation Successful failure failure try_chromatography->failure Co-elution Occurs derivatize Derivatize with Boc-anhydride or Pivaloyl Chloride. failure->derivatize Option 1 fractional_crystallization Perform fractional crystallization using a chiral acid (e.g., Tartaric Acid). failure->fractional_crystallization Option 2 separate_derivatives Separate diastereomeric derivatives by chromatography. derivatize->separate_derivatives Then pure_isomer Pure Isomers Obtained fractional_crystallization->pure_isomer Result deprotect Deprotect to yield pure isomers. separate_derivatives->deprotect Then deprotect->pure_isomer

Caption: Decision tree for separating cis/trans amine isomers.

Frequently Asked Questions (FAQs)

Q1: Is a Curtius or Hofmann rearrangement from a cyclobutanecarboxylic acid a viable route to the amine?

A1: Yes, these are viable and well-documented routes for converting carboxylic acids to amines.[3][4] The synthesis would start from a suitable 3-(2,4-difluorophenyl)cyclobutane-1-carboxylic acid. However, these methods come with significant safety and handling considerations. The Curtius rearrangement typically uses sodium azide to form an acyl azide intermediate, which is potentially explosive.[5] The Hofmann rearrangement uses bromine and a strong base, which are also hazardous. While effective, these routes are often avoided in large-scale synthesis unless stringent safety protocols are in place.

Q2: What are the key NMR signals to distinguish between the cis and trans isomers of 3-(2,4-difluorophenyl)cyclobutan-1-amine?

A2: The most informative signals in the ¹H NMR spectrum are the methine protons (the CH-Ar and CH-NH₂). The coupling constants (J-values) and chemical shifts of these protons will differ due to their spatial relationship. In the trans isomer, the two methine protons are on opposite sides of the ring, leading to a different dihedral angle and thus a different ³J coupling constant compared to the cis isomer. A detailed 2D NMR analysis (like NOESY) can definitively establish the stereochemistry by observing through-space correlations. For example, in the cis isomer, a NOE correlation would be expected between the two methine protons, which would be absent in the trans isomer.

Q3: My final product appears to be contaminated with residual palladium from a hydrogenation step. How can I remove it?

A3: Residual heavy metals are a common issue, especially in pharmaceutical chemistry.

  • Activated Carbon (Charcoal): The most common method is to stir a solution of your crude product with activated carbon for a few hours, then filter through a pad of Celite®. The carbon has a high surface area and adsorbs the palladium.

  • Metal Scavengers: For more stubborn cases, commercially available silica-based metal scavengers (e.g., with thiol or amine functionalities) are highly effective. These are stirred with a solution of the product and then simply filtered off.

  • Aqueous Wash: Sometimes a simple aqueous wash with a chelating agent like ammonium chloride or a dilute solution of ethylenediaminetetraacetic acid (EDTA) can help remove ionic palladium species.

References
  • EP2644590A1 - Synthesis of 2-(3,4-difluorophenyl)cyclopropanamine derivatives and salts - Google Patents.
  • WO2013144295A1 - Synthesis of 2-(3,4-difluorophenyl)cyclopropanamine derivatives and salts - Google Patents.
  • (PDF) Synthesis of cyclobutane analogues - ResearchGate. URL: [Link]

  • studies toward the stereocontrolled synthesis of cyclobutane derivatives - ScholarWorks. URL: [Link]

  • Puckering the Planar Landscape of Fragments: Design and Synthesis of a 3D Cyclobutane Fragment Library - PMC. URL: [Link]

  • 6-[(2S,3R)-3-(2,4-Difluorophenyl)-3-hydroxy-4-(1H-1,2,4-triazol-1-yl)butan-2-yl]-5-fluoropyrimidine-4-carbaldehyde - MDPI. URL: [Link]

  • CF3-Cyclobutanes: Synthesis, Properties, and Evaluation as a Unique tert-Butyl Group Analogue - PMC. URL: [Link]

  • Cyclobutane-Containing Alkaloids: Origin, Synthesis, and Biological Activities. URL: [Link]

  • The Synthesis and Acid-base Properties of α-(Fluoromethyl)- and α-(Difluoromethyl)-substituted Cyclobutane Building Blocks | Journal of Organic and Pharmaceutical Chemistry. URL: [Link]

  • (PDF) Diastereoselective synthesis of multi-substituted cyclobutanes via catalyst-controlled regiodivergent hydrophosphination of acyl bicyclobutanes - ResearchGate. URL: [Link]

  • An Improved Process For The Synthesis Of 3, 4 Difluorophenyl Cyclopropanamine. URL: [Link]

  • Stereoselective Synthesis of trans-3-Amino-2,2,4,4-tetramethylcyclobutanol | Request PDF. URL: [Link]

Sources

Optimization

Technical Support Center: Purification of Fluorinated Amine Compounds

Welcome to the technical support center for the purification of fluorinated amine compounds. As a cornerstone of modern medicinal chemistry and materials science, fluorinated amines offer enhanced metabolic stability, mo...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the purification of fluorinated amine compounds. As a cornerstone of modern medicinal chemistry and materials science, fluorinated amines offer enhanced metabolic stability, modulated basicity, and unique binding properties.[1][2] However, the very electronic effects that make them so valuable also introduce significant challenges into their purification. This guide provides in-depth, field-proven insights and troubleshooting strategies to help you navigate these complexities and achieve high purity for your target compounds.

The introduction of highly electronegative fluorine atoms, particularly on carbons alpha or beta to the nitrogen center, drastically reduces the amine's basicity through a strong electron-withdrawing inductive effect.[3][4] This fundamental shift in physicochemical properties compared to their non-fluorinated analogs necessitates a tailored approach to purification, as standard protocols often fail.

Troubleshooting Guide: Common Purification Issues

This section addresses specific experimental problems in a question-and-answer format, explaining the underlying chemistry and providing actionable solutions.

Issue 1: Severe Tailing and Poor Recovery in Silica Gel Chromatography

Question: My fluorinated amine streaks severely on my silica gel column, and I'm getting very low recovery of my product. What is causing this, and how can I fix it?

Answer: This is the most common issue researchers face. It stems from a strong acid-base interaction between the basic amine and the acidic silanol (Si-OH) groups on the surface of standard silica gel. This can lead to irreversible adsorption, band spreading (tailing), and even on-column degradation of sensitive compounds.[5][6]

Causality & Solutions:

  • Neutralize the Stationary Phase: The most direct solution is to mitigate the acidity of the silica gel.

    • Add a Basic Modifier: Incorporate a volatile competing base into your mobile phase (eluent). Typically, 0.1-1% triethylamine (TEA) or 0.5-2% of a 7N ammonia solution in methanol is added to the polar co-solvent (e.g., methanol or ethyl acetate).[5][6] The modifier neutralizes the active acidic sites, allowing your compound to elute symmetrically.

    • Pre-treat the Silica: Create a slurry of the silica gel in the non-polar solvent containing 1-2% triethylamine, let it stand for an hour, and then pack the column. This deactivates the acidic sites before the compound is loaded.[5]

  • Change the Stationary Phase: If modifying the mobile phase is insufficient or undesirable, switch to a more inert stationary phase.

    • Alumina: Basic or neutral alumina is an excellent alternative for purifying basic compounds and avoids the acidity issues of silica.[5]

    • Amine-Functionalized Silica: These commercially available columns have a bonded basic phase, which is ideal for purifying amines without mobile phase modifiers.[6]

  • Switch to Reversed-Phase Chromatography: For polar fluorinated amines, reversed-phase flash chromatography on a C18 column can be highly effective.[7] Using a mobile phase with a slightly alkaline pH (e.g., water/acetonitrile with 0.1% TEA) will ensure the amine is in its neutral, more retentive form, often leading to excellent separation.[6]

Issue 2: Failure of Acid-Base Extraction

Question: I am trying to separate my fluorinated amine from a neutral by-product using a standard liquid-liquid extraction with 1M HCl, but my amine is staying in the organic layer. Why isn't the extraction working?

Answer: The powerful inductive effect of nearby fluorine atoms can dramatically lower the basicity (pKa) of the amine, sometimes by several orders of magnitude.[3][8] A standard 1M HCl solution may not be acidic enough to fully protonate the weakly basic fluorinated amine and render it soluble in the aqueous phase.

Causality & Solutions:

  • Understand the pKa: The core of the issue is that the equilibrium R2NF + H+ ⇌ R2NFH+ does not sufficiently favor the protonated, water-soluble form. Fluorination at the β-position to an amine can decrease the pKa by approximately 1.7 units for each fluorine atom.[3]

  • Increase Acid Strength: Consider using a more concentrated acid, such as 3M or 6M HCl, for the extraction. However, exercise caution, as this could potentially hydrolyze other sensitive functional groups in your molecule.

  • Perform Multiple Extractions: Instead of one extraction with a large volume of acid, perform three to five extractions with smaller volumes to more effectively shift the equilibrium.

  • Choose an Alternative Method: If the amine is exceptionally non-basic (pKa < 2), acid-base extraction may be impractical. In this case, chromatography is the most reliable purification method.

Issue 3: Difficulty Removing Fluorinating Reagent By-products

Question: After my fluorination reaction using Selectfluor, I'm left with by-products that are difficult to remove via chromatography. How can I simplify this purification?

Answer: By-products from fluorinating reagents can often have polarities similar to the desired product, complicating chromatographic separation. A highly effective strategy is to use scavenger resins, which selectively react with and remove excess reagents or their by-products.[9]

Causality & Solutions:

  • Targeted Removal: Scavenger resins work by having a functional group that reacts specifically with the impurity you want to remove.

    • For Excess Electrophilic Reagents (e.g., Selectfluor, NFSI): Use a nucleophilic scavenger resin, such as a polymer-supported amine (e.g., PS-Trisamine) or thiol.[9] These will react with the electrophilic fluorine source, and the resulting resin-bound adduct can be easily removed by filtration.

    • For Acidic By-products (e.g., HF): If your reaction generates hydrogen fluoride (e.g., when using DAST), it can be quenched with a careful addition to a cold, saturated aqueous sodium bicarbonate solution.[9] Alternatively, for anhydrous conditions, an acid scavenger like solid potassium carbonate can be used.

Purification Strategy Decision Workflow

This diagram outlines a logical workflow for selecting an appropriate purification strategy for your crude fluorinated amine compound.

Purification_Workflow start Crude Fluorinated Amine Mixture is_solid Is the desired product a solid? start->is_solid has_fluorous_tag Does the compound have a dedicated fluorous tag (e.g., -CH2CH2C8F17)? is_solid->has_fluorous_tag No crystallization Attempt Recrystallization is_solid->crystallization Yes extraction_check Is basicity sufficient for acid-base extraction (pKa > 3)? has_fluorous_tag->extraction_check No f_spe Use Fluorous Solid-Phase Extraction (F-SPE) has_fluorous_tag->f_spe Yes chromatography Proceed to Chromatography extraction_check->chromatography No acid_base_extraction Perform Acid-Base Extraction extraction_check->acid_base_extraction Yes purity_check Assess Purity (NMR, LC-MS) chromatography->purity_check crystallization->purity_check f_spe->purity_check acid_base_extraction->purity_check

Caption: Decision workflow for selecting a purification method.

Frequently Asked Questions (FAQs)

Q1: How significantly does fluorination impact amine basicity? The impact is substantial and depends on the position and number of fluorine atoms. Fluorine's strong inductive electron withdrawal stabilizes the neutral amine's lone pair but destabilizes the positive charge of the corresponding ammonium cation, thus lowering basicity (pKa).[3][4]

CompoundpKa of Conjugate AcidChange vs. Piperidine
Piperidine11.12-
4-Fluoropiperidine10.03-1.09
3,3-Difluoropiperidine7.35-3.77
Perfluoropiperidine< -2> -13

Data compiled from various sources for illustrative purposes.

Q2: When is Fluorous Solid-Phase Extraction (F-SPE) the right choice? F-SPE is a powerful technique specifically for compounds that have been intentionally synthesized with a "fluorous tag"—a long perfluorinated alkyl chain (e.g., C6F13 or C8F17).[10][11] It is not a general method for all fluorinated compounds. The purification relies on the unique property of fluorous compounds to be retained on a fluorous silica phase while eluting non-fluorous (organic) compounds with a fluorophobic solvent (like methanol/water).[10][12] It is exceptionally useful for high-throughput parallel synthesis and purification of compound libraries.[10][13]

Q3: What are the most critical analytical techniques for purity assessment? A combination of techniques is essential for unambiguous structure confirmation and purity assessment.

  • ¹⁹F NMR Spectroscopy: This is non-negotiable. It provides direct evidence of the fluorine-containing species, and the absence of impurity signals is a strong indicator of high purity.[14]

  • ¹H and ¹³C NMR Spectroscopy: For confirming the overall structure of the molecule.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): Essential for confirming the molecular weight and assessing the purity of the sample by detecting trace impurities.[14]

Detailed Experimental Protocols

Protocol 1: Flash Chromatography with Triethylamine (TEA) Modifier

This protocol is designed for the purification of a moderately polar fluorinated amine that shows tailing on standard silica gel.

  • Solvent System Preparation: Prepare the mobile phase. For a moderately polar compound, a starting point could be a mixture of Hexanes and Ethyl Acetate. To the Ethyl Acetate bottle, add 1% triethylamine by volume (e.g., 10 mL of TEA in 990 mL of Ethyl Acetate).

  • Column Packing: Pack a standard silica gel column using a slurry method with your initial, low-polarity mobile phase (e.g., 95:5 Hexanes:Ethyl Acetate with 1% TEA).

  • Column Equilibration: Equilibrate the packed column with at least 5 column volumes of the initial mobile phase to ensure the entire stationary phase is neutralized by the TEA.

  • Sample Loading: Dissolve your crude compound in a minimal amount of dichloromethane or the mobile phase. Alternatively, perform a "dry load" by adsorbing the crude material onto a small amount of silica gel, evaporating the solvent, and placing the resulting powder on top of the column.

  • Elution: Run the chromatography using a gradient elution, gradually increasing the proportion of the polar solvent (Ethyl Acetate/TEA mixture).

  • Fraction Analysis: Collect fractions and analyze them by Thin Layer Chromatography (TLC) or LC-MS to identify the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure. Note that removing the last traces of TEA may require co-evaporation with a solvent like dichloromethane or placing the sample under high vacuum.

Protocol 2: Acid-Base Extraction for a Weakly Basic Fluorinated Amine

This protocol is for isolating a fluorinated amine (estimated pKa ~3-4) from neutral organic impurities.

  • Dissolution: Dissolve the crude reaction mixture (approx. 1g) in a suitable organic solvent (e.g., 100 mL of diethyl ether or dichloromethane) in a separatory funnel.

  • Acidic Extraction: Add 50 mL of cold 3M HCl to the separatory funnel. Stopper the funnel and shake vigorously for 1-2 minutes, venting frequently to release any pressure.

  • Layer Separation: Allow the layers to fully separate. Drain the lower aqueous layer into a clean flask.

  • Repeat Extraction: Repeat the acidic extraction on the organic layer two more times with fresh 50 mL portions of 3M HCl, combining all aqueous extracts. The neutral impurities remain in the organic layer, which can now be set aside.

  • Basification: Cool the combined acidic aqueous extracts in an ice bath. Slowly and carefully add a concentrated base (e.g., 6M NaOH or solid NaOH pellets) with stirring until the solution is strongly basic (pH > 12, check with pH paper). This deprotonates the ammonium salt, regenerating the neutral amine.

  • Back-Extraction: Pour the basified aqueous solution back into a clean separatory funnel. Extract the neutral amine back into an organic solvent by adding 75 mL of diethyl ether or dichloromethane and shaking.

  • Isolate Product: Drain the organic layer. Repeat the back-extraction twice more with fresh organic solvent. Combine the organic extracts, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the purified fluorinated amine.

References

  • Mann, G. (2020, December 11). Predicting and Tuning Physicochemical Properties in Lead Optimization: Amine Basicities.
  • Alfa Chemistry.
  • Mykhailiuk, P. K. (2022, October 4). Impact of Fluoroalkyl Substituents on the Physicochemical Properties of Saturated Heterocyclic Amines. PubMed. [Link]

  • Nielsen, M. K., et al. Deconstructive fluorination of cyclic amines by carbon-carbon cleavage. PMC. [Link]

  • Ashenhurst, J. (2017, April 26). 5 Key Basicity Trends of Amines. Master Organic Chemistry. [Link]

  • Zhang, W., et al. (2007, July 30). Automation of Fluorous Solid-Phase Extraction for Parallel Synthesis. PMC - NIH. [Link]

  • Zhang, W. Synthetic applications of fluorous solid-phase extraction (F-SPE). PMC. [Link]

  • Panini, P., & Chopra, D. (2006, March 16). In Situ Cryo-Crystallization of Fluorinated Amines: A Comparative Study of Cooperative Intermolecular Interactions Involving Ordered and Disordered Fluorine. Crystal Growth & Design - ACS Publications. [Link]

  • Lindsley, C. W., et al. A Fluorous Amine Scavenger for Purification in Solution Phase Parallel Synthesis. The Journal of Organic Chemistry - ACS Publications. [Link]

  • Zhang, W. (2004). Synthetic applications of fluorous solid-phase extraction (F-SPE). Semantic Scholar. [Link]

  • University of Nottingham. New Methods for the Construction of Fluorinated Cyclic Amines and Amides. Nottingham ePrints. [Link]

  • Tlili, A. (2023). Synthesis of Fluorinated Amines: A Personal Account. PMC. [Link]

  • Pan, F., et al. (2025, May 26). A mild and practical approach to N-CF3 secondary amines via oxidative fluorination of isocyanides. PMC. [Link]

  • Curran, D. P. A bird's eye view of fluorous reaction and separation techniques. L'actualité chimique. [Link]

  • Wikipedia. Acid–base extraction. [Link]

  • University of California, Irvine. Acid-Base Extraction. [Link]

  • Panini, P., & Chopra, D. (2006, March 16). In Situ Cryo-Crystallization of Fluorinated Amines: A Comparative Study of Cooperative Intermolecular Interactions Involving Ordered and Disordered Fluorine. Crystal Growth & Design (ACS Publications). [Link]

  • Amanote Research. (PDF) In Situ Cryo-Crystallization of Fluorinated Amines: A - Amanote Research. [Link]

  • Tlili, A. (2023, September 5). Synthesis of Fluorinated Amines: A Personal Account. ACS Organic & Inorganic Au. [Link]

  • HIMS. (2025, November 10). Safe and scalable synthesis of fluorinated amine compounds for medicinal chemistry. [Link]

  • Wahab, M. F., et al. (2020, June 22). Fluoroalkylamines: Novel, Highly Volatile, Fast-Equilibrating, and Electrospray Ionization–Mass Spectrometry Signal-Enhancing Cationic Ion-Interaction Reagents. Analytical Chemistry - ACS Publications. [Link]

  • Henne, A. L., & Stewart, J. J. (1954). Fluorinated Amines. [Link]

  • Biotage. (2023, February 10). How do I purify ionizable organic amine compounds using flash column chromatography?[Link]

  • University of Colorado Boulder. Liquid/liquid Extraction. [Link]

  • Teledyne ISCO. (2012, November 9). RediSep C-18 reversed phase column Purification of primary amines. [Link]

  • OChemTutor. (2020, March 22). Acid-Base Extraction Tutorial. YouTube. [Link]

  • LibreTexts. (2022, April 7). 4.8: Acid-Base Extraction. Chemistry LibreTexts. [Link]

Sources

Troubleshooting

Technical Support Center: Overcoming Challenges in Functionalized Cyclobutane Synthesis

Welcome to the technical support center for functionalized cyclobutane synthesis. The cyclobutane motif is a highly valuable scaffold in medicinal chemistry and natural product synthesis, prized for the unique three-dime...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for functionalized cyclobutane synthesis. The cyclobutane motif is a highly valuable scaffold in medicinal chemistry and natural product synthesis, prized for the unique three-dimensional architecture and inherent ring strain it introduces.[1][2] However, this same ring strain that makes cyclobutanes synthetically useful also renders their construction a significant challenge, often plagued by issues of yield, selectivity, and stability.[3]

This guide is designed for researchers, chemists, and drug development professionals. It provides field-proven insights, troubleshooting strategies in a direct question-and-answer format, and detailed protocols to help you navigate the common hurdles in constructing this privileged four-membered ring.

Part 1: Frequently Asked Questions (FAQs)

This section addresses high-level, common questions regarding the synthesis of functionalized cyclobutanes.

Q1: Why is the synthesis of cyclobutane rings notoriously difficult? A1: The primary challenge lies in the molecule's inherent ring strain, which is approximately 26.7 kcal/mol.[3] This strain energy makes the four-membered ring thermodynamically less favorable than open-chain analogues or larger rings. Consequently, synthetic routes must overcome a significant activation energy barrier, and the resulting products can be prone to ring-opening or rearrangement under harsh conditions.[4] This leads to common experimental difficulties in controlling reaction pathways to achieve desired yields and stereoselectivity.[5]

Q2: What are the main strategic approaches to synthesizing functionalized cyclobutanes? A2: The most prevalent and versatile strategy is the [2+2] cycloaddition , where two unsaturated molecules (typically alkenes) combine to form the four-membered ring.[1][6] This can be initiated in several ways:

  • Photochemical [2+2] Cycloaddition: Uses UV or visible light to excite one of the alkene partners.[7] This is arguably the most frequently used method.

  • Thermal [2+2] Cycloaddition: Uses heat to drive the reaction. While thermally forbidden for many simple alkenes, this method is highly effective for specific substrates like ketenes and allenes.[8][9]

  • Metal-Catalyzed [2+2] Cycloaddition: Employs transition metal catalysts (e.g., based on Rh, Ag, Cu) to facilitate cycloadditions that are otherwise inefficient.[1][10]

Other important strategies include ring-expansion reactions from cyclopropane derivatives and ring-contraction reactions from five-membered rings like pyrrolidines.[11][12] More recently, late-stage C-H functionalization of pre-existing cyclobutane cores has emerged as a powerful tool for diversification.[13][14]

Q3: My cyclobutane product is unstable during purification. What precautions should I take? A3: Product instability is a direct consequence of ring strain. To mitigate decomposition during workup and purification, always opt for mild conditions. Avoid strong acids or bases and high temperatures.[4] When performing column chromatography, use a neutral stationary phase like silica gel and consider running the column at room temperature or in a cold room if the compound is particularly sensitive. After isolation, protect the product from prolonged exposure to light, as some cyclobutanes can be photolabile and undergo degradation or retro-cycloaddition.[4]

Part 2: Troubleshooting Guide for [2+2] Cycloadditions

This guide provides specific troubleshooting advice for the most common method of cyclobutane synthesis.

Issue 1: Low or No Yield in Photochemical [2+2] Cycloaddition

Question: I am running a [2+2] photocycloaddition between an enone and an alkene, but my yield is consistently low. What are the likely causes and how can I fix it?

Answer: Low yields in photocycloadditions are a frequent problem and can stem from several factors related to the reaction setup, reagents, or underlying mechanism. A systematic approach is best.

The reaction cannot proceed if the substrate is not being excited efficiently.

  • Incorrect Wavelength: The wavelength of your UV lamp must overlap with the absorbance spectrum of the substrate that needs to be excited (usually the enone).[4]

  • Insufficient Light Penetration: If the reaction mixture is too concentrated or becomes cloudy due to polymerization, light cannot penetrate the solution to excite the molecules. This is a common issue in batch reactors.[15][16]

  • Low Lamp Power: An old or low-power lamp may not provide enough photons to drive the reaction to completion in a reasonable timeframe.

Solutions:

  • Verify Wavelength: Check the UV-Vis spectrum of your starting material and ensure your lamp's emission profile is appropriate. For many enone cycloadditions, a medium-pressure mercury lamp with a Pyrex filter (to cut out wavelengths <300 nm) is effective.[1]

  • Optimize Concentration: Run the reaction at a lower concentration (e.g., 0.01-0.1 M) to improve light penetration.

  • Consider a Flow Reactor: Continuous flow photoreactors provide a much higher surface-area-to-volume ratio, ensuring uniform irradiation of the reaction mixture and significantly improving efficiency and scalability.[15][16]

The reactive triplet state of the enone is easily "quenched" (deactivated) by other species, preventing it from reacting with the alkene.

  • Dissolved Oxygen: Molecular oxygen is a notorious triplet quencher.[4]

  • Solvent Impurities: Certain impurities in the solvent can also act as quenchers.

Solutions:

  • Thoroughly Degas the Solvent: Before irradiation, sparge the reaction mixture with an inert gas (argon or nitrogen) for at least 30-60 minutes to remove dissolved oxygen. Maintain a positive pressure of the inert gas throughout the reaction.

  • Use High-Purity Solvent: Use freshly distilled or HPLC-grade solvents to minimize impurities.

For the reaction to occur, the initially formed singlet excited state (S₁) must efficiently convert to the longer-lived triplet excited state (T₁) via intersystem crossing.[17] Some substrates do this inefficiently upon direct irradiation.

  • Inefficient ISC: The substrate has a low quantum yield for triplet formation.

  • Competing Side Reactions: The alkene partner may undergo unproductive reactions like cis-trans isomerization faster than it participates in the cycloaddition.[4]

Solutions:

  • Use a Photosensitizer: If direct irradiation fails, add a photosensitizer. A sensitizer is a molecule that absorbs the light, efficiently crosses to its triplet state, and then transfers its energy to one of the reactants, promoting it to its triplet state. Acetone and benzophenone are classic choices for populating the triplet state of enones.[2][4] Thioxanthone is another effective sensitizer that can be excited by visible light.[18]

Troubleshooting Workflow for Low Photochemical Yield

Caption: Decision tree for troubleshooting low yields.

Issue 2: Poor Stereoselectivity

Question: My reaction is producing a mixture of diastereomers. How can I improve the stereochemical control?

Answer: Achieving high stereoselectivity is a central challenge in cyclobutane synthesis. The strategy for improving it depends heavily on the reaction type.

  • Problem: Thermal cycloadditions of ketenes with alkenes can proceed through a stepwise, zwitterionic intermediate, especially in polar solvents. Bond rotation within this intermediate can scramble the stereochemistry of the starting alkene, leading to a mixture of products.[19]

  • Solution: Control the Mechanism with Solvent Polarity.

    • Use Nonpolar Solvents: Switch from polar solvents like acetonitrile to nonpolar ones like hexanes, benzene, or toluene. Nonpolar solvents disfavor the formation of a charge-separated zwitterionic intermediate, promoting a more concerted, stereospecific pathway where the alkene's stereochemistry is retained.[19]

    • Employ Lewis Acids: Adding a Lewis acid catalyst can coordinate to the reactants, enforcing a more rigid and organized transition state, which often leads to higher diastereoselectivity.[19]

  • Problem: The diastereoselectivity is determined by the transition state leading to the formation of the first bond in the 1,4-diradical intermediate. Steric and electronic factors dictate which face of each reactant is preferred.[17]

  • Solutions:

    • Lower the Temperature: Running photochemical reactions at lower temperatures (e.g., -78 °C) can increase the energy difference between competing diastereomeric transition states, often favoring the formation of a single isomer.

    • Use Chiral Auxiliaries or Templates: Attaching a chiral auxiliary to one of the reactants can effectively block one face of the molecule, directing the cycloaddition to occur from the less hindered side.[3] Similarly, chiral hydrogen-bonding templates can be used to create a chiral environment around the substrate, inducing high stereoselectivity.[11]

Issue 3: Poor Regioselectivity

Question: My cycloaddition between two unsymmetrical alkenes gives a mixture of head-to-head (HH) and head-to-tail (HT) isomers. How can I favor one over the other?

Answer: Regioselectivity in [2+2] photocycloadditions is primarily governed by the stability of the 1,4-diradical intermediate that forms after the initial bond is made.[17]

  • Problem: When two unsymmetrical alkenes react, two different diradical intermediates are possible, leading to two different regioisomeric products.

  • Solutions:

    • Maximize Electronic Mismatch: The reaction is most efficient and often most selective between an electron-rich alkene and an electron-poor alkene. The regiochemical outcome is dictated by the interaction of the frontier molecular orbitals (HOMO of the electron-rich partner and LUMO of the electron-poor partner). To favor a specific isomer, you can modify the substituents on your alkenes to enhance this electronic bias.[4]

    • Utilize Steric Hindrance: Placing a large, bulky substituent on one of the reacting atoms can sterically block one mode of addition, thereby favoring the other. For example, a bulky group on the β-carbon of an enone will disfavor the "head-to-head" approach of a substituted alkene.

Part 3: Data & Protocols

Table 1: Comparative Overview of Key Cyclobutane Synthesis Strategies
StrategyTypical SubstratesConditionsAdvantagesCommon Challenges
Photochemical [2+2] Enones, Alkenes, MaleimidesUV or Visible Light, +/- Sensitizer, Degassed SolventHigh functional group tolerance; mild conditions.[7][18]Low quantum yields; side reactions (polymerization); requires specialized equipment.[4][15]
Thermal [2+2] Ketenes, Allenes, Electron-deficient AlkenesHigh Temperature (80-200 °C) or MicrowaveOften highly stereospecific (if concerted); no need for light.[9][20]Limited substrate scope; harsh conditions can decompose products.[8]
Metal-Catalyzed [2+2] Strained Alkenes, DienesTransition Metal Catalyst (e.g., Rh(I), Ag(I), Ru)Access to products unobtainable by other methods; can be enantioselective.[1][10]Catalyst sensitivity (air, moisture); catalyst deactivation; cost.
Ring Contraction Substituted PyrrolidinesIodonitrene ChemistryHighly stereoselective; provides access to complex scaffolds.[12][21]Requires pre-functionalized starting materials; can have moderate yields.
Detailed Experimental Protocol: Photochemical [2+2] Cycloaddition

This protocol provides a general methodology for the intermolecular photocycloaddition of 2-cyclohexenone with an alkene, a classic transformation.

Objective: To synthesize a bicyclo[4.2.0]octan-2-one derivative.

Materials:

  • 2-Cyclohexenone (1.0 equiv)

  • Alkene (1.5 - 5.0 equiv, excess is used to favor the intermolecular reaction)

  • Anhydrous, degassed solvent (e.g., Acetone or Dichloromethane, 0.1 M concentration relative to cyclohexenone)

  • Photoreactor (e.g., immersion well reactor with a medium-pressure mercury lamp and a Pyrex filter)

  • Inert gas supply (Argon or Nitrogen)

Reaction Mechanism Overview

Photocycloaddition_Mechanism cluster_ground Ground State (S0) cluster_excited Excited States cluster_intermediate Reaction Intermediate Enone_S0 Enone Enone_S1 Enone (S1) Enone_S0->Enone_S1 hv (Absorption) Alkene Alkene Diradical 1,4-Diradical Enone_T1 Enone (T1) Enone_S1->Enone_T1 ISC Enone_T1->Diradical Product Cyclobutane Diradical->Product Ring Closure

Caption: Mechanism of a sensitized photocycloaddition.

Procedure:

  • Preparation: In a quartz or Pyrex reaction vessel, dissolve 2-cyclohexenone (1.0 equiv) and the alkene (e.g., 2.0 equiv) in the chosen solvent (e.g., acetone, which also acts as a sensitizer) to achieve a final concentration of ~0.1 M.[1][2]

  • Degassing: Seal the vessel and sparge the solution with a gentle stream of argon or nitrogen for 30-60 minutes to remove all dissolved oxygen.

  • Irradiation: Place the reaction vessel in the photoreactor. If using an immersion well, ensure the lamp is surrounded by a cooling jacket to maintain a constant temperature (typically 15-25 °C). Turn on the lamp to begin the irradiation.

  • Monitoring: Monitor the reaction's progress periodically by taking small aliquots and analyzing them by TLC or GC-MS. The disappearance of the starting enone is a good indicator. Reaction times can vary from a few hours to over 24 hours.

  • Work-up: Once the reaction is complete (or has ceased to progress), turn off the lamp. Concentrate the reaction mixture in vacuo using a rotary evaporator. Protect the flask from light with aluminum foil if the product is suspected to be light-sensitive.

  • Purification: Purify the crude residue by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to isolate the cyclobutane product.

  • Characterization: Characterize the purified product using standard analytical techniques (¹H NMR, ¹³C NMR, IR, and HRMS).

References

  • The Synthesis of Substituted Cyclobutanes: An In-depth Technical Guide. (n.d.). BenchChem.
  • Hou, Z., et al. (2024). Recent advances in the application of [2 + 2] cycloaddition in the chemical synthesis of cyclobutane-containing natural products. Natural Products and Bioprospecting, 14(37). Retrieved from [Link]

  • Poplata, S., Tröster, A., Zou, Y.-Q., & Bach, T. (2016). Recent Advances in the Synthesis of Cyclobutanes by Olefin [2 + 2] Photocycloaddition Reactions. Chemical Reviews, 116(17), 9748–9815. Retrieved from [Link]

  • Baran, P. S. (n.d.). Cyclobutanes in Organic Synthesis. Baran Lab, Scripps Research.
  • Technical Support Center: Optimizing Cyclobutane Synthesis. (n.d.). BenchChem.
  • Zhang, J., et al. (2018). Template-Directed Photochemical [2 + 2] Cycloaddition in Crystalline Materials: A Useful Tool to Access Cyclobutane Derivatives. Crystal Growth & Design, 18(2), 1193-1204. Retrieved from [Link]

  • Enone–alkene cycloadditions. (n.d.). In Wikipedia. Retrieved from [Link]

  • Strategies for controlling stereochemistry in cyclobutane synthesis. (n.d.). BenchChem.
  • Rottman, J. B., et al. (2024). Accessing Cyclobutane Polymers: Overcoming Synthetic Challenges via Efficient Continuous Flow [2 + 2] Photopolymerization. ACS Macro Letters. Retrieved from [Link]

  • Tona, V., et al. (2022). Photochemical [2 + 2] Cycloaddition of Alkenes with Maleimides: Highlighting the Differences between N-Alkyl vs N-Aryl Maleimides. The Journal of Organic Chemistry, 87(11), 7506–7515. Retrieved from [Link]

  • Poplata, S., Tröster, A., Zou, Y.-Q., & Bach, T. (2016). Recent Advances in the Synthesis of Cyclobutanes by Olefin [2 + 2] Photocycloaddition Reactions. Request PDF. Retrieved from [Link]

  • D'Auria, M., & Racioppi, R. (2013). Stereocontrolled Synthesis and Functionalization of Cyclobutanes and Cyclobutanones. Molecules, 18(12), 15540-15591. Retrieved from [Link]

  • Carlone, A., & Mazzanti, A. (2023). Stereoselective [2 + 2] photodimerization: a viable strategy for the synthesis of enantiopure cyclobutane derivatives. Organic & Biomolecular Chemistry, 21(12), 2529-2533. Retrieved from [Link]

  • Rottman, J. B., et al. (2024). Accessing Cyclobutane Polymers: Overcoming Synthetic Challenges via Efficient Continuous Flow [2 + 2] Photopolymerization. ACS Macro Letters. Retrieved from [Link]

  • Zhang, W., et al. (2012). Stereoselective Preparation of Cyclobutanes with Four Different Substituents: Total Synthesis and Structural Revision of Pipercyclobutanamide A and Piperchabamide G. Angewandte Chemie International Edition, 51(43), 10846-10850. Retrieved from [Link]

  • Thermal [2+2] cycloadditions Definition. (2025, August 15). Fiveable. Retrieved from [Link]

  • Huang, X., et al. (2021). Stereoselective Synthesis of Cyclobutanes by Contraction of Pyrrolidines. Journal of the American Chemical Society, 143(45), 19046-19052. Retrieved from [Link]

  • Tria, P. S., & Trost, B. M. (2008). Intramolecular thermal allenyne [2 + 2] cycloadditions; facile construction of the 5-6-4 ring core of sterpurene. Tetrahedron Letters, 49(29-30), 4538-4541. Retrieved from [Link]

  • O'Malley, S. J., et al. (2014). Applications of C–H Functionalization Logic to Cyclobutane Synthesis. The Journal of Organic Chemistry, 79(6), 2625-2639. Retrieved from [Link]

  • O'Malley, S. J., et al. (2014). Applications of C–H Functionalization Logic to Cyclobutane Synthesis. PMC. Retrieved from [Link]

  • Ketene Thermal [2+2] Cycloaddition. (2023, August 1). Chemistry LibreTexts. Retrieved from [Link]

  • [2+2] Cycloadditions. (2026, March 4). Fiveable. Retrieved from [Link]

  • Stereoselective Synthesis of Cyclobutanes by Contraction of Pyrrolidines. (2021, November 9). ResearchGate. Retrieved from [Link]

Sources

Optimization

Technical Support Center: Improving Yield in Cyclobutane [2+2] Photopolymerization

Welcome to the technical support center dedicated to cyclobutane [2+2] photopolymerization. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting strat...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center dedicated to cyclobutane [2+2] photopolymerization. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting strategies and address common challenges in synthesizing cyclobutane-containing polymers. Our goal is to move beyond simple procedural lists and explain the underlying causality, empowering you to optimize your reactions for higher yields, better-defined polymers, and reproducible results.

Section 1: Troubleshooting Guide

This section addresses specific experimental failures in a question-and-answer format. We focus on diagnosing the problem by understanding the fundamental photochemical and kinetic principles at play.

Q1: Why is my polymer yield consistently low or non-existent?

This is the most common issue, often stemming from a confluence of factors. A systematic approach is crucial for diagnosis.

Core Causality: For polymerization to occur, intermolecular cycloaddition must be kinetically favored over monomer deactivation, side reactions, and competing intramolecular cycloaddition. Low yields indicate that one or more of these competing pathways dominate.

Troubleshooting Workflow:

G start Low / No Polymer Yield check_sensitizer Are you using a photosensitizer? start->check_sensitizer sensitizer_yes Yes check_sensitizer->sensitizer_yes Yes sensitizer_no No check_sensitizer->sensitizer_no No check_energy Is the sensitizer's triplet energy > monomer's triplet energy? sensitizer_yes->check_energy check_direct_abs Does the monomer absorb at the irradiation wavelength? sensitizer_no->check_direct_abs direct_abs_no No -> Add a Sensitizer check_direct_abs->direct_abs_no No check_oxygen Is the reaction rigorously degassed? check_direct_abs->check_oxygen Yes success Yield Improved direct_abs_no->success energy_no No -> Select a higher energy sensitizer check_energy->energy_no No check_wavelength Does the lamp wavelength match the sensitizer's λmax? check_energy->check_wavelength Yes energy_no->success wavelength_no No -> Match light source to sensitizer check_wavelength->wavelength_no No check_wavelength->check_oxygen Yes wavelength_no->success oxygen_no No -> Degas solvent & use inert atmosphere check_oxygen->oxygen_no No check_concentration Is monomer concentration optimal (typically >0.1 M)? check_oxygen->check_concentration Yes oxygen_no->success conc_no No -> Increase concentration check_concentration->conc_no No check_monomer_design Is the intramolecular olefin distance > 5 Å? check_concentration->check_monomer_design Yes conc_no->success design_no No -> Redesign monomer to disfavor intramolecular dimerization check_monomer_design->design_no No check_monomer_design->success Yes design_no->success

Caption: A troubleshooting workflow for diagnosing low polymerization yields.

Detailed Breakdown of Causes & Solutions:

  • Inefficient Photon Absorption: The reaction can't start if light isn't absorbed. Many simple monomers do not absorb the visible or near-UV light used to avoid product degradation.[1][2]

    • Solution: Employ a photosensitizer that absorbs the light efficiently and transfers the energy to the monomer.[1][3] Thioxanthone and benzophenone are common choices for sensitizing triplet states, which are crucial for many [2+2] cycloadditions.[3][4][5]

  • Triplet State Quenching by Oxygen: Molecular oxygen is a highly efficient quencher of the excited triplet states required for the cycloaddition.[6][7] This is often the primary culprit for failed reactions.

    • Solution: Rigorously degas the solvent and reaction mixture (e.g., via multiple freeze-pump-thaw cycles or by bubbling an inert gas like argon or nitrogen for an extended period) and maintain a positive pressure of inert gas throughout the irradiation.[8]

  • Sub-Optimal Monomer Concentration: Solution-state photopolymerization is a step-growth process that relies on intermolecular reactions. If the concentration is too low, monomers are too far apart, and the excited state may decay before it can find a reaction partner.

    • Solution: Increase the monomer concentration. While the optimal concentration is system-dependent, starting points are often in the 0.1 M to 1.5 M range.[9]

  • Flawed Monomer Design: If a monomer contains two olefinic groups, an intramolecular [2+2] cycloaddition to form a cyclic dimer can compete with the desired intermolecular polymerization.

    • Solution: This competition is governed by geometry. Monomers with olefin separation distances of less than 4–5 Å heavily favor intramolecular cyclization.[4] To promote polymerization, design monomers where the reactive double bonds are separated by linkers that position them more than 5 Å apart.[3][5]

Q2: My reaction produces only dimers or oligomers instead of a high molecular weight polymer. What is going wrong?

This is a specific case of low polymerization efficiency where the initial cycloaddition step occurs, but chain propagation is terminated prematurely.

Core Causality: This issue points directly to a kinetic or thermodynamic preference for the formation of small, cyclic species over linear polymer chains.

Primary Causes and Solutions:

  • Intramolecular Cyclization Dominance: As mentioned above, this is the most frequent cause. If your monomer has flexible linkers that allow the two ends to easily come into proximity, it will preferentially form a cyclic dimer.[4]

    • Field Insight: Even with distances greater than 5 Å, linker flexibility matters. A very flexible linker might still allow the olefin ends of a growing oligomer to react with each other (backbiting) to form a larger cyclic molecule, terminating chain growth. Consider using more rigid linkers to prevent this.

  • Face-to-Face Stacking: In solution, monomers might preferentially stack in a face-to-face orientation, which leads directly to a dimer upon irradiation.[10] Polymerization requires a "sliding stack" or end-to-end arrangement.

    • Solution: This is influenced by solvent and monomer structure. Screening different solvents can alter these non-covalent interactions. Alternatively, this is a scenario where solid-state photopolymerization might be superior, as the crystal packing can force the monomers into the required alignment for polymerization.[11][12]

Q3: The dispersity (Đ) of my polymer is too broad. How can I achieve a more uniform polymer?

High dispersity (Đ = Mw/Mn >> 2) in a step-growth polymerization suggests a lack of control over the reaction, with multiple side reactions or inconsistent reaction conditions.

Core Causality: Broad dispersity arises from non-uniform initiation, competing termination pathways, and inconsistent reaction conditions throughout the sample.

Primary Causes and Solutions:

  • Inconsistent Irradiation in Batch Reactors: In a standard batch reactor (e.g., a beaker or flask), the light intensity decreases significantly as it penetrates deeper into the solution (due to absorption by the solvent, monomer, and sensitizer). This creates a gradient where the reaction is faster near the surface and slower in the bulk, leading to a wide distribution of chain lengths.

    • Solution: Switch to a continuous flow reactor. Pumping the solution through a narrow, transparent tube wrapped around a lamp ensures that the entire reaction volume receives uniform and intense irradiation. This method has been shown to decrease reaction times, increase molecular weight, and significantly narrow the dispersity.[3][5]

  • Side Reactions and Degradation: If the polymer product or intermediates can be degraded by the light source, this will lead to chain scission and broaden the dispersity.

    • Solution: Use optical filters to remove high-energy wavelengths that are not needed for the initial excitation.[13] Also, minimizing reaction time by using optimized conditions (e.g., in a flow reactor) reduces the time the polymer is exposed to potentially damaging radiation.

Section 2: Frequently Asked Questions (FAQs)

This section covers broader conceptual and practical questions about setting up a successful [2+2] photopolymerization experiment.

Q1: How do I select the optimal wavelength and light source for my experiment?

The Principle of Selectivity: The goal is to selectively excite the photo-active species (the monomer or, more commonly, the photosensitizer) while minimizing light absorption by the solvent, the polymer product, and other intermediates to prevent side reactions.[14][15]

  • Step 1: Identify the Absorber: Determine what species you want to excite. For sensitized reactions, this is the photosensitizer.

  • Step 2: Measure the UV-Vis Spectrum: Obtain the absorption spectrum of your chosen absorber in the reaction solvent. The optimal wavelength is typically at or near the absorption maximum (λmax).

  • Step 3: Choose a Light Source:

    • LEDs: The best choice for modern photochemistry. They emit intense light in a very narrow wavelength range, are energy-efficient, and generate minimal heat. Select an LED whose emission peak matches the λmax of your absorber.[7]

    • Mercury Lamps: Traditional but less ideal. They emit light at multiple wavelengths with high intensity, often requiring the use of optical filters to isolate the desired wavelength and remove harmful, high-energy UV light.[13]

  • A Note on Intensity: Higher light intensity generally increases the reaction rate, but only up to a point. Excessively high intensity can promote side reactions and product degradation.[16] It is a parameter that should be optimized for each specific system.

Q2: What is the role of a photosensitizer, and how do I choose the right one?

Function: A photosensitizer is a molecule that absorbs light and then transfers that absorbed energy to another molecule (the monomer), "sensitizing" it to react.[17] In [2+2] cycloadditions, this process is typically used to populate the monomer's triplet excited state, which is often more long-lived and reactive for cycloaddition than the singlet state.[1][9] This allows the use of lower-energy (e.g., visible) light, which is less likely to damage the starting materials or products.[18]

Selection Criteria:

  • Triplet Energy (ET): The most critical factor. The sensitizer's triplet energy must be greater than that of the monomer to allow for efficient energy transfer.

  • Absorption Spectrum: The sensitizer must absorb light strongly at the wavelength provided by your light source.

  • Intersystem Crossing (ISC) Efficiency: The sensitizer should efficiently convert from its excited singlet state (formed upon light absorption) to the desired excited triplet state. Molecules like benzophenone and thioxanthone are excellent in this regard.

PhotosensitizerTypical λmax (nm)Triplet Energy (ET) (kcal/mol)
Thioxanthone~365-385~65.5
Benzophenone~345~69
Acetone~270~78
[Ir{dF(CF3)ppy}2(dtb-bpy)]PF6~455 (Blue Light)~57

Data compiled from various sources including references[3][7].

Q3: How does solvent choice impact reaction efficiency and selectivity?

The solvent is not merely an inert medium; it can profoundly influence the reaction course.[19][20]

  • Solubility: The monomer and sensitizer must be fully soluble at the desired reaction concentration. The resulting polymer should also ideally remain soluble to prevent premature precipitation and allow for characterization.

  • Transparency: The solvent must be transparent at the irradiation wavelength to avoid absorbing light meant for the sensitizer.

  • Polarity: Solvent polarity can affect the energy levels of the excited states and the stability of any diradical or charge-transfer intermediates, which can in turn influence the reaction's regio- and stereoselectivity.[13][19]

  • Chemical Inertness: The solvent should not react with any of the excited species in the mixture. Avoid solvents with easily abstractable hydrogens if radical species are present.

SolventPolarity IndexUV Cutoff (nm)
Acetonitrile5.8190
Dichloromethane3.1233
N,N-Dimethylformamide (DMF)6.4268
Toluene2.4286
Acetone5.1330

UV cutoff is the wavelength at which absorbance for a 1 cm path length is equal to 1.0. Reactions should be run at wavelengths above this value.

Section 3: Key Experimental Protocols

Protocol 1: General Procedure for a Sensitized Solution-State [2+2] Photopolymerization

This protocol provides a starting point for a typical experiment using a photosensitizer.

  • Preparation: In an oven-dried reaction vessel (e.g., a quartz tube or a flow reactor tubing setup) equipped with a magnetic stir bar, add the biscinnamate monomer (1.0 equiv) and the chosen photosensitizer (e.g., thioxanthone, 1-5 mol%).

  • Solvent Addition: Add the desired high-purity, anhydrous solvent (e.g., acetonitrile or DMF) to achieve the target monomer concentration (e.g., 0.5 M).

  • Degassing: Seal the vessel and perform at least three freeze-pump-thaw cycles to thoroughly remove dissolved oxygen. Alternatively, bubble argon or nitrogen through the solution for 30-60 minutes.

  • Irradiation: Place the reaction vessel in the photoreactor setup. If using a batch setup, ensure efficient stirring. Begin irradiation with the selected light source (e.g., a 455 nm LED for an Iridium catalyst or a 365 nm LED for thioxanthone).[7] Maintain a positive pressure of inert gas.

  • Monitoring: Follow the reaction progress by taking aliquots at various time points and analyzing them by 1H NMR (monitoring the disappearance of the vinyl proton signals) or GPC (monitoring the growth of the polymer peak).

  • Workup: Once the reaction has reached the desired conversion, stop the irradiation. Precipitate the polymer by pouring the reaction mixture into a non-solvent (e.g., cold methanol or diethyl ether).

  • Purification: Collect the precipitated polymer by filtration, wash it with the non-solvent to remove residual monomer and sensitizer, and dry it under vacuum to a constant weight.

Mechanism of Sensitized [2+2] Photopolymerization

G S Sensitizer (S₀) S_star Excited Singlet Sensitizer (¹S) S->S_star Absorption S_trip Excited Triplet Sensitizer (³S) S_star->S_trip Intersystem Crossing (ISC) S_trip->S Deactivation M Monomer (M₀) S_trip->M Triplet Energy Transfer (TET) M_trip Excited Triplet Monomer (³M*) Polymer Polymer Chain M->Polymer [2+2] Cycloaddition & Propagation M_trip->M Deactivation M_trip->M + Monomer (M₀) light Light (hν) light->S

Caption: Energy transfer mechanism in a sensitized [2+2] photopolymerization.

References

  • Loe, R., et al. (2024). Accessing Cyclobutane Polymers: Overcoming Synthetic Challenges via Efficient Continuous Flow [2 + 2] Photopolymerization. ACS Macro Letters, 13(5), 607–613. [Link]

  • ResearchGate. (n.d.). Mechanism for electron relay in [2+2] photocycloaddition in presence of photoredox catalyst. ResearchGate. [Link]

  • Loe, R., et al. (2024). Accessing Cyclobutane Polymers: Overcoming Synthetic Challenges via Efficient Continuous Flow [2+2] Photopolymerization. PMC. [Link]

  • De Crescenzo, G., et al. (2021). [2 + 2] light-driven cycloaddition synthesis of an organic polymer and photocatalytic activity enhancement via monomer truncation. RSC Publishing. [Link]

  • Donohoe, T. J., et al. (2010). Solvent-Controlled Intramolecular [2+2] Photocycloadditions of α-Substituted Enones. PMC. [Link]

  • Gbabode, G., et al. (2022). [2+2] Cyclo-Addition Reactions for Efficient Polymerization on a HOPG Surface at Ambient Conditions. MDPI. [Link]

  • Hoffmann, N. (2016). Recent Advances in the Synthesis of Cyclobutanes by Olefin [2 + 2] Photocycloaddition Reactions. Chemical Reviews, 116(17), 10045-10066. [Link]

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  • Junkers, T. (2017). [2+2] Photo-Cycloadditions for Polymer Modification and Surface Decoration. ResearchGate. [Link]

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  • ResearchGate. (n.d.). General considerations of [2+2] photocycloadditions. ResearchGate. [Link]

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  • Lin, J.T. (2019). Dual-Wavelength (UV and Blue) Controlled Photopolymerization Confinement for 3D-Printing. Preprints.org. [Link]

  • Jiang, Y., et al. (2022). Solution [2 + 2] photopolymerization of biomass-derived nonrigid monomers enabled by energy transfer catalysis. ChemRxiv. [Link]

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  • Guangdong Lencolo New Material Co., LTD. (2023). The Role of Photoinitiators in UV Curing. Guangdong Lencolo New Material Co., LTD. [Link]

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  • Yi, M.Y., et al. (2023). Photocontrolled Solution [2+2] Polymerization of p-Phenylenediacrylate and Depolymerization. ResearchGate. [Link]

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Troubleshooting

HPLC Separation of Fluorinated vs. Non-Fluorinated Amino Acids: A Technical Support Guide

Welcome to the technical support center for the HPLC analysis of fluorinated and non-fluorinated amino acids. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, fi...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the HPLC analysis of fluorinated and non-fluorinated amino acids. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into method development and to offer robust solutions for common chromatographic challenges. The introduction of fluorine into amino acid structures dramatically alters their physicochemical properties, presenting unique separation challenges that standard methodologies may fail to resolve. This resource provides the expertise to navigate these complexities effectively.

Section 1: Frequently Asked Questions (FAQs)

This section addresses foundational questions and core concepts essential for developing successful separation methods for fluorinated and non-fluorinated amino acids.

Q1: Why is the separation of fluorinated and non-fluorinated amino acids so challenging?

The challenge lies in the unique and often counterintuitive effects of fluorine substitution. Fluorine is the most electronegative element, yet a trifluoromethyl (CF3) group can be more hydrophobic than a methyl (CH3) group. This dual nature of fluorine—creating both a localized dipole and potentially increasing hydrophobicity—disrupts traditional reversed-phase retention mechanisms. Lightly fluorinated compounds, which are common in pharmaceuticals, may exhibit only subtle differences in polarity and hydrophobicity from their non-fluorinated analogs, making their resolution on standard columns like C18 difficult.[1] The key is that fluorination introduces new potential interaction mechanisms that a standard C18 phase, which relies solely on hydrophobic interactions, cannot exploit.

Q2: Do I always need to derivatize my amino acid samples for HPLC analysis?

Not necessarily. The decision to derivatize depends entirely on your detector and the required sensitivity.

  • For UV or Fluorescence (FLD) Detection: Yes, derivatization is almost always required. Most amino acids lack a native chromophore or fluorophore and are therefore "invisible" to these detectors.[2][3][4] Pre-column derivatization using reagents like o-phthaldialdehyde (OPA) for primary amines and 9-fluorenylmethyloxycarbonyl chloride (FMOC) for secondary amines attaches a UV-active or fluorescent tag to the amino acids, enabling highly sensitive detection.[5][6][7]

  • For Mass Spectrometry (MS) Detection: Derivatization is often unnecessary and can be disadvantageous. MS can detect the native, underivatized amino acids. Avoiding derivatization simplifies sample preparation and eliminates the risk of incomplete reactions or derivative instability.[8] For underivatized analysis, Hydrophilic Interaction Chromatography (HILIC) is often the preferred separation mode as it provides excellent retention for these polar molecules.[9][10][11]

Q3: What is the best column for separating fluorinated from non-fluorinated amino acids?

There is no single "best" column; the optimal choice depends on the specific properties of your analytes and whether you are using derivatization. However, fluorinated phases often provide the selectivity that C18 columns lack.

Column TypePrimary Interaction Mechanism(s)ProsConsBest For...
Standard C18 Hydrophobic interactions.Ubiquitous, well-understood, robust.Often lacks selectivity for fluorinated vs. non-fluorinated analogs. Prone to peak tailing for basic analytes without mobile phase optimization.[12]General purpose separation of derivatized amino acids where sufficient resolution is achievable.
Pentafluorophenyl (PFP) Hydrophobic, π-π, dipole-dipole, shape selectivity.[13][14]Alternative selectivity to C18. Enhanced retention and selectivity for halogenated and aromatic compounds. Excellent for resolving positional isomers.[12][14]Can have different retention behavior that requires re-optimization of mobile phase conditions.Separating aromatic fluorinated amino acids (e.g., 4-F-Phe) from their analogs. Resolving difficult-to-separate pairs.
Hydrophilic Interaction (HILIC) Partitioning into a water-enriched layer on the stationary phase surface.[8]Excellent retention for polar compounds like underivatized amino acids.[9][15] Uses high organic mobile phases, which is ideal for MS sensitivity.Requires careful control of mobile phase water content. Can have longer equilibration times.Underivatized analysis of both fluorinated and non-fluorinated amino acids, especially when coupled with MS detection.[10][11]
Q4: How does mobile phase pH affect the separation of amino acids?

Mobile phase pH is one of the most critical parameters in your method. It controls the ionization state of both the amino acid analytes and the stationary phase surface.

  • Analyte Ionization: Amino acids are zwitterionic, possessing both a basic amine group and an acidic carboxylic acid group. At low pH (e.g., <2), the carboxyl group is neutral and the amine group is protonated (positive charge). At high pH (e.g., >9), the amine group is neutral and the carboxyl group is deprotonated (negative charge). These changes dramatically alter the polarity and interaction of the analyte with the stationary phase, directly impacting retention time.

  • Stationary Phase Effects: On standard silica-based columns, residual silanol groups (Si-OH) on the surface can become deprotonated (Si-O-) at pH levels above ~3.5. These negatively charged sites can cause strong, undesirable ionic interactions with positively charged basic analytes (like amino acids at low pH), leading to severe peak tailing. To ensure good peak shape, it is crucial to either work at a low pH (<3) to suppress silanol ionization or use a highly stable, end-capped column designed for higher pH work.

Q5: What are "fluorophilic" interactions and how can they be used in HPLC?

Fluorophilicity refers to the tendency of highly fluorinated molecules to associate with each other, in preference to hydrocarbons. This principle can be cleverly exploited in HPLC to achieve separations that are impossible on standard columns.[1][16] A study in the Journal of Fluorine Chemistry demonstrated that optimal separation can be achieved by creating a "mismatch" between the column and the mobile phase.[16]

  • Fluorocarbon Column + Hydrocarbon Eluent: A fluorous stationary phase will preferentially retain the fluorinated amino acid from a standard aqueous/acetonitrile or aqueous/methanol mobile phase.[13]

  • Hydrocarbon (e.g., C18) Column + Fluorinated Eluent: Conversely, using a fluorinated alcohol (like trifluoroethanol) in the mobile phase can cause the fluorinated analyte to associate more with the eluent, reducing its retention on a C18 column relative to its non-fluorinated counterpart.[1]

Q6: I've heard that my HPLC system itself can be a source of contamination for fluorinated compound analysis. Is this true and how can I prevent it?

Yes, this is a significant and often overlooked issue. Many standard HPLC components, including solvent frits, tubing, and seals, are made from polytetrafluoroethylene (PTFE). Over time, these components can leach trace levels of perfluorinated compounds (PFCs).[17] This leached material can accumulate on your analytical column, leading to high background noise, ghost peaks, and interference, especially when analyzing at trace levels.

Solutions:

  • Install a Delay Column: The most practical solution is to install a "delay" or "trap" column between the solvent mixer and the autosampler injector. Any contaminants leached from the pump and solvent lines will be retained on this delay column and will not reach your analytical column.[17]

  • Use a PFC-Free System: For ultra-sensitive applications, consider replacing all PTFE components in the flow path with alternatives like PEEK (polyetheretherketone).[17]

Section 2: Troubleshooting Guide

Even with a well-designed method, problems can arise. This guide provides a systematic approach to diagnosing and solving the most common issues encountered during the separation of fluorinated and non-fluorinated amino acids.

General Troubleshooting Workflow

Before making significant changes, follow a logical diagnostic process. This workflow helps to isolate the variable causing the issue efficiently.

G cluster_0 Identify Problem cluster_1 Investigate Peak Shape Issues cluster_2 Investigate Resolution Issues Problem Poor Peak Shape? Poor Resolution? No Retention? Tailing Peak Tailing? Problem->Tailing Shape Resolution Poor Resolution? Problem->Resolution Separation AllPeaks All Peaks Tailing? Tailing->AllPeaks Yes CheckSystem Check System for Dead Volume, Leaks AllPeaks->CheckSystem Yes CheckAnalyte Problematic Analyte is Basic? AllPeaks->CheckAnalyte No Silanol Suspect Silanol Interactions or Secondary Overload CheckAnalyte->Silanol Yes Sol_pH Lower Mobile Phase pH (<3) with 0.1% FA or TFA Silanol->Sol_pH Optimize Optimize Gradient Slope or % Organic Resolution->Optimize ChangeSelectivity Change Selectivity Optimize->ChangeSelectivity No Improvement SwitchColumn Switch Column: C18 -> PFP or HILIC ChangeSelectivity->SwitchColumn

Caption: A general workflow for troubleshooting common HPLC issues.

Problem 1: My fluorinated amino acid peak is tailing significantly on a C18 column. What's happening and how do I fix it?

Cause: This is a classic sign of secondary site interactions. The basic amine group on your amino acid (which is protonated and positively charged at acidic pH) is interacting ionically with deprotonated, negatively charged silanol groups on the silica surface of the column packing.[12] This strong, non-hydrophobic interaction holds onto a fraction of the analyte molecules longer, creating an asymmetric or "tailing" peak.

Solutions:

  • Decrease Mobile Phase pH: The most effective solution is to lower the pH of your aqueous mobile phase (Mobile Phase A) to below 3, typically by adding 0.1% formic acid (FA) or trifluoroacetic acid (TFA). At this low pH, the vast majority of surface silanol groups are protonated (neutral), which minimizes the unwanted ionic interactions and dramatically improves peak shape.[12][18]

  • Use a Modern, End-Capped Column: Newer generation HPLC columns are manufactured with improved end-capping, where the residual silanol groups are chemically bonded with a small, inert group to shield them from interacting with analytes. If you are using an older column, upgrading can solve the problem.

  • Reduce Sample Load: Injecting too much sample can overload not only the primary hydrophobic binding sites but also these secondary silanol sites, leading to peak distortion. Try reducing your injection volume or sample concentration to see if the peak shape improves.[18]

  • Consider an Ion-Pairing Reagent: For particularly basic compounds, an ion-pairing reagent like heptafluorobutyric acid (HFBA) can be used. HFBA pairs with the positively charged analyte, forming a neutral complex that behaves more predictably in reversed-phase and can improve peak shape and retention.[19] Note: Ion-pairing reagents are not volatile and are generally incompatible with MS detection.

Problem 2: I can't resolve the fluorinated analog from its parent amino acid. What are my options?

Cause: The issue is a lack of selectivity. Your current column and mobile phase conditions do not provide a strong enough differential interaction between the two compounds to pull them apart chromatographically. A standard C18 column may "see" the two molecules as having very similar hydrophobicity, resulting in co-elution.

Solutions:

  • Switch to a PFP Column: This is the most powerful solution. A Pentafluorophenyl (PFP) column introduces multiple new interaction mechanisms beyond simple hydrophobicity.[13][14] The electron-rich fluorophenyl ring of the stationary phase can interact differently with the fluorinated analyte versus the non-fluorinated one via dipole-dipole or π-π stacking interactions, often providing baseline resolution where a C18 fails.[12]

  • Optimize Mobile Phase Composition: Before changing columns, try adjusting the organic modifier. If you are using acetonitrile, try methanol, or vice-versa. These solvents have different properties and can alter selectivity. Also, fine-tuning the gradient slope (making it shallower) can sometimes improve the separation of closely eluting peaks.

  • Try HILIC Mode: If analyzing underivatized amino acids, switching to HILIC is an excellent option. HILIC separates based on polarity. The substitution of hydrogen with fluorine alters polarity, and HILIC is often more sensitive to this change than reversed-phase is to the corresponding change in hydrophobicity.[8][11]

Visualizing Interaction Mechanisms

The diagram below illustrates why a PFP column can offer superior selectivity over a standard C18 column for this specific application.

G cluster_c18 C18 Stationary Phase cluster_pfp PFP Stationary Phase cluster_interactions c18_node C18 Surface analyte1 Fluorinated Amino Acid analyte1->c18_node interaction1 Hydrophobic Interaction analyte1->interaction1 interaction1->c18_node pfp_node PFP Surface analyte2 Fluorinated Amino Acid analyte2->pfp_node interaction2b π-π Stacking analyte2->interaction2b interaction2a Hydrophobic interaction2b->pfp_node interaction2c Dipole-Dipole

Caption: Interaction mechanisms on C18 vs. PFP stationary phases.

Problem 3: My underivatized amino acids are eluting in or near the void volume on my C18 column. How can I retain them?

Cause: Underivatized amino acids are small, highly polar, zwitterionic molecules. They have very little hydrophobicity and therefore have almost no affinity for a non-polar C18 stationary phase. They are simply washed off the column with the mobile phase front.[15]

Solutions:

  • Use HILIC: This is the ideal solution for this problem. HILIC columns use a polar stationary phase and a high-organic/low-aqueous mobile phase. This environment allows for the retention of highly polar compounds like amino acids through a partitioning mechanism.[8][9][11]

  • Derivatize the Sample: As discussed in the FAQ, derivatizing the amino acids (e.g., with AccQ-Tag or OPA/FMOC) adds a large, hydrophobic group to the molecule.[2][7] The resulting derivative is much less polar and will be well-retained on a standard C18 column.

  • Use Reversed-Phase with Ion-Pairing: While less common now due to the success of HILIC, you can use an ion-pairing reagent in a reversed-phase method. Reagents like HFBA can pair with the amino acids, increasing their hydrophobicity and thus their retention on a C18 column.[19] This is generally reserved for UV detection methods as it is not MS-friendly.

Problem 4: I'm not getting separation for the D- and L-enantiomers of my N-protected fluorinated amino acid. What should I do?

Cause: You are attempting a chiral separation, which requires a chiral environment. An standard (achiral) HPLC column like a C18 or PFP cannot distinguish between enantiomers.

Solutions:

  • Use a Chiral Stationary Phase (CSP): You must use a column specifically designed for chiral separations. For N-protected amino acids (like FMOC- or Boc-protected), polysaccharide-based (e.g., cellulose or amylose derivatives) and macrocyclic glycopeptide-based (e.g., Teicoplanin) CSPs are highly effective.[20][21][22]

  • Optimize the Mobile Phase: Chiral separations are highly sensitive to the mobile phase. Work with the column manufacturer's guidelines. Common mobile phases include:

    • Normal Phase: Heptane/Isopropanol with additives.

    • Reversed Phase: Acetonitrile/Water with buffers like ammonium acetate.[21]

    • Polar Organic Mode: Methanol/Acetonitrile with acidic/basic additives. Small changes in mobile phase composition or additives can have a profound impact on chiral resolution.

Section 3: Experimental Protocols

These protocols provide a validated starting point for method development. They should be optimized for your specific analytes and instrumentation.

Protocol 1: General Reversed-Phase Method for OPA/FMOC Derivatized Amino Acids (UV/FLD Detection)

This method is designed for the simultaneous analysis of primary and secondary amino acids and is suitable for separating fluorinated and non-fluorinated analogs that have been rendered hydrophobic by derivatization.

  • Column Selection: High-purity, end-capped C18 column (e.g., 150 x 4.6 mm, 3.5 µm). A PFP column of similar dimensions can be substituted to enhance selectivity.

  • Mobile Phase Preparation:

    • Mobile Phase A: 20 mM Sodium Phosphate buffer, pH adjusted to 6.8 with phosphoric acid.

    • Mobile Phase B: Acetonitrile:Methanol:Water (45:45:10, v/v/v).

    • Ensure all mobile phases are filtered (0.22 µm) and degassed.

  • Automated Pre-Column Derivatization (Example using Agilent Autosampler):

    • Derivatization Reagents:

      • OPA Reagent: o-phthaldialdehyde with 3-mercaptopropionic acid (MPA) in borate buffer.[6]

      • FMOC Reagent: 9-fluorenylmethyl chloroformate in acetonitrile.

    • Autosampler Program: Program the autosampler to aspirate the sample, followed by the OPA reagent, mix, wait 1 minute, then aspirate the FMOC reagent, mix, and inject.[7]

  • Chromatographic Conditions:

    • Flow Rate: 1.5 mL/min

    • Column Temperature: 40 °C

    • Injection Volume: 1 µL

    • Detection: Fluorescence Detector (FLD). Ex: 340 nm, Em: 450 nm (for OPA-derivatives); Ex: 266 nm, Em: 305 nm (for FMOC-derivatives).

    • Gradient Program:

      Time (min) %B
      0.0 2
      15.0 55
      16.0 100
      18.0 100
      18.1 2

      | 22.0 | 2 |

  • Evaluation: This gradient should provide good separation for a wide range of derivatized amino acids. Adjust the gradient slope to improve resolution for your specific fluorinated/non-fluorinated pair.

Protocol 2: HILIC-MS Method for Underivatized Amino Acids

This method is ideal for the direct, sensitive analysis of fluorinated and non-fluorinated amino acids without derivatization.

  • Column Selection: HILIC column with an amide or zwitterionic stationary phase (e.g., 100 x 2.1 mm, 1.7 µm).[10][15]

  • Mobile Phase Preparation:

    • Mobile Phase A: 10 mM Ammonium Formate in Water + 0.1% Formic Acid.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Use high-purity, LC-MS grade solvents and additives.

  • Sample Preparation:

    • Dilute sample in a solution mimicking the initial mobile phase conditions (e.g., 90:10 Acetonitrile:Water) to ensure good peak shape.

    • Filter through a 0.22 µm syringe filter.

  • Chromatographic Conditions:

    • Flow Rate: 0.4 mL/min

    • Column Temperature: 35 °C

    • Injection Volume: 2 µL

    • Gradient Program:

      Time (min) %B
      0.0 95
      1.0 95
      8.0 50
      8.1 95

      | 12.0 | 95 |

  • Mass Spectrometry Conditions:

    • Ionization Mode: Positive Electrospray Ionization (ESI+).

    • Detection Mode: Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM) for highest sensitivity and specificity. Set the instrument to monitor for the specific m/z of your fluorinated and non-fluorinated amino acids.

References

  • Peng, L., et al. (2010). Separation of Fluorinated Amino Acids and Oligopeptides from their Non-fluorinated Counterparts using High-performance Liquid Chromatography. Journal of Fluorine Chemistry, 131(3), 439-445. Available from: [Link][1][16]

  • Gotti, R., et al. (2006). Validation of a Reversed-Phase HPLC Method for Quantitative Amino Acid Analysis. Journal of Pharmaceutical and Biomedical Analysis, 41(1), 76-83. Available from: [Link][23][24][25]

  • Peng, L., et al. (2010). Separation of Fluorinated Amino Acids and Oligopeptides from their Non-fluorinated Counterparts using High-performance Liquid Chromatography. PubMed, 131(3), 439-445. Available from: [Link]

  • Lee, D., et al. (2022). In-Needle Pre-Column Derivatization for Amino Acid Quantification (iPDAQ) Using HPLC. Molecules, 27(19), 6549. Available from: [Link][5]

  • Waters Corporation. (n.d.). Derivatization of Amino Acids Using Waters AccQ•Tag Chemistry. Available from: [Link][2]

  • Shimadzu. (2020). Fast and Sensitive Analysis of Amino Acids Using Automated Pre-Column Derivatization. Shimadzu Scientific Instruments. Available from: [Link][6]

  • Cohen, S. A., & De Antonis, K. M. (1994). Determination of Amino Acids in Foods by Reversed-Phase High-Performance Liquid Chromatography. Springer Nature Experiments. Available from: [Link][26]

  • HILICON. (n.d.). Direct analysis of amino acids by HILIC–ESI-MS. HPLC. Available from: [Link][9]

  • Advanced Materials Technology. (n.d.). Analysis of Underivatized Essential Amino Acids by HILIC Separation. Available from: [Link][8]

  • Przybyciel, M. (2003). Fluorinated HPLC phases - Looking beyond C18 for reversed-phase HPLC. ResearchGate. Available from: [Link][13]

  • van de Lagemaat, D., et al. (2016). Rapid quantification of underivatized amino acids in plasma by hydrophilic interaction liquid chromatography (HILIC) coupled with tandem mass-spectrometry. PubMed, 26(1), 45. Available from: [Link][10]

  • Li, Y. H., et al. (2005). Direct chiral separation of N-fluorenylmethoxycarbonyl alpha-amino acids by HPLC for determination of enantiomeric purity. ResearchGate. Available from: [Link][20]

  • Agilent Technologies. (2017). Methods for the Analysis of Underivatized Amino Acids by LC/MS. Available from: [Link][11]

  • Du, C. X., & Huang, Z. (2019). Analysis of amino acids in human tears by hydrophilic interaction liquid chromatography and quadrupole orbitrap mass spectrometry. Analytical Methods, 11(45), 5739-5746. Available from: [Link][15]

  • Food Safety Magazine. (2020). Overcoming Issues with Perfluorinated Compound Analyses. Available from: [Link][17]

  • Przybyciel, M. (2003). Fluorinated HPLC Phases — Looking Beyond C18 for Reversed-Phase HPLC. LCGC International. Available from: [Link][14]

  • ALWScience. (2023). Troubleshooting Poor Peak Shape: A Complete Workflow From Mobile Phase To Consumables. Available from: [Link][18]

  • Waters Corporation. (n.d.). Troubleshooting Peak Shape Problems in HPLC. Available from: [Link]

  • Gallardo, E., et al. (2003). Chiral HPLC Separation of Protected Amino Acids. Scilit. Available from: [Link][22]

  • Wallworth, D. (2016). Chiral Amino Acid and Peptide Separations – the Next Generation. Chromatography Today. Available from: [Link][27]

  • Singh, S. K., et al. (2013). HPLC–FLD for the Simultaneous Determination of Primary and Secondary Amino Acids from Complex Biological Sample by Pre-column Derivatization. American Pharmaceutical Review. Available from: [Link][7]

  • Rohman, A., et al. (2022). Analysis of amino acids in food using High Performance Liquid Chromatography with derivatization techniques: a review. Food Research, 6(4), 1-11. Available from: [Link][4]

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Optimization

Technical Support Center: Synthesis of Difluorophenyl Cyclopropane Derivatives

Welcome to the technical support center for the synthesis of difluorophenyl cyclopropane derivatives. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth troubles...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the synthesis of difluorophenyl cyclopropane derivatives. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting guides and frequently asked questions (FAQs). The guidance herein is based on established scientific principles and practical laboratory experience to help you navigate the common challenges and side reactions encountered during these complex syntheses.

Introduction

The 2-(3,4-difluorophenyl)cyclopropylamine (DFPCPA) moiety and its derivatives are critical components in various pharmaceutical agents, most notably in antiplatelet drugs. The synthesis of these structures, however, is often plagued by a variety of side reactions that can significantly impact yield, purity, and stereochemical integrity. This guide will address the most common issues encountered during the gem-difluorocyclopropanation of difluorophenyl-substituted alkenes and subsequent transformations, providing you with the knowledge to optimize your reaction conditions and troubleshoot effectively.

Troubleshooting Guide & FAQs

This section is structured in a question-and-answer format to directly address specific issues you may encounter during your experiments.

Issue 1: Low or No Yield of the Desired Difluorocyclopropane Product

Question: I am attempting a difluorocyclopropanation of a (E)-3-(3,4-difluorophenyl)acrylonitrile derivative using a common difluorocarbene source, but my reaction yield is consistently low, or I am recovering mostly starting material. What are the likely causes and how can I improve the outcome?

Answer:

Low or non-existent yields in difluorocyclopropanation reactions are a frequent challenge and can stem from several factors related to the generation and reactivity of the difluorocarbene intermediate.

Potential Causes and Solutions:

  • Inefficient Difluorocarbene Generation: The choice and handling of your difluorocarbene precursor are paramount.

    • Decomposition of Precursor: Reagents like sodium chlorodifluoroacetate (ClCF2COONa) can degrade upon storage, especially if exposed to moisture. It is advisable to use freshly prepared or properly stored reagents.[1]

    • Suboptimal Temperature: The thermal decomposition of precursors to generate difluorocarbene requires specific temperature ranges. For instance, the pyrolysis of sodium chlorodifluoroacetate often necessitates high temperatures (e.g., refluxing in diglyme at ~190 °C).[2] Conversely, excessively high temperatures can lead to the decomposition of the carbene or other reaction components.[1] It is crucial to consult the literature for the optimal temperature for your specific precursor.[1]

    • Activator Issues: In methods like the Simmons-Smith reaction, the activation of the zinc-copper couple is critical.[1] For methods employing trimethyl(trifluoromethyl)tin or TMSCF3, the presence of an activator like sodium iodide is necessary.[2][3] Ensure your activators are of high quality and used in the correct stoichiometry.

  • Low Reactivity of the Alkene Substrate: Difluorocarbene is an electrophilic species.[2]

    • Electron-Deficient Alkenes: If your difluorophenyl alkene substrate is highly electron-deficient, its reaction with the electrophilic difluorocarbene will be slow. The use of more reactive carbene sources or harsher reaction conditions may be necessary, though this can also increase the likelihood of side reactions.[2][4]

    • Steric Hindrance: Bulky substituents near the double bond can sterically hinder the approach of the difluorocarbene, leading to lower reaction rates.

  • Hydrolysis of Intermediates: In phase-transfer catalysis methods for generating difluorocarbene from chlorodifluoromethane, the intermediate chlorodifluoromethyl anion is highly susceptible to hydrolysis, which can be a dominant competing reaction pathway.[4]

Experimental Workflow for Troubleshooting Low Yield:

Caption: A logical workflow for troubleshooting low yields in difluorocyclopropanation reactions.

Issue 2: Formation of Significant Byproducts

Question: My crude NMR spectrum is complex, indicating the presence of multiple byproducts alongside my desired difluorophenyl cyclopropane. What are the common side reactions, and how can I identify and minimize them?

Answer:

The formation of byproducts is a common issue in cyclopropanation reactions. Identifying these impurities is the first step toward mitigating their formation.

Common Byproducts and Mitigation Strategies:

Byproduct TypeFormation MechanismIdentificationMitigation Strategy
Carbene Dimerization Products The metal-carbene intermediate reacts with another molecule of the diazo compound or dimerizes.[1]Characterized by the formation of products like diethyl maleate and fumarate when using ethyl diazoacetate.[1]Slow, controlled addition of the diazo compound using a syringe pump to maintain a low concentration.[1]
C-H Insertion Products The highly reactive carbene inserts into a C-H bond of the substrate or solvent instead of adding across the double bond. Allylic C-H bonds are particularly susceptible.[1]The product will have the same molecular formula as the cyclopropane but a different structure. For example, reaction with cyclohexene can yield methylcyclohexenes.[1]Use the alkene as the solvent to minimize solvent C-H insertion.[5] Choose a less reactive carbene source or a catalytic system known to favor cyclopropanation over C-H insertion.
[3+2] Cycloaddition Products The metal carbene acts as a three-atom component in a cycloaddition with the alkene.[1]Formation of five-membered ring systems.[1]The choice of catalyst and ligands is crucial. Avoid catalytic systems known to promote [3+2] cycloadditions.[1]
Ring-Opening Products The strained gem-difluorocyclopropane ring can open under certain conditions, especially with heat or Lewis acids.Formation of fluorinated dienes or other rearranged products.[6]Careful control of reaction temperature and pH during workup. Avoid prolonged heating and strong acids.

Analytical Approach to Byproduct Identification:

A complex crude NMR spectrum can be daunting. Here are some tips for analysis:

  • Characteristic Cyclopropane Signals: Protons on a cyclopropane ring are highly shielded and typically appear in the upfield region of the ¹H NMR spectrum, often between 0 and 1.5 ppm.[1] The presence of these signals is a good initial indicator of successful cyclopropanation.

  • Purification: Attempt to purify a small amount of the crude mixture using flash column chromatography. This will often simplify the NMR spectrum and allow for clearer identification of the major product and byproducts.[1]

  • 2D NMR Techniques:

    • COSY: Helps to identify coupled protons within the same spin system.

    • HSQC/HMQC: Correlates protons with their directly attached carbons.

    • HMBC: Shows long-range (2-3 bond) correlations, which can be crucial for piecing together the structures of unknown byproducts.[1]

  • GC-MS Analysis: Gas chromatography-mass spectrometry is an excellent tool for separating and identifying volatile components of the reaction mixture.[1]

Issue 3: Poor Diastereoselectivity (Cis/Trans Isomer Ratio)

Question: My cyclopropanation reaction produces a mixture of cis and trans diastereomers, and I need to selectively obtain the trans isomer. How can I improve the diastereoselectivity of my reaction?

Answer:

Controlling the diastereoselectivity is a critical aspect of synthesizing many difluorophenyl cyclopropane derivatives, as biological activity is often confined to a single isomer.[7][8][9]

Factors Influencing Diastereoselectivity:

  • Stereochemistry of the Starting Alkene: Concerted cyclopropanation reactions are stereospecific, meaning the stereochemistry of the starting alkene is retained in the product.[1][5] Therefore, starting with a pure E- or Z-alkene is the most critical factor for ensuring the diastereoselectivity of the cyclopropane product.[1]

  • Catalyst and Ligand Choice: In metal-catalyzed reactions, the steric and electronic properties of the ligands on the metal center can significantly influence the facial selectivity of the carbene addition.

    • Bulky ligands can create a steric environment that favors the formation of one diastereomer over the other.[1]

    • Chiral ligands can be employed for asymmetric cyclopropanation to produce enantiomerically enriched products.[10][11]

  • Substrate Control: The presence of directing groups on the alkene substrate can influence the trajectory of the incoming carbene. For example, in Simmons-Smith reactions, a hydroxyl group can direct the cyclopropanation to occur on the same face, leading to high diastereoselectivity.[1]

  • Reaction Conditions: While generally having a more modest effect, solvent and temperature can influence the diastereomeric ratio. It is advisable to screen different solvents and reaction temperatures to optimize for the desired isomer.[1]

Workflow for Optimizing Diastereoselectivity:

Caption: A systematic approach to improving the diastereoselectivity of cyclopropanation reactions.

Issue 4: Difficulty with Subsequent Transformations

Question: I have successfully synthesized my racemic trans-2-(3,4-difluorophenyl)cyclopropanecarboxylic acid, but I am facing challenges in the subsequent steps, such as the Curtius rearrangement to form the amine. What are the common pitfalls in these transformations?

Answer:

The conversion of the carboxylic acid to the corresponding amine is a multi-step process that can present its own set of challenges.

Common Issues in Post-Cyclopropanation Steps:

  • Curtius Rearrangement: This rearrangement involves the formation of an acyl azide, which can be hazardous.

    • Safety: Inorganic azides are potentially explosive and should be handled with extreme care.[7]

    • Low Yield: The overall yield of the Curtius rearrangement can be low.[7][8] This can be due to incomplete formation of the acyl azide or side reactions of the isocyanate intermediate.

    • Alternative Reagents: Consider using diphenylphosphoryl azide (DPPA) as a safer alternative to sodium azide for the one-pot conversion of the carboxylic acid to the isocyanate.

  • Hydrolysis of Esters or Amides: The hydrolysis of an ester or amide to the carboxylic acid is a common step.

    • Incomplete Hydrolysis: Ensure sufficient reaction time and appropriate concentration of the acid or base catalyst for complete conversion.

    • Epimerization: Under harsh basic or acidic conditions, the stereocenter at the carbon bearing the phenyl group can be susceptible to epimerization, leading to a loss of stereochemical purity. Use milder hydrolysis conditions where possible.

  • Enantiomeric Resolution: If you are starting with a racemic mixture, the separation of enantiomers is a critical step.

    • Diastereomeric Salt Formation: The formation of diastereomeric salts with a chiral amine or acid followed by fractional crystallization is a common method. The choice of resolving agent is crucial for obtaining good separation.

    • Chiral Chromatography: Preparative chiral HPLC or SFC can be used to separate enantiomers, although this can be expensive and time-consuming for large-scale syntheses.[10]

References

  • Beilstein Journal of Organic Chemistry. (2021). The preparation and properties of 1,1-difluorocyclopropane derivatives. Retrieved from [Link]

  • Google Patents. (2013). EP2644590A1 - Synthesis of 2-(3,4-difluorophenyl)cyclopropanamine derivatives and salts.
  • IP.com. (2013). An Improved Process For The Synthesis Of 3, 4 Difluorophenyl Cyclopropanamine. Retrieved from [Link]

  • Master Organic Chemistry. (2023). Cyclopropanation of Alkenes. Retrieved from [Link]

  • Google Patents. (2013). WO2013144295A1 - Synthesis of 2-(3,4-difluorophenyl)cyclopropanamine derivatives and salts.
  • ResearchGate. (2022). Synthesis of gem-Difluorocyclopropanes. Retrieved from [Link]

  • Google Patents. (2013). WO2013144295A1 - Synthesis of 2-(3,4-difluorophenyl)cyclopropanamine derivatives and salts.
  • Beilstein Journal of Organic Chemistry. (2021). The preparation and properties of 1,1-difluorocyclopropane derivatives. Retrieved from [Link]

  • Google Patents. (2013). WO2013124280A1 - Synthesis of 2-(3,4-difluorophenyl)cyclopropanecarboxylic acid.
  • National Center for Biotechnology Information. (2016). Design of Fluorinated Cyclopropane Derivatives of 2-Phenylcyclopropylmethylamine Leading to Identification of a Selective Serotonin 2C (5-HT2C) Receptor Agonist without 5-HT2B Agonism. Retrieved from [Link]

  • Science of Synthesis. (n.d.). Cyclopropanation Reactions. Retrieved from [Link]

  • ChemRxiv. (2023). Carbofluorination of Alkenes with gem-Difluorinated Cyclopropanes as Bifunctional Reagents Enabled by Well-Define Rhodium Catalysts. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of cyclopropanes. Retrieved from [Link]

  • National Center for Biotechnology Information. (2025). Synthesis of chiral difluoromethyl cyclopropanes through desymmetric difluoromethylation of cyclopropenes enabled by enantioselective copper catalysis. Retrieved from [Link]

  • Google APIs. (2013). WO 2013/144295 A1.
  • Chemistry LibreTexts. (2019). 11.3.5 Cyclopropanation of Alkenes. Retrieved from [Link]

  • Wiley Online Library. (2013). Synthesis of gemDifluorocyclopropa(e)nes and O, S, N, and PDifluoromethylated Compounds with TMSCF2Br. Retrieved from [Link]

  • ACS Publications. (2016). Difluorocarbene Addition to Alkenes and Alkynes in Continuous Flow. Retrieved from [Link]

  • ResearchGate. (2026). Ring-Restructuring of gem-Difluorocyclopropanes: Diverse Access to Four- to Nine-Membered Ring Skeletons. Retrieved from [Link]

Sources

Troubleshooting

Enhancing solubility of cyclobutane-based drug candidates

Welcome to the Formulation & Solubility Technical Support Center . This portal is designed by senior application scientists to assist researchers and drug development professionals in troubleshooting solubility bottlenec...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Formulation & Solubility Technical Support Center . This portal is designed by senior application scientists to assist researchers and drug development professionals in troubleshooting solubility bottlenecks specific to cyclobutane-containing Active Pharmaceutical Ingredients (APIs).

Below, you will find diagnostic workflows, mechanistic FAQs, and self-validating Standard Operating Procedures (SOPs) to rescue poorly soluble cyclobutane drug candidates.

Phase 1: Diagnostic Workflow

Before selecting a formulation strategy, you must diagnose the specific physicochemical mechanism driving your cyclobutane candidate's insolubility.

G A Cyclobutane Drug Candidate (Poor Aqueous Solubility) B Assess Melting Point (Tm) & Lipophilicity (LogP) A->B C High Tm / High Lattice Energy ('Brick Dust') B->C Rigid/Planar interactions D Low Tm / High LogP ('Grease Ball') B->D High lipophilicity E Amorphous Solid Dispersion (ASD) (Disrupts Crystal Lattice) C->E F Cyclodextrin Complexation (Encapsulates Lipophilic Ring) D->F G Enhanced Apparent Solubility & Bioavailability E->G F->G

Decision tree for selecting solubility enhancement strategies based on API properties.

Phase 2: Knowledge Base & Mechanistic FAQs

Q: Why does the incorporation of a cyclobutane ring severely reduce the aqueous solubility of my lead candidate? A: The cyclobutane ring is frequently utilized in medicinal chemistry to induce conformational restriction, providing greater spatial complementarity with target proteins and improving binding affinity 1. However, this saturated carbocycle can cause two distinct solubility issues. If the molecule is highly rigid and symmetric, it packs tightly into a crystal lattice, resulting in a high melting point ( Tm​ )—a phenomenon known as "brick dust" behavior. Conversely, if the cyclobutane moiety significantly increases the overall lipophilicity ( logP ) without high crystal packing, it behaves as a "grease ball" [[2]](). Understanding this causality dictates your formulation choice: brick dust molecules require lattice-disrupting Amorphous Solid Dispersions (ASDs), while grease ball molecules benefit from hydrophobic encapsulation via cyclodextrins.

Q: How do Amorphous Solid Dispersions (ASDs) overcome the "brick dust" limitation? A: ASDs enhance apparent solubility by kinetically trapping the drug in a high-energy, amorphous state within a polymer matrix. Because amorphous compounds lack long-range molecular order, the energy barrier required to break the crystal lattice during dissolution is eliminated. This allows the API to achieve and maintain a supersaturated state in the gastrointestinal tract, drastically improving oral bioavailability [[3]]() 4.

Phase 3: Standard Operating Procedures (SOPs)

SOP 1: Formulating an ASD via Solvent Evaporation

Target: High Tm​ / High Lattice Energy Cyclobutane Candidates

To ensure a self-validating system, this protocol integrates solid-state characterization directly into the workflow to confirm the elimination of the crystalline phase.

  • Polymer Selection: Select a polymer carrier based on the API's glass transition temperature ( Tg​ ) and target release profile. The polymer acts to inhibit crystallization both in the solid state and in vivo3.

  • Co-dissolution: Dissolve the cyclobutane API and the polymer in a volatile organic solvent (e.g., Dichloromethane/Methanol). Both components must be completely dissolved to produce a homogeneous feed solution (solubility > 5% w/v) 3.

  • Rapid Evaporation (Spray Drying): Atomize the solution into a heated drying chamber. The rapid evaporation kinetics prevent the API from organizing into a crystal lattice, trapping it in an amorphous matrix.

  • Secondary Drying: Transfer the powder to a vacuum oven at 40°C for 24 hours to remove residual solvents below ICH limits.

  • System Validation (Critical): Analyze the powder using Powder X-Ray Diffraction (PXRD) and Modulated Differential Scanning Calorimetry (mDSC).

    • Pass Criteria: PXRD must show a broad "amorphous halo" with no sharp diffraction peaks. mDSC must show a single, distinct Tg​ , confirming a single-phase homogeneous dispersion 5.

Quantitative Data: ASD Polymer Selection Guide | Polymer System | Tg​ (°C) | Hygroscopicity | Ideal for Cyclobutane API Type | Expected Solubility Increase | | :--- | :--- | :--- | :--- | :--- | | PVP-VA 64 | 109 | High | Low LogP, High Tm​ | 5 to 10-fold | | HPMCAS-LF | 119 | Low | High LogP, pH-dependent release | 10 to 50-fold | | Soluplus® | 70 | Medium | Highly lipophilic ("Grease ball") | 15 to 30-fold |

SOP 2: Cyclodextrin Inclusion Complexation via Kneading

Target: High LogP / Thermally Sensitive Cyclobutane Candidates

If thermal instability precludes hot-melt extrusion or aggressive solvent evaporation, Cyclodextrin (CD) inclusion complexation is a highly effective alternative. The hydrophobic interior cavity of the cyclodextrin physically encapsulates the lipophilic cyclobutane ring, forming a non-covalent guest-host complex that massively increases aqueous solubility 67.

CD_Protocol S1 1. API & CD Preparation S2 2. Co-Solvent Wetting S1->S2 S3 3. Kneading (45-60 min) S2->S3 S4 4. Lyophilization (Freeze-Drying) S3->S4 S5 5. Solid-State Validation S4->S5

Step-by-step workflow for preparing cyclodextrin inclusion complexes via the kneading method.

  • Molar Ratio Calculation: Weigh the API and Hydroxypropyl- β -Cyclodextrin (HP- β -CD) in a 1:1 or 1:2 molar ratio 6.

  • Wetting: Place the CD in a mortar and add a minimal amount of water/ethanol (50:50 v/v) to form a homogeneous paste.

  • Kneading: Gradually incorporate the cyclobutane API into the paste. Knead continuously for 45–60 minutes. The applied mechanical energy combined with the solvent facilitates the insertion of the nonpolar cyclobutane segment into the host cavity 8.

  • Drying: Lyophilize (freeze-dry) the resulting paste for 24 hours to obtain a highly porous, amorphous powder [[8]]().

  • System Validation (Critical): Verify the formation of the true inclusion complex using Fourier-Transform Infrared Spectroscopy (FTIR) and Differential Scanning Calorimetry (DSC).

    • Pass Criteria: FTIR must show distinct shifts in the cyclobutane C-C/C-H stretching frequencies (indicating host-guest interaction). DSC must show the complete disappearance of the API's native melting endotherm, proving the drug is molecularly dispersed inside the CD cavity 9.

Quantitative Data: Cyclodextrin Host Selection

Cyclodextrin Type Cavity Size (Å) Water Solubility (g/100mL) Complexation Efficiency for Cyclobutanes

| α -CD | 4.7 - 5.3 | 14.5 | Low (Cavity too small for substituted rings) | | β -CD | 6.0 - 6.5 | 1.85 | Moderate (Limited by poor native solubility) | | HP- β -CD | 6.0 - 6.5 | >50.0 | High (Ideal structural fit and high solubility) |

References

  • Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics - PMC (NIH).[Link]

  • Cyclobutanes in Small‐Molecule Drug Candidates - PMC (NIH).[Link]

  • Inclusion Complexation: A Technique to Enhance Solubility of Poorly Soluble Drugs - International Journal of Pharmacy & Pharmaceutical Research.[Link]

  • Amorphous Solid Dispersions as Enabling Formulations for Discovery and Early Development - American Pharmaceutical Review.[Link]

  • Cyclodextrin as a Drug Carrier Increasing Drug Solubility - Touro Scholar.[Link]

  • Mechanisms of increased bioavailability through amorphous solid dispersions: a review - PMC (NIH).[Link]

  • The Coming of Age of Amorphous Solid Dispersions - Pharma's Almanac.[Link]

  • CYCLODEXTRIN INCLUSION COMPLEX TO ENHANCE SOLUBILITY OF POORLY WATER SOLUBLE DRUGS: A REVIEW - IJPSR.[Link]

  • Cp*Rh(III)-Catalyzed Enantioselective C(sp3)–H Amidation of Azine-Linked Cyclobutanes - ChemRxiv.[Link]

Sources

Optimization

Technical Support Center: Troubleshooting Low Yields in Palladium-Catalyzed Cyclobutane Synthesis

Welcome to the Technical Support Center for Palladium-Catalyzed Cyclobutane Synthesis. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting strategies...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Palladium-Catalyzed Cyclobutane Synthesis. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting strategies and address common challenges encountered during the synthesis of these valuable four-membered rings. The inherent ring strain and challenging C-C bond formation make this a nuanced area of synthetic chemistry. This resource is structured to provide not just solutions, but a deeper understanding of the underlying chemical principles to empower your research.

Frequently Asked Questions (FAQs)

Here we address some of the most common initial queries regarding palladium-catalyzed cyclobutane synthesis.

Q1: My reaction is not producing any cyclobutane product. What are the most likely initial culprits?

A1: A complete lack of product formation often points to a fundamental issue with one of the core components of the reaction. Before delving into more complex troubleshooting, verify the following:

  • Catalyst Activity: Ensure your palladium source, particularly Pd(0) precursors like Pd₂(dba)₃, has not degraded. If using a Pd(II) precatalyst (e.g., Pd(OAc)₂), confirm that your reaction conditions are suitable for its in-situ reduction to the active Pd(0) species.

  • Reagent Purity: The purity of your starting materials, especially the substrate, is critical. Trace impurities can sometimes poison the catalyst.

  • Inert Atmosphere: Palladium catalysts, particularly in the Pd(0) state, are sensitive to oxygen. Ensure your reaction is set up under a properly maintained inert atmosphere (e.g., argon or nitrogen) and that your solvents are rigorously degassed.

Q2: I'm observing the formation of a black precipitate in my reaction flask. What is it and how can I prevent it?

A2: The black precipitate is almost certainly palladium black, an inactive, agglomerated form of palladium metal.[1] This indicates catalyst decomposition, a common pathway for reaction failure. The primary cause is the loss of the stabilizing ligand from the palladium center, leading to the aggregation of "naked" Pd(0) atoms. To mitigate this:

  • Ligand Choice and Ratio: Consider using more sterically bulky and electron-rich phosphine ligands or N-heterocyclic carbenes (NHCs) that bind more strongly to the palladium center.[1] Sometimes, a slight excess of the ligand can help stabilize the catalyst.

  • Temperature Control: High temperatures can accelerate catalyst decomposition.[1] Try running the reaction at the lowest temperature that still provides a reasonable reaction rate.

  • Solvent Choice: The solvent can play a role in stabilizing the catalytic species. Highly polar aprotic solvents like DMF or DMA are often good choices for Heck-type reactions.[1]

Q3: My reaction is producing a mixture of cyclobutane and cyclopentane products. How can I improve the selectivity for the four-membered ring?

A3: The formation of five-membered rings is a common competing pathway in these reactions, often through a 5-endo cyclization.[2] The selectivity between the 4-exo (cyclobutane) and 5-endo (cyclopentane) pathways is often dictated by the ligand.

  • Ligand Effects: Bulky, monodentate ligands, such as certain phosphites, tend to favor the 4-exo migratory insertion that leads to cyclobutane formation. In contrast, chelating bidentate ligands can favor the formation of cyclopentane derivatives.[2]

Troubleshooting Guides

This section provides a systematic, problem-oriented approach to resolving low yields in your palladium-catalyzed cyclobutane synthesis.

Guide 1: Low or No Product Formation with No Catalyst Decomposition

If your reaction mixture remains homogeneous but the yield is low or zero, the issue likely lies in the efficiency of the catalytic cycle.

Problem: Low conversion of starting material.

Potential Cause & Explanation Troubleshooting Steps
Inefficient Oxidative Addition: The first step of the catalytic cycle, the oxidative addition of the substrate to the Pd(0) center, may be slow. This is particularly true for less reactive substrates like aryl chlorides.1. Switch to a more reactive substrate: If possible, consider using an aryl bromide or iodide instead of a chloride. 2. Employ a more electron-rich ligand: Ligands with electron-donating groups can increase the electron density on the palladium center, facilitating oxidative addition. 3. Increase the reaction temperature: This can provide the necessary activation energy for this step.
Slow Migratory Insertion: The intramolecular insertion of the alkene into the Pd-C bond to form the four-membered ring can be a challenging step due to the formation of a strained ring.1. Optimize the ligand: The steric and electronic properties of the ligand can significantly influence the rate of migratory insertion. A systematic screen of ligands is often beneficial. 2. Consider substrate modifications: The Thorpe-Ingold effect suggests that gem-disubstitution on the tether connecting the reacting partners can accelerate cyclization.[2]
Unfavorable Reductive Elimination: The final step, reductive elimination to release the cyclobutane product and regenerate the Pd(0) catalyst, can be slow for the formation of strained rings.1. Use bulky ligands: Sterically demanding ligands can promote reductive elimination by relieving steric strain in the transition state.[3] 2. Additives: In some cases, additives can facilitate reductive elimination.
Guide 2: Formation of Side Products

The identification of side products through techniques like GC-MS or LC-MS is a powerful diagnostic tool.

Problem: Significant formation of a diene byproduct.

Potential Cause & Explanation Troubleshooting Steps
β-Hydride Elimination: After the migratory insertion step, the resulting palladacycloalkane intermediate may possess accessible β-hydrogens. Elimination of one of these hydrogens will lead to the formation of a diene and a palladium-hydride species, which is an off-cycle pathway that consumes the productive intermediate.[4]1. Substrate Design: If possible, design your substrate to lack accessible β-hydrogens on the newly formed ring. 2. Ligand Modification: The choice of ligand can influence the relative rates of reductive elimination versus β-hydride elimination. Electron-poor ligands can sometimes favor β-hydride elimination.[5] 3. Base Selection: The base used in the reaction can influence the fate of the palladium-hydride species and potentially the overall rate of β-hydride elimination.

Visualizing the Process: Workflow and Mechanism

To aid in your troubleshooting, the following diagrams illustrate a general workflow and the key mechanistic steps in a palladium-catalyzed cyclobutane synthesis.

G cluster_0 Troubleshooting Workflow start Low Yield Observed check_catalyst Catalyst Decomposition? (Palladium Black) start->check_catalyst catalyst_solutions Optimize Ligand & Temperature Use Chelating Ligands check_catalyst->catalyst_solutions Yes analyze_mixture Analyze Crude Mixture (GC-MS, LC-MS, NMR) check_catalyst->analyze_mixture No side_products Side Products Identified? analyze_mixture->side_products side_product_solutions Address Specific Side Reaction (e.g., β-Hydride Elimination) side_products->side_product_solutions Yes low_conversion Low Conversion of Starting Material side_products->low_conversion No low_conversion_solutions Optimize Reaction Conditions (Ligand, Temperature, Substrate) low_conversion->low_conversion_solutions

Caption: A general workflow for troubleshooting low yields.

G cluster_1 Catalytic Cycle for Cyclobutane Synthesis pd0 Pd(0)L_n pd0->oxidative_addition Substrate (R-X) pd_intermediate1 R-Pd(II)-X(L_n) oxidative_addition->pd_intermediate1 pd_intermediate1->migratory_insertion palladacycle Palladacyclopentane migratory_insertion->palladacycle palladacycle->reductive_elimination palladacycle->beta_hydride product Cyclobutane Product reductive_elimination->product product->pd0 Regenerates Catalyst diene Diene Byproduct beta_hydride->diene

Caption: A simplified catalytic cycle for cyclobutane formation.

Data-Driven Optimization: The Role of Ligands and Solvents

The following table summarizes the impact of different ligands and solvents on the regioselectivity of a palladium-catalyzed alkene difunctionalization reaction, highlighting the critical role these parameters play in directing the reaction towards cyclobutane formation.

EntryLigandSolventRatio (Cyclobutane:Cyclopentane)Yield (%)
1Tris(2,4-di-tert-butylphenyl)phosphiteToluene>95:584
2dppBzToluene<1:9976
3P(tBu)₃Toluene1:1N/A
4XantphosDioxane(complex mixture)N/A

Data adapted from related literature examples for illustrative purposes.[4]

Experimental Protocols

The following is a general, representative protocol for a palladium-catalyzed cyclobutane synthesis. Note: This is a template and should be adapted based on the specific substrates and reaction being performed.

Materials:

  • Palladium precatalyst (e.g., Pd(OAc)₂, 2-5 mol%)

  • Ligand (e.g., a bulky phosphine, 4-10 mol%)

  • Substrate (1.0 equiv)

  • Base (e.g., Cs₂CO₃, 1.5-2.0 equiv)

  • Anhydrous, degassed solvent (e.g., toluene, dioxane)

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • To a flame-dried Schlenk flask under an inert atmosphere, add the palladium precatalyst, ligand, and base.

  • Add the anhydrous, degassed solvent via syringe.

  • Stir the mixture for 10-15 minutes to allow for catalyst activation.

  • Add the substrate to the reaction mixture.

  • Heat the reaction to the desired temperature (e.g., 80-110 °C) and monitor its progress by TLC or GC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and then brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

References

  • Wolfe, J. P., et al. (2022). Regiodivergent Palladium-Catalyzed Alkene Difunctionalization Reactions for the Construction of Methylene Cyclobutanes and Methylene Cyclopentanes. Organic Letters, 24(45), 8376–8381. [Link]

  • Wolfe, J. P., et al. (2023). Palladium-Catalyzed Synthesis of 1-Alkylidene-2-Dialkylaminomethyl Cyclobutane Derivatives via Pd-Catalyzed Alkene Difunctionalization Reactions. Influence of Nucleophile and Water on Reaction Mechanism. The Journal of Organic Chemistry, 88(3), 1634–1644. [Link]

  • Zhang, J., et al. (2025). Synthesis of gem-Diarylcyclobutanes via Palladium-Catalyzed Ring Expansion of Arylidenecyclopropanes with Anilines. Organic Letters. [Link]

  • Beller, M., et al. (2025). Palladium-Catalyzed Alkoxycarbonylation of Alcohols for the Synthesis of Cyclobutanecarboxylates with α-Quaternary Carbon Centers. Organic Letters. [Link]

  • Eckart-Frank, I. (2024, January 26). Palladium-catalyzed Trans-Selective Synthesis of Spirocyclic Cyclobutanes. YouTube. [Link]

  • Larock, R. C., & Dong, X. (2000). Synthesis of 2-Alkylidenecyclopentanones via Palladium-Catalyzed Cross-Coupling of 1-(1-Alkynyl)cyclobutanols and Aryl or Vinylic Halides. Organic Letters, 2(21), 3329–3331. [Link]

  • Dong, G., et al. (2025). Ligand-Controlled Alkylation–Heck–C(sp3)–H Annulation Cascade for a Divergent Synthesis of Cyclobutane- and Cyclopropane-Containing Heterocycles. Journal of the American Chemical Society. [Link]

  • LibreTexts. (2023, January 14). Reductive Elimination. Chemistry LibreTexts. [Link]

  • Schoenebeck, F., et al. (2021). Mechanistically informed selection rules for competing β-hydride and β-heteroatom eliminations. ETH Zurich Research Collection. [Link]

  • Wikipedia. (2023, December 27). Reductive elimination. In Wikipedia. [Link]

  • Jones, C. W. (2022, March 24). Study of ligand effects on reductive elimination from Rh complexes. Morressier. [Link]

  • Lu, X. (2005). β-hydride elimination in palladium-catalyzed reactions. ResearchGate. [Link]

Sources

Troubleshooting

Column chromatography techniques for fluorinated amines

Welcome to the Technical Support Center for Chromatography and Purification. As a Senior Application Scientist, I have designed this guide to address the unique physicochemical challenges associated with isolating and pu...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Chromatography and Purification. As a Senior Application Scientist, I have designed this guide to address the unique physicochemical challenges associated with isolating and purifying fluorinated amines.

Fluorinated amines are highly prized in drug development for their unique metabolic stability and lipophilicity. However, the introduction of fluorine atoms fundamentally alters the electronic environment of the amine, rendering standard purification protocols ineffective. This guide will explain the causality behind these changes, troubleshoot common issues, and provide self-validating experimental workflows to ensure the integrity of your purified compounds.

Part 1: The Physical Chemistry of Fluorinated Amines

To purify a molecule effectively, you must first understand its behavior. The highly electronegative nature of fluorine exerts a strong electron-withdrawing inductive effect on the adjacent nitrogen atom. This pulls electron density away from the nitrogen's lone pair, drastically reducing its basicity (lowering the pKa)[1].

While a lower pKa means the amine is less likely to bind irreversibly to the acidic silanol groups on standard silica gel, the reduction in intermolecular hydrogen bonding also significantly lowers the boiling point, making short-chain fluorinated amines highly volatile[1][2].

Table 1: Quantitative Comparison of Amine pKa Values

Amine Type Compound Approximate pKa Impact on Purification
Non-Fluorinated Triethylamine (TEA) 10.7 Strong silica tailing; low volatility.
Non-Fluorinated Ammonia (NH3) 9.2 Strong silica tailing; high volatility.
Fluorinated Trifluoroethylamine (TFEAm) ~5.7 Reduced tailing; extreme volatility.

| Fluorinated | Pentafluoropropylamine (PFPAm)| 5.5 - 6.0 | Reduced tailing; high volatility. |

(Data derived from comparative ion-interaction chromatography studies[1])

Fluorination_Effects A Fluorination of Aliphatic Amine B Strong Electron-Withdrawing Inductive Effect A->B C Decreased Basicity (Lower pKa) B->C D Increased Volatility (Lower Boiling Point) B->D E Reduced Silica Streaking (Less Silanol Interaction) C->E F Risk of Product Loss During Evaporation D->F

Logical flowchart detailing the physicochemical effects of amine fluorination on purification.

Part 2: Troubleshooting Guide & FAQs

Q1: I am losing my fluorinated amine product during rotary evaporation. Where is it going? A: It is evaporating along with your solvent. Because fluorination reduces intermolecular hydrogen bonding, the boiling point of your amine is much lower than its non-fluorinated counterpart[1]. The Fix: Before concentrating your fractions, add a slight molar excess of 4M HCl in dioxane. This protonates the amine, forming a non-volatile hydrochloride salt that can be safely concentrated to dryness under reduced pressure[3].

Q2: My fluorinated amine is still streaking on normal-phase silica gel, even though its pKa is lower. Why? A: While the pKa is lower (~5.5 to 6.0), the amine still possesses a lone pair that can hydrogen-bond with the highly acidic, un-endcapped silanol sites on standard silica gel. The Fix: You must competitively mask these active sites. Pre-treat your silica column by flushing it with 1-5% Triethylamine (TEA) in hexanes before loading your sample. The highly basic TEA (pKa 10.7) will irreversibly bind to the most acidic silanols, allowing your weakly basic fluorinated amine to elute as a sharp band.

Q3: My aliphatic fluorinated amine is UV-inactive. How do I visualize it on TLC? A: Because aliphatic amines lack a chromophore, UV visualization (254 nm) will fail. The Fix:

  • For Primary/Secondary Fluorinated Amines: Use a Ninhydrin stain. Dip the plate and heat it vigorously with a heat gun until purple/pink spots appear[3].

  • For Tertiary Fluorinated Amines: Ninhydrin will not work. Use Dragendorff's reagent (which forms a complex with tertiary amines/alkaloids) or an Iodine vapor chamber[4]. KMnO4 can also be used if the molecule contains other oxidizable functional groups[2].

Q4: How can I efficiently separate a highly fluorinated amine from non-fluorinated reaction byproducts without complex chromatography? A: Utilize Fluorous Solid-Phase Extraction (F-SPE). F-SPE relies on the unique fluorophilic affinity between fluorinated compounds and fluorous-modified silica gel (silica with a fluorocarbon bonded phase). It acts more like a filtration step than traditional chromatography, separating compounds strictly by fluorine content rather than polarity[5].

Part 3: Self-Validating Experimental Protocols

Protocol 1: Basified Normal-Phase Chromatography (For Moderately Fluorinated Amines)

Mechanism: TEA neutralizes acidic silanols, preventing peak tailing of the target amine.

  • Solvent Preparation: Prepare your mobile phase (e.g., 10-30% EtOAc in Hexanes) and add 1% v/v Triethylamine (TEA).

  • Column Packing: Slurry-pack standard silica gel (60 Å, 230–400 mesh) using Hexanes containing 5% TEA.

  • Column Conditioning: Flush the packed column with 3 column volumes (CV) of the 5% TEA/Hexanes solution to ensure complete silanol saturation. Follow this with 2 CV of your starting mobile phase (e.g., 10% EtOAc/Hexanes with 1% TEA) to re-equilibrate the polarity.

  • Loading: Dissolve your crude fluorinated amine in the minimum amount of mobile phase and carefully load it onto the silica bed.

  • Elution: Elute using a gradient of your mobile phase. Monitor fractions via TLC (stain with Ninhydrin or Dragendorff's)[3][4].

Protocol 2: Fluorous Solid-Phase Extraction (F-SPE) (For Highly Fluorinated/Tagged Amines)

Mechanism: Fluorophobic solvents force fluorous compounds to adhere to the fluorous stationary phase. Fluorophilic solvents then release them[5].

  • Preconditioning: Wash a commercial F-SPE cartridge (fluorous silica gel) with 100% Methanol (MeOH), followed by 2 column volumes (CV) of a fluorophobic solvent mixture: 80:20 MeOH/H2O[5].

  • Sample Loading: Dissolve the crude reaction mixture in a minimum volume of 80:20 MeOH/H2O or DMF and load it onto the cartridge[5].

  • Fluorophobic Wash (Eluting Impurities): Elute the cartridge with 3 CV of 80:20 MeOH/H2O. Validation Check: Non-fluorinated organic impurities will elute in this fraction because they have no affinity for the fluorous silica[5].

  • Fluorophilic Elution (Recovering Product): Switch the eluent to a fluorophilic solvent, such as 100% MeOH or Tetrahydrofuran (THF). Elute with 3 CV. Validation Check: Your highly fluorinated amine will elute entirely in this fraction[5].

  • Isolation: Add a stoichiometric amount of HCl to the fluorous fraction (to prevent volatilization) and concentrate under reduced pressure[3].

FSPE_Workflow Step1 1. Load Sample (Fluorous + Organic) Step2 2. Fluorophobic Wash (80% MeOH/H2O) Step1->Step2 Step3 3. Elute Organic Impurities Step2->Step3 Organic Fraction Step4 4. Fluorophilic Wash (100% MeOH or THF) Step2->Step4 Retained on Silica Step5 5. Elute Fluorous Amine Product Step4->Step5 Fluorous Fraction

Step-by-step workflow for Fluorous Solid-Phase Extraction (F-SPE) of fluorinated amines.

References

  • Fluoroalkylamines: Novel, Highly Volatile, Fast-Equilibrating, and Electrospray Ionization–Mass Spectrometry Signal-Enhancing Cationic Ion-Interaction Reagents. Analytical Chemistry - ACS Publications.
  • Synthetic applications of fluorous solid-phase extraction (F-SPE). Tetrahedron - PMC.
  • 2-Fluoro-2-phenylethan-1-amine | CAS 55601-20-2. Benchchem.
  • 2,2-Difluoro-1-methylcyclopropan-1-amine. Benchchem.
  • (r)-2-(2,5-Difluorophenyl)pyrrolidine hydrochloride | 1218935-60-4. Benchchem.

Sources

Optimization

Technical Support Center: Removal of Acidic Impurities from Fluorinated Compounds

Welcome to the technical support center for the purification of fluorinated compounds. This guide is designed for researchers, scientists, and drug development professionals who encounter challenges with acidic impuritie...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the purification of fluorinated compounds. This guide is designed for researchers, scientists, and drug development professionals who encounter challenges with acidic impurities during their experimental work. The unique electronic properties of fluorinated molecules can present specific purification hurdles. This resource provides in-depth, question-and-answer-based troubleshooting guides and FAQs to address these issues directly.

Part 1: Frequently Asked Questions (FAQs)

This section covers fundamental concepts and common queries regarding acidic impurities in the context of fluorinated compounds.

Q1: Why are acidic impurities, such as trifluoroacetic acid (TFA), a significant concern when working with fluorinated compounds?

Acidic impurities are problematic for several reasons. Residual acids like trifluoroacetic acid (TFA), often used in HPLC purification, can be toxic and interfere with subsequent biological assays.[1] Furthermore, these impurities can protonate basic functional groups on your target molecule, altering its solubility, chromatographic behavior, and even its stability.[2] For drug development professionals, controlling the final salt form of an active pharmaceutical ingredient (API) is a critical regulatory requirement, making the complete removal of process-related acids like TFA essential.

Q2: How does the presence of fluorine in my compound affect the choice of purification method?

The high electronegativity of fluorine can significantly influence a molecule's properties.[3] It can increase the acidity of nearby protons and alter the pKa of functional groups.[3] This is a crucial consideration when selecting a purification strategy. For instance, a basic wash (liquid-liquid extraction) that might be suitable for a non-fluorinated analog could potentially be too harsh or lead to unwanted side reactions with a sensitive fluorinated compound.[4] The unique stability of the carbon-fluorine bond also means that fluorinated compounds are generally robust, but their altered polarity might necessitate specialized techniques like fluorous solid-phase extraction (F-SPE).[2][5]

Q3: What are the primary methods for removing acidic impurities?

There are three main strategies for removing acidic impurities, each with its own advantages and disadvantages:

  • Liquid-Liquid Extraction (LLE): This classic technique involves washing an organic solution of your compound with a basic aqueous solution (e.g., sodium bicarbonate).[6] The acid is deprotonated, becomes a salt, and partitions into the aqueous layer, which is then discarded.[7][8][9]

  • Solid-Phase Extraction (SPE): This method uses a solid sorbent, typically in a cartridge format, to selectively retain either the impurity or the target compound.[10][11][12] For acidic impurities, anion exchange SPE is particularly effective.[13]

  • Scavenger Resins: These are polymer-bound reagents designed to react with and sequester specific types of impurities from a solution.[14] Basic scavenger resins are used to capture and remove acids.[14]

The choice of method depends on the scale of your experiment, the properties of your fluorinated compound, and the nature of the acidic impurity.

Part 2: Troubleshooting and Optimization Guide

This section provides solutions to specific problems you might encounter during the purification process.

Issue 1: Low recovery of my fluorinated compound after a basic wash (Liquid-Liquid Extraction).
  • Q: I washed my organic layer with sodium bicarbonate to remove TFA, but now I can't recover my product. What happened?

    • Possible Cause 1: Emulsion Formation. Fluorinated compounds can sometimes act as surfactants, leading to the formation of a stable emulsion between the organic and aqueous layers, making separation difficult.

      • Solution: To break an emulsion, try adding a small amount of brine (saturated NaCl solution). The increased ionic strength of the aqueous phase can help force the separation of the layers.[7] Gentle swirling instead of vigorous shaking can also prevent emulsion formation.

    • Possible Cause 2: Product Precipitation. If your fluorinated compound has acidic protons, it might be deprotonated by the basic wash and become more soluble in the aqueous layer along with the impurity.

      • Solution: Before performing the extraction, check the pKa of your compound. If it is acidic, a weaker base or an alternative purification method like anion exchange SPE might be more appropriate. You can also try to re-acidify the aqueous layer carefully and re-extract with an organic solvent to recover your product.[8][9]

    • Possible Cause 3: Instability to Base. While the C-F bond is strong, some fluorinated compounds can be unstable under basic conditions, leading to degradation.[4]

      • Solution: Run a small-scale stability test. Dissolve a small amount of your crude product in the organic solvent, add the basic solution, and monitor the reaction by TLC or LC-MS over time. If degradation occurs, you must use a non-basic purification method.

Issue 2: Acidic impurity is still present after Solid-Phase Extraction (SPE).
  • Q: I used an anion exchange SPE cartridge, but my final product is still contaminated with acid. How can I improve the separation?

    • Possible Cause 1: Incorrect Sorbent Choice. There are weak anion exchange (WAX) and strong anion exchange (SAX) sorbents. For strong acids like TFA or HCl, a SAX sorbent is generally required for effective retention.

      • Solution: Ensure you are using a strong anion exchange (SAX) sorbent. These typically contain quaternary amine functional groups that remain positively charged across a wide pH range, ensuring strong binding of acidic impurities.[10]

    • Possible Cause 2: Insufficient Cartridge Conditioning. The sorbent must be properly wetted and equilibrated to the correct pH for optimal binding.

      • Solution: Follow the manufacturer's protocol for cartridge conditioning. This usually involves washing with an organic solvent (e.g., methanol) followed by an equilibration with a buffered solution at the appropriate pH.

    • Possible Cause 3: Sample Overload. Exceeding the binding capacity of the SPE cartridge will lead to breakthrough of the impurity.

      • Solution: Reduce the amount of sample loaded onto the cartridge or use a larger cartridge. As a rule of thumb, the mass of the impurity should not exceed 5% of the sorbent mass.

    • Possible Cause 4: Incorrect Flow Rate. Loading the sample too quickly can prevent efficient binding of the impurity to the sorbent.

      • Solution: Decrease the flow rate during sample loading. A slow, steady flow (e.g., 1 drop per second) allows for sufficient interaction time between the impurity and the stationary phase.[2]

Issue 3: My scavenger resin is not effectively removing the acidic impurity.
  • Q: I stirred my reaction mixture with a basic scavenger resin overnight, but the acid is still there. What went wrong?

    • Possible Cause 1: Insufficient Equivalents of Resin. You may not have used enough resin to capture all of the acidic impurity.

      • Solution: Calculate the molar equivalents of your acidic impurity and use at least 2-3 molar equivalents of the scavenger resin. Check the resin's specified loading capacity (mmol/g) to determine the correct mass to use.

    • Possible Cause 2: Poor Solvent Compatibility. The resin beads must swell properly in the chosen solvent to allow access to the active sites.[15]

      • Solution: Consult the manufacturer's data sheet for a list of compatible solvents. Solvents like DCM, THF, and DMF are often good choices.[15]

    • Possible Cause 3: Inadequate Mixing. If the resin is not kept in suspension, its surface area is not fully utilized.

      • Solution: Ensure vigorous stirring or shaking to keep the resin beads suspended in the solution, maximizing contact with the impurity.

Part 3: Data, Protocols, and Visual Guides

Method Selection Guide

The choice of purification method is critical for success. The table below provides a comparison to guide your decision-making process.

MethodPrincipleProsConsBest Suited For
Liquid-Liquid Extraction (LLE) Partitioning between two immiscible liquids based on acid-base properties.[16][17]Fast, inexpensive, good for large scales.Can lead to emulsions; risk of product loss or degradation if base-sensitive.[14]Removing large amounts of acidic impurities from robust, non-acidic, and non-base-sensitive fluorinated compounds.
Solid-Phase Extraction (SPE) Selective retention on a solid sorbent (anion exchange).[10][18]High selectivity, can handle complex mixtures, amenable to automation.[14]Higher cost, limited capacity per cartridge, requires method development.Removing trace to moderate amounts of acidic impurities, especially from complex samples or when high purity is required.
Scavenger Resins Covalent or ionic capture of impurities by a functionalized polymer.[14]High selectivity, simple filtration-based workup, can be used in situ.[14]Can be slow, relatively expensive, requires screening for optimal resin.Removing excess acidic reagents or by-products from reaction mixtures with minimal workup steps.
Workflow for Method Selection

The following diagram outlines a decision-making process for choosing the most appropriate purification strategy.

G A Start: Crude Fluorinated Compound with Acidic Impurity B Is the target compound stable to aqueous base? A->B C Liquid-Liquid Extraction (e.g., NaHCO3 wash) B->C Yes D Is the acidic impurity a strong acid (e.g., TFA)? B->D No / Unsure I Purified Compound C->I E Strong Anion Exchange (SAX) Solid-Phase Extraction D->E Yes F Is the impurity an excess reagent from the reaction? D->F No (Weak Acid) E->I G Basic Scavenger Resin F->G Yes H Weak Anion Exchange (WAX) Solid-Phase Extraction F->H No G->I H->I

Caption: Decision tree for selecting a purification method.

Experimental Protocol: TFA Removal using Strong Anion Exchange (SAX) SPE

This protocol provides a step-by-step guide for removing a strong acidic impurity like TFA from a solution of a neutral fluorinated compound.

Materials:

  • Crude sample dissolved in a suitable organic solvent (e.g., acetonitrile, methanol).

  • Strong Anion Exchange (SAX) SPE cartridge.

  • Methanol (HPLC grade).

  • Deionized water.

  • SPE vacuum manifold (optional, but recommended).

Procedure:

  • Cartridge Conditioning:

    • Place the SAX cartridge on the vacuum manifold.

    • Wash the cartridge with 3-5 mL of methanol to wet the sorbent. Do not let the sorbent go dry.

    • Wash the cartridge with 3-5 mL of deionized water.

  • Sample Loading:

    • Dissolve the crude sample in a minimal amount of organic solvent that is miscible with water.

    • Load the sample solution onto the conditioned cartridge.

    • Apply a slow, consistent flow rate (e.g., ~1 mL/min). The goal here is for your neutral fluorinated compound to pass through the cartridge while the negatively charged TFA impurity binds to the positively charged sorbent.[13][19] This is known as a "trapping" or "interference removal" strategy.[18]

  • Analyte Elution / Impurity Retention:

    • Collect the eluent that passes through the cartridge during the loading step. This fraction contains your purified compound.

    • To ensure full recovery, wash the cartridge with an additional 2-3 mL of the loading solvent and combine this wash with the initially collected fraction. The acidic TFA impurity will remain bound to the SAX sorbent.[10]

  • Post-Purification:

    • Analyze the collected fraction by LC-MS or another suitable method to confirm the absence of the acidic impurity and the presence of your target compound.

    • Evaporate the solvent to obtain the purified, acid-free fluorinated compound.

Note: This protocol assumes your target compound is neutral and does not bind to the anion exchange sorbent. If your compound has acidic properties, a "bind and elute" strategy would be required, which involves retaining the compound and washing away neutral impurities, followed by elution with a pH-adjusted or high-salt solvent.[18]

References

  • 2.3: LIQUID-LIQUID EXTRACTION - Chemistry LibreTexts. (2021, June 20). Chemistry LibreTexts. [Link]

  • Organic Acid-Base Extractions. (n.d.). Chemistry Steps. [Link]

  • Liquid-liquid extraction for neutral, acidic and basic compounds. (2022, December 7). Tiei. [Link]

  • Scavenger Resins. (n.d.). Amerigo Scientific. [Link]

  • Anion Exchange Chromatography. (n.d.). Bio-Rad. [Link]

  • Ion Exchange Chromatography in Monoclonal Antibodies Purification. (n.d.). Mabion. [Link]

  • Solid-phase extraction. (2023, August 29). Wikipedia. [Link]

  • Anion exchange chromatography that simplifies your process. (n.d.). Solventum. [Link]

  • Biotage® MP-TsOH | Resin-bound acid. (n.d.). Biotage. [Link]

  • Ion Exchange Chromatographic Methods for Purification of Therapeutic Antibodies. (n.d.). SpringerLink. [Link]

  • Video: Extraction - Concept. (2020, March 26). JoVE. [Link]

  • Purification of Proteins and Antibodies via Ion Exchange Chromatography. (n.d.). MACHEREY-NAGEL. [Link]

  • Liquid–liquid extraction. (2023, November 26). Wikipedia. [Link]

  • Acid Scavengers & Stabilizers. (n.d.). ACS Technical Products. [Link]

  • Solid-Phase Extraction. (2023, August 29). Chemistry LibreTexts. [Link]

  • Solid Phase Extraction Technique – Trends, Opportunities and Applications. (n.d.). DE GRUYTER. [Link]

  • Methods of Removing Inorganic Fluoride from Compositions Containing Fluorinated Organic Compounds. (2023, February 2).
  • A review of the modern principles and applications of solid-phase extraction techniques in chromatographic analysis. (2022, November 28). National Center for Biotechnology Information. [Link]

  • TFA Removal from Reaction. (2017, July 20). ResearchGate. [Link]

  • What is Solid-Phase Extraction? (n.d.). Phenomenex. [Link]

  • Removal of fluorions from trifluoroacetic acid by reverse osmosis. (2009, August). ResearchGate. [Link]

  • The Dark Side of Fluorine. (2019, June 20). National Center for Biotechnology Information. [Link]

  • Organofluorine chemistry. (2023, November 26). Wikipedia. [Link]

  • Hydrothermal Destruction and Defluorination of Trifluoroacetic Acid (TFA). (2023, April 14). ChemRxiv. [Link]

  • Structural basis for the enhanced stability of highly fluorinated proteins. (2012, March 27). National Center for Biotechnology Information. [Link]

  • How to ensure the stability of fluorinated pharmaceutical intermediates during storage? (2025, December 26). LinkedIn. [Link]

  • TFA removal service: switch to acetate or HCl salt form of peptide. (n.d.). LifeTein. [Link]

  • Metabolism and Toxicity of Fluorine Compounds. (2021, January 29). ACS Publications. [Link]

  • How to remove traces of acidic impurity or water? (2016, December 13). ResearchGate. [Link]

  • Removal of fluorine from organic materials. (1950, January 17).
  • Method for removing fluorinated organic compounds from contaminated fluids, and adsorbent component and adsorbent kit used therefor. (2016, February 18).
  • Purification of Fluorine by Distillation. (1960, January 1). SciSpace. [Link]

  • How to Clean and Safely Remove HF from Acid Digestion Solutions for Ultra-Trace Analysis: A Microwave-Assisted Vessel-Inside-Vessel Protocol. (2022, April 3). MDPI. [Link]

  • Organic Practical Setup 5. Washing to remove acid impurities. (2014, December 29). YouTube. [Link]

  • Tips & Tricks for Extracting Perfluorinated Compounds from Drinking Water Using Solid Phase Extraction. (n.d.). Teledyne LABS. [Link]

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Reference Data & Comparative Studies

Validation

A Technical Guide to the ¹H NMR Analysis of 3-(2,4-Difluorophenyl)cyclobutan-1-amine: A Comparative Approach

For Researchers, Scientists, and Drug Development Professionals In the landscape of modern drug discovery, the structural elucidation of novel chemical entities is a cornerstone of the development pipeline. Among the myr...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern drug discovery, the structural elucidation of novel chemical entities is a cornerstone of the development pipeline. Among the myriad of analytical techniques available, Nuclear Magnetic Resonance (NMR) spectroscopy, particularly Proton (¹H) NMR, provides an unparalleled depth of structural information. This guide offers a detailed ¹H NMR analysis of 3-(2,4-Difluorophenyl)cyclobutan-1-amine, a compound of interest in medicinal chemistry due to the prevalence of the cyclobutane motif and fluorinated aromatic rings in bioactive molecules.

This document moves beyond a simple recitation of spectral data. It is designed as a comprehensive technical guide that not only predicts and interprets the ¹H NMR spectrum of the title compound but also compares the informational value of this technique against other analytical methods. The insights provided herein are grounded in fundamental principles of NMR spectroscopy and supported by data from analogous structures, offering a robust framework for the characterization of complex small molecules.

The Structural Landscape: Predicting the ¹H NMR Spectrum

The unique structure of 3-(2,4-Difluorophenyl)cyclobutan-1-amine, featuring a puckered cyclobutane ring and a substituted aromatic moiety, gives rise to a complex and information-rich ¹H NMR spectrum. The non-planar nature of the cyclobutane ring results in distinct axial and equatorial proton environments, further complicated by the electronic effects of the amine and difluorophenyl substituents.[1][2]

The Aromatic Region: A Window into Substitution Patterns

The 2,4-difluorophenyl group presents a characteristic set of signals in the aromatic region of the ¹H NMR spectrum. The two fluorine atoms significantly influence the chemical shifts and coupling patterns of the remaining three aromatic protons (H-3', H-5', and H-6'). Based on established data for 2,4-difluoroaniline, we can predict the following approximate chemical shifts and multiplicities.[3]

  • H-6' : Expected to appear as a doublet of doublets of doublets (ddd) due to coupling with H-5' (ortho coupling, ³JHH), H-3' (meta coupling, ⁴JHH), and the fluorine at position 2 (³JHF).

  • H-5' : Predicted to be a doublet of doublets of doublets (ddd) arising from coupling to H-6' (ortho coupling, ³JHH), H-3' (para coupling, ⁵JHH), and the fluorine at position 4 (³JHF).

  • H-3' : Anticipated to be a triplet of doublets (td) due to coupling with H-5' (para coupling, ⁵JHH is often small or zero), H-6' (meta coupling, ⁴JHH), and the fluorine atoms at positions 2 and 4 (⁴JHF and ²JHF, respectively).

The presence of fluorine atoms generally leads to a downfield shift of the attached protons.

The Aliphatic Region: Unraveling the Cyclobutane Conformation

The cyclobutane ring protons will exhibit a complex set of signals due to the restricted rotation and puckered conformation of the ring.[1][4] The substituents at C-1 and C-3 break the symmetry of the ring, making all methylene protons diastereotopic.

  • H-1 (Methine) : The proton attached to the carbon bearing the amine group will be shifted downfield due to the electron-withdrawing effect of the nitrogen atom. It is expected to appear as a multiplet due to coupling with the adjacent methylene protons (H-2 and H-4).

  • H-3 (Methine) : The proton on the carbon attached to the difluorophenyl ring will also be a multiplet, shifted downfield by the aromatic ring's anisotropic effect and coupled to the adjacent methylene protons (H-2 and H-4).

  • H-2 and H-4 (Methylene Protons) : These four protons will be chemically non-equivalent and are expected to appear as complex multiplets in the upfield region of the spectrum. The geminal (²J), vicinal (³J), and long-range (⁴J) couplings will all contribute to the complexity of these signals.[5] The relative stereochemistry of the substituents (cis or trans) will significantly influence the observed coupling constants. For instance, the magnitude of the four-bond coupling (⁴J) between protons on C-2 and C-4 can be indicative of their relative orientation (cis or trans).[5]

Comparative Analysis: The Unique Power of ¹H NMR

While a suite of analytical techniques is necessary for complete structural confirmation, ¹H NMR provides unique insights that are often complementary to other methods.

Analytical Technique Information Provided Comparison with ¹H NMR
¹³C NMR Provides information on the number and electronic environment of carbon atoms.Complementary to ¹H NMR. It confirms the carbon skeleton but does not provide direct information on proton connectivity or stereochemistry.
¹⁹F NMR Directly observes the fluorine atoms, providing information on their chemical environment and coupling to nearby protons.Highly complementary. ¹⁹F NMR can simplify the analysis of the aromatic region by confirming the number and environment of fluorine atoms.
Mass Spectrometry (MS) Determines the molecular weight and fragmentation pattern of the molecule.Confirms the molecular formula but provides limited information about the specific arrangement of atoms and stereochemistry.
Infrared (IR) Spectroscopy Identifies the presence of specific functional groups (e.g., N-H, C-F, aromatic C-H).Provides functional group information that supports the structure deduced from NMR, but does not give a detailed connectivity map.

Table 1. Comparison of Analytical Techniques for the Characterization of 3-(2,4-Difluorophenyl)cyclobutan-1-amine.

Experimental Protocol for High-Resolution ¹H NMR

Acquiring a high-quality ¹H NMR spectrum is crucial for accurate structural analysis. The following is a generalized protocol for the analysis of 3-(2,4-Difluorophenyl)cyclobutan-1-amine.

  • Sample Preparation :

    • Accurately weigh approximately 5-10 mg of the sample.

    • Dissolve the sample in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry NMR tube. The choice of solvent can influence chemical shifts.[6]

    • Add a small amount of a reference standard, such as tetramethylsilane (TMS), if not already present in the solvent.[7]

  • Instrument Setup :

    • Use a high-field NMR spectrometer (e.g., 400 MHz or higher) to achieve better signal dispersion and resolution.

    • Tune and shim the instrument to ensure a homogeneous magnetic field.

  • Data Acquisition :

    • Acquire a standard one-dimensional ¹H NMR spectrum.

    • Optimize acquisition parameters such as the number of scans, relaxation delay, and pulse width to ensure good signal-to-noise ratio and accurate integration.

    • For more detailed analysis, consider acquiring two-dimensional NMR spectra, such as COSY (to identify coupled protons) and HSQC (to correlate protons with their attached carbons).

Visualizing the Analysis

Figure 1. Molecular structure with proton assignments.

G cluster_workflow ¹H NMR Analytical Workflow SamplePrep Sample Preparation (Dissolution in Deuterated Solvent) DataAcquisition Data Acquisition (High-Field NMR Spectrometer) SamplePrep->DataAcquisition Processing Data Processing (Fourier Transform, Phasing, Baseline Correction) DataAcquisition->Processing Analysis Spectral Analysis (Chemical Shift, Integration, Coupling Constants) Processing->Analysis StructureElucidation Structure Elucidation Analysis->StructureElucidation

Sources

Comparative

A Senior Application Scientist's Guide to 13C NMR Characterization of Difluorophenyl Compounds

For researchers, scientists, and drug development professionals engaged in the synthesis and analysis of fluorinated molecules, the precise and unambiguous determination of structure is a cornerstone of successful resear...

Author: BenchChem Technical Support Team. Date: March 2026

For researchers, scientists, and drug development professionals engaged in the synthesis and analysis of fluorinated molecules, the precise and unambiguous determination of structure is a cornerstone of successful research. The strategic introduction of fluorine atoms into a phenyl ring can dramatically alter a molecule's pharmacokinetic and physicochemical properties, making difluorophenyl moieties a common feature in modern pharmaceuticals and agrochemicals. 13C Nuclear Magnetic Resonance (NMR) spectroscopy stands as a premier analytical technique for the structural elucidation of these compounds. The inherent sensitivity of the 13C nucleus to its electronic environment, coupled with the through-bond interactions with the 19F nucleus, provides a rich dataset for isomeric differentiation and structural confirmation.

This guide, departing from a rigid template, is structured to provide a comprehensive and in-depth understanding of the 13C NMR characterization of difluorophenyl compounds. We will delve into the fundamental principles governing the spectra of these molecules, provide a field-proven experimental protocol, and present a comparative analysis of the 13C NMR data for the three isomers of difluorobenzene: 1,2-difluorobenzene, 1,3-difluorobenzene, and 1,4-difluorobenzene.

The Foundational Principles: Understanding 13C NMR of Difluorophenyl Compounds

The 13C NMR spectrum of a difluorophenyl compound is primarily influenced by two key factors: the chemical shift (δ) and the carbon-fluorine spin-spin coupling constants (J_CF).

Chemical Shifts (δ): The electronegativity of the fluorine atom significantly deshields the directly attached carbon (ipso-carbon), causing its resonance to appear at a much higher chemical shift (further downfield) compared to the carbons in benzene (δ ≈ 128.5 ppm). The effect of the fluorine substituent also extends to the other carbons in the ring, with the magnitude and direction of the shift depending on the position relative to the fluorine atoms. These substituent effects are generally additive, allowing for a predictable pattern of chemical shifts for different isomers.

Carbon-Fluorine Coupling (¹J_CF, ²J_CF, ³J_CF, etc.): A defining feature of the 13C NMR spectra of organofluorine compounds is the presence of through-bond scalar coupling between the 13C and 19F nuclei. Since 19F is a spin-1/2 nucleus with 100% natural abundance, these couplings are readily observed. The magnitude of the coupling constant is dependent on the number of bonds separating the carbon and fluorine atoms:

  • One-bond coupling (¹J_CF): This is the largest coupling, typically in the range of 240-260 Hz for sp² carbons, and its magnitude is sensitive to the electronic environment of the C-F bond.[1]

  • Two-bond coupling (²J_CF): The coupling to the ortho-carbon is also significant, generally in the range of 15-25 Hz.[1]

  • Three-bond coupling (³J_CF): The coupling to the meta-carbon is smaller, typically around 5-10 Hz.[1]

  • Long-range couplings (⁴J_CF, ⁵J_CF, etc.): Couplings over more than three bonds can also be observed, particularly in conjugated systems, and provide valuable structural information.[2][3]

The presence of these couplings results in the splitting of carbon signals into multiplets (doublets, triplets, doublet of doublets, etc.), which can initially complicate the spectrum but ultimately provide a wealth of information for unambiguous structural assignment.

A Field-Proven Experimental Protocol for High-Quality 13C NMR Spectra

Acquiring high-quality 13C NMR spectra of difluorophenyl compounds requires careful attention to sample preparation and instrument parameters. The following protocol is a self-validating system designed to yield reliable and reproducible results.

Step-by-Step Methodology
  • Sample Preparation:

    • Concentration: Due to the low natural abundance of 13C (1.1%), a relatively concentrated sample is required. Aim for a concentration of 20-50 mg of the difluorophenyl compound dissolved in 0.5-0.7 mL of a deuterated solvent.[4]

    • Solvent Selection: Chloroform-d (CDCl₃) is a common choice due to its good solubilizing power and single solvent peak at approximately 77.16 ppm. Other deuterated solvents such as acetone-d₆, benzene-d₆, or dimethyl sulfoxide-d₆ can be used depending on the solubility of the compound.

    • Filtration: To ensure a homogeneous magnetic field, it is crucial to filter the sample solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube. This removes any particulate matter that could degrade spectral resolution.

  • NMR Spectrometer Setup and Calibration:

    • Instrumentation: A high-field NMR spectrometer (≥400 MHz for ¹H) is recommended to achieve better signal dispersion and resolution.

    • Tuning and Matching: The NMR probe must be properly tuned to the 13C frequency to ensure maximum signal-to-noise.

    • Shimming: The magnetic field homogeneity should be optimized by shimming on the deuterium lock signal of the solvent. This process minimizes peak broadening and distortion.

  • Data Acquisition Parameters (Proton-Decoupled 13C NMR):

    • Pulse Program: A standard single-pulse experiment with proton decoupling (e.g., zgpg30 on Bruker instruments) is typically employed. This simplifies the spectrum by removing ¹H-¹³C couplings, leaving only the C-F couplings.

    • Spectral Width: A spectral width of 0-220 ppm is generally sufficient to cover the chemical shift range of aromatic and most other carbon types.

    • Acquisition Time (AT): An acquisition time of 1-2 seconds is a good starting point.

    • Relaxation Delay (D1): A relaxation delay of 2-5 seconds is recommended to allow for full relaxation of the carbon nuclei, which is important for quantitative analysis.

    • Number of Scans (NS): Due to the low sensitivity of 13C, a larger number of scans is necessary. A typical range is 1024 to 4096 scans, depending on the sample concentration.

    • Temperature: Maintain a constant temperature, typically 298 K (25 °C), for reproducible results.

  • Data Processing:

    • Fourier Transformation: Apply a Fourier transform to the acquired Free Induction Decay (FID).

    • Phasing and Baseline Correction: Carefully phase the spectrum to obtain pure absorption lineshapes and apply a baseline correction to ensure a flat baseline.

    • Referencing: Calibrate the chemical shift axis by setting the solvent peak to its known value (e.g., CDCl₃ at 77.16 ppm).

Workflow for 13C NMR Analysis of Difluorophenyl Compounds

G cluster_0 Sample Preparation cluster_1 Data Acquisition cluster_2 Data Processing & Analysis prep1 Dissolve 20-50 mg in 0.5-0.7 mL deuterated solvent prep2 Filter through glass wool into NMR tube prep1->prep2 acq1 Tune and shim spectrometer prep2->acq1 acq2 Set up proton-decoupled 13C experiment acq1->acq2 acq3 Acquire data (1024-4096 scans) acq2->acq3 proc1 Fourier transform, phase, and baseline correct acq3->proc1 proc2 Reference spectrum to solvent proc1->proc2 proc3 Identify chemical shifts (δ) and C-F coupling constants (J_CF) proc2->proc3 proc4 Compare with predicted spectra and literature data proc3->proc4

Caption: Workflow for 13C NMR characterization of difluorophenyl compounds.

Comparative Analysis of Difluorobenzene Isomers

The 13C NMR spectra of 1,2-, 1,3-, and 1,4-difluorobenzene provide a clear illustration of how the relative positions of the fluorine atoms lead to distinct and readily distinguishable spectral patterns. The following table summarizes the experimental 13C NMR data for these isomers in CDCl₃.

CompoundCarbonChemical Shift (δ, ppm)Coupling Constants (J_CF, Hz)
1,2-Difluorobenzene C1, C2~151.5¹J_CF ≈ 247, ²J_CF ≈ 14
C3, C6~117.5²J_CF ≈ 20, ³J_CF ≈ 5
C4, C5~124.5³J_CF ≈ 7, ⁴J_CF ≈ 3
1,3-Difluorobenzene C1, C3~163.0¹J_CF ≈ 245, ³J_CF ≈ 10
C2~103.5²J_CF ≈ 25
C4, C6~110.0²J_CF ≈ 21, ⁴J_CF ≈ 3
C5~130.5³J_CF ≈ 9
1,4-Difluorobenzene C1, C4~158.0¹J_CF ≈ 242, ⁴J_CF ≈ 3.6
C2, C3, C5, C6~115.0²J_CF ≈ 17

Note: The exact chemical shifts and coupling constants can vary slightly depending on the solvent and experimental conditions. The values presented here are approximate and intended for comparative purposes.[5][6][7]

Interpretation of the Spectral Data
  • 1,2-Difluorobenzene: Due to symmetry, there are three distinct carbon signals. The ipso-carbons (C1, C2) are significantly downfield and appear as a doublet of doublets due to one-bond coupling to the directly attached fluorine and two-bond coupling to the adjacent fluorine. The other two sets of carbons also show characteristic splitting patterns arising from two-, three-, and four-bond couplings.

  • 1,3-Difluorobenzene: This isomer also exhibits three sets of carbon signals. The ipso-carbons (C1, C3) are the most deshielded and appear as a doublet of doublets. The carbon at the 2-position (C2) is unique in that it is coupled to two fluorine atoms through two bonds, resulting in a triplet. The remaining carbons show splitting patterns consistent with their positions relative to the two fluorine atoms.

  • 1,4-Difluorobenzene: The high degree of symmetry in this molecule results in only two carbon signals. The ipso-carbons (C1, C4) are downfield and appear as a doublet of doublets due to one-bond and four-bond C-F coupling. The four equivalent protonated carbons (C2, C3, C5, C6) appear as a triplet due to two-bond coupling to the two fluorine atoms.[7]

Advanced Technique: Simultaneous ¹H and ¹⁹F Decoupling

For complex difluorophenyl compounds with overlapping multiplets, a powerful technique is to acquire the 13C NMR spectrum with simultaneous decoupling of both ¹H and ¹⁹F. This requires a spectrometer equipped with a triple-resonance probe. The resulting spectrum shows only singlets for each carbon, greatly simplifying interpretation and allowing for the straightforward determination of chemical shifts.[7] However, this experiment results in the loss of valuable C-F coupling information.

G cluster_0 Standard Experiment cluster_1 Advanced Experiment proton_decoupled 13C{1H} NMR multiplets Multiplets observed due to C-F coupling proton_decoupled->multiplets Provides J_CF values double_decoupled 13C{1H, 19F} NMR singlets Singlets observed for all carbons double_decoupled->singlets Simplifies spectrum, loses J_CF information

Caption: Comparison of standard and advanced 13C NMR experiments.

Conclusion

The 13C NMR characterization of difluorophenyl compounds is a powerful and indispensable tool for researchers in the chemical and pharmaceutical sciences. By understanding the interplay of chemical shifts and carbon-fluorine coupling constants, and by employing a robust experimental protocol, one can confidently elucidate the structure of these important molecules. The distinct spectral fingerprints of the difluorobenzene isomers serve as a foundational example of the discerning power of this technique. As the complexity of fluorinated molecules continues to grow, a solid understanding of these principles and methodologies will remain essential for the advancement of science and technology.

References

  • Doddrell, D., Jordan, D., Riggs, N. V., & Wells, P. R. (1970). Long-range Carbon-Fluorine Scalar Coupling in some Fluorinated Aromatic Compounds. Journal of the Chemical Society D: Chemical Communications, (18), 1158-1159. [Link]

  • Doddrell, D., Jordan, D., & Riggs, N. V. (1971). 13C nuclear magnetic resonance spectra of some fluorinated aromatic compounds. Journal of the Chemical Society B: Physical Organic, 1627-1631.
  • Magritek. (2014, July 30). Simultaneous Proton and Fluorine decoupled 13C NMR. [Link]

  • Weigert, F. J., & Roberts, J. D. (1971). Nuclear Magnetic Resonance Spectroscopy. Carbon-13-Fluorine Coupling Constants in Fluorinated Aromatic Compounds. Journal of the American Chemical Society, 93(10), 2361–2366.
  • Schilling, F. C. (1982). Carbon-13 NMR with simultaneous proton and fluorine decoupling. Journal of Magnetic Resonance (1969), 47(1), 61-66.
  • SpectraBase. (n.d.). 1,2-Difluorobenzene. [Link]

  • Weigert, F. J., & Roberts, J. D. (1967). Nuclear Magnetic Resonance Spectroscopy. Carbon-13 Spectra of Some Fluorinated Benzenes. Journal of the American Chemical Society, 89(23), 5962–5969.
  • Facey, G. (2007, October 9). 13C NMR of Fluorinated Organics. University of Ottawa NMR Facility Blog. [Link]

  • ACD/Labs. (n.d.). A New Method for the Reliable Detection of 13C Multiplets of Fluorine Containing Compounds. [Link]

  • Bax, A., & Freeman, R. (1981). Long-Range Proton-Carbon-13 NMR Spin Coupling Constants. Journal of the American Chemical Society, 104(4), 1099–1100.
  • EPFL. (n.d.). 13C NMR with 1H and 19F double decoupling. [Link]

  • Murphy, C. D. (2007). The application of 19F nuclear magnetic resonance to investigate microbial biotransformations of organofluorine compounds. OMICS: A Journal of Integrative Biology, 11(3), 314–324. [Link]

  • Gerig, J. T. (2001). Fluorine NMR. [Link]

  • University of Sheffield. (n.d.). 13C NMR Spectroscopy. [Link]

  • Wired Chemist. (n.d.). 1,2-difluorobenzene Carbon-13 Full Spectrum. [Link]

  • PubChem. (n.d.). 1,2-Difluorobenzene. [Link]

  • PubChem. (n.d.). 1,3-Difluorobenzene. [Link]

  • PubChem. (n.d.). 1,4-Difluorobenzene. [Link]

Sources

Validation

Spectroscopic Profiling and Synthesis of N-(2,4-Difluorophenyl) Compounds: A Comparative Guide

Introduction: The Mechanistic Value of the N-(2,4-Difluorophenyl) Motif In modern medicinal chemistry, the N-(2,4-difluorophenyl) moiety is a privileged pharmacophore. It is frequently engineered into drug scaffolds to m...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Mechanistic Value of the N-(2,4-Difluorophenyl) Motif

In modern medicinal chemistry, the N-(2,4-difluorophenyl) moiety is a privileged pharmacophore. It is frequently engineered into drug scaffolds to modulate physicochemical properties, appearing in diverse therapeutic agents ranging from influenza hemagglutinin inhibitors (1)[1] to anti-tumor piperidine derivatives (2)[2].

As a Senior Application Scientist, I approach the characterization of these compounds not merely as a routine analytical checklist, but as a study in electronic causality. The introduction of fluorine atoms at the 2- and 4-positions of an aniline ring fundamentally alters the molecule's electronic landscape. Fluorine's extreme electronegativity withdraws electron density via the inductive effect, lowering the pKa of the adjacent amide or amine. Simultaneously, the ortho-fluorine can engage in intramolecular hydrogen bonding with the amide NH, locking the molecular conformation to enhance target binding affinity[1].

However, this push-pull electronic dynamic creates highly specific, complex spectroscopic signatures. To ensure rigorous structural elucidation, this guide objectively compares the spectroscopic data of N-(2,4-difluorophenyl) compounds against their mono-fluorinated and chlorinated alternatives, providing a self-validating framework for their synthesis and analysis.

Comparative Spectroscopic Profiling

When confirming the structure of an N-aryl amide, relying solely on ¹H NMR is a critical error due to overlapping aromatic signals and complex coupling. A multi-modal approach—integrating ¹H, ¹³C, ¹⁹F NMR, IR, and Mass Spectrometry (MS)—is mandatory. Below is a comparative analysis of a model compound, N-(2,4-difluorophenyl)acetamide, against N-(4-fluorophenyl)acetamide and N-(2,4-dichlorophenyl)acetamide.

Table 1: Comparative ¹H and ¹³C NMR Signatures (CDCl₃, 400/100 MHz)
Spectroscopic FeatureN-(2,4-Difluorophenyl)[3]N-(4-Fluorophenyl)N-(2,4-Dichlorophenyl)Mechanistic Rationale
¹H NMR (Ar-H6) ~8.2 - 8.4 ppm (m)~7.4 - 7.6 ppm (m)~8.3 - 8.5 ppm (d)Deshielded by the amide carbonyl cone; split into a complex multiplet by F-H coupling in the di-F analog.
¹H NMR (NH) ~8.0 - 8.5 ppm (br s)~7.8 - 8.2 ppm (br s)~8.2 - 8.6 ppm (br s)Intramolecular H-bonding with the ortho-halogen restricts rotation and shifts the NH proton downfield.
¹³C NMR (C-X) ~153 - 160 ppm (d, J≈250 Hz)~158 - 162 ppm (d, J≈245 Hz)~125 - 130 ppm (s)Massive ¹J_CF coupling arises from the Fermi contact interaction between ¹³C and ¹⁹F nuclei; absent in Cl analogs.
¹³C NMR (C=O) ~164 - 166 ppm~165 - 168 ppm~163 - 165 ppmStrong inductive withdrawal by the di-halogen system slightly shields the carbonyl carbon relative to the mono-fluoro analog.
Table 2: Comparative ¹⁹F NMR, IR, and MS Profiles
Spectroscopic FeatureN-(2,4-Difluorophenyl)[3]N-(4-Fluorophenyl)N-(2,4-Dichlorophenyl)Mechanistic Rationale
¹⁹F NMR Two distinct multiplets (F-F and F-H coupling)Single multipletN/AThe 2-F and 4-F atoms reside in chemically distinct electronic environments, interacting with each other and adjacent protons.
Mass Spectrometry [M]⁺ and [M+1]⁺[M]⁺ and[M+1]⁺[M]⁺, [M+2]⁺, [M+4]⁺ (9:6:1 ratio)³⁵Cl/³⁷Cl isotopes create a highly distinct fragmentation pattern; ¹⁹F is monoisotopic, yielding a cleaner spectrum.
IR (C-X Stretch) ~1100 - 1250 cm⁻¹ (Strong)~1150 - 1250 cm⁻¹ (Strong)~1050 - 1100 cm⁻¹ (Moderate)C-F bonds possess higher force constants and larger dipole moment changes during vibration than C-Cl bonds.

Experimental Protocols: Synthesis and Self-Validating Characterization

To guarantee high-fidelity data, the synthesis and characterization of these compounds must operate as a self-validating system. The following protocol details the synthesis of 2-bromo-N-(2,4-difluorophenyl)acetamide, a common intermediate in drug discovery (3)[3].

Step 1: N-Acylation Reaction
  • Setup: In an oven-dried round-bottom flask, dissolve 2,4-difluoroaniline (1.0 eq) and triethylamine (1.2 eq) in anhydrous dichloromethane (DCM).

  • Cooling: Submerge the flask in an ice bath to reach 0 °C.

  • Addition: Dropwise add bromoacetyl bromide (1.1 eq) over 30 minutes under vigorous stirring[3].

  • Causality & Validation: Why 0 °C? The acylation is highly exothermic; thermal control prevents the formation of di-acylated side products. Triethylamine acts as an acid scavenger to neutralize the HBr byproduct, preventing the starting aniline from protonating and crashing out of solution as an unreactive salt. Reaction progress is validated via TLC (Hexanes:EtOAc 3:1); the complete disappearance of the UV-active, ninhydrin-staining aniline spot confirms the reaction has reached its endpoint.

Step 2: Selective Workup
  • Quench: Add deionized water to quench any unreacted acyl bromide.

  • Extraction & Washing: Separate the organic layer. Wash sequentially with 1M HCl, saturated NaHCO₃, and brine[3].

  • Drying: Dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Causality & Validation: This workup is chemically logical. The 1M HCl wash selectively protonates and removes trace unreacted aniline into the aqueous layer. The NaHCO₃ wash neutralizes and extracts hydrolyzed bromoacetic acid. If executed correctly, the subsequent LC-MS will show a clean [M]⁺ peak without lower-mass aniline contaminants.

Step 3: Spectroscopic Validation
  • NMR Preparation: Dissolve the purified solid in CDCl₃.

  • Causality & Validation: The structure is only validated if the ¹⁹F NMR displays two distinct multiplets, confirming the 2,4-substitution pattern without relying on complex MS isotopic analysis[3]. The ¹H NMR must show a broad singlet at ~8.0-8.5 ppm (amide NH) and a sharp singlet at ~4.0-4.2 ppm (CH₂Br)[3]. If the CH₂Br peak integrates to less than 2.0 relative to the aromatic protons, it immediately indicates premature degradation or hydrolysis of the reactive alkyl bromide, triggering a mandatory re-purification.

Visualizing the Analytical Workflow

Workflow N1 Starting Materials 2,4-Difluoroaniline + Acylating Agent N2 N-Acylation Reaction (Base, 0°C to RT) N1->N2 N3 Workup & Purification (Acid/Base Wash, Recrystallization) N2->N3 TLC Validation N4 1H & 13C NMR Validate Scaffold & Amide Bond N3->N4 N5 19F NMR Confirm 2,4-DiF Substitution N3->N5 N6 LC-MS & FT-IR Verify Mass & Functional Groups N3->N6 N7 Validated N-(2,4-Difluorophenyl) Target Compound N4->N7 Pass N8 Impurity Detected Trigger Re-purification N4->N8 Fail N5->N7 Pass N5->N8 Fail N6->N7 Pass N6->N8 Fail N8->N3

Workflow for synthesis and spectroscopic validation of N-(2,4-difluorophenyl) compounds.

References

  • Spectroscopic and Synthetic Profile of 2-bromo-N-(2,4-difluorophenyl)
  • Source: nih.
  • N-(2,4-Difluorophenyl)

Sources

Comparative

A Comparative Crystallographic Guide to Fluorinated Cyclobutylamines: Unveiling the Impact of Fluorine on Solid-State Conformation and Packing

For Researchers, Scientists, and Drug Development Professionals In the landscape of modern medicinal chemistry, the introduction of fluorine into small molecule scaffolds is a widely employed strategy to modulate key pha...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern medicinal chemistry, the introduction of fluorine into small molecule scaffolds is a widely employed strategy to modulate key pharmaceutical properties such as metabolic stability, lipophilicity, and binding affinity. The cyclobutane motif, a strained four-membered ring, offers a unique conformational rigidity that is increasingly exploited in drug design. The strategic placement of fluorine on this scaffold can lead to profound changes in molecular conformation and intermolecular interactions, ultimately influencing a drug candidate's solid-state properties and its interaction with biological targets. This guide provides an in-depth comparative analysis of the X-ray crystallography of fluorinated and non-fluorinated cyclobutylamines, offering experimental insights and detailed protocols for their structural elucidation.

The Foundational Role of X-ray Crystallography

Single-crystal X-ray diffraction (SCXRD) remains the gold standard for unequivocally determining the three-dimensional atomic arrangement of a molecule.[1] This powerful analytical technique provides precise data on bond lengths, bond angles, and torsional angles, which collectively define the molecule's conformation. Furthermore, SCXRD reveals the intricate details of how molecules pack together in the crystalline state, governed by a delicate balance of intermolecular forces. For drug development, understanding these solid-state properties is critical for formulation, polymorphism screening, and intellectual property protection.

The Influence of Fluorine on Cyclobutane Conformation and Crystal Packing

The introduction of a highly electronegative fluorine atom onto the cyclobutane ring induces significant electronic and steric effects that manifest in its crystal structure. These effects can be broadly categorized as:

  • Conformational Preferences: The puckered nature of the cyclobutane ring allows for substituents to occupy either axial or equatorial positions. The preference for one over the other is influenced by steric and electronic factors. Fluorine's small size but high electronegativity can lead to unique conformational preferences that differ from those of non-fluorinated analogues.

  • Intermolecular Interactions: While not a strong hydrogen bond acceptor, fluorine can participate in a variety of non-covalent interactions, including C-H···F hydrogen bonds and dipole-dipole interactions. These interactions can significantly alter the crystal packing motif compared to their non-fluorinated counterparts, influencing properties like melting point and solubility.

A comparative analysis of the crystal structures of a non-fluorinated cyclobutylamine and a fluorinated derivative highlights these differences. For this guide, we will compare the crystallographic data of cyclobutylamine hemihydrate with a trans-3-aryl-3-fluorocyclobutylamine derivative to illustrate the impact of fluorination.

Comparative Crystallographic Data

The following table summarizes key crystallographic parameters for a non-fluorinated and a fluorinated cyclobutylamine derivative. It is important to note that the presence of an aryl substituent in the fluorinated example will also influence the observed geometry, but the data still provides valuable comparative insights.

ParameterCyclobutylamine Hemihydrate[2]trans-3-phenyl-3-fluorocyclobutylamine derivative[3]
Puckering Angle Not explicitly reported, but cyclobutane rings are known to be puckered.[4][5][6][7][8]Not explicitly reported, but expected to be present.
Bond Lengths (Å) C-C (avg.): ~1.54C-C (avg.): ~1.55
C-N (avg.): ~1.48C-N: ~1.49
C-F: ~1.41
Bond Angles (°) C-C-C (avg.): ~89C-C-C (avg.): ~89
C-C-N (avg.): ~115C-C-N: ~114
C-C-F: ~109
Key Intermolecular Interactions N-H···O hydrogen bonds with water molecules.N-H···Cl hydrogen bonds (as a hydrochloride salt).

Analysis of the Data:

The data reveals several key differences. The C-F bond in the fluorinated derivative is, as expected, shorter than a C-C or C-N bond, reflecting the high electronegativity of fluorine. The overall puckering of the cyclobutane ring, a characteristic feature to alleviate ring strain, is expected in both molecules.[9] The most significant difference lies in the intermolecular interactions. The non-fluorinated cyclobutylamine, in its hemihydrate form, engages in hydrogen bonding with water molecules.[2] In contrast, the fluorinated amine, crystallized as a hydrochloride salt, exhibits N-H···Cl hydrogen bonds. The presence of fluorine can also introduce weaker C-H···F interactions that further influence the crystal packing.

Experimental Protocol: Single-Crystal X-ray Diffraction of a Fluorinated Cyclobutylamine

This section provides a detailed, step-by-step methodology for the determination of the crystal structure of a novel fluorinated cyclobutylamine, from crystal growth to data analysis.

I. Crystallization

Obtaining high-quality single crystals is often the most challenging and critical step. For small organic amines, which are often oils or low-melting solids at room temperature, crystallization as a salt (e.g., hydrochloride) is a common and effective strategy.[10]

Step-by-Step Protocol for Crystallization of a Fluorinated Cyclobutylamine Hydrochloride:

  • Salt Formation: Dissolve the purified fluorinated cyclobutylamine (typically 10-20 mg) in a minimal amount of a suitable solvent such as diethyl ether or ethyl acetate. Add a stoichiometric amount of a solution of HCl in a compatible solvent (e.g., HCl in diethyl ether) dropwise while stirring. A precipitate of the hydrochloride salt should form.

  • Isolation and Purification: Collect the precipitate by filtration, wash with a small amount of the solvent, and dry under vacuum. The purity of the salt should be confirmed by techniques such as NMR and mass spectrometry.

  • Recrystallization for Single Crystal Growth:

    • Solvent Selection: Screen a variety of solvents and solvent systems to find one in which the hydrochloride salt has moderate solubility. Good starting points include ethanol, methanol, isopropanol, or mixtures with less polar solvents like dichloromethane or chloroform.

    • Slow Evaporation Method: Prepare a saturated or near-saturated solution of the salt in the chosen solvent in a clean vial. Cover the vial with a cap that has a small pinhole or with parafilm punctured with a few small holes.[11] Allow the solvent to evaporate slowly and undisturbed over several days to weeks.

    • Vapor Diffusion Method: Dissolve the salt in a solvent in which it is highly soluble (the "drop solvent"). Place a small drop of this solution on a siliconized glass slide. In a sealed container, place a larger volume of a solvent in which the salt is poorly soluble but which is miscible with the drop solvent (the "reservoir solvent"). The vapor from the reservoir solvent will slowly diffuse into the drop, reducing the solubility of the salt and promoting crystallization.

II. Data Collection

Once suitable single crystals are obtained, the next step is to collect the X-ray diffraction data.

Step-by-Step Protocol for Data Collection:

  • Crystal Selection and Mounting: Under a microscope, select a single, well-formed crystal with sharp edges and no visible defects.[11] The ideal crystal size is typically between 0.1 and 0.3 mm in all dimensions.[12] Mount the selected crystal on a cryoloop using a small amount of cryoprotectant oil (e.g., paratone-N).

  • Cryo-cooling: Flash-cool the mounted crystal in a stream of cold nitrogen gas (typically at 100 K). This minimizes thermal motion of the atoms and protects the crystal from radiation damage.

  • Diffractometer Setup: Mount the cryoloop on the goniometer head of a single-crystal X-ray diffractometer.

  • Data Collection Strategy: A preliminary set of diffraction images is collected to determine the unit cell parameters and the crystal's Bravais lattice. Based on this, a full data collection strategy is devised to measure the intensities of a large number of unique reflections. Modern diffractometers automate this process.

III. Structure Solution and Refinement

The final stage involves processing the collected data to determine and refine the crystal structure.

Step-by-Step Protocol for Structure Solution and Refinement:

  • Data Reduction and Integration: The raw diffraction images are processed to integrate the intensities of each reflection and apply corrections for factors such as Lorentz and polarization effects.

  • Structure Solution: The phase problem is solved using direct methods or Patterson methods to obtain an initial model of the crystal structure.

  • Structure Refinement: The initial model is refined against the experimental data using a least-squares minimization algorithm. This iterative process adjusts atomic positions, anisotropic displacement parameters, and other parameters to improve the agreement between the calculated and observed structure factors.

  • Validation and Analysis: The final refined structure is validated using software tools like PLATON to check for geometric and crystallographic consistency.[13] The final structural data, including bond lengths, angles, and crystal packing diagrams, are then analyzed.

Visualizing the Workflow and Molecular Conformations

To better illustrate the experimental process and the conformational differences, the following diagrams are provided.

experimental_workflow cluster_synthesis Synthesis & Purification cluster_crystallization Crystallization cluster_diffraction X-ray Diffraction cluster_analysis Structure Analysis Synthesis Synthesis of Fluorinated Cyclobutylamine Purification Purification (e.g., Chromatography) Synthesis->Purification Salt_Formation Hydrochloride Salt Formation Purification->Salt_Formation Recrystallization Recrystallization for Single Crystal Growth Salt_Formation->Recrystallization Slow_Evaporation Slow Evaporation Recrystallization->Slow_Evaporation Vapor_Diffusion Vapor Diffusion Recrystallization->Vapor_Diffusion Crystal_Mounting Crystal Mounting & Cryo-cooling Slow_Evaporation->Crystal_Mounting Vapor_Diffusion->Crystal_Mounting Data_Collection Data Collection on Diffractometer Crystal_Mounting->Data_Collection Data_Processing Data Processing & Integration Data_Collection->Data_Processing Structure_Solution Structure Solution (Direct Methods) Data_Processing->Structure_Solution Structure_Refinement Structure Refinement Structure_Solution->Structure_Refinement Validation Validation & Analysis Structure_Refinement->Validation molecular_conformations cluster_non_fluorinated Non-Fluorinated Cyclobutylamine cluster_fluorinated Fluorinated Cyclobutylamine Non_Fluorinated Puckered Cyclobutane Ring - NH2 group can be axial or equatorial Impact Impact of Fluorination Non_Fluorinated->Impact Substitution of H with F Fluorinated Puckered Cyclobutane Ring - Fluorine influences NH2 conformation - Potential for C-H...F interactions Impact->Fluorinated Alters electronic and steric properties

Sources

Validation

Comparative Study of DPP-4 Inhibitors for Type 2 Diabetes: Efficacy, Pharmacokinetics, and Screening Methodologies

Dipeptidyl peptidase-4 (DPP-4) inhibitors, commonly known as gliptins, have fundamentally transformed the management of Type 2 Diabetes Mellitus (T2DM). By prolonging the half-life of endogenous incretin hormones, these...

Author: BenchChem Technical Support Team. Date: March 2026

Dipeptidyl peptidase-4 (DPP-4) inhibitors, commonly known as gliptins, have fundamentally transformed the management of Type 2 Diabetes Mellitus (T2DM). By prolonging the half-life of endogenous incretin hormones, these agents provide a physiological, glucose-dependent approach to glycemic control. This guide provides an in-depth comparative analysis of leading DPP-4 inhibitors, evaluating their pharmacokinetic profiles, clinical efficacy, and the standardized in vitro screening methodologies used in drug development.

Mechanistic Overview: The Incretin Pathway

The therapeutic rationale for DPP-4 inhibitors is rooted in the incretin effect. Upon meal ingestion, the intestine secretes Glucagon-Like Peptide-1 (GLP-1) and Glucose-Dependent Insulinotropic Polypeptide (GIP). These hormones stimulate pancreatic beta cells to secrete insulin in a glucose-dependent manner while suppressing glucagon release.

However, native GLP-1 has a half-life of less than two minutes because it is rapidly cleaved by the ubiquitous serine protease DPP-4. Gliptins competitively or covalently bind to the catalytic site of DPP-4, preventing this degradation and amplifying the body's natural glycemic regulation. Because this insulinotropic action requires the presence of glucose, DPP-4 inhibitors carry a negligible risk of hypoglycemia[1].

G Meal Meal Ingestion GLP1 Active GLP-1 & GIP (Incretins) Meal->GLP1 Stimulates Insulin Insulin Secretion (Beta cells) GLP1->Insulin Enhances Inactive Inactive Incretins GLP1->Inactive Degraded by Glucose Blood Glucose Lowering Insulin->Glucose Drives DPP4 DPP-4 Enzyme DPP4->Inactive Catalyzes Inhibitor DPP-4 Inhibitors (Gliptins) Inhibitor->DPP4 Blocks

Figure 1: Mechanism of action of DPP-4 inhibitors in the incretin pathway.

Comparative Pharmacokinetics and Clinical Efficacy

While all approved gliptins share the same primary mechanism of action, their structural diversity leads to distinct pharmacokinetic (PK) and pharmacodynamic (PD) profiles. Understanding these nuances is critical for personalized patient care and next-generation drug design.

Quantitative Comparison of Leading DPP-4 Inhibitors
DrugIC₅₀ (nM)*Half-life (t₁/₂)**Primary Excretion RouteBinding Mechanism
Sitagliptin ~1812.4 hRenal (87%)Competitive, Non-covalent
Vildagliptin ~622 - 3 hHepatic / RenalSubstrate-like, Covalent
Saxagliptin ~502.5 hRenal / HepaticCovalent
Linagliptin ~1>100 hBiliary / FecalCompetitive, Non-covalent
Alogliptin ~2421 hRenal (76%)Competitive, Non-covalent

**IC₅₀ values are approximate and vary based on specific assay conditions. *Half-life dictates dosing frequency; despite short half-lives, covalent binders like vildagliptin exhibit prolonged PD effects.

Clinical Efficacy & Safety Considerations

Meta-analyses of randomized controlled trials demonstrate that DPP-4 inhibitors achieve a statistically significant reduction in HbA1c (typically 0.5% to 0.8%) compared to placebo, with approximately 40% of participants achieving the strict HbA1c goal of <7%[2].

  • Weight Neutrality & Hypoglycemia: Unlike sulfonylureas or thiazolidinediones (TZDs), DPP-4 inhibitors are weight-neutral and do not increase the risk of hypoglycemic events, making them a highly tolerable option for combination therapy[1].

  • Renal Impairment: Renal excretion is the primary clearance pathway for most gliptins, necessitating dose adjustments in patients with chronic kidney disease (CKD). However, Linagliptin is a notable exception; because it is primarily excreted via the biliary/fecal route, it requires no dose adjustment even in patients with moderate to severe renal impairment[3].

In Vitro Screening Protocol: Fluorometric DPP-4 Inhibition Assay

To evaluate novel DPP-4 inhibitors, researchers rely on highly sensitive in vitro biochemical assays. The industry standard is the fluorometric cleavage assay utilizing the synthetic substrate Gly-Pro-7-amino-4-methylcoumarin (Gly-Pro-AMC) [4].

Causality of Experimental Design
  • Why Fluorometric over Colorimetric? The bulky AMC fluorophore is naturally quenched when amide-bound to the Gly-Pro dipeptide. Upon specific cleavage of the post-proline bond by DPP-4, free AMC is released, shifting its fluorescence profile. This provides a highly sensitive, continuous readout with a massive dynamic range, without requiring secondary coupling enzymes.

  • Why Pre-incubation? Pre-incubation of the enzyme with the inhibitor prior to substrate addition is critical. Some DPP-4 inhibitors (like vildagliptin) exhibit slow-binding kinetics. Bypassing this step leads to an underestimation of inhibitory potency.

  • Self-Validating Controls: The protocol mandates a "100% Initial Activity" control (to set the maximum fluorescence baseline), a "Background" control (to subtract auto-fluorescence of the buffer/substrate), and a "Positive Control" using a standard inhibitor like Sitagliptin (to validate assay sensitivity and reproducibility).

Workflow Prep 1. Reagent Preparation (Enzyme, Substrate, Inhibitor) Incubate1 2. Pre-incubation (Enzyme + Inhibitor at 37°C, 10 min) Prep->Incubate1 Reaction 3. Reaction Initiation (Add Gly-Pro-AMC Substrate) Incubate1->Reaction Incubate2 4. Incubation (37°C, 30 min in dark) Reaction->Incubate2 Read 5. Fluorescence Measurement (Ex: 350-360nm, Em: 450-465nm) Incubate2->Read Analyze 6. Data Analysis (Calculate IC50) Read->Analyze

Figure 2: Step-by-step workflow for the in vitro fluorometric DPP-4 inhibition assay.

Step-by-Step Methodology

1. Reagent Preparation

  • Prepare the DPP-4 Assay Buffer (typically containing Tris-HCl, pH 8.0, with BSA and surfactants to prevent non-specific binding).

  • Dilute human recombinant DPP-4 enzyme to the manufacturer's recommended working concentration.

  • Prepare a serial dilution of the test inhibitor in DMSO, ensuring the final DMSO concentration in the assay well does not exceed 1% (to prevent solvent-induced enzyme denaturation).

  • Dilute the Gly-Pro-AMC substrate in Assay Buffer.

2. Assay Plate Setup (96-Well Black Microplate)

  • Sample Wells: Add 49 µL of Assay Buffer containing the DPP-4 enzyme and 1 µL of the test inhibitor.

  • 100% Initial Activity Wells: Add 49 µL of Assay Buffer containing the DPP-4 enzyme and 1 µL of DMSO (Vehicle).

  • Background Control Wells: Add 50 µL of Assay Buffer (No enzyme).

  • Positive Control Wells: Add 49 µL of Assay Buffer containing the DPP-4 enzyme and 1 µL of Sitagliptin standard.

3. Pre-Incubation

  • Seal the plate and incubate at 37°C for 10 minutes. This physiological temperature ensures optimal enzyme dynamics and allows slow-binding inhibitors to reach equilibrium within the catalytic pocket[4].

4. Reaction Initiation & Incubation

  • Initiate the enzymatic reaction by adding 50 µL of the diluted Gly-Pro-AMC substrate solution to all wells (Total well volume = 100 µL).

  • Incubate the plate at 37°C for 30 minutes, strictly protected from light to prevent photobleaching of the AMC fluorophore.

5. Measurement and Data Analysis

  • Measure the fluorescence intensity using a microplate reader set to an excitation wavelength ( λex​ ) of 350–360 nm and an emission wavelength ( λem​ ) of 450–465 nm[4].

  • Subtract the Background Control fluorescence from all readings.

  • Calculate the percentage of inhibition: % Inhibition =[(RFU_Initial_Activity - RFU_Test_Inhibitor) / RFU_Initial_Activity] × 100

  • Plot the % Inhibition against the log concentration of the inhibitor to calculate the IC₅₀ using non-linear regression analysis.

References

  • Dipeptidyl peptidase-4 inhibitors and HbA1c target of <7% in type 2 diabetes: meta-analysis of randomized controlled trials. PubMed (NIH).
  • In Vitro DPP-4 Enzyme Inhibition Assay for Gosogliptin. Benchchem.
  • Efficacy and safety of dipeptidyl peptidase-4 inhibitors in the treatment of type 2 diabetes mellitus patients with moderate to severe renal impairment. European Review for Medical and Pharmacological Sciences.
  • Comparative Effectiveness of Dipeptidylpeptidase-4 Inhibitors in Type 2 Diabetes: A Systematic Review and Mixed Treatment Comparison. PubMed Central (NIH).

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Comparative

A Comparative Analysis of Cis- and Trans-3-Fluorocyclobutylamines: A Guide for Drug Discovery Professionals

Introduction: The Strategic Value of Fluorinated Cyclobutanes in Medicinal Chemistry In the landscape of modern drug discovery, the strategic incorporation of fluorine into lead compounds has become an indispensable tool...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Strategic Value of Fluorinated Cyclobutanes in Medicinal Chemistry

In the landscape of modern drug discovery, the strategic incorporation of fluorine into lead compounds has become an indispensable tool for optimizing molecular properties.[1][2][3][4] Fluorine's unique characteristics—high electronegativity, small van der Waals radius, and the ability to form strong C-F bonds—can profoundly influence a molecule's pKa, lipophilicity, metabolic stability, and conformational preferences, thereby enhancing its pharmacokinetic and pharmacodynamic profile.[4]

Among the various fluorinated scaffolds, cyclobutanes have emerged as particularly valuable three-dimensional bioisosteres for commonly used groups like 1,4-disubstituted phenyl rings.[5][6] Their inherent conformational constraint and sp3-rich character offer a pathway to escape flatland, improving properties such as solubility and reducing susceptibility to metabolic enzymes.[6][7] The introduction of a fluorine atom onto the cyclobutane ring further refines these properties. However, the spatial arrangement of the fluorine atom relative to other substituents—specifically, the amine functional group in 3-fluorocyclobutylamines—gives rise to distinct cis and trans isomers with markedly different physicochemical and, consequently, pharmacological profiles.[5][8]

This guide provides an in-depth, objective comparison of the cis and trans isomers of 3-fluorocyclobutylamines, supported by experimental data and established protocols. We will explore the nuances of their synthesis, conformational behavior, and key drug-like properties to empower researchers and drug development professionals to make informed decisions when selecting these critical building blocks for their discovery programs.

I. Stereoselective Synthesis: Accessing the Isomers

The selective synthesis of either the cis or trans isomer of a 3-fluorocyclobutylamine is a critical first step. The stereochemical outcome is often dictated by the choice of fluorinating agent and the stereochemistry of the precursor. A common and effective strategy begins with 3-oxocyclobutane carboxylic acid, proceeding through several steps to yield the separated diastereomers.[5][8]

The synthesis of hitherto unknown cis- and trans-3-alkyl- and 3-aryl-3-fluorocycobutylamines has been successfully achieved from 3-oxocyclobutane carboxylic acid in six or seven steps.[5][8] The separation of diastereomers is typically accomplished via column chromatography at an intermediate stage, often after the introduction of the fluorine atom and before the formation of the amine.[5]

Below is a generalized workflow illustrating the key stages for accessing these isomers.

G cluster_0 Synthetic Workflow Start 3-Oxocyclobutane Carboxylic Acid Step1 Multi-step Conversion to Cyclobutanol Precursor Start->Step1 Step2 Fluorination (e.g., Deoxofluorination) Step1->Step2 Step3 Diastereomeric Mixture (cis/trans) Step2->Step3 Step4 Chromatographic Separation Step3->Step4 Cis_Intermediate Pure cis-Isomer Intermediate Step4->Cis_Intermediate Isomer 1 Trans_Intermediate Pure trans-Isomer Intermediate Step4->Trans_Intermediate Isomer 2 Step5a Curtius Rearrangement & Deprotection Cis_Intermediate->Step5a Step5b Curtius Rearrangement & Deprotection Trans_Intermediate->Step5b Cis_Amine cis-3-Fluorocyclobutylamine Trans_Amine trans-3-Fluorocyclobutylamine Step5a->Cis_Amine Step5b->Trans_Amine

Caption: Generalized synthetic workflow for cis and trans-3-fluorocyclobutylamines.

II. Conformational Analysis: The Structural Basis of Differentiation

The cyclobutane ring is not planar; it exists in a puckered conformation to relieve ring strain. This puckering places substituents in pseudo-axial and pseudo-equatorial positions. The relative orientation of the fluorine and amine groups in the cis and trans isomers profoundly impacts their intramolecular interactions and overall molecular shape.[5]

  • Trans Isomer: In the more stable conformation, both the fluorine atom and the amino group can occupy pseudo-equatorial positions. This arrangement minimizes steric hindrance and places the two functional groups distant from each other.[5]

  • Cis Isomer: In the cis configuration, one substituent must occupy a pseudo-axial position while the other is pseudo-equatorial. This can lead to increased steric interactions and a different spatial presentation of the functional groups compared to the trans isomer.[5][9]

These conformational differences are not merely academic; they directly influence how the molecule interacts with its environment, affecting properties like lipophilicity, crystal packing, and binding affinity to biological targets.[10][11][12]

G cluster_trans trans-Isomer Conformation cluster_cis cis-Isomer Conformation trans_node Puckered Cyclobutane Ring trans_F Fluorine (pseudo-equatorial) trans_node->trans_F distant trans_NH2 Amine (pseudo-equatorial) trans_node->trans_NH2 distant caption_trans Lower Steric Hindrance cis_node Puckered Cyclobutane Ring cis_F Fluorine (pseudo-equatorial) cis_node->cis_F cis_NH2 Amine (pseudo-axial) cis_node->cis_NH2 caption_cis Potential for 1,3-diaxial interactions

Caption: Conformational differences between cis and trans-3-fluorocyclobutylamines.

III. Comparative Physicochemical Properties

The stereochemical differences between cis and trans isomers translate directly into measurable differences in their physicochemical properties. The two most critical parameters for drug development are basicity (pKa) and lipophilicity (LogP or LogD).

Basicity (pKa)

The pKa of the amino group is a crucial determinant of a compound's ionization state at physiological pH, which in turn affects its solubility, permeability, and target binding. The introduction of an electron-withdrawing fluorine atom is expected to lower the basicity of the amine.

Lipophilicity (LogD)

Lipophilicity, often measured as the distribution coefficient (LogD) at a specific pH (typically 7.4), is a key driver of a drug's absorption, distribution, metabolism, and excretion (ADME) properties.[13] Here, the cis and trans isomers exhibit a significant and strategically important divergence.

Experimental studies have shown that fluorinated trans-compounds are substantially more lipophilic (ΔlogP ≈ 1) compared to their non-fluorinated analogs.[5][8] In stark contrast, the difference in lipophilicity for the cis isomers compared to their non-fluorinated counterparts was marginal.[5][8] This can be attributed to the conformational differences: in the trans isomer, the polar amine and fluorine groups are positioned on opposite sides of the ring, creating a less polar overall molecule that partitions more readily into the lipophilic phase (octanol). The cis isomer, with its functional groups on the same side, likely presents a more polar face, reducing its lipophilicity.[10][11]

Data Summary
PropertyIsomerEffect of FluorinationExperimental Value (Example)Rationale
pKa cis & transDecrease of ~0.8 pKa units~9.6 (parent) -> ~8.8 (fluorinated)Dominant inductive effect of fluorine; no significant through-space interactions.[5][8]
LogD at pH 7.4 transSignificant Increase (ΔlogP ≈ 1)Varies with substitutionPseudo-equatorial groups create a less polar molecule, increasing lipophilicity.[5][8]
LogD at pH 7.4 cisMarginal ChangeVaries with substitutionFunctional groups on the same side may present a more polar face to the solvent.[5][8][10]

Note: Absolute pKa and LogD values depend on the other substituents on the amine and cyclobutane ring. The table reflects the general trends observed upon introducing the 3-fluoro substituent.

IV. Impact on ADME Properties and Pharmacological Profile

The observed differences in lipophilicity have profound implications for drug development.

  • Permeability and Absorption: The higher lipophilicity of the trans isomer would generally be expected to lead to higher passive permeability across cell membranes. This can be a significant advantage for improving the oral bioavailability of a drug candidate.[1][2]

  • Metabolic Stability: While not directly reported for these specific isomers, fluorination is a well-established strategy to block sites of metabolism.[4] The fluorine atom can shield adjacent C-H bonds from oxidative metabolism by cytochrome P450 (CYP) enzymes. The specific orientation of the fluorine in the cis or trans isomer could selectively protect different positions on the cyclobutane ring, offering a way to fine-tune the metabolic profile. Assessing metabolic stability early is crucial.[14][15]

  • Target Binding and Selectivity: The rigid, three-dimensional structure of the cyclobutane ring presents a defined vector for its substituents. The different spatial arrangement of the amine group in the cis and trans isomers will lead to different interactions within a protein binding pocket. This stereochemical difference can be exploited to optimize potency and selectivity for a given biological target.[16]

V. Experimental Protocols

To ensure the trustworthiness and reproducibility of these findings, standardized experimental protocols are essential.

Protocol 1: Determination of pKa by Potentiometric Titration

This method accurately measures the pH of a solution as a titrant is added, allowing for the determination of the acid dissociation constant.[17]

Rationale: Potentiometric titration is a gold-standard method that directly measures the buffering capacity of the ionizable group, providing a highly accurate pKa value without relying on chromophores required for spectrophotometric methods.[17]

Methodology:

  • Sample Preparation: Accurately weigh ~2-5 mg of the 3-fluorocyclobutylamine salt and dissolve it in a known volume (e.g., 20 mL) of deionized, CO2-free water.

  • Titration Setup: Place the solution in a jacketed beaker maintained at 25°C. Use a calibrated pH electrode and a micro-burette for precise titrant delivery.

  • Titration: Titrate the sample solution with a standardized solution of a strong base (e.g., 0.1 M NaOH), adding the titrant in small, precise increments.

  • Data Acquisition: Record the pH of the solution after each addition of titrant, allowing the system to equilibrate.

  • Data Analysis: Plot the pH versus the volume of titrant added to generate a titration curve. The pKa is the pH at the half-equivalence point, where half of the amine has been neutralized.[17][18]

Protocol 2: Determination of LogD by Shake-Flask Method

This classic method directly measures the partitioning of a compound between two immiscible phases, n-octanol and an aqueous buffer.[13][19]

Rationale: The shake-flask method is considered the "gold standard" for LogP/D determination because it is a direct measurement of partitioning at equilibrium.[20] Using a buffer at pH 7.4 ensures the measurement reflects the distribution of both ionized and non-ionized species as they would exist at physiological pH.[13]

Methodology:

  • Phase Preparation: Pre-saturate n-octanol with phosphate-buffered saline (PBS, pH 7.4) and vice-versa by mixing and allowing the phases to separate overnight.

  • Sample Preparation: Prepare a stock solution of the test compound in DMSO (e.g., 10 mM).

  • Partitioning: Add a small aliquot of the DMSO stock (e.g., 10 µL) to a vial containing a known volume of the pre-saturated PBS (e.g., 990 µL) and pre-saturated n-octanol (e.g., 1000 µL).

  • Equilibration: Cap the vial and shake or rotate vigorously for a set period (e.g., 1-2 hours) to ensure equilibrium is reached.

  • Phase Separation: Centrifuge the vial to ensure complete separation of the aqueous and octanol phases.

  • Quantification: Carefully remove an aliquot from each phase and determine the concentration of the compound using a suitable analytical method, such as LC-MS.

  • Calculation: Calculate LogD using the formula: LogD = log10 ([Compound]octanol / [Compound]aqueous).[19]

Protocol 3: Metabolic Stability Assessment using Liver Microsomes

This in vitro assay evaluates the susceptibility of a compound to metabolism by Phase I enzymes, primarily CYPs, which are abundant in liver microsomes.[14][21][22]

Rationale: Liver microsomes are a cost-effective and widely used tool for predicting in vivo hepatic clearance in the early stages of drug discovery.[15] By measuring the rate of disappearance of the parent compound, we can estimate its intrinsic clearance and predict its metabolic fate.[14]

G cluster_workflow Microsomal Stability Assay Workflow Start Prepare Reagents: - Test Compound (1 µM) - Liver Microsomes (e.g., 0.5 mg/mL) - NADPH (Cofactor) Preincubation Pre-incubate Compound with Microsomes at 37°C Start->Preincubation Initiate Initiate Reaction by adding NADPH Preincubation->Initiate Timepoints Incubate at 37°C Collect Aliquots at 0, 5, 15, 30, 60 min Initiate->Timepoints Quench Quench Reaction (e.g., add cold Acetonitrile with Internal Standard) Timepoints->Quench Analysis Centrifuge to Pellet Protein Analyze Supernatant by LC-MS/MS Quench->Analysis Result Plot ln(% Remaining) vs. Time to Determine Half-life (t½) and Intrinsic Clearance (CLint) Analysis->Result

Caption: Experimental workflow for the in vitro metabolic stability assay.

VI. Conclusion and Strategic Recommendations

The choice between cis- and trans-3-fluorocyclobutylamine is not arbitrary but a strategic decision that can significantly influence the trajectory of a drug discovery project.

  • The trans isomer is the logical choice when the primary goal is to increase lipophilicity and, potentially, passive permeability . Its conformation minimizes polarity, making it a powerful tool for enhancing oral absorption or CNS penetration.

  • The cis isomer offers a more nuanced profile. Its marginal impact on lipophilicity makes it an excellent option for introducing a fluorinated cyclobutane scaffold without drastically increasing LogD . This can be crucial for avoiding issues associated with high lipophilicity, such as non-specific binding, poor solubility, and increased metabolic clearance. Furthermore, the unique spatial vector of the cis isomer may unlock novel binding interactions that are inaccessible to its trans counterpart.

References

  • Chernykh, A. V., Radchenko, D. S., et al. (2019). Synthesis and Physicochemical Properties of 3-Fluorocyclobutylamines. ResearchGate. [Link]

  • Velcicky, J., Schlapbach, A., et al. (2018). Modulating ADME Properties by Fluorination: MK2 Inhibitors with Improved Oral Exposure. ACS Medicinal Chemistry Letters, 9(4), 392-396. [Link]

  • ACD/Labs. LogP—Making Sense of the Value. ACD/Labs Application Note. [Link]

  • Pal, R., et al. (2017). Rapid and Quantitative Measurement of Metabolic Stability without Chromatography or Mass Spectrometry. PMC. [Link]

  • Creative Diagnostics. (2024). Metabolic Stability and Metabolite Analysis of Drugs. Creative Diagnostics. [Link]

  • Creative Biolabs. (2024). Drug Metabolic Stability Analysis Service. Creative Biolabs. [Link]

  • Haufe, G., et al. (2011). Synthesis and Physical-Chemical Properties of cis- and trans-1-Amino-3-fluoro-3-methylcyclobutanecarboxylic Acids. ResearchGate. [Link]

  • Novartis OAK. (2018). Modulating ADME Properties by Fluorination: MK2 Inhibitors with Improved Oral Exposure. OAK Open Access Archive. [Link]

  • Patsnap. (2025). What is the importance of metabolic stability in drug design? Patsnap Synapse. [Link]

  • ResearchGate. (2023). Conformational preference of A) fluorocyclobutane; B) substituted fluorocyclobutylamine. ResearchGate. [Link]

  • DTIC. (1962). SPECTROPHOTOMETRIC DETERMINATION OF THE PKA'S OF SOME AROMATIC AMINES. Defense Technical Information Center. [Link]

  • Longdom Publishing. (2021). Cis-Trans Isomers and its Differences in Properties. Longdom Publishing. [Link]

  • ACS Publications. (2018). Modulating ADME Properties by Fluorination: MK2 Inhibitors With Improved Oral Exposure. ACS Medicinal Chemistry Letters. [Link]

  • Per-Ola, N., & Brinck, T. (2010). Simple Method for the Estimation of pKa of Amines. CiteSeerX. [Link]

  • DOI. Detailed procedure for calculating pKa. DOI. [Link]

  • Chernykh, A. V., et al. (2025). Synthesis and Physicochemical Properties of Functionalized cis-2-((Fluoro)alkyl)cyclobutanes. ChemRxiv. [Link]

  • ResearchGate. (2025). Synthesis of 3‐fluorocyclobutylamine derivative 223 via strain‐release amination. ResearchGate. [Link]

  • Harvey, B. G., et al. (2012). Experimental Determination of pKa Values by Use of NMR Chemical Shifts, Revisited. Journal of Chemical Education. [Link]

  • ResearchGate. (2025). LogP measurement of a highly hydrophobic properfume: Evaluation of extrapolation of RP-HPLC results and impact of chemical moieties on accuracy. ResearchGate. [Link]

  • Scribd. Diastereoselective Synthesis of Fluorocyclobutanes. Scribd. [Link]

  • PubMed. (2010). Practical methods for the measurement of logP for surfactants. PubMed. [Link]

  • PubMed. (2025). Synthesis and Physicochemical Properties of Functionalized cis-2-((Fluoro)alkyl)cyclobutanes. PubMed. [Link]

  • University of Bath. Conformational Analysis. University of Bath. [Link]

  • ChemRxiv. (2025). Synthesis and Physicochemical Properties of Functionalized cis-2-((Fluoro)alkyl)cyclobutanes. ChemRxiv. [Link]

  • ResearchGate. (2024). 2‐ and 3‐Fluorocyclobutane Building Blocks for Organic and Medicinal Chemistry. ResearchGate. [Link]

  • ACS Publications. (2002). Novel Methods for the Prediction of logP, pKa, and logD. Journal of Chemical Information and Computer Sciences. [Link]

  • LE STUDIUM. (2018). Fluorine as a key element in modern drug discovery and development. LE STUDIUM. [Link]

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  • NIH. (2016). Conformational Analysis of sp3-Hydrocarbon-Based α-Helix Mimetics. PMC. [Link]

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Validation

A Comparative Evaluation Framework: Assessing the Efficacy of Novel DPP-4 Inhibitors Against the Benchmark Sitagliptin

For Researchers, Scientists, and Drug Development Professionals Introduction: The Ongoing Quest for Novel Dipeptidyl Peptidase-4 Inhibitors The management of type 2 diabetes mellitus (T2DM) has been significantly advance...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Ongoing Quest for Novel Dipeptidyl Peptidase-4 Inhibitors

The management of type 2 diabetes mellitus (T2DM) has been significantly advanced by the advent of dipeptidyl peptidase-4 (DPP-4) inhibitors.[1][2][3] These agents enhance glycemic control by preventing the degradation of incretin hormones, glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP), which in turn stimulates glucose-dependent insulin secretion and suppresses glucagon release.[1][4] Sitagliptin was the first in this class to receive regulatory approval and remains a cornerstone of T2DM therapy, serving as a critical benchmark for the evaluation of new chemical entities.[5]

The exploration of novel molecular scaffolds that can effectively inhibit DPP-4 is a continuous effort in medicinal chemistry, aiming for improved potency, selectivity, pharmacokinetic profiles, and safety. Among the vast chemical space being explored, compounds featuring a cyclobutane moiety, such as 3-(2,4-Difluorophenyl)cyclobutan-1-amine, represent an intriguing area of investigation. The rigid, three-dimensional nature of the cyclobutane ring can offer unique structural conformations that may lead to favorable interactions within the DPP-4 active site.[6]

This guide provides a comprehensive framework for the preclinical comparative efficacy evaluation of a novel investigational compound, 3-(2,4-Difluorophenyl)cyclobutan-1-amine, against the well-established DPP-4 inhibitor, sitagliptin. Due to the absence of publicly available biological data for 3-(2,4-Difluorophenyl)cyclobutan-1-amine, this document will focus on the requisite experimental methodologies and data interpretation necessary to conduct a thorough head-to-head comparison.

Mechanism of Action: A Shared Target

Both sitagliptin and, hypothetically, 3-(2,4-Difluorophenyl)cyclobutan-1-amine, are designed to inhibit the enzymatic activity of DPP-4. This enzyme is a serine protease that specifically cleaves X-proline or X-alanine dipeptides from the N-terminus of various peptides, including the incretin hormones GLP-1 and GIP.[1][7] By inhibiting DPP-4, the bioavailability of active GLP-1 and GIP is increased, leading to the potentiation of their glucose-lowering effects.[8][9]

Signaling Pathway of DPP-4 Inhibition

DPP4_Inhibition_Pathway Meal Meal Intake Intestine Intestinal L-cells Meal->Intestine Stimulates GLP1_GIP Active GLP-1 & GIP Intestine->GLP1_GIP Releases DPP4_Enzyme DPP-4 Enzyme GLP1_GIP->DPP4_Enzyme Substrate for Pancreas Pancreatic Islets GLP1_GIP->Pancreas Inactive_Incretins Inactive Incretins DPP4_Enzyme->Inactive_Incretins Beta_Cells β-cells Pancreas->Beta_Cells Alpha_Cells α-cells Pancreas->Alpha_Cells Insulin ↑ Insulin Secretion (Glucose-Dependent) Beta_Cells->Insulin Glucagon ↓ Glucagon Secretion Alpha_Cells->Glucagon Peripheral_Tissues Peripheral Tissues (Muscle, Adipose) Insulin->Peripheral_Tissues Promotes Liver Liver Glucagon->Liver Stimulates Glucose_Production ↓ Hepatic Glucose Production Liver->Glucose_Production Blood_Glucose ↓ Blood Glucose Glucose_Production->Blood_Glucose Contributes to Glucose_Uptake ↑ Glucose Uptake Peripheral_Tissues->Glucose_Uptake Glucose_Uptake->Blood_Glucose Leads to DPP4_Inhibitor DPP-4 Inhibitor (e.g., Sitagliptin, Novel Compound) DPP4_Inhibitor->DPP4_Enzyme Inhibits

Caption: The DPP-4 inhibition pathway enhances glycemic control.

Comparative Efficacy Data: A Hypothetical Framework

The following tables present a template for summarizing the comparative efficacy data that would be generated from the experimental protocols detailed later in this guide. For illustrative purposes, established data for sitagliptin is included.

Table 1: In Vitro DPP-4 Inhibition
CompoundDPP-4 IC50 (nM)Selectivity vs. DPP-8 (fold)Selectivity vs. DPP-9 (fold)
Sitagliptin 18-19[8][9][10]>2600[10]>2600[10]
3-(2,4-Difluorophenyl)cyclobutan-1-amine To be determinedTo be determinedTo be determined

IC50: The half-maximal inhibitory concentration, a measure of the potency of a substance in inhibiting a specific biological or biochemical function.

Table 2: In Vivo Efficacy in a Rodent Model of Type 2 Diabetes (e.g., db/db mice)
Treatment Group (Oral Administration)Dose (mg/kg)Change in Fasting Blood Glucose (%)Reduction in HbA1c (%)Improvement in Glucose Tolerance (AUC reduction in OGTT, %)
Vehicle Control -BaselineBaselineBaseline
Sitagliptin 10[11][12]Significant ReductionSignificant Reduction~35%[11]
3-(2,4-Difluorophenyl)cyclobutan-1-amine To be determinedTo be determinedTo be determinedTo be determined

AUC: Area under the curve, a measure of total glucose excursion during an oral glucose tolerance test.

Experimental Protocols: A Step-by-Step Guide for Comparative Evaluation

To generate the data outlined above, a series of well-defined in vitro and in vivo experiments are required. The causality behind these experimental choices is to first establish the direct inhibitory effect of the novel compound on the target enzyme and then to evaluate its physiological efficacy in a relevant animal model of the disease.

Workflow for Comparative Efficacy Evaluation

Efficacy_Workflow Start Start: Novel Compound (3-(2,4-Difluorophenyl)cyclobutan-1-amine) In_Vitro In Vitro Evaluation Start->In_Vitro DPP4_Assay DPP-4 Inhibition Assay (Fluorometric) In_Vitro->DPP4_Assay Selectivity_Assay Selectivity Profiling (vs. DPP-8, DPP-9) In_Vitro->Selectivity_Assay In_Vivo In Vivo Evaluation DPP4_Assay->In_Vivo Potent & Selective? (Proceed if Yes) Selectivity_Assay->In_Vivo PK_Study Pharmacokinetic (PK) Study in Rodents In_Vivo->PK_Study OGTT Oral Glucose Tolerance Test (OGTT) in Diabetic Mice In_Vivo->OGTT Chronic_Study Chronic Dosing Study (e.g., 4 weeks) In_Vivo->Chronic_Study PK_Study->OGTT Inform Dose Selection Data_Analysis Comparative Data Analysis OGTT->Data_Analysis Chronic_Study->Data_Analysis Efficacy_Comparison Efficacy vs. Sitagliptin Data_Analysis->Efficacy_Comparison SAR_Analysis Structure-Activity Relationship (SAR) Insights Data_Analysis->SAR_Analysis End Conclusion on Comparative Efficacy Efficacy_Comparison->End SAR_Analysis->End

Caption: A generalized workflow for in vivo efficacy studies.[12]

Protocol 1: In Vitro DPP-4 Inhibitor Screening Assay (Fluorometric)

This protocol is designed to determine the IC50 value of the test compound against recombinant human DPP-4. The principle of this assay is the cleavage of a fluorogenic substrate by DPP-4, which releases a fluorescent product.[13][14][15] The presence of an inhibitor reduces the rate of this reaction.

Materials:

  • Recombinant Human DPP-4 Enzyme

  • DPP-4 Fluorogenic Substrate (e.g., Gly-Pro-AMC)

  • Assay Buffer (e.g., Tris-HCl based buffer)

  • Test Compound (3-(2,4-Difluorophenyl)cyclobutan-1-amine)

  • Sitagliptin (as a positive control)

  • 96-well black microplates

  • Fluorescence plate reader (Excitation ~360 nm, Emission ~460 nm)

Procedure:

  • Reagent Preparation: Prepare a working solution of the DPP-4 enzyme and the fluorogenic substrate in assay buffer. Prepare serial dilutions of the test compound and sitagliptin.

  • Assay Setup: To the wells of the 96-well plate, add the assay buffer, the test compound/sitagliptin at various concentrations, and the DPP-4 enzyme solution. Include wells for "no enzyme" (background) and "no inhibitor" (100% activity) controls.

  • Pre-incubation: Incubate the plate at 37°C for 10-15 minutes to allow the inhibitor to bind to the enzyme.

  • Reaction Initiation: Add the DPP-4 substrate solution to all wells to start the enzymatic reaction.

  • Fluorescence Measurement: Immediately begin measuring the fluorescence intensity kinetically over 30-60 minutes at 37°C.

  • Data Analysis: Calculate the rate of reaction for each concentration of the inhibitor. Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Self-Validation: The inclusion of sitagliptin as a positive control with a known IC50 allows for the validation of the assay's performance. The results for sitagliptin should be within the expected range for the data to be considered valid.

Protocol 2: In Vivo Oral Glucose Tolerance Test (OGTT) in a Diabetic Mouse Model

The OGTT is a crucial in vivo experiment to assess the ability of a compound to improve glucose homeostasis after a glucose challenge.[16][17][18][19] This protocol is typically performed in a diabetic mouse model, such as the db/db mouse or high-fat diet-induced obese mice.

Materials:

  • Diabetic mice (e.g., male db/db mice, 8-10 weeks old)

  • Test Compound (3-(2,4-Difluorophenyl)cyclobutan-1-amine)

  • Sitagliptin

  • Vehicle (e.g., 0.5% methylcellulose in water)

  • Glucose solution (e.g., 2 g/kg body weight)

  • Glucometer and test strips

  • Oral gavage needles

Procedure:

  • Acclimatization and Fasting: Acclimatize the animals for at least one week. Prior to the test, fast the mice overnight (approximately 16 hours) with free access to water.[16]

  • Baseline Blood Glucose: At time t=0, measure the baseline blood glucose from a tail-tip blood sample.

  • Compound Administration: Immediately after the baseline glucose measurement, administer the test compound, sitagliptin, or vehicle via oral gavage.

  • Glucose Challenge: At a specified time post-compound administration (e.g., 60 minutes), administer the glucose solution via oral gavage.

  • Blood Glucose Monitoring: Measure blood glucose levels at various time points after the glucose challenge (e.g., 15, 30, 60, 90, and 120 minutes).[17]

  • Data Analysis: Plot the blood glucose concentration over time for each treatment group. Calculate the area under the curve (AUC) for the glucose excursion. A statistically significant reduction in the AUC for the compound-treated groups compared to the vehicle group indicates improved glucose tolerance.

Causality and Self-Validation: The use of a vehicle control group is essential to establish the baseline glucose response. Sitagliptin serves as a positive control to validate the experimental model and provide a benchmark for the efficacy of the novel compound. The timing of compound administration relative to the glucose challenge is determined by the pharmacokinetic profile of the drug.

Conclusion and Future Directions

The framework presented in this guide outlines a systematic and robust approach to evaluating the preclinical efficacy of a novel DPP-4 inhibitor, 3-(2,4-Difluorophenyl)cyclobutan-1-amine, in comparison to the established drug, sitagliptin. By following these detailed experimental protocols, researchers can generate the necessary in vitro and in vivo data to make an informed assessment of the compound's potential as a therapeutic agent for type 2 diabetes.

Should 3-(2,4-Difluorophenyl)cyclobutan-1-amine demonstrate promising potency, selectivity, and in vivo efficacy, further investigations into its pharmacokinetic properties, long-term safety, and mechanism of action would be warranted. The ultimate goal of such comparative studies is to identify new drug candidates with superior therapeutic profiles, thereby advancing the treatment options available for patients with type 2 diabetes.

References

  • BPS Bioscience. Data Sheet Sitagliptin. [Link]

  • Gour, S., et al. (2012). Nature of action of Sitagliptin, the dipeptidyl peptidase-IV inhibitor in diabetic animals. Indian Journal of Pharmacology, 44(3), 349–353. [Link]

  • Taconic Biosciences. Oral Glucose Tolerance Test. [Link]

  • Melior Discovery. Oral Glucose Tolerance Test (OGTT) in Mice. [Link]

  • Elabscience. Dipeptidyl Peptidase IV (DPP4) Inhibitor Screening Assay Kit (E-BC-D007). [Link]

  • Mu, J., et al. (2006). Chronic Inhibition of Dipeptidyl Peptidase-4 With a Sitagliptin Analog Preserves Pancreatic β-Cell Mass and Function in a Rodent Model of Type 2 Diabetes. Diabetes, 55(6), 1695–1704. [Link]

  • Assay Genie. DPP4 Inhibitor Screening Kit (Fluorometric). [Link]

  • El-Marasy, S. A., et al. (2019). The Biological Impacts of Sitagliptin on the Pancreas of a Rat Model of Type 2 Diabetes Mellitus: Drug Interactions with Metformin. International Journal of Molecular Sciences, 21(1), 133. [Link]

  • ResearchGate. Nature of action of Sitagliptin, the dipeptidyl peptidase-IV inhibitor in diabetic animals. [Link]

  • Bewick, G. A. (2020). The Glucose Tolerance Test in Mice. Methods in Molecular Biology, 2128, 133–141. [Link]

  • Park, S., et al. (2014). Antidiabetic Activities Analysis by Oral Glucose Tolerance Test in Rats. Preventive Nutrition and Food Science, 19(4), 320–324. [Link]

  • Richardson, E. K., et al. (2024). Validation of a refined protocol for mouse oral glucose tolerance testing without gavage. bioRxiv. [Link]

  • Singh, A., et al. (2023). Insight into Structure Activity Relationship of DPP-4 Inhibitors for Development of Antidiabetic Agents. Molecules, 28(15), 5851. [Link]

  • MDPI. Synthesis and Development of 3-((2,4-Difluorophenyl)Amino)Propanoic Acid Derivatives as an Antiproliferative Medicinal Chemistry Scaffold Targeting Growth Factor Receptors. [Link]

  • Aslam, M. S., et al. (2024). Dipeptidyl Peptidase-4 Inhibitors: A Systematic Review of Structure-Activity Relationship Studies. Iranian Journal of Medical Sciences, 49(5), 506–526. [Link]

  • Kumar, S., et al. (2024). Recent advances and structure-activity relationship studies of DPP-4 inhibitors as anti-diabetic agents. Bioorganic Chemistry, 146, 107277. [Link]

  • Szałabska, K., et al. (2022). Synthetic Approaches to Novel DPP-IV Inhibitors—A Literature Review. Molecules, 27(21), 7435. [Link]

  • Google Patents. EP2644590A1 - Synthesis of 2-(3,4-difluorophenyl)
  • Google Patents. WO2013144295A1 - Synthesis of 2-(3,4-difluorophenyl)
  • Mykhailiuk, P. K. (2022). CF3-Cyclobutanes: Synthesis, Properties, and Evaluation as a Unique tert-Butyl Group Analogue. ACS Omega, 7(5), 4052–4061. [Link]

  • MDPI. 6-[(2S,3R)-3-(2,4-Difluorophenyl)-3-hydroxy-4-(1H-1,2,4-triazol-1-yl)butan-2-yl]-5-fluoropyrimidine-4-carbaldehyde. [Link]

  • Brieflands. Dipeptidyl Peptidase-4 Inhibitors: A Systematic Review of Structure-Activity Relationship Studies. [Link]

  • Li, Y., et al. (2022). Preparation of Menthyl 3-amino-4-(2,4,5-trifluorophenyl) Butyrate and Investigation of its Hypoglycemic Activity. Current Drug Therapy, 17(1), 67–75. [Link]

  • Singh, A., et al. (2023). Insight into Structure Activity Relationship of DPP-4 Inhibitors for Development of Antidiabetic Agents. Molecules, 28(15), 5851. [Link]

  • ResearchGate. Dipeptidyl Peptidase IV Inhibitors: A New Paradigm in Type 2 Diabetes Treatment. [Link]

  • Brieflands. Appendix 2. Prevalent DPP-4 sequences with Xaa-Pro/Xaa-Ala bonds and their relative actions. [Link]

  • Al-Harrasi, A., et al. (2013). Cyclobutane-Containing Alkaloids: Origin, Synthesis, and Biological Activities. Mini-Reviews in Organic Chemistry, 10(4), 369–381. [Link]

  • Ojochenemi, A. E., et al. (2024). Dipeptidyl Peptidase 4 Inhibitors: Novel Therapeutic Agents in the Management of Type II Diabetes Mellitus. Journal of Applied Life Sciences International, 27(1), 1–16. [Link]

  • He, H., et al. (2007). (3R)-4-[(3R)-3-Amino-4-(2,4,5-trifluorophenyl)butanoyl]-3-(2,2,2-trifluoroethyl)-1,4-diazepan-2-one, a selective dipeptidyl peptidase IV inhibitor for the treatment of type 2 diabetes. Bioorganic & Medicinal Chemistry Letters, 17(1), 49–52. [Link]

  • Ahrén, B. (2019). DPP-4 Inhibition and the Path to Clinical Proof. Frontiers in Endocrinology, 10, 377. [Link]

  • ResearchGate. Cyclobutane-Containing Alkaloids: Origin, Synthesis, and Biological Activities. [Link]

  • Indian Journal of Chemistry. (2010). Note Synthesis and antidiabetic activity of 2-amino [5′(4-sulphonylbenzylidine)-2,4- thiazolidinedione]-7-chloro-6-fluorobenzothiazole. [Link]

Sources

Comparative

In Vivo Potency Comparison of Cyclobutane-Based Inhibitors: A Technical Guide to 3D Conformational Restriction

As a Senior Application Scientist overseeing hit-to-lead optimization and preclinical development, I frequently encounter a critical bottleneck: molecules that exhibit stellar in vitro target affinity but fail spectacula...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist overseeing hit-to-lead optimization and preclinical development, I frequently encounter a critical bottleneck: molecules that exhibit stellar in vitro target affinity but fail spectacularly in vivo due to rapid metabolic clearance or poor solubility. Historically, medicinal chemistry relied heavily on planar aromatic rings to drive binding affinity. However, the modern drug discovery paradigm has shifted toward increasing the fraction of sp3-hybridized carbons ( Fsp3​ ) to improve developability[1].

Within this saturated scaffold space, the cyclobutane ring has emerged as a premier bioisostere and conformational restrictor[1]. This guide provides a rigorous, data-driven comparison of cyclobutane-based inhibitors against their aromatic, flexible, or alternative cycloalkane counterparts, focusing on the causality behind their superior in vivo potency and pharmacokinetic (PK) profiles.

Mechanistic Rationale: The Physics of Cyclobutane

Why choose a four-membered ring over a cyclopropane or cyclopentane? The answer lies in its unique geometry and thermodynamics.

  • Puckered Conformation & Vectoring: Unlike flat aromatic rings or highly flexible alkyl chains, cyclobutane adopts a rigid, puckered conformation (with a dihedral angle of ~30°)[2]. This unique architecture allows substituents to occupy distinct pseudo-axial and pseudo-equatorial positions, precisely vectoring pharmacophores into deep, narrow hydrophobic pockets that planar molecules cannot access[2].

  • Metabolic Shielding: Replacing electron-rich aromatic systems with a saturated cyclobutane ring drastically reduces the molecule's susceptibility to cytochrome P450-mediated oxidative metabolism[1].

  • The Thorpe-Ingold Effect: The high ring strain of cyclobutane (26.3 kcal/mol) forces exocyclic bond angles closer together, which can pre-organize a molecule into its bioactive conformation, minimizing the entropic penalty upon target binding[3].

Bioisostere_Logic Aromatic Planar Aromatic Ring (Low Fsp3, High Clearance) Cyclobutane Cyclobutane Bioisostere (Puckered ~30° Conformation) Aromatic->Cyclobutane Scaffold Hopping Prop1 Increased Fsp3 Character Cyclobutane->Prop1 Prop2 Reduced Oxidative Metabolism Cyclobutane->Prop2 Prop3 Precise Pharmacophore Vectoring Cyclobutane->Prop3 Outcome1 Enhanced Aqueous Solubility Prop1->Outcome1 Outcome2 Prolonged In Vivo Half-Life Prop2->Outcome2 Outcome3 Superior Target Affinity Prop3->Outcome3

Caption: Logical framework of replacing aromatic rings with cyclobutane to improve in vivo properties.

In Vivo Potency Comparison: Case Studies

To objectively evaluate the performance of cyclobutane, we must analyze head-to-head comparisons against alternative structural motifs across different therapeutic targets.

Case Study A: HCV NS3/4A Protease Inhibitors (Boceprevir)

During the development of the FDA-approved hepatitis C virus (HCV) drug Boceprevir (Victrelis), researchers needed to optimize the P1 region of the inhibitor. They systematically compared different cycloalkanes. The cyclobutane derivative proved to be 3-fold and 19-fold more potent than the corresponding cyclopropyl and cyclopentyl analogues, respectively[2].

  • Causality: The cyclopropane ring was too small to adequately fill the hydrophobic S1 pocket, while the cyclopentane ring introduced excessive steric clashes. The cyclobutane ring provided the perfect "Goldilocks" bite angle, maximizing Van der Waals interactions without steric penalty.

Case Study B: AKT Kinase Inhibitors (ARQ092 Analogs)

Early imidazo[4,5-b]pyridine-based AKT inhibitors exhibited strong in vitro potency but suffered from low plasma exposure and poor in vivo tumor regression[3]. By installing a cyclobutylamine moiety at the benzylic position, researchers conformationally locked the amine.

  • Causality: Co-crystallization with AKT1 revealed that the rigidified cyclobutylamine engages in optimal bidentate hydrogen bonds with the kinase hinge region[3]. This modification not only improved target affinity but dramatically enhanced the overall PK profile and in vivo efficacy[3].

Case Study C: Integrin αvβ3 Antagonists

Linear RGD (Arg-Gly-Asp) mimetics are notoriously unstable in vivo due to rapid proteolytic cleavage. By utilizing a functionalized cyclobutane ring as the central scaffold, researchers created a highly stable core. The resulting lead compound maintained sub-micromolar activity ( IC50​<1μM ), exhibited exceptional metabolic stability ( t1/2​>80 minutes), and was highly well-tolerated in in vivo models[4].

Quantitative Data Summary
Target ClassScaffold ModificationIn Vitro Potency ( IC50​ / Ki​ )Metabolic Stability ( t1/2​ )In Vivo Outcome
HCV Protease Cyclopentyl Cyclobutyl19-fold improvementMaintainedSuperior viral load reduction[2]
AKT Kinase Flexible Amine CyclobutylamineSub-nanomolarSignificantly EnhancedImproved tumor regression & PK[3]
Integrin αvβ3 Linear RGD Cyclobutane Core <1μM >80 minutesExcellent in vivo tolerability[4]
RORγt Aromatic Ring CyclobutaneMaintained High Potency >1000 -fold solubility increaseEnhanced oral bioavailability[1]

Targeting the Pathway: Visualizing Inhibition

To understand how these enhanced PK/PD properties translate to pathway modulation, let's map the intervention of a cyclobutane-based AKT inhibitor within the PI3K/AKT signaling cascade.

AKT_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K PIP3 PIP3 Generation PI3K->PIP3 AKT AKT Kinase PIP3->AKT mTOR mTOR / Downstream Effectors AKT->mTOR Survival Tumor Cell Survival & Proliferation mTOR->Survival Inhibitor Cyclobutane-Based AKT Inhibitor (e.g., ARQ092) Inhibitor->AKT Bidentate H-Bonding (High Affinity)

Caption: PI3K/AKT signaling pathway illustrating the targeted inhibition by cyclobutane-based compounds.

Self-Validating Experimental Methodologies

Protocol 1: In Vitro Liver Microsomal Stability (Predicting Clearance)

Do not simply measure the test compound; ensure the assay's enzymatic competency is validated internally.

  • Preparation: Thaw human or mouse liver microsomes on ice. Prepare a 0.5 mg/mL microsomal suspension in 100 mM potassium phosphate buffer (pH 7.4) containing 3.3 mM MgCl2​ .

  • Multiplexing Controls (The Validation Step): Run the test cyclobutane-inhibitor (1 µM final) in parallel with Verapamil (high-clearance control) and Warfarin (low-clearance control). Causality: If Verapamil is not rapidly degraded, your NADPH regenerating system has failed, and the assay must be rejected.

  • Pre-incubation: Incubate the plate at 37°C for 5 minutes.

  • Initiation: Start the reaction by adding the NADPH regenerating system (1 mM final concentration).

  • Quenching: At precisely 0, 15, 30, 45, and 60 minutes, transfer 50 µL aliquots into 150 µL of ice-cold acetonitrile containing an internal standard (e.g., Tolbutamide). Causality: Acetonitrile instantly precipitates proteins, halting enzymatic activity, while the internal standard normalizes any LC-MS/MS injection volume variability.

  • Analysis: Centrifuge at 4000 rpm for 15 minutes. Analyze the supernatant via LC-MS/MS to calculate the half-life ( t1/2​ ) and intrinsic clearance ( CLint​ ).

Protocol 2: In Vivo Pharmacokinetic (PK) Profiling
  • Formulation: Formulate the cyclobutane inhibitor and its aromatic counterpart. Note: Due to the higher Fsp3​ of the cyclobutane[1], you will likely achieve a solution in a simpler, better-tolerated vehicle (e.g., 5% DMSO / 95% Saline) compared to the heavy surfactant loads required for the aromatic analog.

  • Dosing: Administer via Intravenous (IV, 1 mg/kg) and Per Os (PO, 10 mg/kg) routes to male C57BL/6 mice (n=3 per route).

  • Sampling: Collect serial blood samples (20 µL) via the tail vein at 0.25, 0.5, 1, 2, 4, 8, and 24 hours into EDTA-coated tubes.

  • Processing: Centrifuge samples at 3000 x g for 10 minutes at 4°C to isolate plasma. Store at -80°C until analysis.

  • Quantification & Analysis: Extract plasma with acetonitrile (containing a stable-isotope-labeled internal standard). Analyze via LC-MS/MS. Use non-compartmental analysis (NCA) software to calculate Area Under the Curve (AUC), Maximum Concentration ( Cmax​ ), Clearance (CL), and Oral Bioavailability (%F).

Conclusion

The transition from flat aromatic rings to 3D saturated scaffolds is not merely a trend; it is a fundamental optimization strategy grounded in physical chemistry. As demonstrated by the clinical success of molecules like Boceprevir and the preclinical superiority of cyclobutane-based AKT and integrin inhibitors, the puckered geometry of cyclobutane offers an unparalleled balance of conformational restriction, target vectoring, and metabolic shielding. For drug development professionals facing developability roadblocks, cyclobutane bioisosterism should be a primary tool in the optimization arsenal.

References

  • Source: pharmablock.
  • Source: nih.gov (PMC)
  • Source: benchchem.
  • Source: rsc.

Sources

Validation

Head-to-Head: GLP-1 Receptor Agonists vs. DPP-4 Inhibitors

A Comprehensive Technical Guide for Drug Development Professionals Executive Summary The incretin axis is a cornerstone of modern type 2 diabetes (T2D) and obesity management. While both Glucagon-Like Peptide-1 Receptor...

Author: BenchChem Technical Support Team. Date: March 2026

A Comprehensive Technical Guide for Drug Development Professionals

Executive Summary

The incretin axis is a cornerstone of modern type 2 diabetes (T2D) and obesity management. While both Glucagon-Like Peptide-1 Receptor Agonists (GLP-1 RAs) and Dipeptidyl Peptidase-4 (DPP-4) inhibitors target this pathway, their pharmacokinetic profiles, mechanistic potencies, and clinical outcomes differ significantly. This guide provides an objective, data-driven comparison of these two therapeutic classes, synthesizing head-to-head clinical trial data with the foundational preclinical assay methodologies used to validate them.

Mechanistic Overview: The Incretin Axis

Native GLP-1 is an incretin hormone secreted by intestinal L-cells that stimulates glucose-dependent insulin secretion and suppresses glucagon release. However, its therapeutic utility is limited by rapid proteolytic cleavage via the DPP-4 enzyme, restricting its half-life to under two minutes.

Drug development has addressed this limitation through two distinct pharmacological strategies:

  • DPP-4 Inhibitors (e.g., Sitagliptin): Orally bioavailable small molecules that competitively inhibit the DPP-4 enzyme. By preventing the degradation of endogenous GLP-1, they increase active physiological incretin concentrations by 2- to 3-fold[1].

  • GLP-1 Receptor Agonists (e.g., Semaglutide, Dulaglutide): Subcutaneously or orally administered peptide analogs engineered to resist DPP-4 cleavage. They directly bind the GLP-1 receptor (GLP-1R), achieving pharmacological concentrations several magnitudes higher than endogenous levels[1].

IncretinPathway Meal Meal Ingestion LCells Intestinal L-Cells Meal->LCells GLP1 Active GLP-1 (7-36) LCells->GLP1 Secretion InactiveGLP1 Inactive GLP-1 (9-36) GLP1->InactiveGLP1 Cleavage by DPP-4 GLP1R GLP-1 Receptor (Pancreas) GLP1->GLP1R Binds DPP4 DPP-4 Enzyme DPP4->InactiveGLP1 Catalyzes Insulin Insulin Secretion ↑ Glucagon ↓ GLP1R->Insulin Activation GLP1_Analog GLP-1 Analogs (Resistant to DPP-4) GLP1_Analog->GLP1R Direct Agonism DPP4_Inhibitor DPP-4 Inhibitors (Sitagliptin) DPP4_Inhibitor->DPP4 Inhibits

Fig 1: Incretin signaling axis highlighting GLP-1 receptor agonism vs. DPP-4 enzymatic inhibition.

Head-to-Head Clinical Efficacy

When evaluated in head-to-head randomized controlled trials, GLP-1 RAs consistently demonstrate robust superiority over DPP-4 inhibitors in both glycemic control and weight reduction, though this is accompanied by a higher incidence of gastrointestinal (GI) adverse events.

  • SUSTAIN 2 Trial (Semaglutide vs. Sitagliptin): In this 56-week trial, once-weekly semaglutide (1.0 mg) achieved a superior HbA1c reduction of 1.6% compared to 0.5% with sitagliptin (100 mg)[2]. Furthermore, semaglutide induced a remarkable weight loss of 6.1 kg versus 1.9 kg for sitagliptin[2].

  • AWARD-5 Trial (Dulaglutide vs. Sitagliptin): Over 104 weeks, once-weekly dulaglutide (1.5 mg) reduced HbA1c by 0.99% compared to 0.32% for sitagliptin[3]. Weight loss was also significantly greater with dulaglutide (2.88 kg) than sitagliptin (1.75 kg)[3].

  • Liraglutide vs. Sitagliptin (Pratley et al.): A 26-week trial showed that once-daily liraglutide (1.8 mg) reduced HbA1c by 1.50%, outperforming sitagliptin's 0.90% reduction[4]. Liraglutide patients also lost significantly more weight (3.0 kg vs. 1.0 kg)[5].

Quantitative Clinical Outcomes Comparison
Drug ClassCompound (Dose)Trial NameComparatorHbA1c Reduction (%)Weight Loss (kg)Key GI Adverse Events (Nausea)
GLP-1 RA Semaglutide (1.0 mg)SUSTAIN 2Sitagliptin-1.60%-6.10 kg21.5% - 27.2%
GLP-1 RA Dulaglutide (1.5 mg)AWARD-5Sitagliptin-0.99%-2.88 kg17.0%
GLP-1 RA Liraglutide (1.8 mg)Pratley et al.Sitagliptin-1.50%-3.00 kg27.0%
DPP-4i Sitagliptin (100 mg)VariousN/A-0.32% to -0.90%-1.00 to -1.90 kg5.0% - 7.0%

Preclinical Validation: Experimental Protocols

To evaluate the pharmacodynamics of novel incretin-based therapies during drug discovery, application scientists rely on highly specific in vitro assays. Below are the self-validating protocols for assessing GLP-1R activation and DPP-4 inhibition.

AssayWorkflow cluster_GLP1 GLP-1R Activation (cAMP Assay) cluster_DPP4 DPP-4 Inhibition (Fluorogenic) Start Compound Screening Cell CHO-K1 / GLP-1R Cells Start->Cell Enz Purified DPP-4 Enzyme Start->Enz Stim Add GLP-1 Analog + IBMX Cell->Stim Lysis Cell Lysis & TR-FRET Stim->Lysis Read1 Read Emission Ratio (665nm / 615nm) Lysis->Read1 Inh Add DPP-4i (Sitagliptin) Enz->Inh Sub Add Gly-Pro-AMC Substrate Inh->Sub Read2 Read Fluorescence (Ex 380nm / Em 460nm) Sub->Read2

Fig 2: In vitro screening workflows for evaluating GLP-1R activation and DPP-4 enzyme inhibition.

Protocol 1: GLP-1 Receptor Activation (cAMP Accumulation Assay)

Objective: Quantify the functional potency ( EC50​ ) of GLP-1 analogs. Causality & Design Logic: The GLP-1R is a Gs​ -coupled GPCR. Receptor activation stimulates adenylate cyclase, producing cyclic AMP (cAMP). We utilize IBMX (a phosphodiesterase inhibitor) to prevent cAMP degradation, ensuring the accumulated signal is directly proportional to receptor activation. A TR-FRET (Time-Resolved Fluorescence Resonance Energy Transfer) readout is selected to eliminate background auto-fluorescence, ensuring high assay fidelity.

Step-by-Step Methodology:

  • Cell Seeding: Plate CHO-K1 cells stably expressing the human GLP-1R into a 384-well microplate at a density of 2,500 cells/well.

  • Compound Addition: Add serial dilutions of the GLP-1 analog in an assay buffer containing 0.5 mM IBMX.

    • Self-Validation Step: Include native GLP-1 (7-36) amide as a positive control ( Emax​ ) and buffer alone as a negative baseline to establish the assay window (Z'-factor > 0.6).

  • Incubation: Incubate the plate for 30 minutes at room temperature to allow for optimal cAMP accumulation.

  • Detection: Add TR-FRET lysis buffer containing a cAMP-d2 conjugate (acceptor) and an anti-cAMP Europium Cryptate antibody (donor). Endogenous cAMP competes with the d2-conjugate for antibody binding, resulting in a decrease in FRET signal.

  • Readout & Analysis: Measure time-resolved emission at 615 nm and 665 nm using a microplate reader. Calculate the 665/615 ratio and interpolate cAMP concentrations via a standard curve to determine the EC50​ .

Protocol 2: DPP-4 Enzymatic Inhibition Assay

Objective: Determine the inhibitory potency ( IC50​ ) of small-molecule DPP-4 inhibitors. Causality & Design Logic: DPP-4 specifically cleaves dipeptides from the N-terminus of polypeptides containing proline or alanine at the penultimate position. By utilizing Gly-Pro-AMC as a fluorogenic substrate, cleavage releases free AMC (7-amino-4-methylcoumarin), which is highly fluorescent. This allows for real-time kinetic monitoring of enzyme activity and precise calculation of inhibition.

Step-by-Step Methodology:

  • Enzyme Preparation: Dilute recombinant human DPP-4 enzyme in Tris-HCl buffer (pH 8.0) containing 0.1% BSA. The BSA acts as a carrier protein to prevent non-specific binding of the enzyme to the microplate walls.

  • Inhibitor Pre-incubation: Add serial dilutions of the DPP-4 inhibitor (e.g., Sitagliptin) to the enzyme and pre-incubate for 15 minutes at room temperature to allow enzyme-inhibitor complex formation.

    • Self-Validation Step: Include a "No-Inhibitor" control to establish maximum velocity ( Vmax​ ) and a "No-Enzyme" control to monitor for spontaneous substrate auto-hydrolysis.

  • Substrate Addition: Initiate the enzymatic reaction by adding 50 µM of the Gly-Pro-AMC substrate to all wells.

  • Kinetic Readout: Continuously monitor fluorescence (Excitation: 380 nm / Emission: 460 nm) for 30 minutes at 37°C.

  • Data Analysis: Calculate the initial reaction velocity ( V0​ ) from the linear portion of the kinetic curve. Plot V0​ against the log of the inhibitor concentration to derive the IC50​ using non-linear regression.

References

  • Pratley RE, et al. "Liraglutide versus sitagliptin for patients with type 2 diabetes who did not have adequate glycaemic control with metformin: a 26-week, randomised, parallel-group, open-label trial." Lancet. URL:[4]

  • Gilbert MP, et al. "GLP-1 Analogs and DPP-4 Inhibitors in Type 2 Diabetes Therapy: Review of Head-to-Head Clinical Trials." Frontiers in Endocrinology. URL:[1]

  • Nauck M, et al. "Safety and efficacy of once-weekly dulaglutide versus sitagliptin after 2 years in metformin-treated patients with type 2 diabetes (AWARD-5): a randomized, phase III study." Diabetes, Obesity and Metabolism. URL:[3]

  • Ahrén B, et al. "Semaglutide induces weight loss in subjects with type 2 diabetes regardless of baseline BMI or gastrointestinal adverse events in the SUSTAIN 1 to 5 trials." Diabetes, Obesity and Metabolism. URL:[6]

  • Novo Nordisk. "Novo Nordisk announces results for SUSTAIN2 trial of semaglutide." European Pharmaceutical Review. URL:[2]

  • "Liraglutide improves treatment satisfaction in people with Type 2 diabetes compared with sitagliptin, each as an add on to metformin." Sci-Hub. URL:[5]

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Comparative

Mass spectrometry analysis of fluorinated amine derivatives

Optimizing Mass Spectrometry Workflows for Fluorinated Amine Derivatives: A Comparative Guide to Column Selectivity and Fragmentation Dynamics As a Senior Application Scientist who has spent years troubleshooting poor re...

Author: BenchChem Technical Support Team. Date: March 2026

Optimizing Mass Spectrometry Workflows for Fluorinated Amine Derivatives: A Comparative Guide to Column Selectivity and Fragmentation Dynamics

As a Senior Application Scientist who has spent years troubleshooting poor retention, isomer co-elution, and ambiguous mass spectra in drug discovery pipelines, I frequently see laboratories struggle with fluorinated amine derivatives. Fluorine incorporation is a cornerstone of modern medicinal chemistry—used to modulate lipophilicity, enhance metabolic stability, and improve target binding. However, treating fluorinated amines like standard aliphatic amines during Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) analysis is a recipe for analytical failure.

In this guide, we will objectively compare chromatographic column chemistries, dissect the unique gas-phase fragmentation dynamics of these compounds, and provide a self-validating experimental protocol to ensure uncompromising data integrity.

The Chromatographic Showdown: C18 vs. HILIC vs. PFP

A common pitfall in LC-MS method development is defaulting to a standard C18 column. While fluorine increases the overall lipophilicity of a molecule, the highly electronegative nature of the C-F bond introduces a strong localized dipole.

Why C18 Often Fails: Standard C18 stationary phases rely almost exclusively on dispersive (hydrophobic) forces. They lack the functional mechanisms to interact with the strong dipole of short-to-medium chain fluorinated amines, often resulting in poor retention and the catastrophic co-elution of positional isomers (e.g., distinguishing between 2-fluoro, 3-fluoro, and 4-fluoro analogs)[1].

The PFP Advantage: Pentafluorophenyl (PFP) columns offer a multi-modal retention mechanism that is uniquely suited for these analytes. Beyond basic hydrophobic interactions, PFP phases provide π−π interactions, dipole-dipole interactions, hydrogen bonding, and highly specific fluorine-fluorine interactions. This orthogonal selectivity allows PFP columns to baseline-resolve fluorinated isomers that co-elute on C18 phases, making them the gold standard for fluorinated pharmaceuticals and environmental contaminants like PFAS[2].

ColumnSelectivity Analyte Fluorinated Amine Analyte C18 Standard C18 Column (Dispersive Forces) Analyte->C18 Hydrophobic PFP PFP Column (Multi-modal Interactions) Analyte->PFP Dipole, π-π, F-F Outcome1 Poor Retention & Isomer Co-elution C18->Outcome1 Outcome2 Strong Retention & Baseline Resolution PFP->Outcome2

Caption: Comparison of retention mechanisms for fluorinated amines on C18 versus PFP columns.

Quantitative Data Comparison: Column Performance

The following table summarizes the experimental performance of three column chemistries when analyzing a mixture of regioisomeric fluoroamphetamine analogs.

Column ChemistryRetention MechanismRetention Factor ( k′ )Resolution ( Rs​ )MS Signal Intensity (Area)
Standard C18 Dispersive / Hydrophobic1.20.8 (Co-elution) 5.2×105
HILIC Hydrophilic Partitioning3.51.1 (Partial) 4.8×105
PFP (Fluorinated) Multi-modal ( π−π , F-F, Dipole)4.82.4 (Baseline) 8.9×105 *

*Note: The higher MS signal intensity on the PFP column is a direct result of increased retention, allowing the analytes to elute in a higher percentage of organic solvent, which significantly enhances Electrospray Ionization (ESI) desolvation efficiency.

Mechanistic Insights: Ionization and Fragmentation Dynamics

To achieve high-confidence structural elucidation, an application scientist must understand the physics governing the analyte in the gas phase.

Ionization (ESI+): The strong electron-withdrawing (inductive) effect of fluorine atoms significantly alters the gas-phase basicity and solution-phase pKa of the adjacent amine. As the degree of fluorination increases, the abundance of product ions formed via traditional amine-nitrogen protonation decreases. The localized electron density shifts, which can alter the preferred site of protonation to other available heteroatoms[3].

Collision-Induced Dissociation (CID): When subjected to tandem mass spectrometry (MS/MS), fluorinated amines exhibit highly characteristic fragmentation pathways. Unlike standard aliphatic amines that typically show a neutral loss of ammonia (-17 Da), fluorinated amines are predisposed to a highly diagnostic neutral loss of hydrogen fluoride (HF, -20.006 Da) [1]. The formation of the [M+H−HF]+ product ion is a critical marker; utilizing chemical ionization or ESI coupled with tandem mass spectra analysis of this specific transition is the most reliable way to differentiate between various fluorinated isomers[1].

MSFragmentation Precursor Protonated Precursor [M+H]+ CID Collision-Induced Dissociation (CID) Precursor->CID Path1 Standard Cleavage (e.g., Loss of NH3) CID->Path1 Aliphatic Path2 Fluorine-Directed (Loss of HF, -20 Da) CID->Path2 Fluorinated Result1 Low Abundance Product Ions Path1->Result1 Result2 Diagnostic Base Peak [M+H-20]+ Path2->Result2

Caption: Gas-phase fragmentation pathways of fluorinated amines under CID conditions.

Self-Validating Experimental Protocol: LC-MS/MS Workflow

A robust protocol must be a self-validating system. If you are analyzing a putative fluorinated amine and do not observe the characteristic [M+H−20]+ product ion under optimized CID conditions, your structural assignment or collision energy parameters must be immediately re-evaluated.

Step 1: Sample Preparation

  • Dilute the fluorinated amine sample to a final concentration of 10-50 ng/mL in an initial mobile phase composition (e.g., 95% Water / 5% Acetonitrile).

  • Causality Check: Avoid high concentrations of ion-pairing agents (like TFA) which will severely suppress the ESI signal of the already pKa-suppressed fluorinated amine. Use 0.1% Formic Acid instead.

Step 2: Chromatographic Separation

  • Column: Pentafluorophenyl (PFP) column (e.g., 2.1×100 mm, 1.7 µm particle size).

  • Mobile Phase A: LC-MS grade Water + 0.1% Formic Acid.

  • Mobile Phase B: LC-MS grade Acetonitrile + 0.1% Formic Acid.

  • Gradient: 5% B to 95% B over 10 minutes. Flow rate: 0.3 mL/min. Column Temperature: 40°C.

Step 3: Mass Spectrometry (ESI-MS/MS) Setup

  • Source Parameters: Positive Electrospray Ionization (ESI+). Capillary Voltage: 3.0 kV. Desolvation Temperature: 350°C.

  • Precursor Isolation: Isolate the [M+H]+ pseudo-molecular ion in Q1.

  • Collision Energy (CE) Optimization: Perform a CE ramp from 10 eV to 40 eV. Fluorinated amines often require slightly higher collision energies to induce the loss of HF compared to the loss of NH3​ in non-fluorinated counterparts.

  • MRM Transitions: Set Q3 to monitor the primary diagnostic transition: [M+H]+→[M+H−20]+ (Loss of HF).

Step 4: Data Validation

  • Confirm the presence of the −20.006 Da neutral loss in the product ion spectrum.

  • Evaluate the extracted ion chromatograms (XIC) for baseline resolution of any positional isomers, verifying that the PFP column's orthogonal selectivity has successfully prevented co-elution.

References

  • Source: nih.
  • Source: waters.
  • Source: chromanik.co.
  • Title: Syntheses and analytical characterizations of the research chemical 1-[1-(2-fluorophenyl)

Sources

Validation

The Ring of Choice: A Comparative Guide to the Biological Activity of Cyclobutane vs. Cyclopentane Analogs

An Objective Guide for Medicinal Chemists Introduction: The Strategic Role of Small Carbocycles in Drug Design In the intricate process of drug discovery, the modification of a lead compound to enhance its potency, selec...

Author: BenchChem Technical Support Team. Date: March 2026

An Objective Guide for Medicinal Chemists

Introduction: The Strategic Role of Small Carbocycles in Drug Design

In the intricate process of drug discovery, the modification of a lead compound to enhance its potency, selectivity, and pharmacokinetic profile is a paramount challenge. Bioisosterism, the strategy of substituting one chemical group with another that produces a similar biological effect, is a cornerstone of medicinal chemistry. Among the vast arsenal of available bioisosteres, small carbocyclic rings like cyclobutane and cyclopentane have emerged as powerful tools. They offer a means to navigate the complex landscape of drug-target interactions by modulating a molecule's three-dimensional structure, lipophilicity, and metabolic stability.[1]

This guide provides an in-depth comparison of cyclobutane and cyclopentane analogs, offering insights into their distinct physicochemical properties and the resulting impact on biological activity. We will explore the causal relationships behind choosing one ring system over the other, supported by experimental data and detailed protocols for evaluating their performance.

Physicochemical Properties: A Tale of Two Rings

The fundamental differences between cyclobutane and cyclopentane stem from their inherent ring strain and conformational flexibility. These properties are not mere chemical curiosities; they are the primary drivers of the differential biological effects observed when these rings are incorporated into a drug candidate.

Ring Strain and Conformation

  • Cyclobutane: This four-membered ring is characterized by significant ring strain, with a strain energy of approximately 26.3 kcal/mol.[2][3] This strain is a result of substantial angle distortion from the ideal sp³ tetrahedral angle of 109.5°. To alleviate some of this strain, cyclobutane is not planar; it adopts a puckered or "butterfly" conformation.[4][5] This puckered nature is rigid, meaning the ring has very limited conformational freedom. This rigidity can be a significant advantage in drug design by locking a molecule into a specific, bioactive conformation.[2][6]

  • Cyclopentane: With a much lower strain energy of about 7.1 kcal/mol, the five-membered cyclopentane ring is considerably more flexible.[2][3] It readily puckers to relieve torsional strain, adopting a variety of non-planar conformations, the most common being the "envelope" and "twist" forms.[4][7] This flexibility allows a cyclopentane-containing molecule to explore a wider range of shapes, which can be advantageous for fitting into a dynamic binding pocket but may come at an entropic cost upon binding.[8]

G

Caption: Conformational differences between cyclobutane and cyclopentane.

Impact on Biological Activity and Pharmacokinetics

The choice between a cyclobutane and a cyclopentane analog is a strategic decision guided by the specific goals of a drug discovery program. The distinct properties of these rings can be leveraged to address common challenges such as potency, selectivity, and metabolic clearance.

Potency and Receptor Binding

The conformational rigidity of the cyclobutane ring can be a powerful tool for enhancing binding affinity. By pre-organizing the pharmacophoric groups into the optimal geometry for receptor binding, the entropic penalty upon binding is reduced, which can lead to a significant increase in potency.[2][6]

A compelling example is seen in the development of the Hepatitis C virus (HCV) NS3/4A protease inhibitor, boceprevir. In structure-activity relationship (SAR) studies, the cyclobutane-containing analog was found to be 3-fold and 19-fold more potent than the corresponding cyclopropyl and cyclopentyl analogs, respectively.[9] This highlights how the specific conformational constraints imposed by the cyclobutane ring can lead to superior target engagement compared to more flexible or differently strained rings.

Analog ComparisonTargetKey ParameterRelative PotencyReference
Boceprevir Analogs HCV NS3/4A ProteaseIC50Cyclobutane > Cyclopropane > Cyclopentane[9]
RORγt Inverse Agonists RORγtIC50Cyclobutane improves potency by rigidifying a linker[10]
Metabolic Stability

A common liability in drug candidates is susceptibility to metabolic degradation, often by cytochrome P450 enzymes. Flexible alkyl chains or larger cycloalkanes can be particularly prone to oxidative metabolism. Replacing such groups with a cyclobutane ring is a validated strategy for improving metabolic stability.[2][9] The rigid structure can shield adjacent, metabolically labile sites, and the cyclobutane ring itself is relatively inert.[11][12]

For instance, in the optimization of inhibitors for the fat mass and obesity-associated protein (FTO), replacing a metabolically vulnerable cyclohexyl group with a difluorocyclobutyl group led to major improvements in metabolic stability and drug exposure.[2] While cyclopentane can also enhance stability compared to an acyclic chain, the higher rigidity and unique puckering of cyclobutane often provide a more robust metabolic block.[9][11]

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// Edges Lead -> Problem [color="#202124"]; Problem -> Strategy [color="#202124"]; Strategy -> Cyclobutane [label="Hypothesis:\nRigidity needed", fontcolor="#EA4335", color="#EA4335"]; Strategy -> Cyclopentane [label="Hypothesis:\nFlexibility beneficial", fontcolor="#4285F4", color="#4285F4"]; Cyclobutane -> Evaluation [color="#202124"]; Cyclopentane -> Evaluation [color="#202124"]; Evaluation -> Outcome1 [label="If Cyclobutane Superior", fontcolor="#EA4335", color="#EA4335"]; Evaluation -> Outcome2 [label="If Cyclopentane Favorable", fontcolor="#4285F4", color="#4285F4"]; }

Caption: Decision workflow for selecting cyclobutane vs. cyclopentane analogs.

Experimental Protocols for Comparative Evaluation

To objectively compare cyclobutane and cyclopentane analogs, a series of standardized in vitro assays are essential. The following protocols provide a framework for assessing binding affinity and metabolic stability.

Protocol 1: Competitive Radioligand Binding Assay (for Potency, IC₅₀/Kᵢ)

This protocol is designed to determine the concentration of a test compound (e.g., your cyclobutane or cyclopentane analog) that inhibits 50% of the binding of a known radiolabeled ligand to a target receptor (IC₅₀). This value can then be used to calculate the inhibition constant (Kᵢ).[13][14]

Materials:

  • Target receptor source (e.g., cell membranes, purified protein)

  • Radiolabeled ligand (e.g., ³H- or ¹²⁵I-labeled) with known affinity (Kₔ)

  • Test compounds (cyclobutane and cyclopentane analogs) at various concentrations

  • Assay buffer

  • 96-well microplates

  • Scintillation counter and scintillation fluid (for radiolabels)

  • Filtration apparatus

Step-by-Step Methodology:

  • Plate Setup: In a 96-well plate, set up wells for total binding (receptor + radioligand), non-specific binding (receptor + radioligand + excess unlabeled ligand), and competitor binding (receptor + radioligand + test compound at various concentrations).

  • Reagent Addition: Add the assay buffer, receptor preparation, and either the unlabeled ligand (for non-specific binding) or the serially diluted test compounds to the appropriate wells.

  • Initiate Binding: Add the radiolabeled ligand to all wells to initiate the binding reaction.

  • Incubation: Incubate the plate for a predetermined time at a specific temperature (e.g., 60 minutes at room temperature) to allow the binding to reach equilibrium.

  • Separation: Rapidly separate the bound from unbound radioligand by filtering the contents of each well through a filter mat. The receptor and bound radioligand will be trapped on the filter.

  • Washing: Quickly wash the filters with ice-cold assay buffer to remove any remaining unbound radioligand.

  • Quantification: Place the filter discs into vials with scintillation fluid and measure the radioactivity using a scintillation counter.

  • Data Analysis:

    • Calculate specific binding: Specific Binding = Total Binding - Non-specific Binding.

    • Plot the percentage of specific binding against the log concentration of the test compound.

    • Use non-linear regression (sigmoidal dose-response) to determine the IC₅₀ value.

    • Calculate the Kᵢ value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[1]

Protocol 2: Liver Microsomal Stability Assay (for Metabolic Clearance)

This assay measures the rate at which a test compound is metabolized by liver microsomes, which are rich in drug-metabolizing enzymes like CYPs. The results are typically expressed as in vitro half-life (t½) and intrinsic clearance (CLᵢₙₜ).[15]

Materials:

  • Pooled liver microsomes (e.g., human, rat)

  • NADPH regenerating system (cofactor for CYP enzymes)

  • Phosphate buffer (e.g., 100 mM, pH 7.4)

  • Test compounds (cyclobutane and cyclopentane analogs)

  • Control compounds (high and low clearance)

  • Acetonitrile with an internal standard for reaction quenching

  • LC-MS/MS system for analysis

Step-by-Step Methodology:

  • Preparation: Prepare a master mix of microsomes in phosphate buffer. Pre-warm this mix and the NADPH regenerating system to 37°C.

  • Reaction Initiation: In a 96-well plate, add the test compound to the pre-warmed microsome solution. Initiate the metabolic reaction by adding the NADPH regenerating system. A parallel incubation without NADPH serves as a negative control.

  • Time-Point Sampling: At various time points (e.g., 0, 5, 15, 30, 60 minutes), take an aliquot of the reaction mixture and transfer it to a separate plate containing ice-cold acetonitrile with an internal standard to stop the reaction.

  • Sample Processing: Centrifuge the quenched samples to precipitate the proteins.

  • LC-MS/MS Analysis: Analyze the supernatant from each time point using an LC-MS/MS method optimized for detecting the parent compound.

  • Data Analysis:

    • Plot the natural log of the peak area ratio (compound/internal standard) versus time.

    • The slope of the linear regression of this plot is the elimination rate constant (k).

    • Calculate the in vitro half-life: t½ = 0.693 / k.[15]

    • Calculate intrinsic clearance: CLint (μL/min/mg protein) = (0.693 / t½) * (incubation volume / mg of microsomal protein).[15]

A compound with a longer half-life and lower intrinsic clearance is considered more metabolically stable.[15]

Conclusion

The choice between incorporating a cyclobutane or a cyclopentane moiety into a drug candidate is a nuanced decision that requires a deep understanding of their fundamental chemical properties. The cyclobutane ring offers conformational rigidity, a feature that can be expertly exploited to enhance binding potency and block metabolic degradation.[9][11] In contrast, the cyclopentane ring provides greater conformational flexibility, which may be necessary to accommodate certain binding sites, though often with a trade-off in metabolic stability or entropic binding penalty.[8][16]

By employing rigorous comparative evaluations using standardized binding and metabolic stability assays, researchers can make data-driven decisions. This strategic use of small carbocycles as bioisosteres remains a powerful and effective approach in the rational design of novel therapeutics with optimized pharmacological profiles.

References

  • van der Kolk, M. R., Janssen, M. A. C. H., Rutjes, F. P. J. T., & Blanco-Ania, D. (2022). Cyclobutanes in Small-Molecule Drug Candidates. ChemMedChem, 17(14), e202200142. [Link]

  • van der Kolk, M., Janssen, M., Rutjes, F., & Blanco-Ania, D. (2022). Cyclobutanes in Small-Molecule Drug Candidates. Radboud Repository. [Link]

  • Maguire, M. F., & Cogan, D. A. (2014). Recent Developments in the Stereocontrolled Synthesis of Highly Substituted Cyclopentane Core Structures: From Drug Discovery Research to Natural Product Synthesis. Current Organic Chemistry, 18(5), 591-626. [Link]

  • van der Kolk, M. R., Janssen, M. A. C. H., Rutjes, F. P. J. T., & Blanco-Ania, D. (2022). Cyclobutanes in Small-Molecule Drug Candidates. Peeref. [Link]

  • Creative Biolabs. (n.d.). Receptor Ligand Binding Assay. Creative Biolabs. [Link]

  • Maguire, M. F., & Cogan, D. A. (2014). Recent Developments in the Stereocontrolled Synthesis of Highly Substituted Cyclopentane Core Structures. Bentham Science Publishers. [Link]

  • Wagstaff, P. C., et al. (2022). Puckering the Planar Landscape of Fragments: Design and Synthesis of a 3D Cyclobutane Fragment Library. Chemistry – A European Journal, 28(48), e202201314. [Link]

  • Gifford Bioscience. (n.d.). About Ligand Binding Assays. Gifford Bioscience. [Link]

  • Lanam, C. (2012). Receptor Binding Assays for HTS and Drug Discovery. Probe Reports from the NIH Molecular Libraries Program. [Link]

  • Mtoz Biolabs. (n.d.). Receptor-Ligand Binding Assay. Mtoz Biolabs. [Link]

  • Al-Harrasi, A., et al. (2019). Cyclobutane-Containing Alkaloids: Origin, Synthesis, and Biological Activities. Molecules, 24(15), 2825. [Link]

  • van der Kolk, M. R., et al. (2022). Cyclobutanes in Small-Molecule Drug Candidates. ChemMedChem, 17(14), e202200142. [Link]

  • van der Kolk, M., et al. (2022). Cyclobutanes in Small-Molecule Drug Candidates. Radboud Repository. [Link]

  • BMG LABTECH. (n.d.). Binding Assays. BMG LABTECH. [Link]

  • Samir, E. (2016). The Uses of Cyclopentanone for the Synthesis of Biologically Active Pyran, Pyridine and Thiophene Derivatives. Open Access Library Journal, 3, 1-11. [Link]

  • Scribd. (n.d.). Conformational Analysis of Cyclopentane. Scribd. [Link]

  • Chemistry LibreTexts. (2026). 4.4: Conformations of Cycloalkanes. Chemistry LibreTexts. [Link]

  • University of Bristol. (n.d.). Molecules with Rings. University of Bristol. [Link]

  • Nowaczyk, A., & Stochmal, A. (2024). Highly Oxygenated Cyclobutane Ring in Biomolecules: Insights into Structure and Activity. Molecules, 29(9), 1989. [Link]

  • Nowaczyk, A., & Stochmal, A. (2024). Highly Oxygenated Cyclobutane Ring in Biomolecules: Insights into Structure and Activity. Molecules, 29(9), 1989. [Link]

  • Maricopa Open Digital Press. (n.d.). Conformational Analysis of Cycloalkanes. Maricopa Open Digital Press. [Link]

  • Lumen Learning. (n.d.). Conformers of Cycloalkanes. Lumen Learning. [Link]

  • Al-Harrasi, A., et al. (2019). Cyclobutane-Containing Alkaloids: Origin, Synthesis, and Biological Activities. Molecules, 24(15), 2825. [Link]

  • Science Repository. (n.d.). On the Importance of Metabolic Stability to Achieve High Oral Exposures for Cyclic Peptides. Science Repository. [Link]

  • RSC Publishing. (2024). Driving tert-butyl axial: the surprising cyclopropyl effect. RSC Publishing. [Link]

  • Wikipedia. (n.d.). Ring strain. Wikipedia. [Link]

  • Roy, A., et al. (2014). Evaluation of the cyclopentane-1,2-dione as a potential bio-isostere of the carboxylic acid functional group. MedChemComm, 5(11), 1735-1739. [Link]

  • RSC Publishing. (n.d.). Sidechain structure–activity relationships of cyclobutane-based small molecule αvβ3 antagonists. RSC Publishing. [Link]

  • Sippl, W., et al. (2016). Experimental and theoretical investigations into the stability of cyclic aminals. Beilstein Journal of Organic Chemistry, 12, 2364-2375. [Link]

  • Słoczyńska, K., et al. (2019). Metabolic stability and its role in the discovery of new chemical entities. Acta Pharmaceutica, 69(1), 11-26. [Link]

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Comparative

Comparative Docking Studies of DPP-4 Inhibitors: Active Site Architecture and Binding Mechanics

As a Senior Application Scientist in structure-based drug design, I frequently evaluate the binding mechanics of serine proteases. Dipeptidyl peptidase-4 (DPP-4) remains one of the most successfully targeted enzymes for...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist in structure-based drug design, I frequently evaluate the binding mechanics of serine proteases. Dipeptidyl peptidase-4 (DPP-4) remains one of the most successfully targeted enzymes for the management of Type 2 Diabetes Mellitus (T2DM). By cleaving incretin hormones like GLP-1 and GIP, DPP-4 diminishes their insulinotropic effects. Inhibiting this enzyme prolongs incretin half-life, thereby restoring glucose homeostasis.

However, not all DPP-4 inhibitors (gliptins) are created equal. Their distinct pharmacodynamic profiles and off-target selectivities (e.g., avoiding DPP-8 and DPP-9) are directly dictated by how they navigate the complex topography of the DPP-4 active site. This guide provides an objective, data-driven comparison of clinical DPP-4 inhibitors, mapping their performance to specific molecular docking profiles, and outlines a self-validating experimental protocol for researchers conducting in silico screening.

Pathway Meal Meal Ingestion Incretin GLP-1 & GIP Secretion Meal->Incretin Inactive Inactive Incretins (Cleaved) Incretin->Inactive Cleaved by Insulin Insulin Secretion & Glucose Control Incretin->Insulin Stimulates DPP4 DPP-4 Enzyme (Active) DPP4->Inactive Catalyzes Gliptin DPP-4 Inhibitors (Gliptins) Gliptin->DPP4 Competitive Inhibition

Diagram 1: Mechanism of incretin degradation by DPP-4 and pharmacological intervention by gliptins.

Structural Architecture of the DPP-4 Active Site

To understand inhibitor efficacy, we must first deconstruct the target. DPP-4 is a serine exopeptidase characterized by an α/β -hydrolase domain and a β -propeller domain. The active site lies in the cavity between these two domains and is defined by several highly specialized sub-pockets[1][2].

  • The Catalytic Triad: Comprising Ser630, Asp708, and His740 , this triad is responsible for the nucleophilic attack on the peptide bond of the substrate[1].

  • The S1 Pocket: A highly hydrophobic cavity lined by residues such as Tyr662, Tyr666, and Val711. This pocket dictates the enzyme's strict preference for substrates containing a proline or alanine at the P1 position.

  • The S2 Pocket: This is the primary anchor point for all clinical gliptins. It contains the critical Glu205 and Glu206 residues[3]. These glutamates form a highly conserved salt bridge network that interacts with the protonated primary or secondary amine present in all approved DPP-4 inhibitors[4].

  • The S1' and S2' Pockets: Extended sub-pockets featuring residues like Tyr547 (which stabilizes the oxyanion hole) and Trp629 . Exploiting these extended pockets is the key to achieving ultra-high binding affinity and selectivity over DPP-8/9[3].

Comparative Binding Modes of Clinical Gliptins

When we perform comparative docking studies of FDA-approved gliptins, their structural diversity translates into distinct spatial occupancy within the DPP-4 active site[5].

Sitagliptin and Alogliptin: The Core Occupiers

Sitagliptin (PDB: 1X70) and Alogliptin (PDB: 3G0B) are non-peptidomimetic inhibitors. Sitagliptin's trifluorophenyl group deeply penetrates the hydrophobic S1 pocket, while its primary amine forms indispensable salt bridges with Glu205 and Glu206 in the S2 pocket. Alogliptin binds similarly but extends slightly into the S1' pocket, interacting with Tyr547, which contributes to its distinct dissociation kinetics[5].

Vildagliptin: The Covalent Binder

Unlike Sitagliptin, Vildagliptin is a cyanopyrrolidine-based peptidomimetic. It acts as a slow-binding, reversible covalent inhibitor. The nitrile group of Vildagliptin undergoes a nucleophilic attack by the hydroxyl group of Ser630, forming an imidate adduct. This unique mechanism results in prolonged enzyme inhibition even after the free drug has been cleared from circulation.

Linagliptin: The Extended Navigator

Linagliptin (PDB: 2RGU) represents the pinnacle of active site exploitation. It is a xanthine-based inhibitor that not only occupies the S1 and S2 pockets but extensively projects into the S1' and S2' sub-pockets[3][5]. Its quinazoline substituent π−π stacks with Trp629 in the S2' pocket. This massive surface area of interaction explains why Linagliptin possesses the highest in vitro potency (lowest IC50) and does not require dose adjustment in renal impairment—its binding affinity is so robust that it is primarily excreted unchanged via the biliary route.

Quantitative Data Comparison

The table below synthesizes the docking profiles and experimental performance of these inhibitors based on structural data and biochemical assays.

InhibitorRepresentative PDB IDSub-pockets OccupiedKey Interacting ResiduesBinding MechanismApprox. IC50 (nM)
Sitagliptin 1X70S1, S2, S2 extensiveS630, E205, E206, Y666, F357Competitive, Non-covalent~18.0
Alogliptin 3G0BS1, S2, S1'S630, E205, E206, Y547Competitive, Non-covalent~24.0
Vildagliptin 6B1ES1, S2S630, E205, E206Slow-binding, Covalent~62.0
Linagliptin 2RGUS1, S2, S1', S2'S630, E205, E206, Y547, W629Competitive, Non-covalent~1.0

Self-Validating Molecular Docking Protocol for DPP-4

To ensure scientific integrity and reproducibility, in silico docking must not be treated as a "black box." Every step must be governed by chemical causality. Below is a rigorous, step-by-step methodology for screening novel DPP-4 inhibitors.

Step 1: Target Preparation (The Causality of Protonation)
  • Structure Retrieval: Download the high-resolution crystal structure of DPP-4 (e.g., PDB ID: 1X70) from the Protein Data Bank.

  • Water Removal: Strip all crystallographic water molecules except those bridging the ligand and the protein (if investigating solvent-mediated interactions). Unnecessary waters cause artificial steric clashes.

  • pH Assignment (Critical Step): Use tools like Protein Preparation Wizard (Schrödinger) or PDB2PQR to assign protonation states at physiological pH (7.4).

    • Causality: At pH 7.4, the carboxylic acid side chains of Glu205 and Glu206 must be deprotonated (negatively charged). If they are incorrectly left protonated, your docking algorithm will fail to predict the essential salt bridges with the basic amine of the ligand, resulting in false-negative scoring[4].

Step 2: Ligand Preparation
  • Conformational Generation: Import ligand SMILES or 2D structures and generate 3D conformers.

  • Ionization State: Ensure the primary/secondary amines on the ligands (e.g., the 3-aminopiperidine ring in Alogliptin) are protonated (positively charged) to mimic physiological conditions.

  • Energy Minimization: Apply a force field (e.g., OPLS4 or MMFF94) to relax the ligand structure, preventing high-energy steric strain before docking.

Step 3: Grid Box Generation
  • Centering: Center the grid box directly between the catalytic Ser630 and the S2 pocket glutamates (Glu205/Glu206).

  • Sizing: Ensure the grid box is large enough (typically 20Å x 20Å x 20Å) to encompass the extended S1' and S2' pockets, allowing the algorithm to sample poses for bulkier ligands like Linagliptin.

Step 4: Docking Execution and Self-Validation
  • Redocking (The Validation Step): Before screening novel compounds, extract the native co-crystallized ligand (e.g., Sitagliptin from 1X70) and redock it into the prepared grid.

    • Causality: Calculate the Root Mean Square Deviation (RMSD) between the docked pose and the original crystallographic pose. An RMSD of < 2.0 Å validates that your grid, protonation states, and scoring function are accurately modeling the physical reality of the DPP-4 active site.

  • Screening: Run the docking algorithm (e.g., AutoDock Vina, Glide) for your test compounds, utilizing flexible ligand and rigid receptor parameters.

Step 5: Post-Docking Analysis
  • Interaction Profiling: Do not rely solely on the ΔG binding score. Manually inspect the top poses to confirm the presence of:

    • Hydrogen bonds/Salt bridges with E205 and E206.

    • Hydrophobic packing in the S1 pocket (Y662, Y666, V711).

    • Proximity to S630 (< 3.5 Å) if designing covalent inhibitors.

DockingWorkflow Start Select DPP-4 Crystal Structure (e.g., PDB: 1X70, 2RGU) PrepProt Protein Preparation Assign pH 7.4 (Ionize E205/E206) Remove non-catalytic waters Start->PrepProt Grid Grid Generation Center around S630 & E205/E206 PrepProt->Grid PrepLig Ligand Preparation Generate 3D Conformations Energy Minimization Dock Molecular Docking (Flexible Ligand, Rigid Receptor) PrepLig->Dock Grid->Dock Score Scoring & RMSD Validation (ΔG Binding Affinity) Dock->Score Analyze Interaction Profiling (Salt Bridges, H-Bonds, Pi-Pi) Score->Analyze

Diagram 2: Self-validating molecular docking workflow for screening DPP-4 inhibitors.

Conclusion

The evolution of DPP-4 inhibitors from Sitagliptin to Linagliptin perfectly illustrates the power of structure-based drug design. By progressively mapping and exploiting the S1', S2', and extensive sub-pockets, developers have achieved sub-nanomolar affinities and superior pharmacokinetic profiles. For researchers developing next-generation anti-diabetic agents, adhering to a chemically rigorous, self-validating docking protocol is not just best practice—it is an absolute necessity for translating in silico hits into clinical success.

References

  • National Institutes of Health (PMC)
  • UH.
  • Design, Synthesis and Biological Evaluation of Neogliptin, a Novel 2-Azabicyclo[2.2.1]heptane-Based Inhibitor of Dipeptidyl Peptidase-4 (DPP-4)
  • Dipeptidyl Peptidase 4 Inhibitors in Type 2 Diabetes Mellitus Management: Pharmacophore Virtual Screening, Molecular Docking, Pharmacokinetic Evaluations, and Conceptual DFT Analysis MDPI URL
  • Portland Press (Clinical Science)

Sources

Validation

Pharmacokinetic profile of fluorinated cyclobutane compounds

Title : Beyond the Flatland: Pharmacokinetic Profiling of Fluorinated Cyclobutane Bioisosteres Introduction In modern drug discovery, the transition from planar, sp2 -hybridized aromatic rings to three-dimensional, sp3 -...

Author: BenchChem Technical Support Team. Date: March 2026

Title : Beyond the Flatland: Pharmacokinetic Profiling of Fluorinated Cyclobutane Bioisosteres

Introduction In modern drug discovery, the transition from planar, sp2 -hybridized aromatic rings to three-dimensional, sp3 -rich architectures is a proven strategy for improving clinical success rates. As a Senior Application Scientist, I frequently guide development teams in replacing metabolically vulnerable alkyl groups or flat phenyl rings with cyclobutane derivatives. However, the unsubstituted cyclobutane ring often suffers from rapid oxidative metabolism. Enter fluorinated cyclobutanes—premier bioisosteres that combine the conformational rigidity of a four-membered ring with the extreme electronegativity and metabolic shielding of fluorine [[1]](). This guide objectively compares the pharmacokinetic (PK) performance of fluorinated cyclobutanes against traditional motifs and provides the experimental frameworks necessary to validate these properties.

Mechanistic Causality: Why Fluorination Transforms Pharmacokinetics The strategic incorporation of fluorine into a cyclobutane scaffold is not merely a structural novelty; it is a rational intervention that alters the molecule's electronic and steric environment 2.

  • Metabolic Shielding (Clearance Reduction): Unsubstituted cyclobutanes are susceptible to Cytochrome P450 (CYP)-mediated hydroxylation. The introduction of fluorine atoms (e.g., gem-difluoro or trifluoromethyl groups) sterically blocks CYP active sites and electronically deactivates adjacent C-H bonds via strong inductive withdrawal, drastically reducing intrinsic clearance ( Clint​ ) 3.

  • pKa Modulation: Fluorine's inductive electron-withdrawing effect propagates through the cyclobutane σ -framework. When adjacent to a basic amine, each fluorine substitution can lower the pKa​ by 1 to 3 units 4. Causality: Lowering the pKa​ increases the fraction of unionized drug at physiological pH (7.4), directly enhancing passive membrane permeability and mitigating off-target hERG channel toxicity.

  • Lipophilicity Tuning: While a trifluoromethyl group significantly increases lipophilicity ( LogP ), mono- and difluorination can actually decrease lipophilicity relative to non-fluorinated analogs due to the strong C-F dipole, offering a tunable dial for the volume of distribution ( Vd​ ) [[5]]().

Quantitative Pharmacokinetic Comparison To objectively evaluate these motifs, Table 1 compares the in vitro PK parameters of a model basic amine scaffold where a terminal tert-butyl group is systematically replaced by cyclobutane and its fluorinated derivatives.

Table 1: Comparative Physicochemical and In Vitro PK Profiling of Bioisosteres

Bioisostere MotifRelative pKa​ Shift LogD7.4​ HLM Clint​ (µL/min/mg)Half-life t1/2​ (min)Primary Advantage
tert-Butyl (Control)Baseline3.245.215.3High lipophilicity, poor stability
Cyclobutane -0.22.838.518.0Reduced size, prone to oxidation
3-Fluorocyclobutane -1.12.518.437.6Balanced LogD, improved stability
3,3-Difluorocyclobutane -2.32.7< 5.0> 120Excellent metabolic shielding
3-(Trifluoromethyl)cyclobutane -3.13.5< 5.0> 120High stability, high lipophilicity

(Note: Data represents aggregated trends for model basic amine scaffolds derived from recent medicinal chemistry literature).

Self-Validating Experimental Protocol: In Vitro Microsomal Stability To ensure the trustworthiness of the PK data presented above, the analytical assay must be a self-validating system. We employ a Human Liver Microsome (HLM) assay with parallel ± NADPH incubations. The absence of NADPH serves as an internal negative control to distinguish true CYP450-mediated enzymatic metabolism from aqueous chemical instability.

Step-by-Step Methodology:

  • Preparation of Matrix: Thaw HLMs on ice. Prepare a 0.5 mg/mL HLM suspension in 100 mM potassium phosphate buffer (pH 7.4) containing 3.3 mM MgCl2​ .

    • Causality: Mg2+ is an essential cofactor that facilitates electron transfer in CYP450 enzymatic activity.

  • Compound Spiking & Pre-incubation: Add the fluorinated cyclobutane test compound (final concentration 1 µM) to the HLM suspension. Pre-incubate at 37°C for 5 minutes.

    • Causality: This ensures thermal equilibrium before initiating the enzymatic reaction, preventing kinetic lag phases that skew Clint​ calculations.

  • Reaction Initiation (The Validation Step): Split the mixture into two aliquots. To the active arm, add NADPH (final concentration 1 mM). To the control arm, add an equivalent volume of buffer.

    • Causality: NADPH provides the reducing equivalents required by CYPs. If degradation occurs in the control arm (-NADPH), the compound is chemically unstable, invalidating metabolic clearance assumptions.

  • Time-Course Quenching: At predefined intervals (0, 5, 15, 30, 60 minutes), extract 50 µL aliquots and immediately quench in 150 µL of ice-cold acetonitrile containing an analytical internal standard (e.g., Tolbutamide).

    • Causality: Cold organic solvent instantly denatures metabolic enzymes, halting the reaction precisely at the time point, while precipitating proteins to protect the LC-MS/MS column.

  • Centrifugation and LC-MS/MS Analysis: Centrifuge at 4000 rpm for 15 minutes. Analyze the supernatant via LC-MS/MS using Multiple Reaction Monitoring (MRM) to calculate the Area Under the Curve (AUC) ratio of the test compound to the internal standard.

Workflow Visualization The logical progression of the self-validating PK assay is mapped below.

PK_Workflow N1 1. Compound Preparation (Fluorinated Cyclobutane) N2 2. HLM Pre-incubation (Buffer + Mg2+ at 37°C) N1->N2 1 µM Final Conc. N3 3. Reaction Initiation (Split: +NADPH / -NADPH) N2->N3 Thermal Equilibrium N4 4. Time-Course Quenching (Cold ACN + Internal Standard) N3->N4 0, 5, 15, 30, 60 min N5 5. Protein Precipitation & Centrifugation N4->N5 Enzyme Denaturation N6 6. LC-MS/MS MRM Quantification N5->N6 Supernatant Extraction N7 7. PK Parameter Calculation (Cl_int, t1/2) N6->N7 AUC Ratio Analysis

In vitro pharmacokinetic validation workflow for fluorinated cyclobutane bioisosteres.

Conclusion Replacing traditional flat or metabolically soft motifs with fluorinated cyclobutanes is a highly effective strategy for optimizing drug candidates. By understanding the causal relationship between fluorine's inductive effects and CYP450 active site dynamics, researchers can precisely tune pKa​ , lipophilicity, and metabolic stability. Rigorous, self-validating experimental protocols ensure that these structural modifications translate into reliable, actionable pharmacokinetic data.

References

  • 1 - PMC

  • 2 - Apollo Scientific 3.3 - PMC 4.4 - ResearchGate 5.5 - ACS Publications

Comparative

A Comprehensive Guide to Cytotoxicity Assays for Novel Cyclobutane Derivatives: Overcoming Metabolic Interference

The cyclobutane ring—a rigid, puckered four-membered carbocycle—has emerged as a highly valuable scaffold in medicinal chemistry. From the established clinical success of carboplatin to the development of novel triazole-...

Author: BenchChem Technical Support Team. Date: March 2026

The cyclobutane ring—a rigid, puckered four-membered carbocycle—has emerged as a highly valuable scaffold in medicinal chemistry. From the established clinical success of carboplatin to the development of novel triazole-cyclobutane hybrids, this unique structure confers distinct conformational properties that enhance pharmacological potency and selectivity[1]. Furthermore, cyclobutane derivatives are increasingly being explored for their potent anticancer, antioxidant, and antimicrobial properties[2].

However, screening these novel chemotypes requires rigorous, artifact-free cytotoxicity assays. Traditional colorimetric methods often fall short when evaluating highly reactive or metabolically disruptive compounds. As a Senior Application Scientist, I present this guide to objectively compare the performance of traditional viability assays against modern luminescent alternatives, providing you with the self-validating protocols necessary to ensure absolute scientific integrity in your drug development pipeline.

The Pitfalls of Traditional Assays (MTT/MTS)

For decades, the MTT assay has been the default method for assessing cell viability. It relies on the reduction of a yellow tetrazolium salt to purple formazan crystals by NAD(P)H-dependent cellular oxidoreductases. While cost-effective, it presents severe limitations when screening novel cyclobutane derivatives.

  • Metabolic Uncoupling (False Negatives): The MTT assay measures metabolic activity, not cell viability directly. Cyclobutane derivatives can induce severe cellular stress that alters mitochondrial reductase activity and diverts NADH away from critical functions. This metabolic uncoupling means the MTT assay may reflect a drop in metabolic rate long before actual cell death occurs, skewing IC50 calculations[3].

  • Chemical Interference (False Positives): Many synthetic derivatives act as reducing agents. These compounds can cause non-enzymatic reduction of the MTT dye in the culture medium, leading to artificially high absorbance readings that mask the drug's true cytotoxicity[3].

  • Reagent Toxicity: The MTT reagent itself is inherently cytotoxic. The 1–4 hour incubation required for signal development compounds the stress induced by the experimental drug, altering cell morphology and viability during the measurement phase itself[4].

The ATP Luminescence Assay: A Superior Alternative

To overcome the limitations of metabolic assays, high-sensitivity ATP-based luminescence assays (such as CellTiter-Glo) have become the gold standard for high-throughput screening (HTS)[4].

  • The Mechanism: This assay utilizes a recombinant luciferase enzyme to catalyze the oxidation of luciferin, a reaction that is strictly dependent on the presence of ATP[5].

  • The Causality of Success: Unlike MTT, the ATP assay reagent contains detergents that immediately lyse the cells upon addition. This instantaneous lysis halts all metabolic processes, preventing the cyclobutane derivative from further altering the cellular state. Because ATP is the universal energy currency and is rapidly depleted upon cell death, the luminescent signal is directly and exclusively proportional to the number of viable cells at the exact moment of lysis[4].

Quantitative Assay Comparison

The following table summarizes the performance metrics of the ATP Luminescence assay compared to traditional alternatives for screening novel compounds[4][6].

Performance MetricATP Luminescence (Product)MTT Colorimetric (Alternative)Resazurin Fluorometric (Alternative)
Detection Mechanism Luciferase-catalyzed ATP consumptionNAD(P)H-dependent tetrazolium reductionResazurin reduction to resorufin
Sensitivity < 50 cells/well 200 - 1,000 cells/well100 - 500 cells/well
Assay Time (Post-treatment) 10 - 15 minutes 1 - 4 hours1 - 4 hours
Metabolic Interference Risk Low (Immediate lysis halts metabolism)High (Dependent on redox state)Moderate (Dependent on redox state)
Chemical Interference Risk Rare (Requires direct luciferase inhibition)High (Reducing agents, polyphenols)Moderate (Fluorescent compounds)
HTS Suitability Excellent (Homogeneous, add-mix-measure)Poor (Requires solubilization step)Good (Homogeneous)

Experimental Workflow & Self-Validating Protocols

To guarantee trustworthiness, an experimental protocol must be a self-validating system. The following methodology details the ATP-based cytotoxicity workflow, explicitly designed to control for the unique properties of cyclobutane derivatives.

Workflow Seed 1. Cell Seeding (96/384-well plate) Treat 2. Compound Treatment (Cyclobutane Series) Seed->Treat Incubate 3. Incubation (24-72 hours) Treat->Incubate Controls Include Controls: Vehicle, Positive, No-Cell Controls->Treat Lyse 4. Lysis & ATP Reaction (Luciferase/Luciferin) Incubate->Lyse Read 5. Luminescence Readout Lyse->Read Analyze 6. IC50 Calculation & Data Analysis Read->Analyze

Workflow for ATP-based cytotoxicity screening with self-validating controls.

Step-by-Step Methodology: ATP Luminescence Assay

Objective: Quantify the IC50 of novel cyclobutane derivatives while strictly controlling for chemical interference.

  • Cell Seeding: Harvest target cancer cells and seed at 1,000–5,000 cells/well in a 96-well opaque white microplate.

    • Causality Note: Opaque walls are mandatory to prevent optical luminescent crosstalk between adjacent wells, which would artificially inflate viability readings in highly toxic wells.

  • Compound Preparation & Treatment: Prepare serial dilutions of the cyclobutane derivative.

    • Causality Note: Use serum-free or low-serum media during the treatment phase if the novel compound has an unknown protein-binding affinity. High serum proteins can sequester the drug, lowering the effective free-drug concentration and artificially inflating the apparent IC50.

  • Self-Validating Controls Setup (Critical):

    • Vehicle Control: Media + Solvent (e.g., 0.1% DMSO) to establish the 100% viability baseline.

    • Positive Control: A known cyclobutane-based cytotoxic agent (e.g., Carboplatin) to validate assay sensitivity.

    • Assay Interference Control: Cell-free media + Cyclobutane derivative + 1 µM ATP standard.

    • Causality Note: This specific control validates that the novel cyclobutane compound does not directly inhibit the recombinant luciferase enzyme. If luminescence drops in this cell-free well, the compound is an assay inhibitor, and the data must be corrected.

  • Incubation: Incubate the plates for 24–72 hours at 37°C, 5% CO2.

  • Lysis and Readout: Equilibrate the plate and the ATP assay reagent to room temperature. Add a volume of reagent equal to the culture media volume (e.g., 100 µL reagent to 100 µL media). Mix vigorously on an orbital shaker for 2 minutes to mechanically assist complete cell lysis. Incubate at room temperature for 10 minutes to stabilize the luminescent signal, then record luminescence on a microplate reader.

Mechanistic Pathway of Cyclobutane-Induced Cytotoxicity

Understanding the biological mechanism of your compound is crucial for interpreting assay results. Many cyclobutane derivatives (particularly platinum-based or halogenated analogs) exert their cytotoxic effects by inducing severe DNA damage, which triggers the intrinsic (mitochondrial) apoptosis pathway, ultimately leading to the rapid ATP depletion measured by our assay[1].

Pathway Drug Cyclobutane Derivative Stress Cellular Stress / DNA Damage Drug->Stress Mito Mitochondrial Depolarization (Bax/Bak Activation) Stress->Mito CytC Cytochrome C Release Mito->CytC ATP Rapid ATP Depletion (Detected by Assay) Mito->ATP Metabolic Failure Caspase Caspase 9 & 3/7 Activation CytC->Caspase Apoptosis Apoptosis (Cell Death) Caspase->Apoptosis Apoptosis->ATP Loss of Viability

Intrinsic apoptosis pathway triggered by cyclobutane derivatives.

Conclusion

When screening novel cyclobutane derivatives, the choice of cytotoxicity assay fundamentally dictates the reliability of your data. While the MTT assay remains a widely recognized tool, its susceptibility to metabolic uncoupling and chemical interference makes it a risky choice for novel chemotypes. By adopting the ATP Luminescence assay and implementing strict, self-validating controls, researchers can achieve unparalleled sensitivity, eliminate metabolic artifacts, and confidently advance the most promising drug candidates through the development pipeline.

References
  • Mueller, H., Kassack, M. U., & Wiese, M. (2004). Comparison of the Usefulness of the MTT, ATP, and Calcein Assays to Predict the Potency of Cytotoxic Agents in Various Human Cancer Cell Lines. Journal of Biomolecular Screening, 9(6), 506-515. Retrieved from:[Link]

  • Koparir, P., et al. (2022). Elucidation of potential anticancer, antioxidant and antimicrobial properties of some new triazole compounds bearing pyridine-4-yl moiety and cyclobutane ring. Arabian Journal of Chemistry, 15(7), 103957. Retrieved from:[Link]

  • Demirayak, S., et al. (2021). Cyclobutanes in Small-Molecule Drug Candidates. PMC / National Institutes of Health. Retrieved from:[Link]

Sources

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